molecular formula C6H16Cl2O2Ti B1580816 Dichloro(diisopropoxy)titanium CAS No. 762-99-2

Dichloro(diisopropoxy)titanium

Cat. No.: B1580816
CAS No.: 762-99-2
M. Wt: 238.96 g/mol
InChI Key: CGWFOWZGURYLHA-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dichloro(diisopropoxy)titanium is a useful research compound. Its molecular formula is C6H16Cl2O2Ti and its molecular weight is 238.96 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

dichlorotitanium;propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C3H8O.2ClH.Ti/c2*1-3(2)4;;;/h2*3-4H,1-2H3;2*1H;/q;;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGWFOWZGURYLHA-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)O.CC(C)O.Cl[Ti]Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16Cl2O2Ti
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

762-99-2
Record name Titanium, dichlorobis(2-propanolato)-, (T-4)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000762992
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Titanium, dichlorobis(2-propanolato)-, (T-4)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Dichlorobis(propan-2-olato)titanium
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.005
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Dichloro(diisopropoxy)titanium from Titanium Tetrachloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Dichloro(diisopropoxy)titanium(IV), TiCl₂(OⁱPr)₂, is a versatile and highly reactive organometallic compound that serves as a cornerstone reagent and catalyst in modern organic and materials science. Its utility stems from its pronounced Lewis acidic character, which is tunable by the substitution of chloride ligands with alkoxides.[1][2][3] This compound is a critical precursor for generating more complex chiral titanium catalysts used in asymmetric synthesis, including Diels-Alder reactions, cycloadditions, and stereoselective additions of nucleophiles to carbonyls.[4] Furthermore, it is an intermediate in the sol-gel synthesis of titanium dioxide (TiO₂) nanomaterials.[5][6]

This guide provides a comprehensive, field-proven methodology for the synthesis of this compound from the readily available but hazardous precursor, titanium tetrachloride. We will delve into the reaction's mechanistic underpinnings, present a detailed and validated experimental protocol, emphasize the non-negotiable safety procedures, and provide a thorough guide to the characterization of the final product.

Theoretical Foundations and Reaction Mechanism

The synthesis of this compound is achieved through the controlled, stepwise alcoholysis of titanium tetrachloride (TiCl₄). The reaction involves the nucleophilic attack of the hydroxyl group of isopropanol on the electron-deficient titanium center. This process occurs sequentially, replacing two chloride ligands with isopropoxide groups.

The overall reaction is as follows:

TiCl₄ + 2 (CH₃)₂CHOH → TiCl₂(OCH(CH₃)₂)₂ + 2 HCl

The reaction is highly exothermic and liberates corrosive hydrogen chloride (HCl) gas as a byproduct.[7] The number of alkoxide substitutions can be controlled by the stoichiometry of the reactants. Using exactly two equivalents of isopropanol favors the formation of the desired this compound. The use of four or more equivalents will proceed to form the fully substituted titanium tetraisopropoxide (Ti(OⁱPr)₄).[8][9]

An alternative route is the comproportionation of titanium tetrachloride and titanium tetraisopropoxide in an inert solvent.[4]

TiCl₄ + Ti(OCH(CH₃)₂)₄ → 2 TiCl₂(OCH(CH₃)₂)₂

This method avoids the generation of HCl but requires the synthesis or purchase of titanium tetraisopropoxide. This guide will focus on the more direct and common alcoholysis pathway.

Critical Safety and Reagent Handling: A Self-Validating System

Trustworthiness in synthesis begins with safety. Titanium tetrachloride is a highly hazardous substance that demands rigorous adherence to safety protocols. Failure to do so can result in severe injury and experimental failure.

Core Hazards of Titanium Tetrachloride (TiCl₄):

  • Extreme Moisture Sensitivity: TiCl₄ reacts violently and exothermically with water, including atmospheric moisture, to produce dense, corrosive fumes of titanium dioxide (TiO₂) and hydrochloric acid.[7]

  • Corrosivity: It is a strong Lewis acid and is corrosive to skin, eyes, and mucous membranes, causing severe chemical burns.

  • Toxicity: Inhalation of the vapors or HCl fumes can cause severe respiratory irritation and damage.

Mandatory Safety and Handling Protocol:

  • Work Area: All manipulations must be performed in a certified, well-ventilated fume hood. An inert atmosphere glovebox or Schlenk line is mandatory for this procedure.

  • Personal Protective Equipment (PPE):

    • Gloves: Wear heavy-duty butyl rubber or Viton gloves. Standard nitrile gloves offer insufficient protection and should be double-gloved at a minimum for brief handling.

    • Eye Protection: Chemical splash goggles and a full-face shield are required.

    • Body Protection: A flame-resistant lab coat and closed-toe shoes are essential.

  • Inert Atmosphere: All glassware must be rigorously dried in an oven (≥120 °C) overnight and cooled under a stream of inert gas (Argon or Nitrogen) or in a desiccator before use. All reagents and solvents must be anhydrous.

  • Spill Management: A spill kit containing an appropriate absorbent material (e.g., vermiculite or dry sand) must be readily available. NEVER use water or combustible materials to clean up a TiCl₄ spill.

  • Quenching and Waste: Unused TiCl₄ and reaction residues must be quenched slowly and carefully by adding them to a large volume of a stirred, cooled solvent like isopropanol before neutralization and disposal according to institutional guidelines.

Detailed Experimental Protocol

This protocol describes the synthesis of TiCl₂(OⁱPr)₂ on a 50 mmol scale. Adjust quantities as needed, maintaining the stoichiometric ratios.

Reagent and Equipment Data
Reagent/EquipmentSpecificationPurpose
Titanium Tetrachloride (TiCl₄)≥99.9% purity, anhydrousStarting Material
Isopropanol (IPA)Anhydrous, ≥99.5%Reactant
Hexane or HeptaneAnhydrous, reagent gradeReaction Solvent
Argon or Nitrogen GasHigh purity (≥99.998%)Inert Atmosphere
Schlenk Flask (250 mL)Oven-dried, with magnetic stir barReaction Vessel
Addition Funnel (100 mL)Oven-dried, pressure-equalizingControlled addition of isopropanol
Syringes and NeedlesOven-dried, various sizesInert transfer of reagents
Ice/Water BathTemperature Control
Gas BubblerFilled with mineral oilMonitor inert gas flow / vent HCl gas
Step-by-Step Synthesis Workflow
  • Inert Atmosphere Setup: Assemble the 250 mL Schlenk flask with the addition funnel and a gas inlet adapter connected to the inert gas line and bubbler. Flame-dry the entire apparatus under vacuum and backfill with Argon or Nitrogen. Maintain a positive pressure of inert gas throughout the experiment.

  • Reagent Preparation:

    • In the reaction flask, place 100 mL of anhydrous hexane.

    • Using a dry syringe, carefully transfer 5.49 mL (50 mmol) of titanium tetrachloride into the stirred hexane in the reaction flask. A slight fuming may occur at the needle tip; this is normal. The solution should be colorless.

    • Prepare a solution of isopropanol by adding 7.60 mL (100 mmol) of anhydrous isopropanol to 40 mL of anhydrous hexane in the addition funnel.

  • Reaction Execution:

    • Cool the reaction flask containing the TiCl₄ solution to 0 °C using an ice/water bath.

    • Begin dropwise addition of the isopropanol solution from the addition funnel to the stirred TiCl₄ solution over a period of 60-90 minutes. Causality: A slow addition rate is critical to control the exothermic reaction and prevent the formation of unwanted byproducts from localized overheating.

    • A white precipitate of TiCl₂(OⁱPr)₂ may form during the addition. The HCl gas generated will be safely vented through the bubbler into the fume hood exhaust.

  • Reaction Completion and Isolation:

    • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

    • Continue stirring for an additional 2-3 hours to ensure the reaction goes to completion.

    • The product, this compound, is a white solid. It can be isolated by filtration under an inert atmosphere (e.g., using a Schlenk filter stick or in a glovebox).

    • Wash the collected solid with two 20 mL portions of cold, anhydrous hexane to remove any unreacted starting materials or soluble impurities.

    • Dry the product under high vacuum for several hours to yield a fine white powder. The product is moisture-sensitive and should be stored under an inert atmosphere at or below 0 °C.[10][11]

Experimental Workflow Diagram

SynthesisWorkflow Synthesis Workflow for TiCl₂(OⁱPr)₂ cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation p1 Assemble & Flame-Dry Glassware p2 Establish Inert Atmosphere (Ar/N₂) p1->p2 p3 Prepare TiCl₄ in Hexane p2->p3 p4 Prepare Isopropanol in Hexane p3->p4 r1 Cool TiCl₄ Solution to 0 °C p4->r1 Begin Reaction r2 Slow Dropwise Addition of Isopropanol Solution (1-1.5h) r1->r2 r3 Warm to Room Temperature r2->r3 r4 Stir for 2-3h r3->r4 w1 Filter Precipitate (Inert Atmosphere) r4->w1 Proceed to Workup w2 Wash with Cold Anhydrous Hexane w1->w2 w3 Dry Under High Vacuum w2->w3 w4 Store Product Under Inert Gas at ≤0°C w3->w4

Caption: Experimental workflow for the synthesis of this compound.

Characterization and Validation

Confirming the identity and purity of the synthesized TiCl₂(OⁱPr)₂ is paramount. While comprehensive spectral data for this specific compound is not widely published, its structure can be confirmed using standard spectroscopic techniques. The following data are predicted based on established principles of spectroscopy and analysis of similar compounds like titanium tetraisopropoxide.[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for structural elucidation of the product. The molecule possesses a simple, symmetric structure leading to a clean spectrum.

  • ¹H NMR: The proton NMR spectrum is expected to show two signals corresponding to the two types of protons in the isopropoxide ligand.

    • A septet for the single methine proton (-OCH -), shifted downfield due to the electropositive titanium and electronegative oxygen.

    • A doublet for the six equivalent methyl protons (-CH(CH₃ )₂). The integration ratio of the septet to the doublet should be 1:6.

  • ¹³C NMR: The carbon NMR spectrum will similarly show two distinct signals for the two carbon environments in the isopropoxide ligand.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for confirming the presence of the isopropoxide ligands and the absence of O-H stretches from unreacted isopropanol or water contamination.

  • C-H stretching: Strong absorptions are expected in the 2850-3000 cm⁻¹ region.

  • C-O stretching: A strong, characteristic band for the C-O single bond of the alkoxide is expected around 1000-1150 cm⁻¹.

  • Ti-O stretching: A broad absorption band in the 600-650 cm⁻¹ region is indicative of the Ti-O bond.

  • Absence of O-H: Crucially, there should be no broad O-H stretching band around 3200-3600 cm⁻¹, which would indicate the presence of moisture or residual alcohol.

Predicted Analytical Data Summary
Analysis TechniqueExpected ResultRationale
¹H NMR (CDCl₃)δ ≈ 4.6-4.9 ppm (septet, 2H, -OCH-)δ ≈ 1.2-1.4 ppm (doublet, 12H, -CH₃)The methine proton is deshielded by the adjacent oxygen and titanium center. The methyl protons are further upfield. Splitting follows the n+1 rule. The presence of two electronegative Cl atoms will shift these signals downfield compared to Ti(OⁱPr)₄.[3]
¹³C NMR (CDCl₃)δ ≈ 75-80 ppm (-OCH-)δ ≈ 24-27 ppm (-CH₃)The chemical shifts are characteristic for isopropoxide ligands attached to a metal center.
FT-IR (cm⁻¹)~2970, 2870 (C-H stretch)~1130, 1010 (C-O stretch)~620 (Ti-O stretch)Absence of peak at ~3400 (O-H)These absorption frequencies correspond to the characteristic vibrational modes of the functional groups present in the molecule.
Appearance White to light-yellow crystalline powderPhysical state of the pure compound.

Conclusion

The synthesis of this compound from titanium tetrachloride is a straightforward yet demanding procedure that serves as a gateway to a wide array of titanium-based chemistry. The success of this synthesis is predicated not just on the correct execution of the reaction steps but on an unwavering commitment to rigorous anhydrous and inert atmosphere techniques. The causality is clear: the extreme reactivity of titanium tetrachloride with moisture dictates every handling procedure. By following the detailed protocol and safety measures outlined in this guide, researchers can reliably and safely produce this valuable chemical building block, validating its identity through the predicted spectroscopic signatures.

References

  • Bachand, B., & Wuest, J. D. (1991). Multidentate Lewis acids. Adducts of monodentate and bidentate titanium trichloroalkoxides with ketones. Organometallics, 10(6), 2015–2025.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Gignoux, C., & Charreyre, M. (1973). U.S. Patent No. 3,752,834. Washington, DC: U.S.
  • Cave, G. W. V., & Raston, C. L. (1999). Acid-Base Adducts of Catalytically Active Titanium(IV) Lewis Acids. Inorganic Chemistry, 38(21), 4824–4828.
  • Ataman Kimya. (n.d.). TITANIUM TETRAISOPROPANOLATE. Retrieved from [Link]

  • chemeurope.com. (n.d.). Titanium isopropoxide. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Approximating Proton NMR Chemical Shifts. Retrieved from [Link]

  • SpectraBase. (n.d.). Titanium(IV) isopropoxide [13C NMR]. Wiley-VCH. Retrieved from [Link]

  • ResearchGate. (2000). Synthesis and Characterization of Porous and Nonporous Monodisperse Colloidal TiO2 Particles. Retrieved from [Link]

  • ResearchGate. (2010). Data representing absorption peaks in IR spectra of different samples. Retrieved from [Link]

  • Wang, X., et al. (2023). Particle Formation Mechanism of TiCl4 Hydrolysis to Prepare Nano TiO2. MDPI. Retrieved from [Link]

  • Zhu, Y., et al. (2000). The synthesis of nanosized TiO2 powder using a sol-gel method with TiCl4 as a precursor.

Sources

preparation of TiCl2(OiPr)2 for laboratory use

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Laboratory Preparation of Dichlorodiisopropoxytitanium(IV)

Abstract

Dichlorodiisopropoxytitanium(IV), TiCl₂(OⁱPr)₂, is a versatile and powerful Lewis acid catalyst and synthetic precursor whose utility in modern chemical synthesis is well-established. Occupying a middle ground in reactivity between the aggressive titanium tetrachloride (TiCl₄) and the milder titanium tetraisopropoxide (Ti(OⁱPr)₄), it enables a range of selective transformations, most notably in the formation of titanium enolates for stereocontrolled aldol reactions.[1] This guide provides a comprehensive, field-proven methodology for the reliable preparation of TiCl₂(OⁱPr)₂ for laboratory use. We move beyond a simple recitation of steps to elucidate the underlying chemical principles, ensuring that researchers can not only execute the synthesis but also understand the critical parameters that govern its success, purity, and safety.

Core Concepts: The Chemistry of Titanium Alkoxy Halides

The synthesis of TiCl₂(OⁱPr)₂ is fundamentally governed by a ligand exchange process known as comproportionation (or redistribution). When titanium tetrachloride and titanium tetraisopropoxide are combined, a rapid and reversible exchange of chloride and isopropoxide ligands occurs around the central titanium atom.

Reaction Equilibrium: TiCl₄ + Ti(OⁱPr)₄ ⇌ 2 TiCl₂(OⁱPr)₂

This equilibrium also includes other mixed species, such as TiCl₃(OⁱPr) and TiCl(OⁱPr)₃. However, by employing a precise 1:1 stoichiometry of the starting materials, the equilibrium can be strongly shifted to favor the desired dichlorodiisopropoxytitanium(IV) product. The reaction is driven by the statistical distribution of ligands and the formation of thermodynamically stable mixed-ligand species.[2]

An alternative route involves the direct, stoichiometric alcoholysis of TiCl₄ with isopropanol:

Alcoholysis Reaction: TiCl₄ + 2 ⁱPrOH → TiCl₂(OⁱPr)₂ + 2 HCl(g)

While viable, this method introduces gaseous hydrogen chloride (HCl) as a byproduct, which can complicate the reaction and purification, and may be incompatible with sensitive substrates if the reagent is generated in situ.[3] For this reason, the comproportionation method is generally preferred for preparing a pure stock solution.

Physicochemical & Safety Data

Successful and safe synthesis begins with a thorough understanding of the materials involved. Titanium tetrachloride, in particular, is an exceptionally hazardous substance that demands rigorous handling protocols.

Compound Properties
PropertyDichlorodiisopropoxytitanium(IV)Titanium(IV) TetrachlorideTitanium(IV) Isopropoxide
Formula C₆H₁₄Cl₂O₂TiTiCl₄C₁₂H₂₈O₄Ti
Molecular Weight 237.0 g/mol [4]189.68 g/mol 284.22 g/mol
Appearance Colorless to pale yellow liquid/solidColorless fuming liquidColorless to pale yellow liquid
Key Hazards Moisture sensitive, corrosiveFatal if inhaled , causes severe skin burns and eye damage, reacts violently with water.[5]Flammable, moisture sensitive
Critical Safety Mandates: Handling Titanium Tetrachloride

The extreme hazard profile of TiCl₄ cannot be overstated. It is a potent corrosive and lachrymator that reacts violently with water (including atmospheric moisture) to release dense, corrosive HCl gas.

  • Mandatory Engineering Controls : All manipulations of TiCl₄ must be performed within a certified chemical fume hood with robust airflow.[6] For transfers and reactions, a fully inert atmosphere (dry nitrogen or argon) using either a glovebox or Schlenk line techniques is not optional, but essential.

  • Personal Protective Equipment (PPE) : A minimum ensemble includes:

    • Flame-resistant lab coat.

    • Chemical splash goggles and a full-face shield.[7]

    • Heavy-duty chemical-resistant gloves (e.g., butyl rubber or Viton). Check glove compatibility charts. Double-gloving is recommended.[7]

  • Emergency Preparedness : An emergency eyewash station and safety shower must be immediately accessible.[7] Have a Class D fire extinguisher (for reactive metals) and dry sand or sodium carbonate available for spills. Never use water or a CO₂ extinguisher on a TiCl₄ fire. [8]

Preferred Synthetic Protocol: Comproportionation

This protocol details the most reliable method for preparing TiCl₂(OⁱPr)₂. The procedure is designed as a self-validating system; adherence to the inert atmosphere and stoichiometric requirements is paramount for success.

Reagents and Equipment
  • Reagents :

    • Titanium(IV) tetrachloride (TiCl₄), ≥99.9%

    • Titanium(IV) isopropoxide (Ti(OⁱPr)₄), ≥98%

    • Anhydrous, degassed dichloromethane (DCM) or hexane

  • Equipment :

    • Schlenk line or argon/nitrogen-filled glovebox

    • Oven-dried glassware: Schlenk flask, dropping funnel, magnetic stir bars

    • Gas-tight syringes and needles

Experimental Workflow Diagram

G cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_storage Storage p1 Oven-dry all glassware p2 Assemble reaction setup under Ar/N2 flow p1->p2 p3 Charge Schlenk flask with Ti(OPr)4 and solvent p2->p3 r1 Cool flask to 0 °C (ice bath) p3->r1 Transfer to ice bath r2 Add TiCl4 dropwise via syringe over 30 min r1->r2 r3 Allow to warm to RT r2->r3 r4 Stir for 2-4 hours at RT r3->r4 s1 Product is ready for use (in situ or as stock solution) r4->s1 Reaction complete s2 Transfer to sealed storage vessel via cannula under Ar/N2 s1->s2 s3 Store in desiccator or glovebox s2->s3

Caption: Inert-atmosphere workflow for the synthesis of TiCl₂(OⁱPr)₂.

Step-by-Step Methodology

Note : This procedure assumes a 0.1 mol scale to prepare a ~1M solution in 100 mL of solvent. Adjust quantities as needed.

  • System Preparation : Thoroughly oven-dry (120 °C, >4 hours) a 250 mL two-neck Schlenk flask equipped with a magnetic stir bar and a 50 mL pressure-equalizing dropping funnel. Assemble the apparatus hot under a positive flow of dry argon or nitrogen and allow it to cool.

  • Reagent A : Using a gas-tight syringe, charge the Schlenk flask with 28.4 g (0.1 mol) of titanium(IV) isopropoxide. Add 50 mL of anhydrous dichloromethane via cannula.

  • Initiate Stirring & Cooling : Begin vigorous magnetic stirring and cool the flask to 0 °C using an ice/water bath.

  • Reagent B Addition : Using a clean, dry, gas-tight syringe, carefully draw up 11.0 mL (19.0 g, 0.1 mol) of titanium(IV) tetrachloride. Transfer this to the dropping funnel.

  • Controlled Reaction : Add the TiCl₄ from the dropping funnel to the stirred Ti(OⁱPr)₄ solution dropwise over a period of at least 30 minutes. Causality : The reaction is exothermic; slow, controlled addition prevents a dangerous temperature spike and minimizes the formation of side products.

  • Equilibration : Once the addition is complete, remove the ice bath and allow the solution to slowly warm to room temperature. Let the reaction stir for an additional 2-4 hours to ensure the comproportionation equilibrium is fully established.

  • Product & Storage : The resulting pale-yellow solution is the target TiCl₂(OⁱPr)₂ (approximately 1M in DCM). It is often used directly as a stock solution. For long-term storage, transfer the solution via cannula to an oven-dried, Teflon-sealed storage bottle under a positive pressure of argon and store in a desiccator or glovebox away from light.

Product Characterization and Validation

Confirming the identity of the product is crucial. As the product is highly sensitive to air and moisture, all samples must be prepared in an inert-atmosphere glovebox.

  • ¹H NMR Spectroscopy : While complex due to potential equilibria, the ¹H NMR spectrum in an anhydrous solvent (e.g., C₆D₆) is the primary tool. Expect to see a characteristic septet and doublet for the isopropoxy groups, shifted from the positions in the Ti(OⁱPr)₄ starting material.

  • ³¹P NMR after Derivatization : For a more definitive analysis, the complex mixture of titanium alkoxy halides can be distinguished by reacting an aliquot with a phosphine oxide like tri-n-octylphosphine oxide (TOPO) and analyzing the distinct signals in the ³¹P NMR spectrum.[2]

  • FT-IR Spectroscopy : The absence of broad O-H stretches confirms the anhydrous nature of the product. Characteristic Ti-O and Ti-Cl stretches will be present.

Mechanistic Relationships and Species in Solution

The comproportionation reaction is not a simple A + B → 2C reaction but a dynamic equilibrium involving multiple species. The final composition depends on the initial stoichiometry.

Caption: Equilibrium between titanium chloride isopropoxide species.

Conclusion: A Tool for Precision Synthesis

The successful preparation of dichlorodiisopropoxytitanium(IV) is a gateway to advanced applications in stereoselective synthesis and materials science.[9][10] Its moderated Lewis acidity makes it an invaluable reagent for reactions that fail with either the overly reactive TiCl₄ or the insufficiently active Ti(OⁱPr)₄. By understanding the principles of comproportionation and adhering strictly to inert atmosphere techniques, researchers can reliably produce this key synthetic building block. The protocols and insights provided herein constitute a self-validating framework for the safe and effective laboratory-scale synthesis of TiCl₂(OⁱPr)₂.

References

  • Title: Complexation and disproportionation of group 4 metal (alkoxy) halides with phosphine oxides Source: PubMed Central URL: [Link]

  • Title: Dichloro(diisopropoxy)titanium Source: PubChem, National Institutes of Health URL: [Link]

  • Title: Safety Data Sheet: Titanium tetrachloride Source: Chemos GmbH & Co.KG URL: [Link]

  • Title: Can Ti(OiPr)4 replace TiCl4 in a reaction in which it is necessary to prepare a Ti-enolate? Source: ResearchGate URL: [Link]

  • Title: Standard Operating Procedure: Titanium Tetrachloride Source: Scribd URL: [Link]

  • Title: Titanium Tetrachloride Safety Data Sheet Source: INEOS Group URL: [Link]

  • Title: Experimental setup for preparation of titanium dichloride. Source: ResearchGate URL: [Link]

  • Title: HAZARD SUMMARY: TITANIUM TETRACHLORIDE Source: NJ.gov URL: [Link]

  • Title: Titanium Radical Redox Catalysis: Recent Innovations in Catalysts, Reactions, and Modes of Activation Source: PubMed Central, National Institutes of Health URL: [Link]

  • Title: Titanium(II) chloride Source: Wikipedia URL: [Link]

  • Title: Synthesis, characterization and evaluations of TiO2 nanostructures prepared from different titania precursors for photocatalytic degradation of 4-chlorophenol in aqueous solution Source: National Institutes of Health URL: [Link]

  • Title: The synthesis of nanosized TiO2 powder using a sol-gel method with TiCl4 as a precursor Source: ResearchGate URL: [Link]

  • Title: Titanium-Dioxide-Based Visible-Light-Sensitive Photocatalysis: Mechanistic Insight and Applications Source: MDPI URL: [Link]

Sources

An In-depth Technical Guide to Dichloro(diisopropoxy)titanium: Lewis Acidity and Applications in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of an appropriate Lewis acid catalyst is paramount to achieving desired reactivity, selectivity, and yield. Among the plethora of available catalysts, titanium-based reagents offer a unique combination of reactivity, cost-effectiveness, and tunability. This guide provides a comprehensive technical overview of dichloro(diisopropoxy)titanium, TiCl₂(O-i-Pr)₂, a versatile and increasingly important Lewis acid in the synthetic chemist's toolbox. We will delve into its core chemical principles, explore its applications with field-proven insights, and provide detailed experimental protocols to bridge theory with practice.

Understanding the Lewis Acidity of this compound

The reactivity of this compound is fundamentally governed by the electron-deficient nature of the titanium(IV) center, which allows it to accept electron pairs from Lewis basic substrates. The strategic placement of both chloro and isopropoxy ligands on the titanium atom creates a nuanced Lewis acidity that distinguishes it from other titanium reagents like titanium tetrachloride (TiCl₄) or titanium tetraisopropoxide (Ti(O-i-Pr)₄).

The two electron-withdrawing chloride atoms significantly enhance the Lewis acidity of the titanium center compared to the fully alkoxylated Ti(O-i-Pr)₄. Conversely, the two isopropoxy groups modulate the Lewis acidity, rendering it a milder and more selective catalyst than the highly aggressive TiCl₄.[1] This attenuated reactivity is often advantageous in complex syntheses where sensitive functional groups are present, minimizing side reactions and decomposition of starting materials.[1]

A Quantitative Perspective: The Gutmann-Beckett Method

This intermediate Lewis acidity is the cornerstone of its utility, providing a balance between sufficient activation of substrates and minimizing unwanted side reactions.

Synthesis and Handling of this compound

A key advantage of this compound is its accessibility. It can be readily prepared in the laboratory or sourced from commercial suppliers.

Laboratory Synthesis

A common and straightforward method for the preparation of this compound involves the redistribution reaction between titanium tetrachloride and titanium tetraisopropoxide.[4][5]

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis of this compound

  • To a stirred solution of titanium tetraisopropoxide (1.0 eq) in dry heptane under an inert atmosphere (e.g., nitrogen or argon), add titanium tetrachloride (1.0 eq) dropwise at room temperature.[5]

  • A white precipitate will form upon addition.[5]

  • The reaction mixture is stirred at room temperature for an additional hour to ensure complete reaction.[5]

  • The resulting white solid, this compound, can be isolated by filtration, washed with dry heptane, and dried under vacuum.

Handling and Storage

This compound is a moisture-sensitive and corrosive solid.[4] It should be handled exclusively under an inert atmosphere using standard Schlenk line or glovebox techniques. All glassware must be rigorously dried, and anhydrous solvents should be used. It is typically stored in a freezer under a nitrogen atmosphere to maintain its integrity.[6][7]

Spectroscopic Characterization

While a dedicated high-resolution spectrum for this compound is not widely published, its spectroscopic features can be inferred from related compounds and studies on titanium complexes.

  • ¹H NMR: The proton NMR spectrum is expected to show a characteristic septet for the methine proton and a doublet for the methyl protons of the isopropoxy groups. The chemical shifts will be influenced by the electronegativity of the titanium center.

  • ¹³C NMR: The carbon NMR will display two signals corresponding to the methine and methyl carbons of the isopropoxy ligands.

  • ⁴⁷Ti/⁴⁹Ti NMR: Titanium NMR is a specialized technique due to the low sensitivity and quadrupolar nature of the titanium nuclei.[8] For small, symmetric complexes, moderately sharp lines can be observed. The chemical shift would be indicative of the titanium(IV) oxidation state and the coordination environment.[8]

  • IR Spectroscopy: The infrared spectrum will be dominated by the C-H and C-O stretching and bending vibrations of the isopropoxy ligands. The Ti-O and Ti-Cl stretching frequencies would be observed in the far-IR region.

Applications in Asymmetric Synthesis: The Narasaka-Diels-Alder Reaction

A cornerstone application of this compound is in asymmetric catalysis, particularly in the enantioselective Diels-Alder reaction.[9] By reacting TiCl₂(O-i-Pr)₂ in situ with a chiral diol, a chiral titanium Lewis acid catalyst is generated. This catalyst can then effectively control the stereochemical outcome of the cycloaddition.

Caption: Asymmetric Diels-Alder reaction workflow.

Mechanism of Asymmetric Induction

The chiral titanium catalyst, formed from TiCl₂(O-i-Pr)₂ and a chiral diol, coordinates to the dienophile, typically through a carbonyl group. This coordination serves two purposes: it activates the dienophile towards cycloaddition by lowering its LUMO energy, and the chiral ligands create a sterically and electronically differentiated environment around the dienophile. This chiral pocket directs the approach of the diene, favoring the formation of one enantiomer of the product over the other.[4][10]

Experimental Protocol: Asymmetric Diels-Alder Reaction of an Acryloyloxazolidinone

The following protocol is adapted from the work of Narasaka and coworkers and serves as a representative example of the utility of this compound in asymmetric synthesis.[9]

Materials:

  • This compound

  • Chiral diol (e.g., (2R,3R)-2,3-O-(1-phenylethylidene)-1,1,4,4-tetraphenyl-1,2,3,4-butanetetrol)

  • 3-(2-Butenoyl)-2-oxazolidinone (dienophile)

  • Cyclopentadiene (diene)

  • Molecular sieves 4Å (activated)

  • Anhydrous toluene

Procedure:

  • Under an argon atmosphere, a flask is charged with the chiral diol (0.1 mmol) and activated molecular sieves 4Å (100 mg) in anhydrous toluene (2 mL).

  • To this suspension, a 1 M solution of this compound in toluene (0.1 mL, 0.1 mmol) is added at room temperature.

  • The mixture is stirred for 1 hour at room temperature to ensure the formation of the chiral catalyst.

  • The reaction mixture is then cooled to -78 °C.

  • A solution of 3-(2-butenoyl)-2-oxazolidinone (0.5 mmol) in anhydrous toluene (1 mL) is added, followed by the addition of cyclopentadiene (1.5 mmol).

  • The reaction is stirred at -78 °C for 3 hours.

  • The reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution.

  • The mixture is filtered, and the aqueous layer is extracted with dichloromethane.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The residue is purified by silica gel chromatography to afford the Diels-Alder adduct.

This procedure typically yields the endo adduct in high yield and with excellent enantioselectivity.

Application in Aldol Reactions: The Mukaiyama Aldol Reaction

This compound and its derivatives are also effective Lewis acids for promoting the Mukaiyama aldol reaction, a carbon-carbon bond-forming reaction between a silyl enol ether and a carbonyl compound.[11]

Caption: General mechanism of the Mukaiyama aldol reaction.

In this reaction, the titanium Lewis acid activates the aldehyde by coordinating to the carbonyl oxygen, making the carbonyl carbon more electrophilic. The silyl enol ether then acts as a nucleophile, attacking the activated carbonyl to form the aldol adduct. The milder nature of TiCl₂(O-i-Pr)₂ compared to TiCl₄ can be beneficial in preventing the formation of byproducts.

Comparative Overview and Future Outlook

The utility of this compound lies in its tunable Lewis acidity, which positions it as a valuable alternative to both stronger and weaker Lewis acids.

Lewis Acid Relative Lewis Acidity Key Advantages Common Applications
TiCl₄StrongHigh reactivityMukaiyama aldol, Friedel-Crafts
TiCl₂(O-i-Pr)₂ Moderate Good balance of reactivity and selectivity, tolerance of sensitive functional groups Asymmetric Diels-Alder, aldol reactions
Ti(O-i-Pr)₄WeakMild, good for transesterificationSharpless epoxidation, transesterification

The development of new chiral ligands for use with this compound continues to be an active area of research, promising to further expand its applications in asymmetric synthesis. Its role as a precursor for the synthesis of more complex and specialized titanium catalysts also ensures its continued relevance in the field. As the demand for highly selective and efficient synthetic methodologies grows, particularly in the pharmaceutical industry, the strategic application of well-defined Lewis acids like this compound will undoubtedly play a crucial role in the synthesis of complex, high-value molecules.

References

  • PrepChem. Synthesis of titanium diisopropoxide dichloride. [Link]

  • Wikipedia. Gutmann–Beckett method. [Link]

  • Narasaka, K., Iwasawa, N., Inoue, M., Yamada, T., Nakashima, M., & Sugimori, J. (1989). Asymmetric Diels-Alder Reaction Catalyzed by a Chiral Titanium Reagent. Journal of the American Chemical Society, 111(14), 5340–5345.
  • Wikipedia. Asymmetric induction. [Link]

  • Mukaiyama Aldol Reaction: An Effective Asymmetric Approach to Access Chiral Natural Products and Their Deriv
  • Mikami, K., Sawa, E., & Terada, M. (1991). Asymmetric catalysis by chiral titanium perchlorate for carbonyl-ene cyclization. Tetrahedron: Asymmetry, 2(12), 1403-1412.
  • Feng, X., Chen, F., & Jiang, Y. (2002). Asymmetric reactions catalyzed by chiral titanium complexes. Arkivoc, 2002(11), 21-31.
  • Illuminating Lewis acidity strength. Cardiff University. [Link]

  • ChemRxiv. Fluorescent Lewis Adducts: A Practical Guide to Relative Lewis Acidity. [Link]

  • Narasaka, K., Inoue, M., & Yamada, T. (1986). The Asymmetric Diels–Alder Reaction by the Use of a Catalytic Amount of a Chiral Titanium Reagent. Chemistry Letters, 15(11), 1967–1968.
  • Narasaka, K., Iwasawa, N., Inoue, M., Yamada, T., Nakashima, M., & Sugimori, J. (1989). Asymmetric Diels-Alder Reaction Catalyzed by a Chiral Titanium Reagent. Journal of the American Chemical Society, 111(14), 5340-5345.
  • ResearchGate. Can Ti(OiPr)4 replace TiCl4 in a reaction in which it is necessary to prepare a Ti-enolate?. [Link]

  • ResearchGate. The general mechanism of the TiCl4 catalyzed Mukaiyama aldol reaction.1,7. [Link]

  • Jupp, A. R., & Stephan, D. W. (2022). What Distinguishes the Strength and the Effect of a Lewis Acid: Analysis of the Gutmann–Beckett Method.
  • Sci-Hub. ChemInform Abstract: Asymmetric Diels-Alder Reaction by the Use of a Chiral Titanium Catalyst with Molecular Sieves 4A. Remarkable Solvent Effect on the Enantioselectivity. [Link]

  • Narasaka, K., Inoue, M., & Yamada, T. (1986). The Asymmetric Diels–Alder Reaction by the Use of a Catalytic Amount of a Chiral Titanium Reagent. Chemistry Letters, 15(11), 1967-1968.
  • Singh, A., & Singh, V. K. (2010). Enantioselective Diels-Alder reactions of carboxylic ester dienophiles catalysed by titanium-based chiral Lewis acid. Oriental Journal of Chemistry, 26(4), 1339-1343.
  • PubChem. This compound. [Link]

  • Lewis acidity quantification and catalytic activity of Ti, Zr and Al-supported mesoporous silica. Dalton Transactions. (2017).
  • Cozzi, P. G., Floriani, C., Chiesi-Villa, A., & Rizzoli, C. (1995).
  • Complexation and disproportionation of group 4 metal (alkoxy) halides with phosphine oxides. Dalton Transactions. (2024).
  • Wikipedia. Diels–Alder reaction. [Link]

  • Aqueous Ti(IV)-Catalyzed Diels-Alder Reaction. MDPI. (2023).
  • Aqueous Ti(IV)-Catalyzed Diels-Alder Reaction. MDPI. [Link]

  • Corpus UL. Lewis Acidity Quantification and Catalytic Activity of Ti, Zr and Al-Supported Mesoporous Silica. [Link]

  • University of Ottawa. (Ti) Titanium NMR. [Link]

  • Progress in Lewis-Acid-Templated Diels–Alder Reactions. MDPI. (2024).
  • Progress in Lewis Acid Template-Mediated Diels-Alder Reaction. Preprints.org. (2024).
  • SYNTHESIS AND CHARACTERIZATION OF TiO2 NANOPOWDERS FOR FABRICATION OF DYE SENSITIZED SOLAR CELLS. Chiang Mai University. (2016).
  • ResearchGate. Identifying the Role of Brønsted and Lewis Acid Sites in the Diels‐Alder Cycloaddition of 2,5‐DMF and Ethylene. [Link]

  • Quantitative Infrared Spectroscopy of Tetrakis(dimethylamido)Titanium for Process Measurements. NIST. (2014).
  • Synthesis and Characterization of Titanium Oxide Nanoparticles with a Novel Biogenic Process for Dental Applic
  • ResearchGate. IR spectra of Ti(IV) isopropoxide modified with (a) 2% Nd and (b) 2% Sm. [Link]

  • Solid-state NMR of active sites in TiO2 photocatalysis: a critical review. OAE Publishing Inc. (2022).
  • ResearchGate. Lewis Acid Catalyst Screen for the Direct Amidation of Phenyl Acetic.... [Link]

  • Synthesis and Characterization of Titanium Oxide Nanoparticles with a Novel Biogenic Process for Dental Applic
  • Efficient Mukaiyama aldol reaction in water with TiO4 tetrahedra on a hydrophobic mesoporous silica surface. PubMed. (2014).
  • SpectraBase. Titanium(IV) isopropoxide - Optional[ATR-IR] - Spectrum. [Link]

  • Synthesis and Characterization of Silica-Titanium Oxide Nano-Co
  • ResearchGate. IR difference spectra collected during TTIP exposure of a TiO 2 surface.... [Link]

Sources

An In-Depth Technical Guide to Dichlorobis(isopropoxy)titanium: Properties and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichlorobis(isopropoxy)titanium, with the chemical formula TiCl₂(O-i-Pr)₂, is a versatile and reactive organotitanium compound that serves as a potent Lewis acid and a precursor for various titanium-based catalysts. Its unique combination of chloro and isopropoxy ligands attached to a central titanium(IV) atom imparts a balance of reactivity and solubility that makes it a valuable reagent in organic synthesis and materials science. This guide provides a comprehensive overview of the physical and chemical properties of dichlorobis(isopropoxy)titanium, its synthesis, handling, and key applications, with a focus on its role in modern synthetic methodologies.

Core Physical and Chemical Properties

Dichlorobis(isopropoxy)titanium is a moisture-sensitive compound that requires careful handling under inert atmospheric conditions. Its fundamental properties are summarized in the table below.

PropertyValueSource
Chemical Formula C₆H₁₄Cl₂O₂Ti
Molecular Weight 236.95 g/mol
Appearance White to off-white crystalline solid or powderN/A
Melting Point 40-45 °CN/A
Solubility Soluble in many organic solvents such as dichloromethane, toluene, and THFN/A

Synthesis and Handling

Synthesis Protocol

The synthesis of dichlorobis(isopropoxy)titanium is typically achieved through a redistribution reaction between titanium tetrachloride (TiCl₄) and titanium tetraisopropoxide (Ti(O-i-Pr)₄)[1]. This reaction allows for a controlled exchange of ligands to yield the desired mixed-ligand species.

Experimental Workflow for Synthesis:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Isolation start Inert Atmosphere Setup (Schlenk line or glovebox) reagents Charge reaction vessel with Titanium Tetraisopropoxide and an anhydrous solvent (e.g., hexanes) start->reagents cooling Cool the mixture (e.g., 0 °C) reagents->cooling addition Slowly add a stoichiometric amount of Titanium Tetrachloride cooling->addition stirring Stir the reaction mixture at room temperature for several hours addition->stirring filtration Filter the resulting precipitate stirring->filtration washing Wash the solid with anhydrous, non-polar solvent filtration->washing drying Dry the product under vacuum washing->drying

Caption: A generalized workflow for the synthesis of dichlorobis(isopropoxy)titanium.

Step-by-Step Methodology:

  • Preparation: Under an inert atmosphere (e.g., argon or nitrogen), a reaction vessel is charged with a solution of titanium tetraisopropoxide in an anhydrous, non-polar solvent like hexanes.

  • Reaction: The solution is cooled in an ice bath, and a stoichiometric amount of titanium tetrachloride is added dropwise with stirring.

  • Equilibration: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete ligand exchange.

  • Isolation: The resulting solid product is collected by filtration, washed with a cold, anhydrous, non-polar solvent to remove any unreacted starting materials, and dried under vacuum.

Handling and Storage

Dichlorobis(isopropoxy)titanium is highly sensitive to moisture and air. Hydrolysis can lead to the formation of titanium oxides and hydrochloric acid. Therefore, it is crucial to handle this compound under a dry, inert atmosphere, such as in a glovebox or using Schlenk techniques[2][3][4][5].

Storage Recommendations:

  • Store in a tightly sealed container.

  • Keep in a cool, dry, and well-ventilated area.

  • Store under an inert gas (e.g., argon or nitrogen).

  • Avoid contact with water and other protic substances.

Chemical Reactivity and Applications in Synthesis

The reactivity of dichlorobis(isopropoxy)titanium is dominated by the Lewis acidic nature of the titanium center. The presence of two electron-withdrawing chloride ligands enhances its electrophilicity compared to titanium tetraisopropoxide, making it a more potent catalyst for a variety of organic transformations.

Lewis Acid Catalysis

Dichlorobis(isopropoxy)titanium is an effective Lewis acid catalyst for a range of reactions, including Diels-Alder reactions, aldol reactions, and cyanation reactions[6]. It activates carbonyl compounds and other electrophiles towards nucleophilic attack.

Mechanism of Lewis Acid Catalysis:

G catalyst TiCl₂(O-i-Pr)₂ (Lewis Acid) substrate Electrophilic Substrate (e.g., Aldehyde, Ketone) catalyst->substrate Coordination activated_complex Activated Complex [Substrate-TiCl₂(O-i-Pr)₂] substrate->activated_complex product Product activated_complex->product Nucleophilic Attack nucleophile Nucleophile (e.g., Silyl Enol Ether) nucleophile->product regeneration Catalyst Regeneration product->regeneration regeneration->catalyst

Caption: General mechanism of Lewis acid catalysis by dichlorobis(isopropoxy)titanium.

Asymmetric Synthesis

A key application of dichlorobis(isopropoxy)titanium lies in the field of asymmetric synthesis. In the presence of chiral ligands, it can form chiral catalyst complexes that promote enantioselective transformations.

Notable Asymmetric Reactions:

  • Asymmetric Aldol Reactions: Chiral titanium complexes derived from dichlorobis(isopropoxy)titanium and chiral diols or other ligands can catalyze Mukaiyama-type aldol reactions to produce enantiomerically enriched β-hydroxy carbonyl compounds.

  • Asymmetric Cyanation: These chiral catalysts can also be employed in the enantioselective addition of cyanide sources to aldehydes and ketones, yielding valuable chiral cyanohydrins.

Spectroscopic Characterization

While specific, detailed spectra for dichlorobis(isopropoxy)titanium are not widely published, its characterization would rely on standard spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would show characteristic signals for the isopropoxy groups (a septet for the CH proton and a doublet for the CH₃ protons).

    • ¹³C NMR would display corresponding signals for the carbons of the isopropoxy ligands.

  • Infrared (IR) Spectroscopy: The IR spectrum would be expected to show strong C-O stretching vibrations for the isopropoxy groups and Ti-O and Ti-Cl stretching frequencies in the lower frequency region.

Safety Precautions

Dichlorobis(isopropoxy)titanium is a corrosive and moisture-sensitive material that can cause skin and eye irritation[2][3][4][5]. It is also flammable.

Personal Protective Equipment (PPE):

  • Safety goggles or a face shield.

  • Chemical-resistant gloves.

  • A lab coat.

  • Work in a well-ventilated fume hood.

First Aid Measures:

  • Skin Contact: Immediately flush with plenty of water for at least 15 minutes. Remove contaminated clothing.

  • Eye Contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.

  • Inhalation: Move to fresh air. If breathing is difficult, give oxygen.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Conclusion

Dichlorobis(isopropoxy)titanium is a valuable reagent and catalyst precursor in synthetic chemistry. Its enhanced Lewis acidity compared to fully alkoxide-substituted titanium compounds, combined with its solubility in common organic solvents, makes it a powerful tool for a variety of chemical transformations. Proper handling and an understanding of its reactivity are essential for its safe and effective use in the laboratory. As research in titanium-mediated synthesis continues to evolve, dichlorobis(isopropoxy)titanium is poised to remain a key player in the development of new and efficient synthetic methods.

References

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Material Safety Data Sheet - Titanium(IV) isopropoxide, 98+%. (n.d.). Cole-Parmer. Retrieved from [Link]

  • Titanium isopropoxide. (n.d.). In Wikipedia. Retrieved from [Link]

  • Titanium isopropoxide. (n.d.). chemeurope.com. Retrieved from [Link]

  • Lewis Acid Catalyst Screen for the Direct Amidation of Phenyl Acetic... (n.d.). ResearchGate. Retrieved from [Link]

Sources

An In-depth Technical Guide to Dichlorotitanium Diisopropoxide (CAS 762-99-2)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Versatile Lewis Acid Catalyst

Dichlorotitanium diisopropoxide (CAS No. 762-99-2), a key organotitanium reagent, stands as a cornerstone in modern synthetic chemistry. This guide provides an in-depth exploration of its properties, synthesis, handling, and applications for researchers, scientists, and professionals in drug development and materials science. Unlike simple precursors, its utility lies in its tunable reactivity as a potent Lewis acid, enabling a vast array of stereoselective transformations. Its moisture-sensitive nature demands rigorous handling techniques, yet mastering its use unlocks powerful synthetic pathways. This document serves as a comprehensive technical resource, grounding theoretical principles in practical, field-proven methodologies.

Physicochemical and Structural Properties

Dichlorotitanium diisopropoxide is a white to light yellow crystalline solid.[1] Its core structure features a central titanium(IV) atom coordinated to two chloride atoms and two isopropoxide groups. This configuration imparts significant Lewis acidity to the titanium center, which is the foundation of its catalytic activity. The compound is highly sensitive to moisture and heat, readily hydrolyzing to form titanium oxides. It is soluble in various anhydrous organic solvents, including chloroform, dichloromethane, and toluene.[1]

Table 1: Physicochemical Properties of Dichlorotitanium Diisopropoxide

PropertyValueSource(s)
CAS Number 762-99-2[2]
Molecular Formula C₆H₁₄Cl₂O₂Ti[1][2]
Molecular Weight 236.94 g/mol [1]
Appearance White to light yellow powder or crystal[1][3]
Melting Point 42-61 °C (range varies by purity)[3][4]
Solubility Soluble in Chloroform, Dichloromethane, Toluene[1]
InChI Key CGWFOWZGURYLHA-UHFFFAOYSA-L[4]
Canonical SMILES CC(C)O.CC(C)O.Cl[Ti]Cl[4]

Synthesis and Preparation

The preparation of Dichlorotitanium diisopropoxide is a straightforward redistribution reaction, typically involving the combination of equimolar amounts of titanium tetrachloride (TiCl₄) and titanium tetraisopropoxide (Ti(OⁱPr)₄).[1] The reaction is exothermic and results in the precipitation of the product.

Experimental Protocol: Synthesis of Dichlorotitanium Diisopropoxide

Causality: This protocol leverages the thermodynamic favorability of redistributing ligands on the titanium center. The reaction is driven by the formation of the mixed chloro-alkoxide species. Anhydrous conditions are paramount, as both the starting materials and the product are extremely sensitive to water, which would lead to the irreversible formation of titanium oxides.

  • Inert Atmosphere Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen or argon inlet. Ensure all glassware is thoroughly oven- or flame-dried before use.

  • Reagent Preparation: In the flask, prepare a solution of titanium tetraisopropoxide in an anhydrous, inert solvent such as hexane or heptane under a positive pressure of the inert gas.

  • Reaction Execution: Slowly add an equimolar amount of titanium tetrachloride to the stirred solution of titanium tetraisopropoxide via the dropping funnel at room temperature. An exothermic reaction will occur, and a white to pale yellow precipitate will form.[1]

  • Reaction Completion and Isolation: After the addition is complete, allow the mixture to stir at room temperature for several hours (e.g., 6 hours) to ensure the reaction goes to completion.[1]

  • Product Collection: Collect the solid product by filtration under an inert atmosphere (e.g., using a Schlenk filter).

  • Purification: Wash the collected precipitate with cold, anhydrous hexane to remove any unreacted starting materials or soluble impurities.

  • Drying and Storage: Dry the purified product under a high vacuum to remove residual solvent. Store the final product in a tightly sealed container under an inert atmosphere in a freezer (-20°C is recommended).[4][5]

G Synthesis Workflow for Dichlorotitanium Diisopropoxide cluster_0 Preparation under Inert Atmosphere cluster_1 Reaction cluster_2 Workup & Purification A Dry Glassware (Flask, Funnel) B Charge Flask with Ti(O-iPr)4 in Anhydrous Hexane A->B C Establish N2/Ar Atmosphere B->C D Slowly Add TiCl4 (1 eq.) via Dropping Funnel C->D Initiate Reaction E Stir at Room Temperature (approx. 6 hours) D->E F Precipitation of Product Occurs E->F G Filter Solid Product (Schlenk Filtration) F->G Isolate Crude Product H Wash with Cold Anhydrous Hexane G->H I Dry Under High Vacuum H->I J Final Product: Cl2Ti(O-iPr)2 I->J Store under N2 at <0°C

Caption: Synthesis workflow for Dichlorotitanium diisopropoxide.

Reactivity and Catalytic Applications

The primary utility of Dichlorotitanium diisopropoxide stems from its function as a Lewis acid. It is a precursor to a range of highly effective chiral catalysts, most notably for asymmetric cycloaddition reactions.

Asymmetric Diels-Alder Reactions

Dichlorotitanium diisopropoxide is rarely used alone but is activated in situ by reacting it with a chiral ligand, typically a C₂-symmetric diol. This forms a chiral titanium complex that serves as a potent and stereoselective Lewis acid catalyst.[2] The catalyst coordinates to the dienophile (often an α,β-unsaturated carbonyl compound), lowering its LUMO energy and activating it for reaction with the diene. The chiral environment around the titanium center dictates the facial selectivity of the diene's approach, leading to high enantioselectivity in the cycloadduct.

Mechanism Insight: The reaction proceeds through a coordinated transition state where the dienophile is activated by the chiral titanium complex. The steric and electronic properties of the chiral diol ligand create a defined chiral pocket, forcing the diene to approach from a specific face, thus inducing asymmetry in the final product. The presence of molecular sieves is often crucial to scavenge any trace moisture that would deactivate the catalyst.[2]

G Catalytic Cycle for Asymmetric Diels-Alder A Cl2Ti(O-iPr)2 (Catalyst Precursor) C Active Chiral Titanium Catalyst A->C + 2 eq. Chiral Diol - 2 eq. i-PrOH B Chiral Diol (e.g., TADDOL derivative) E Activated Complex [Catalyst-Dienophile] C->E + Dienophile D Dienophile (e.g., Acryloyl Oxazolidinone) G Stereoselective Cycloaddition (Transition State) E->G + Diene F Diene (e.g., Cyclopentadiene) H [Product-Catalyst] Complex G->H H->C Catalyst Turnover I Enantioenriched Diels-Alder Adduct H->I Product Release

Caption: Generalized catalytic cycle for a Diels-Alder reaction.

Other Synthetic Applications

Beyond the Diels-Alder reaction, Dichlorotitanium diisopropoxide is a precursor for catalysts used in:

  • [2+2] Cycloadditions: Facilitating the formation of four-membered rings.[1]

  • Carbonyl-Ene Reactions: Catalyzing the addition of an alkene with an allylic hydrogen to an electrophile.[1]

  • Asymmetric Epoxidations: While titanium tetraisopropoxide is more famous for the Sharpless epoxidation, related chiral titanium species are effective for other epoxidation reactions.[4][6]

  • Nucleophilic Additions: Promoting the stereoselective addition of nucleophiles like cyanides or allyltin reagents to aldehydes.[1]

Role in Drug Development and Materials Science

The synthesis of chiral molecules is of paramount importance in the pharmaceutical industry, where often only one enantiomer of a drug is therapeutically active. The power of Dichlorotitanium diisopropoxide lies in its ability to generate catalysts for asymmetric reactions like the Diels-Alder, providing access to complex, enantioenriched carbocyclic scaffolds that are common motifs in natural products and pharmaceutical agents.[2][4]

In materials science, titanium alkoxides, including this compound, are valuable precursors for producing high-purity titanium dioxide (TiO₂) via sol-gel processes. These materials find applications in advanced coatings, photocatalysis, and electronics.[7]

Safety, Handling, and Disposal

Dichlorotitanium diisopropoxide is a reactive and hazardous compound that requires strict safety protocols. Its high sensitivity to moisture is the primary handling challenge.

Hazard Identification and GHS Classification

Table 2: GHS Hazard Information

HazardClassification & StatementPictogramSource(s)
Skin Corrosion/Irritation Category 2: H315 - Causes skin irritation.GHS07 (Exclamation Mark)[5][8]
Eye Damage/Irritation Category 2A: H319 - Causes serious eye irritation.GHS07 (Exclamation Mark)[6][8]
Special Hazards Reacts with water. Corrosive.-[1]
Handling and Personal Protective Equipment (PPE)

Core Principle: All manipulations must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) in a glovebox or using Schlenk line techniques to prevent hydrolysis.

  • Ventilation: Work must be performed in a certified chemical fume hood.[1]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Tightly fitting safety goggles and a face shield are mandatory.

    • Hand Protection: Use chemical-resistant gloves (e.g., nitrile or butyl rubber). Inspect gloves for integrity before use.

    • Skin Protection: Wear a flame-retardant laboratory coat and ensure full-body coverage.

  • Storage: Store containers tightly sealed under an inert gas in a freezer (recommended temperature ≤ 0°C).[5][6] The storage area should be dry and well-ventilated.[9]

G Safe Handling Workflow Start Start PPE Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) Start->PPE FumeHood Work in Fume Hood PPE->FumeHood InertAtmosphere Establish Inert Atmosphere (Glovebox or Schlenk Line) FumeHood->InertAtmosphere Transfer Transfer Reagent Using Syringe/Cannula InertAtmosphere->Transfer Reaction Perform Reaction Transfer->Reaction Quench Quench Reaction (If Applicable) Under Inert Atmosphere Reaction->Quench Cleanup Clean Glassware Quench->Cleanup Store Return Reagent to Freezer (Tightly Sealed, Under N2) Cleanup->Store End End Store->End

Caption: Logical workflow for the safe handling of Dichlorotitanium diisopropoxide.

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]

  • Skin Contact: Immediately wash skin with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.

  • Inhalation: Remove victim to fresh air. If not breathing, give artificial respiration. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Disposal Protocol

Trustworthiness: Disposal of reactive organometallic compounds must be performed with extreme caution to prevent uncontrolled reactions. Never dispose of active material directly into a general waste stream.

  • Waste Collection: Collect all waste material containing Dichlorotitanium diisopropoxide (including rinsates from cleaning glassware) in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Neutralization (Deactivation) - For Small Residual Amounts:

    • This procedure must be performed by trained personnel in a fume hood under an inert atmosphere.

    • Slowly and carefully add the reactive waste to a stirred, cooled (ice bath) solution of a less reactive alcohol, such as isopropanol or butanol. This will convert the reactive titanium compound to a less reactive alkoxide.

    • Once the initial reaction has subsided, very slowly add water or an aqueous solution to complete the hydrolysis, forming inert titanium dioxide.

    • The resulting mixture can then be neutralized (if acidic) and disposed of as chemical waste according to institutional and local regulations.

  • Professional Disposal: For larger quantities or for labs not equipped for deactivation procedures, the waste must be collected in a labeled, sealed container. Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor for pickup and incineration.[9][10] Do not mix with other waste streams unless explicitly permitted.

Spectroscopic Data

Detailed, publicly available ¹H and ¹³C NMR or assigned IR spectra for Dichlorotitanium diisopropoxide are not consistently found in the reviewed literature. Researchers are strongly advised to acquire analytical data (e.g., NMR, IR, elemental analysis) on their specific batch of the reagent to confirm identity and purity before use. The spectroscopic characteristics will be highly sensitive to the purity and the presence of any hydrolysis products.

Conclusion

Dichlorotitanium diisopropoxide is a powerful and versatile reagent, particularly as a precursor for chiral Lewis acid catalysts in asymmetric synthesis. Its utility in constructing complex molecular architectures makes it an invaluable tool for chemists in drug discovery and advanced materials research. However, its reactive and hazardous nature, especially its sensitivity to moisture, necessitates a rigorous and disciplined approach to handling and disposal. By adhering to the protocols and understanding the chemical principles outlined in this guide, researchers can safely and effectively harness the synthetic potential of this important organotitanium compound.

References

  • Alfa Chemistry. (n.d.). CAS 762-99-2 Dichloro(diisopropoxy)titanium.
  • Gelest, Inc. (2015).
  • BenchChem. (2025).
  • Oriental Journal of Chemistry. (n.d.). Enantioselective Diels-Alder reactions of carboxylic ester dienophiles catalysed by titanium-based chiral Lewis acid.
  • ChemicalBook. (n.d.). DICHLOROTITANIUM DIISOPROPOXIDE.
  • Narasaka, K., Iwasawa, N., Inoue, M., et al. (1989). Asymmetric Diels-Alder Reaction Catalyzed by a Chiral Titanium Reagent. Journal of the American Chemical Society, 111(14), 5340-5345.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). Dichlorotitanium Diisopropoxide.
  • TCI AMERICA. (n.d.). Dichlorotitanium Diisopropoxide.
  • Gansäuer, A., et al. (n.d.).
  • ResearchGate. (2025). Synthesis of titanium alkoxide complexes with alkyl lactate ligands. Asymmetric epoxidation of cinnamyl alcohol.
  • TCI AMERICA. (n.d.). Dichlorotitanium Diisopropoxide 762-99-2.
  • Labsolu. (n.d.). Dichlorotitanium Diisopropoxide.
  • Macmillan Group. (2000).
  • TCI AMERICA. (n.d.). Dichlorotitanium Diisopropoxide | 762-99-2.
  • Wiley-VCH. (2010).
  • Artizono. (2025). How To Clean Titanium: A Complete Guide.
  • SpectraBase. (n.d.). Bis(cyclopentadienyl)titanium(IV) dichloride.
  • Chem-Impex. (n.d.). Dichlorotitanium diisopropoxide.
  • United States Biological. (n.d.).
  • MDPI. (2024).
  • Northwestern University. (n.d.). Hazardous Waste Disposal Guide.
  • American Elements. (2017). Titanium nitride (TiN) powder and pieces - SDS US.
  • National Center for Biotechnology Information. (2021). Diels–Alder Reactions of 1-Alkoxy-1-amino-1,3-butadienes: Direct Synthesis of 6-Substituted and 6,6-Disubstituted 2-Cyclohexenones and 6-Substituted 5,6-Dihydropyran-2-ones.
  • ResearchGate. (n.d.). 13C NMR spectral data of chlorobis(cyclopentadienyl)titanium(IV) and....
  • ResearchGate. (n.d.). Diels-‐Alder Reactions of Dienophiles and Cyclopentadiene Using a Sealed Tube Proto.
  • Cambridge Isotope Laboratories, Inc. (n.d.).
  • SpectraBase. (n.d.). Bis(cyclopentadienyl)titanium(IV) dichloride - Optional[FTIR] - Spectrum.

Sources

An In-depth Technical Guide to the Molecular Structure and Geometry of Dichloro(diisopropoxy)titanium

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive examination of the molecular structure and geometry of dichloro(diisopropoxy)titanium, TiCl₂(O-i-Pr)₂. Moving beyond a simplistic monomeric representation, this document delves into the compound's predominant dimeric nature in the solid state, a consequence of titanium's propensity to achieve a higher coordination number. Through an analysis of crystallographic data of closely related structures and spectroscopic insights, we will elucidate the coordination environment of the titanium centers, the role of bridging ligands, and the compound's dynamic behavior in solution. This guide is intended for researchers, scientists, and professionals in drug development and catalysis who utilize titanium alkoxides and require a deeper understanding of their structural chemistry to inform experimental design and interpretation.

Introduction: Beyond the Monomer

This compound, with the chemical formula C₆H₁₄Cl₂O₂Ti, is a versatile Lewis acid catalyst and a valuable precursor in organometallic synthesis and materials science.[1][2] While often represented as a simple monomeric species for stoichiometric purposes, its actual molecular structure is more complex. The titanium(IV) center, with its electron-deficient nature, seeks to expand its coordination sphere beyond the four ligands of the empirical formula. This drive for coordinative saturation leads to the formation of associated species, primarily dimers, in both the solid state and in solution.[3] Understanding this dimeric structure is paramount to comprehending its reactivity and catalytic activity.

Synthesis and Physicochemical Properties

This compound is typically synthesized through a redistribution reaction between titanium tetrachloride (TiCl₄) and titanium tetraisopropoxide (Ti(O-i-Pr)₄) in an appropriate solvent like hexane.[1][4] The reaction is exothermic and yields the product as a white to light-yellow crystalline solid.[3]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 762-99-2[2]
Molecular Formula C₆H₁₄Cl₂O₂Ti[2]
Molecular Weight 236.95 g/mol [2]
Appearance White to light-yellow powder or crystals[3]
Melting Point 42-43 °C[2][5]
Solubility Soluble in CH₂Cl₂, toluene, and other organic solvents[2]
Sensitivity Moisture sensitive; corrosive[1]

The Dimeric Core: Elucidating the Molecular Geometry

Two such structurally characterized dimers are [TiCl₂(O-i-Pr)(HO-i-Pr)(μ-Cl)]₂ and [TiCl₂(O-i-Pr)(HO-i-Pr)(μ-O-i-Pr)]₂.[1] In these structures, each titanium atom is six-coordinate, achieving a distorted octahedral geometry.[1][6] This hexacoordination is achieved through the formation of a central Ti₂X₂ core, where X is a bridging chloride (μ-Cl) or a bridging isopropoxide (μ-O-i-Pr) ligand. The remaining coordination sites are occupied by terminal chloro and isopropoxy ligands, as well as a coordinated isopropanol molecule.

The formation of these bridged dimers is a key feature of titanium alkoxide halide chemistry, allowing the metal center to alleviate its electronic unsaturation.[3]

Coordination Geometry and Bridging Ligands

The core of the dimeric structure consists of two titanium centers linked by two bridging ligands. This arrangement can be visualized as two octahedra sharing an edge.

Figure 1: Conceptual representations of possible dimeric structures of this compound, highlighting the central bridged core and terminal ligands leading to a distorted octahedral geometry around each titanium center.

Based on the crystallographic data of the solvated dimers, the Ti-Cl bond lengths for terminal chlorides are shorter than those for bridging chlorides, indicating a stronger bond. Similarly, terminal Ti-O bonds are shorter than bridging Ti-O bonds. This difference in bond lengths is a classic feature of bridged dimeric metal complexes.

Dynamic Behavior in Solution

Variable-temperature NMR studies have shown that titanium chloro-isopropoxide complexes are dynamic in solution.[1] This suggests an equilibrium between different dimeric structures, and potentially between monomeric and dimeric species, depending on the solvent and concentration. This fluxional behavior is a critical consideration for its application in catalysis, as the catalytically active species may be a specific isomer or a transient monomeric form.

Spectroscopic Characterization

Spectroscopic techniques are essential for characterizing the structure of this compound, particularly in solution where it exhibits dynamic behavior.

  • ¹H and ¹³C NMR Spectroscopy: These techniques are used to confirm the presence of the isopropoxy ligands. The chemical shifts of the methine (-CH) and methyl (-CH₃) protons and carbons provide information about the electronic environment of the titanium center.[3]

  • ³¹P NMR Spectroscopy: When this compound is used in conjunction with phosphorus-containing ligands, ³¹P NMR can provide insights into the coordination of these ligands to the titanium center and can be used to study ligand exchange processes.[7]

  • Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy can identify characteristic stretching frequencies for Ti-O and Ti-Cl bonds, offering further evidence for the proposed structure.

Causality in Experimental Applications

The dimeric, hexacoordinate nature of this compound has profound implications for its role as a Lewis acid catalyst. The coordination of a substrate to the titanium center likely involves the displacement of a weakly bound ligand or the dissociation of the dimer into a more reactive monomeric species. The steric bulk of the isopropoxy groups and the electronic effects of the chloro ligands modulate the Lewis acidity of the titanium center, influencing its catalytic efficacy in reactions such as Diels-Alder cycloadditions and carbonyl-ene reactions.[1][2]

Conclusion

The molecular structure of this compound is best described as a bridged dimer, where each titanium center adopts a distorted octahedral geometry. This structural motif, driven by the metal's desire to achieve coordinative saturation, is fundamental to its chemical properties and reactivity. While crystallographic data on closely related solvated species provide a robust model for the solid-state structure, it is crucial for researchers to recognize the dynamic equilibrium that exists in solution. A thorough understanding of this structure-reactivity relationship is essential for the rational design of experiments and the development of new catalytic systems based on this versatile titanium complex.

References

  • Stepwise Reactions of TiCl4 and Ti(OiPr)Cl3 with 2-Propanol. Variable-Temperature NMR Studies and Crystal Structures of [TiCl2(OiPr)(HOiPr)(μ-Cl)]2 and [TiCl2(OiPr)(HOiPr)(μ-OiPr)]2. (n.d.). Inorganic Chemistry - ACS Publications. Retrieved from [Link]

  • Synthesis of titanium diisopropoxide dichloride. (n.d.). PrepChem.com. Retrieved from [Link]

  • Complexation and disproportionation of group 4 metal (alkoxy) halides with phosphine oxides. (2024). Dalton Transactions. Retrieved from [Link]

Sources

A Researcher's Comprehensive Guide to the Solubility of Dichloro(diisopropoxy)titanium in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Complexities of an Air-Sensitive Catalyst

Dichloro(diisopropoxy)titanium, TiCl₂(O-iPr)₂, is a versatile and powerful Lewis acid catalyst with significant applications in organic synthesis.[1] Its utility in promoting a range of stereoselective reactions, including Diels-Alder and [2+2] cycloadditions, makes it an invaluable tool for chemists in pharmaceutical and materials science research. However, the compound's reactivity is matched by its sensitivity to atmospheric moisture and oxygen, posing considerable challenges for its handling and characterization. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in reaction design, purification, and storage. This guide provides an in-depth exploration of the solubility of this compound, offering both a qualitative overview and a detailed experimental protocol for its quantitative determination.

The Physicochemical Landscape of this compound

This compound is a white to light yellow crystalline powder.[1] Its molecular structure, featuring a central titanium atom bonded to two chloro and two isopropoxy ligands, dictates its reactivity and solubility. The presence of both covalent and coordinative bonds contributes to its complex interactions with organic solvents.

Key Physicochemical Properties:

  • Molecular Formula: C₆H₁₄Cl₂O₂Ti[2]

  • Molecular Weight: 236.95 g/mol

  • Appearance: White to light yellow powder or crystals[1]

  • Melting Point: Approximately 42-43 °C

A critical aspect of this compound is its extreme sensitivity to moisture. It readily hydrolyzes in the presence of water, leading to the formation of titanium oxides and liberation of isopropanol and hydrochloric acid. This reactivity necessitates the use of anhydrous solvents and inert atmosphere techniques for all manipulations.

Qualitative Solubility Profile: A Solvent-by-Solvent Analysis

Solvent ClassSolvent ExamplesPredicted SolubilityRationale & Commentary
Chlorinated Solvents Dichloromethane (CH₂Cl₂), Chloroform (CHCl₃)Soluble These polar aprotic solvents are excellent at dissolving a wide range of organometallic compounds. The polarity of the Ti-Cl and Ti-O bonds in this compound allows for favorable dipole-dipole interactions with chlorinated solvents. Several chemical suppliers explicitly state its solubility in chloroform.[3]
Aromatic Hydrocarbons Toluene, BenzeneSoluble While less polar than chlorinated solvents, aromatic hydrocarbons can effectively solvate this compound through van der Waals forces and potential π-interactions with the organic ligands.
Ethers Diethyl ether (Et₂O), Tetrahydrofuran (THF)Likely Soluble with Potential for Reaction Ethers are polar aprotic solvents that can solvate the titanium center. However, as Lewis bases, they can also coordinate to the Lewis acidic titanium atom, potentially leading to the formation of adducts. This coordination may enhance solubility but could also influence the compound's reactivity in subsequent steps.
Aliphatic Hydrocarbons Hexane, HeptanePoorly Soluble to Insoluble These nonpolar solvents are generally poor solvents for polar organometallic compounds like this compound. The preparation of this compound sometimes involves washing with hexane, which suggests it is not readily soluble in this solvent.
Protic Solvents Alcohols (e.g., isopropanol), WaterReactive Protic solvents will react with this compound, leading to solvolysis and decomposition. Therefore, these are not suitable solvents for dissolving the compound. The reaction with water is particularly vigorous.

The "Why": Factors Governing Solubility

The solubility of this compound is a complex interplay of several factors, which can be visualized in the following relationship diagram.

Caption: Workflow for gravimetric solubility determination.

  • Preparation : Ensure all glassware is rigorously dried in an oven and cooled under an inert atmosphere. All solvents must be anhydrous and deoxygenated.

  • Addition of Solute : In an inert atmosphere, add an excess of this compound to a precisely measured volume of the desired solvent in a Schlenk flask. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration : Seal the flask and place it in a thermostatically controlled bath at the desired temperature. Stir the suspension for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation : Allow the undissolved solid to settle completely.

  • Sample Transfer : Carefully transfer a known volume of the clear, saturated supernatant to a second, pre-weighed Schlenk flask using a cannula or a filter syringe.

  • Solvent Removal : Remove the solvent from the second flask under high vacuum to leave behind the dissolved this compound as a solid residue.

  • Final Weighing : Once the residue is completely dry, weigh the flask again. The difference between this mass and the initial mass of the empty flask gives the mass of the dissolved solid.

  • Calculation : Calculate the solubility using the following formula:

    Solubility ( g/100 mL) = (Mass of residue (g) / Volume of supernatant transferred (mL)) * 100

4.3. Data Validation and Trustworthiness

To ensure the reliability of the obtained data, the following points should be considered:

  • Repeatability : The experiment should be repeated multiple times to ensure the results are consistent.

  • Purity of the Compound : The purity of the this compound should be confirmed before the experiment, as impurities can affect solubility.

  • Anhydrous Conditions : The rigorous exclusion of water is critical, as any moisture will consume the compound and lead to inaccurate results.

Safety, Handling, and Disposal

This compound is a corrosive and moisture-sensitive compound. [4]Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and compatible gloves, must be worn at all times. All handling of the solid and its solutions should be conducted in a well-ventilated fume hood or a glovebox.

  • Spill Management : In case of a spill, the area should be evacuated, and the spill should be covered with a dry, inert absorbent material such as sand or soda ash. Do not use water.

  • Disposal : this compound and its waste should be disposed of as hazardous waste in accordance with local, state, and federal regulations. A licensed professional waste disposal service should be contacted. [4]

Conclusion

A comprehensive understanding of the solubility of this compound is essential for its effective and safe use in research and development. While quantitative data is scarce, a qualitative assessment based on chemical principles provides a strong foundation for solvent selection. For applications requiring precise solubility values, the experimental protocol detailed in this guide offers a reliable method for their determination, emphasizing the critical importance of maintaining an inert and anhydrous environment. By adhering to these principles and safety precautions, researchers can confidently harness the synthetic potential of this powerful catalyst.

References

  • Gelest, Inc. (2015). Safety Data Sheet: TITANIUM DIISOPROPOXIDE BIS(2,4-PENTANEDIONATE), 75% in isopropanol. Retrieved from [Link]

  • Elschenbroich, C. (2006). Organometallics. Wiley-VCH.
  • Loba Chemie. (2021). Safety Data Sheet: TITANIUM (IV) ISOPROPOXIDE. Retrieved from [Link]

  • Gelest, Inc. (2014). Safety Data Sheet: TITANIUM ISOPROPOXIDE. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (2021). How to Characterize Organometallic Compounds?. Retrieved from [Link]

  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

Sources

Mastering the Catalyst: A Technical Guide to the Safe Handling of Dichloro(diisopropoxy)titanium

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Dual Nature of a Powerful Reagent

Dichloro(diisopropoxy)titanium, a versatile organometallic compound, is a cornerstone in modern synthetic chemistry.[1] It serves as a potent Lewis acid and a valuable precursor in the synthesis of chiral titanium complexes, driving critical reactions such as Diels-Alder, [2+2] cycloadditions, and various stereoselective additions.[2] Its utility in catalysis and materials science, particularly in the formation of titanium-based materials, is widely acknowledged by researchers.[1] However, the very reactivity that makes this compound a powerful tool also necessitates a deep understanding of its hazards and the implementation of rigorous safety protocols. This guide provides an in-depth, experience-driven framework for the safe handling, storage, and disposal of this compound, ensuring the integrity of your research and the safety of your laboratory personnel.

Understanding the Inherent Risks: A Physicochemical and Hazard Profile

A thorough understanding of a reagent's properties is the foundation of safe laboratory practice. This compound is a white to light yellow powder or crystalline solid that is highly sensitive to moisture and heat.[1][3][4] This sensitivity is the primary driver of its handling requirements.

Key Physicochemical Data
PropertyValueSource(s)
CAS Number 762-99-2[1][4][5]
Molecular Formula C₆H₁₄Cl₂O₂Ti[1][4]
Molecular Weight 236.94 g/mol [1]
Appearance White to light yellow powder or crystal[1][4]
Melting Point 42-43 °C[2][4]
Solubility Soluble in chloroform, methylene chloride, toluene[2][4]
Sensitivity Moisture and heat sensitive[3]
GHS Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a substance that causes skin irritation and serious eye irritation.[2]

  • Hazard Statements:

    • H315: Causes skin irritation.[2]

    • H319: Causes serious eye irritation.[2]

  • Precautionary Statements:

    • P264: Wash skin thoroughly after handling.[2]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]

    • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

    • P332+P313: If skin irritation occurs: Get medical advice/attention.[2]

    • P337+P313: If eye irritation persists: Get medical advice/attention.[2]

The primary causal factor for these hazards is the compound's reactivity with moisture. Upon contact with water, it readily hydrolyzes to produce titanium dioxide, isopropanol, and hydrochloric acid. The latter is corrosive and a primary contributor to the observed skin and eye irritation.

The Citadel of Safety: Engineering Controls and Personal Protective Equipment

Given its reactivity, the handling of this compound demands a controlled environment to rigorously exclude atmospheric moisture and oxygen.[6][7][8]

Engineering Controls: The First Line of Defense
  • Inert Atmosphere Glovebox: The most robust and recommended method for handling this compound is within a glovebox maintained under a dry, inert atmosphere (e.g., nitrogen or argon).[7] The glovebox provides a sealed environment, minimizing the risk of atmospheric exposure.[7]

  • Schlenk Line: For laboratories not equipped with a glovebox, a well-maintained Schlenk line is a viable alternative. This apparatus allows for the manipulation of air-sensitive compounds under a positive pressure of an inert gas.[9]

Personal Protective Equipment (PPE): The Essential Barrier

A non-negotiable aspect of handling this compound is the correct use of personal protective equipment.

  • Eye and Face Protection: Chemical splash goggles in combination with a face shield are mandatory to protect against splashes and potential exothermic reactions.

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, should be worn. It is advisable to double-glove for added protection.

  • Protective Clothing: A flame-retardant lab coat, long pants, and closed-toe shoes are required to protect the skin.

In the Sanctum: Step-by-Step Handling Protocols

Meticulous adherence to established protocols is paramount when working with air- and moisture-sensitive reagents.

Preparation and Inerting of Glassware

All glassware must be scrupulously dried in an oven at a high temperature (e.g., 120-150°C) for several hours and then cooled under a stream of dry, inert gas or in a desiccator before use. Syringes and needles should also be oven-dried and flushed with inert gas prior to use.[6]

Transferring the Reagent: A Syringe and Cannula Masterclass

The transfer of this compound should be performed using either a syringe or a double-tipped needle (cannula) under a positive pressure of inert gas.

Caption: Inert atmosphere transfer of this compound.

Experimental Protocol: A Self-Validating System
  • System Inerting: Assemble the oven-dried reaction flask and equip it with a septum. Purge the flask with a dry, inert gas for several minutes.

  • Solvent Addition: Add the anhydrous reaction solvent to the flask via a dry syringe.

  • Reagent Transfer:

    • Ensure the this compound container (often a Sure/Seal™ bottle) is at room temperature.

    • Carefully puncture the septum of the reagent bottle with a needle connected to an inert gas line to create a positive pressure.

    • Using a second, dry syringe, pierce the septum and slowly withdraw the desired amount of the reagent.

    • To avoid pulling a vacuum, which could introduce atmospheric contaminants, it is crucial to maintain a slight positive pressure of inert gas in the reagent bottle.[10]

  • Reaction Addition: Slowly add the this compound solution to the reaction flask with vigorous stirring. Be mindful of any potential exotherm.

Fort Knox Storage: Ensuring Long-Term Stability

Proper storage is critical to maintaining the integrity and reactivity of this compound.

  • Temperature: The compound should be stored in a freezer.[2][4]

  • Atmosphere: It must be stored under a dry, inert atmosphere.[2] The original manufacturer's container, such as a Sure/Seal™ bottle, is ideal for this purpose.[8]

  • Incompatible Materials: Store away from water, moisture, and strong oxidizing agents.[11]

When Things Go Wrong: Emergency Response Protocols

Preparedness is key to mitigating the consequences of an accidental release or exposure.

Spill Response
  • Small Spills (in a fume hood or glovebox):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, cover the spill with a dry, inert absorbent material such as sand or vermiculite.

    • Carefully collect the absorbed material into a sealable container for hazardous waste disposal.

    • Decontaminate the area with a suitable solvent (e.g., toluene or hexane), collecting all cleaning materials as hazardous waste.

  • Large Spills:

    • Evacuate the laboratory immediately and alert others.

    • Contact your institution's emergency response team.

First Aid Measures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[2]

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Firefighting Measures

This compound itself is not highly flammable, but it is often used with flammable solvents. In the event of a fire involving this compound:

  • Suitable Extinguishing Media: Use a Class D fire extinguisher, dry sand, or soda ash.

  • Unsuitable Extinguishing Media: DO NOT use water, carbon dioxide, or halogenated extinguishers, as these can react violently with the compound or its decomposition products.

The Final Act: Quenching and Disposal

All waste containing this compound must be treated as hazardous waste. Unreacted material must be carefully quenched before disposal.

Quenching Protocol

This procedure should be performed in a fume hood, under an inert atmosphere, and with appropriate PPE.

quenching_protocol A Residual this compound in Reaction Flask B Cool to 0°C (Ice Bath) A->B 1. Cool C Slowly Add Isopropanol B->C 2. Quench with alcohol D Slowly Add Water C->D 3. Cautious hydrolysis E Neutralize (e.g., NaHCO₃ soln.) D->E 4. Neutralize acid F Aqueous Organic Waste (Hazardous Waste Disposal) E->F 5. Dispose

Caption: Controlled quenching of this compound.

  • Initial Quenching: Cool the reaction vessel containing the residual this compound in an ice bath.

  • Alcohol Addition: Slowly and dropwise, add a less reactive alcohol, such as isopropanol, to the cooled solution with stirring. This will react with the more reactive titanium species.

  • Cautious Hydrolysis: Once the initial reaction has subsided, slowly add water dropwise to hydrolyze any remaining material. Be prepared for gas evolution (HCl).[12]

  • Neutralization: After the addition of water is complete and the reaction has ceased, neutralize the acidic solution with a base, such as a saturated sodium bicarbonate solution.

  • Disposal: The resulting mixture should be placed in a properly labeled hazardous waste container for disposal according to your institution's guidelines.[13][14]

Toxicological and Ecological Considerations: An Evidence-Based Assessment

  • Hydrochloric Acid (HCl): A corrosive substance that is the primary cause of skin and eye irritation.

  • Isopropanol: Can cause eye irritation and central nervous system depression.

  • Titanium Dioxide (TiO₂): Generally considered to have low acute toxicity, but long-term inhalation of fine particles can be a concern.[13]

There is no specific ecological data available for this compound. However, the release of this compound into the environment would be harmful due to its reaction with water to form hydrochloric acid, which would lower the pH of aquatic and soil environments. The resulting titanium dioxide nanoparticles could also have adverse effects on ecosystems.[15][16][17][18] Therefore, it is imperative to prevent any release of this material into the environment and to dispose of it as hazardous waste.

Conclusion: A Culture of Safety

This compound is an invaluable reagent in the modern chemical laboratory. Its effective and safe use hinges on a comprehensive understanding of its properties, a commitment to rigorous handling protocols, and a proactive approach to safety. By integrating the principles and procedures outlined in this guide into your laboratory's standard operating procedures, you can harness the full synthetic potential of this compound while maintaining the highest standards of safety and scientific integrity.

References

  • Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

  • Molecular Inorganic Chemistry, University of Groningen. (2008, April 12). Working with air and moisture sensitive compounds. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • The Sarpong Group. (2016, November 22). Quenching of Pyrophoric Materials. Retrieved from [Link]

  • Gelest, Inc. (2015, November 9). TITANIUM DIISOPROPOXIDE BIS(2,4-PENTANEDIONATE), 75% in isopropanol - Safety Data Sheet. Retrieved from [Link]

  • Oregon State University Environmental Health and Safety. (n.d.). Quenching and Disposal of Liquid Pyrophoric Materials. Retrieved from [Link]

  • Oregon State University Environmental Health and Safety. (n.d.). Quenching and Disposal of Water Reactive Materials. Retrieved from [Link]

  • Loba Chemie. (n.d.). TITANIUM (IV) ISOPROPOXIDE - Safety Data Sheet. Retrieved from [Link]

  • Hossain, Z. et al. (2017). Hazardous Effects of Titanium Dioxide Nanoparticles in Ecosystem. Bioinorganic Chemistry and Applications, 2017, 1351638. Retrieved from [Link]

  • Typology. (2025, April 3). Titanium dioxide: known environmental impacts?. Retrieved from [Link]

  • Bundschuh, M. et al. (2022). Nanosized titanium dioxide elevates toxicity of cationic metals species for Daphnia - have aging and natural organic matter an unexpected impact?. Nanotoxicology, 16(1), 16-28. Retrieved from [Link]

  • Grande, F. & Tucci, P. (2021). Toxicological impact of titanium dioxide nanoparticles and food-grade titanium dioxide (E171) on human and environmental health. Environmental Science: Nano, 8(8), 2134-2150. Retrieved from [Link]

  • ResearchGate. (2015, December 4). How to dispose Titanium tetraisopropoxide safely?. Retrieved from [Link]

  • Shakeel, M. et al. (2021). Influence of Titanium Dioxide Nanoparticles on Human Health and the Environment. Nanomaterials, 11(10), 2536. Retrieved from [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of Dichloro(diisopropoxy)titanium

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, chemists, and professionals in drug development and materials science, a thorough understanding of the analytical data of key reagents is paramount. Dichloro(diisopropoxy)titanium, TiCl₂(OⁱPr)₂, is a versatile Lewis acid catalyst and a precursor for titanium-based materials.[1][2] Its efficacy in sensitive applications, such as asymmetric synthesis and polymerization, is directly linked to its structure and purity. This guide provides an in-depth analysis of the expected spectroscopic signature of TiCl₂(OⁱPr)₂, grounded in fundamental principles and comparative data from related titanium alkoxides. While direct, published spectra of this specific compound are scarce, we can construct a reliable interpretive framework based on its constituent parts and the well-documented spectra of its parent compound, titanium(IV) isopropoxide, Ti(OⁱPr)₄.

This document is structured to provide not just data, but a causal understanding of how the molecular structure dictates the spectroscopic output. We will explore the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) data, explain the rationale behind the predicted spectral features, and provide protocols for acquiring high-quality data.

Molecular Structure and Its Spectroscopic Implications

This compound is synthesized via a redistribution reaction between titanium(IV) chloride (TiCl₄) and titanium(IV) isopropoxide [Ti(OⁱPr)₄].[1][3]

TiCl₄ + Ti(OⁱPr)₄ → 2 TiCl₂(OⁱPr)₂

This reaction substitutes two electron-donating isopropoxy groups with two strongly electron-withdrawing chloride ligands. This fundamental change has profound effects on the electron density at the titanium center and, consequently, on the magnetic environment of the isopropoxy protons and carbons, as well as the vibrational frequencies of the bonds. The molecule is expected to adopt a tetrahedral geometry around the titanium center.

Below is a diagram illustrating the relationship between the precursor compounds and the final product, highlighting the key structural change.

G cluster_precursors Precursors cluster_product Product TiCl4 TiCl₄ (Titanium Tetrachloride) TiCl2_OiPr2 TiCl₂(OⁱPr)₂ (this compound) TiCl4->TiCl2_OiPr2 Redistribution Reaction Ti_OiPr4 Ti(OⁱPr)₄ (Titanium Tetraisopropoxide) Ti_OiPr4->TiCl2_OiPr2

Caption: Synthesis pathway for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for characterizing organometallic compounds, providing detailed information about the structure and electronic environment.[4] For TiCl₂(OⁱPr)₂, we will focus on ¹H and ¹³C NMR, as Titanium NMR (⁴⁷Ti, ⁴⁹Ti) is generally impractical for routine analysis due to low sensitivity and significant quadrupolar broadening, which results in very wide, often unobservable signals for all but the smallest, most symmetric molecules.[5]

Experimental Protocol: NMR Sample Preparation

Given the compound's sensitivity, proper sample preparation is critical for obtaining meaningful data.

Objective: To prepare a high-purity, anhydrous NMR sample of TiCl₂(OⁱPr)₂.

Materials:

  • This compound (white to light yellow powder)[2][6]

  • Anhydrous deuterated solvent (e.g., CDCl₃, C₆D₆, or CD₂Cl₂)

  • Inert atmosphere glovebox or Schlenk line

  • NMR tube with a J. Young valve or equivalent seal

  • Gas-tight syringe

Procedure:

  • Inert Environment: Perform all manipulations under a dry, inert atmosphere (Nitrogen or Argon) to prevent hydrolysis. The compound is moisture-sensitive.[1]

  • Sample Weighing: In the glovebox, accurately weigh approximately 10-20 mg of TiCl₂(OⁱPr)₂ directly into the NMR tube.

  • Solvent Addition: Add ~0.6 mL of anhydrous deuterated solvent to the tube using a gas-tight syringe. Chloroform-d (CDCl₃) is a common choice due to the compound's solubility.[6]

  • Sealing and Mixing: Securely seal the NMR tube. Gently agitate the tube to ensure the sample is fully dissolved.

  • Data Acquisition: Acquire the spectrum immediately. Standard acquisition parameters for ¹H and ¹³C NMR are generally sufficient.

The workflow for preparing a moisture-sensitive NMR sample is depicted below.

G start Start: Glovebox/Schlenk Line weigh 1. Weigh TiCl₂(OⁱPr)₂ into NMR Tube start->weigh add_solvent 2. Add Anhydrous Deuterated Solvent weigh->add_solvent seal 3. Seal Tube Securely (e.g., J. Young Valve) add_solvent->seal mix 4. Dissolve Sample seal->mix acquire 5. Acquire Spectrum mix->acquire end End: High-Quality Spectrum acquire->end

Caption: Workflow for moisture-sensitive NMR sample preparation.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of TiCl₂(OⁱPr)₂ is expected to be simple, showing two signals corresponding to the methine (CH) and methyl (CH₃) protons of the isopropoxy ligand.

  • Comparative Baseline - Ti(OⁱPr)₄: The parent compound, titanium(IV) isopropoxide, shows a septet for the methine proton and a doublet for the methyl protons.[7][8]

  • Influence of Chloride Ligands: The two chloride atoms are strongly electron-withdrawing compared to the isopropoxy groups they replace. This deshields the remaining isopropoxy protons, causing their signals to shift downfield (to a higher ppm value) relative to Ti(OⁱPr)₄.[9]

Expected Signals:

  • Methine (CH): A septet (split by the 6 methyl protons). Expected to be significantly downfield compared to the ~4.6 ppm signal in Ti(OⁱPr)₄.

  • Methyl (CH₃): A doublet (split by the single methine proton). Expected to be downfield compared to the ~1.2 ppm signal in Ti(OⁱPr)₄.

The integration ratio of the methine peak area to the methyl peak area should be 1:6, respectively.[10]

Predicted ¹³C NMR Spectrum

Similarly, the ¹³C NMR spectrum will show two signals for the two unique carbons of the isopropoxy ligand.

  • Comparative Baseline - Ti(OⁱPr)₄: Spectra for this compound show methine (CH) and methyl (CH₃) carbon signals.[11][12]

  • Influence of Chloride Ligands: The electron-withdrawing nature of the chlorides will also deshield the carbon atoms, causing a downfield shift in their resonance frequencies compared to the parent alkoxide.

Expected Signals:

  • Methine Carbon (C-O): Shifted downfield from the corresponding carbon in Ti(OⁱPr)₄ (approx. 75-80 ppm).

  • Methyl Carbon (CH₃): Shifted downfield from the corresponding carbon in Ti(OⁱPr)₄ (approx. 25-30 ppm).

Nucleus Predicted Signal Predicted Splitting Rationale for Downfield Shift (vs. Ti(OⁱPr)₄)
¹H (CH)> 4.6 ppmSeptetDeshielding by electron-withdrawing Cl ligands
¹H (CH₃)> 1.2 ppmDoubletInductive effect from the deshielded Ti center
¹³C (C-O)> 80 ppmSingletDeshielding by electron-withdrawing Cl ligands
¹³C (CH₃)> 27 ppmSingletInductive effect from the deshielded Ti center

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups and bonds within a molecule.[13][14] The IR spectrum of TiCl₂(OⁱPr)₂ will be dominated by the vibrations of the isopropoxy ligand but will also feature crucial vibrations from the Ti-O and Ti-Cl bonds.

Experimental Protocol: IR Sample Preparation (ATR)

Attenuated Total Reflectance (ATR) is a convenient method for acquiring the IR spectrum of solid samples.

Objective: To acquire a clean IR spectrum of solid TiCl₂(OⁱPr)₂.

Procedure:

  • Instrument Background: Ensure the ATR crystal (typically diamond or germanium) is clean. Run a background scan in the open air.

  • Sample Application: In a low-moisture environment (a glove bag or quick transfer), place a small amount of the powdered TiCl₂(OⁱPr)₂ onto the ATR crystal.

  • Apply Pressure: Lower the ATR press arm to ensure firm contact between the sample and the crystal.

  • Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to achieve a good signal-to-noise ratio.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.

Predicted IR Spectrum and Key Vibrational Modes

The IR spectrum can be analyzed by dividing it into key regions.[15]

  • C-H Stretching Region (2850-3000 cm⁻¹): This region will show characteristic peaks for the sp³ C-H bonds of the methyl and methine groups in the isopropoxy ligands. These peaks are typically strong and sharp.

  • Fingerprint Region (< 1500 cm⁻¹): This complex region contains a wealth of structural information.[14]

    • C-H Bending: Vibrations from CH₃ and CH bending will appear around 1300-1470 cm⁻¹.

    • C-O Stretching: A strong band corresponding to the C-O single bond stretch is expected in the 1000-1150 cm⁻¹ range.

    • Ti-O Stretching: This is a key diagnostic peak. For transition metal alkoxides, these vibrations are typically found in the 500-700 cm⁻¹ range.[16] For instance, a strong Ti-O stretching band is observed around 690 cm⁻¹ in TiO₂.[17] We can expect a strong absorption in this region for TiCl₂(OⁱPr)₂.

    • Ti-Cl Stretching: The presence of the titanium-chlorine bonds will give rise to new vibrational modes not present in Ti(OⁱPr)₄. Ti-Cl stretches in tetrahedral complexes typically appear as strong absorptions in the 350-500 cm⁻¹ region. Observing peaks in this far-IR region would be definitive confirmation of the compound's structure.

Vibrational Mode Expected Wavenumber (cm⁻¹) Expected Intensity Significance
C-H (sp³) stretch2850 - 3000StrongConfirms presence of the isopropoxy alkyl backbone.
C-H bend1300 - 1470MediumPart of the isopropoxy fingerprint.
C-O stretch1000 - 1150StrongConfirms the alkoxide nature of the ligand.
Ti-O stretch500 - 700Medium to StrongDiagnostic for the titanium-oxygen bond.[16][17]
Ti-Cl stretch350 - 500StrongKey indicator of chloride ligand incorporation (Far-IR region).

Conclusion and Trustworthiness of Analysis

This guide establishes a robust framework for the spectroscopic analysis of this compound. While direct spectral data is not readily published, a self-validating analytical approach can be employed. The predicted NMR and IR data presented here are derived from established principles of spectroscopy and comparative analysis with well-characterized parent compounds.

For any researcher working with this compound, the following steps constitute a self-validating system:

  • ¹H and ¹³C NMR: Confirm the presence of only isopropoxy signals with a 1:6 proton integration ratio. Verify the downfield shift of these signals relative to literature values for Ti(OⁱPr)₄.

  • IR Spectroscopy: Identify the strong C-H and C-O stretches of the ligand. Crucially, observe the appearance of a strong band in the 500-700 cm⁻¹ region (Ti-O stretch) and, if possible, in the 350-500 cm⁻¹ region (Ti-Cl stretch).

The convergence of these predicted spectral features provides high confidence in the identity and structural integrity of the TiCl₂(OⁱPr)₂ reagent, ensuring its reliable use in further research and development applications.

References

  • PrepChem.com. Synthesis of titanium diisopropoxide dichloride. [Link]

  • PubChem. This compound | C6H16Cl2O2Ti | CID 101855. [Link]

  • Defense Technical Information Center (DTIC). 27Al, 47,49Ti, 31P, AND 13C MAS NMR STUDY OF VX, GB, GD AND HD REACTIONS. [Link]

  • University of Ottawa. (Ti) Titanium NMR. [Link]

  • ResearchGate. FT-IR spectrum of titanium dioxide. [Link]

  • Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

  • Wiley Analytical Science. Interpretation of Infrared Spectra, A Practical Approach. [Link]

  • Chemistry LibreTexts. NMR - Interpretation. [Link]

  • YouTube. NMR Spectroscopy Interpretation (Example). [Link]

  • ACS Publications. Infrared Spectra of Transition Metal Alkoxides. [Link]

  • SpectraBase. Titanium(IV) isopropoxide - Optional[1H NMR] - Chemical Shifts. [Link]

  • Semantic Scholar. Table 4 from 1H and 13C NMR observation of the reaction of acetic acid with titanium isopropoxide. [Link]

  • PubMed. Synthesis and characterisation of new titanium amino-alkoxides: precursors for the formation of TiO2 materials. [Link]

  • Specac Ltd. Interpreting Infrared Spectra. [Link]

  • RSC Publishing. 1H NMR spectroscopy of titania. Chemical shift assignments for hydroxy groups in crystalline and amorphous forms of TiO2. [Link]

  • Chemguide. high resolution nuclear magnetic resonance (nmr) spectra. [Link]

  • ResearchGate. 13 C NMR data (ppm) for new titanium(IV) complexes 1-3. [Link]

  • SpectraBase. Titanium(IV) isopropoxide - Optional[ATR-IR] - Spectrum. [Link]

  • SpectraBase. Titanium(IV) isopropoxide - Optional[Near IR] - Spectrum. [Link]

  • SpectraBase. Titanium(IV) isopropoxide - Optional[13C NMR] - Chemical Shifts. [Link]

Sources

Methodological & Application

Application and Protocol Guide for Dichloro(diisopropoxy)titanium in Asymmetric Diels-Alder Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of Titanium-Based Lewis Acids in Asymmetric Synthesis

The Diels-Alder reaction, a cornerstone of organic synthesis for constructing six-membered rings, has been significantly enhanced by the advent of asymmetric catalysis.[1][2] Among the arsenal of catalysts, chiral Lewis acids have proven invaluable for inducing enantioselectivity.[3] Dichloro(diisopropoxy)titanium, TiCl₂(O-i-Pr)₂, emerges as a particularly versatile and efficient precursor for the in-situ generation of chiral titanium-based Lewis acid catalysts.[4][5][6] This guide provides an in-depth exploration of its application, elucidating the mechanistic rationale behind its efficacy and offering detailed protocols for its use in asymmetric Diels-Alder reactions.

This compound serves as a powerful Lewis acid, frequently employed in the preparation of chiral titanium complexes that are highly effective catalysts for various cycloadditions, including the Diels-Alder reaction.[4][7] Its utility is particularly noted in reactions involving α,β-unsaturated carboxylic acid derivatives, where it facilitates smooth reactions with dienes to produce optically active cycloadducts.[5] The in-situ generation of the active catalyst from TiCl₂(O-i-Pr)₂ and a chiral ligand, often a diol, offers a convenient and adaptable approach for achieving high levels of enantioselectivity.[5][6]

Mechanistic Insights: The Role of the Chiral Titanium Complex

The efficacy of this compound lies in its ability to form a well-defined chiral environment around the dienophile upon coordination with a chiral ligand. This coordination enhances the dienophile's reactivity and dictates the facial selectivity of the diene's approach, thereby controlling the stereochemical outcome of the reaction.

The generally accepted mechanism involves the following key steps:

  • Ligand Exchange and Catalyst Formation: this compound reacts with a C₂-symmetric chiral diol to form a chiral titanium complex. This in-situ formation is a key advantage, allowing for rapid screening of ligands and reaction conditions.

  • Dienophile Coordination: The dienophile, often a bidentate ligand such as an N-acyloxazolidinone, coordinates to the titanium center. This coordination lowers the LUMO of the dienophile, accelerating the reaction rate.

  • Stereocontrolled Cycloaddition: The chiral ligands on the titanium complex create a sterically hindered environment, forcing the diene to approach the dienophile from a specific face. This facial bias is the origin of the high enantioselectivity observed.

  • Product Release: After the cycloaddition, the product dissociates from the titanium complex, regenerating the catalyst for the next cycle.

The following diagram illustrates the catalytic cycle:

Asymmetric Diels-Alder Catalytic Cycle cluster_cycle Catalytic Cycle cluster_catalyst_formation Catalyst Generation (in-situ) Catalyst Chiral Ti(IV) Complex Complex Catalyst-Dienophile Complex Catalyst->Complex + Dienophile Dienophile Dienophile TransitionState [4+2] Cycloaddition (Stereocontrolled) Complex->TransitionState + Diene Diene Diene ProductComplex Catalyst-Product Complex TransitionState->ProductComplex ProductComplex->Catalyst - Product Product Chiral Product ProductComplex->Product TiCl2_OiPr_2 TiCl₂(O-i-Pr)₂ TiCl2_OiPr_2->Catalyst + Chiral Diol - 2 HCl ChiralDiol Chiral Diol ChiralDiol->Catalyst caption Catalytic cycle of the TiCl₂(O-i-Pr)₂-mediated asymmetric Diels-Alder reaction.

Caption: Catalytic cycle of the TiCl₂(O-i-Pr)₂-mediated asymmetric Diels-Alder reaction.

Experimental Protocols

Preparation of this compound

This compound can be prepared by the reaction of titanium(IV) chloride with titanium(IV) isopropoxide.[4][8]

Materials:

  • Titanium(IV) chloride (TiCl₄)

  • Titanium(IV) isopropoxide (Ti(O-i-Pr)₄)

  • Anhydrous heptane or hexane

  • Nitrogen or Argon atmosphere

Procedure:

  • Under an inert atmosphere (Nitrogen or Argon), add titanium(IV) isopropoxide to a flask containing anhydrous heptane.[8]

  • Slowly add an equimolar amount of titanium(IV) chloride to the solution at room temperature.[4][8] The reaction is exothermic.

  • A white precipitate will form.[8]

  • Allow the mixture to stand at room temperature for several hours to ensure complete reaction.[4]

  • Collect the precipitate by filtration, wash with anhydrous hexane, and dry under vacuum.[4]

Note: this compound is moisture-sensitive and should be stored under an inert atmosphere.[4]

General Protocol for the Asymmetric Diels-Alder Reaction

This protocol is a general guideline and may require optimization for specific substrates. The use of molecular sieves is often crucial for achieving high enantioselectivity by removing trace amounts of water that can deactivate the catalyst.[5]

Materials:

  • This compound

  • Chiral diol ligand (e.g., a tartrate-derived diol)[5][6]

  • Dienophile (e.g., N-acyloxazolidinone)[5]

  • Diene

  • Anhydrous, non-coordinating solvent (e.g., toluene, dichloromethane)[5][9]

  • 4Å Molecular sieves

  • Inert atmosphere (Nitrogen or Argon)

Experimental Workflow Diagram:

Experimental_Workflow start Start setup Assemble oven-dried glassware under inert atmosphere start->setup add_reagents Add chiral diol, molecular sieves, and anhydrous solvent setup->add_reagents add_catalyst Add TiCl₂(O-i-Pr)₂ and stir to form the chiral catalyst add_reagents->add_catalyst cool Cool reaction mixture to specified temperature add_catalyst->cool add_dienophile Add dienophile cool->add_dienophile add_diene Add diene add_dienophile->add_diene react Stir for specified time, monitoring by TLC/GC add_diene->react quench Quench the reaction (e.g., with saturated NaHCO₃) react->quench workup Perform aqueous workup and extract with organic solvent quench->workup purify Purify the product (e.g., column chromatography) workup->purify analyze Analyze the product (NMR, HPLC for ee%) purify->analyze end End analyze->end caption General experimental workflow for the asymmetric Diels-Alder reaction.

Caption: General experimental workflow for the asymmetric Diels-Alder reaction.

Step-by-Step Procedure:

  • Catalyst Preparation (in-situ):

    • To a flame-dried flask under an inert atmosphere, add the chiral diol (e.g., 0.2 mmol) and powdered 4Å molecular sieves.[10]

    • Add the anhydrous solvent (e.g., 5 mL of toluene).

    • Add a solution of this compound in the same solvent (e.g., 0.2 mmol in 1 mL).

    • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the chiral titanium complex.

  • Diels-Alder Reaction:

    • Cool the catalyst mixture to the desired temperature (e.g., -78 °C to 0 °C).

    • Add the dienophile (1.0 mmol) to the reaction mixture.[9]

    • Add the diene (2.0-3.0 mmol) to the reaction mixture.

    • Stir the reaction at the specified temperature for the required time (typically a few hours to overnight), monitoring the progress by TLC or GC.

  • Work-up and Purification:

    • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Allow the mixture to warm to room temperature and stir for about an hour.

    • Filter the mixture through a pad of Celite to remove the molecular sieves and titanium salts.

    • Separate the aqueous and organic layers.

    • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.[9]

  • Analysis:

    • Characterize the product by standard spectroscopic methods (¹H NMR, ¹³C NMR, IR, MS).

    • Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.[9]

Applications and Data

The this compound-based catalytic system has been successfully applied to a variety of dienes and dienophiles, consistently affording high yields and enantioselectivities. The choice of chiral ligand is paramount in achieving optimal results.

Dienophile Diene Chiral Ligand Solvent Temp (°C) Yield (%) ee (%) Reference
N-CrotonyloxazolidinoneCyclopentadieneTartrate-derived diolToluene/Petroleum Ether-309594[5]
N-AcryloyloxazolidinoneIsopreneTartrate-derived diolToluene/Petroleum Ether-308391[5]
Methyl AcrylateCyclopentadiene(1R,2R)-1,2-bis-(2-methoxyphenyl)-ethane-1,2-diolDichloromethane258592[9]
Methyl CrotonateCyclopentadiene(1R,2R)-1,2-bis-(2-methoxyphenyl)-ethane-1,2-diolDichloromethane258290[9]

Conclusion

This compound is a highly effective and versatile precursor for the generation of chiral Lewis acid catalysts for asymmetric Diels-Alder reactions. The ease of in-situ catalyst preparation, coupled with the ability to tune the steric and electronic properties of the catalyst through ligand modification, makes this a powerful tool for the synthesis of complex, enantioenriched molecules. The protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to successfully implement this methodology in their synthetic endeavors.

References

Sources

Application Note: Synthesis of a C₂-Symmetric Chiral Titanium Lewis Acid from Dichloro(diisopropoxy)titanium

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals engaged in asymmetric synthesis.

Abstract

This application note provides a comprehensive protocol for the in-situ preparation of a chiral titanium-based Lewis acid, specifically the (TADDOLato)titanium(IV) dichloride complex, starting from dichloro(diisopropoxy)titanium and (4R,5R)-2,2-dimethyl-α,α,α',α'-tetraphenyl-1,3-dioxolane-4,5-dimethanol (TADDOL). This guide is designed to offer both a robust, step-by-step experimental procedure and a deep dive into the mechanistic rationale behind the synthesis, ensuring both reproducibility and a thorough understanding of the catalytic system.

Introduction: The Power of Chiral Titanium Lewis Acids

Chiral Lewis acids are indispensable tools in modern asymmetric catalysis, enabling the stereoselective formation of complex organic molecules.[1][2] Among the various metals utilized, titanium(IV) stands out due to its strong Lewis acidity, low cost, and rich coordination chemistry.[3] When complexed with C₂-symmetric chiral diols, such as TADDOL, titanium(IV) precursors form well-defined chiral environments that can effectively control the facial selectivity of a wide array of transformations, including Diels-Alder reactions, aldol additions, and enantioselective fluorinations.[4][5]

The choice of the titanium precursor is critical. While titanium tetrachloride and titanium tetraisopropoxide are commonly employed, this compound, TiCl₂(OⁱPr)₂, offers a valuable and reactive starting material for the generation of catalytically active species.[4] This document provides a detailed protocol for the reliable generation of the corresponding TADDOL-derived chiral Lewis acid.

Mechanistic Rationale and Workflow

The preparation of the chiral Lewis acid involves the reaction of this compound with the chiral TADDOL ligand. This is an alcoholysis reaction where the two isopropoxy groups on the titanium center are displaced by the hydroxyl groups of the TADDOL ligand to form a more stable five-membered chelate ring. The reaction releases two equivalents of isopropanol. The two chloride ligands remain coordinated to the titanium center, contributing to the strong Lewis acidity of the final complex.

The overall transformation can be summarized as follows:

TiCl₂(OⁱPr)₂ + (R,R)-TADDOL → [(R,R)-TADDOLato]TiCl₂ + 2 ⁱPrOH

To drive this equilibrium towards the product and to prevent hydrolysis of the moisture-sensitive titanium species, the reaction is carried out under an inert atmosphere and typically in the presence of molecular sieves.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_synthesis Synthesis cluster_application Application A Dry Glassware and Reagents B Add TADDOL and Molecular Sieves to Anhydrous Solvent A->B Inert atmosphere C Stir under Inert Atmosphere B->C D Add this compound Solution C->D Syringe addition E Stir at Room Temperature D->E Monitor by TLC/NMR F In-situ Catalyst is Ready for Use in Asymmetric Reaction E->F

Caption: Workflow for the in-situ preparation of the chiral titanium Lewis acid.

Detailed Experimental Protocol

This protocol describes the in-situ preparation of the [(R,R)-TADDOLato]TiCl₂ catalyst in a volume suitable for a typical laboratory-scale asymmetric reaction.

Materials and Equipment
Reagent/EquipmentGrade/SpecificationSupplierNotes
This compound97% or higherMajor chemical suppliersHighly moisture-sensitive. Handle under inert gas.
(4R,5R)-TADDOL>99%Major chemical suppliersDry in a vacuum oven before use.
Dichloromethane (DCM)Anhydrous, >99.8%Major chemical suppliersPurify by passing through a solvent purification system.
Molecular Sieves4 Å, powdered, activatedMajor chemical suppliersActivate by heating in a vacuum oven overnight.
Schlenk Flask50 mLStandard laboratory glasswareOven-dried before use.
Magnetic Stirrer & Stir Bar-Standard laboratory equipment-
Syringes and NeedlesGas-tightStandard laboratory suppliesOven-dried before use.
Inert Gas SupplyNitrogen or Argon--
Step-by-Step Procedure
  • Preparation of the Reaction Vessel:

    • Take a 50 mL Schlenk flask containing a magnetic stir bar and dry it in an oven at 120 °C overnight.

    • Allow the flask to cool to room temperature under a stream of inert gas (N₂ or Ar).

  • Addition of Reagents:

    • To the cooled flask, add (4R,5R)-TADDOL (e.g., 0.466 g, 1.0 mmol) and freshly activated 4 Å powdered molecular sieves (e.g., 2.0 g).

    • Evacuate the flask and backfill with inert gas three times.

    • Add anhydrous dichloromethane (e.g., 20 mL) via a dry syringe.

    • Stir the resulting suspension at room temperature for 30 minutes to ensure a dry environment.

  • Formation of the Chiral Lewis Acid:

    • In a separate dry vial under an inert atmosphere, prepare a stock solution of this compound in anhydrous dichloromethane if it is not already in solution.

    • Slowly add a solution of this compound (e.g., 1.0 mmol in 5 mL of anhydrous DCM) to the stirred suspension of TADDOL and molecular sieves at room temperature over 5 minutes using a syringe.

    • A color change to yellow or orange is typically observed upon formation of the titanium-TADDOL complex.

    • Stir the reaction mixture at room temperature for 1-2 hours.

  • Use of the Catalyst:

    • The resulting mixture containing the in-situ generated chiral Lewis acid is now ready for use in the desired asymmetric reaction. The substrate for the catalytic reaction can be added directly to this mixture.

Characterization and Quality Control

While the catalyst is typically used in-situ, characterization can be performed to ensure its formation.

  • ¹H NMR Spectroscopy: The formation of the complex can be monitored by ¹H NMR. A sample can be withdrawn (under inert conditions), filtered through a small pad of Celite to remove molecular sieves, and the solvent evaporated. The residue can then be dissolved in an appropriate deuterated solvent (e.g., CDCl₃). Disappearance of the TADDOL hydroxyl proton signals and shifts in the aromatic and backbone protons are indicative of complex formation.

  • FTIR Spectroscopy: The disappearance of the broad O-H stretch from the TADDOL ligand can also be used to monitor the reaction.

Troubleshooting and Expert Insights

IssuePotential CauseRecommended Solution
Low enantioselectivity in the subsequent reactionPresence of moistureEnsure all glassware is rigorously dried and all reagents and solvents are anhydrous. Use freshly activated molecular sieves.
Incorrect stoichiometryAccurately weigh the TADDOL ligand and use a precise volume of a standardized this compound solution.
Inconsistent resultsImpure reagentsUse high-purity TADDOL and this compound. The titanium precursor can degrade upon exposure to air.
Poor catalyst activityIncomplete formation of the active speciesIncrease the stirring time for catalyst formation. Ensure efficient mixing.

Expert Tip: The choice of solvent can significantly influence the outcome of the asymmetric reaction catalyzed by this Lewis acid. It is advisable to screen different anhydrous, non-coordinating solvents such as toluene, hexanes, or mesitylene for optimal results in your specific application.[4]

Safety Precautions

  • This compound: This compound is corrosive and highly sensitive to moisture. It will react with water to release hydrogen chloride gas. Handle it in a fume hood under an inert atmosphere. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Anhydrous Solvents: Dichloromethane is a volatile and potentially carcinogenic solvent. Handle it in a well-ventilated fume hood.

  • Inert Gas Handling: Ensure proper training in the use of Schlenk lines and inert gas techniques.

Conclusion

The protocol outlined in this application note provides a reliable method for the in-situ preparation of a TADDOL-derived chiral titanium Lewis acid from this compound. By understanding the underlying principles and adhering to the detailed experimental procedure, researchers can effectively generate this powerful catalyst for a variety of asymmetric transformations, advancing the fields of organic synthesis and drug development.

References

  • ResearchGate. (n.d.). Titanium-Based Chiral Lewis Acids. Retrieved from [Link]

  • Hintermann, L., Perseghini, M., & Togni, A. (2011). Development of the titanium–TADDOLate-catalyzed asymmetric fluorination of β-ketoesters. Beilstein Journal of Organic Chemistry, 7, 1421–1435. [Link]

  • Chavan, Y. K., & Gonnade, R. G. (2018). Enantioselective Diels-Alder reactions of carboxylic ester dienophiles catalysed by titanium-based chiral Lewis acid. Oriental Journal of Chemistry, 34(3), 1361-1368. [Link]

  • Wikipedia. (n.d.). Chiral Lewis acid. Retrieved from [Link]

  • Kessler, V. G., Turova, N. Y., & Yanovskaya, M. I. (2004). Molecular design approach to a stable heterometallic zirconium–titanium alkoxide – potential precursor of mixed-oxide ceramics. Inorganica Chimica Acta, 357(10), 2889-2892.
  • Semantic Scholar. (1993). Chiral helical Lewis acids for asymmetric Diels-Alder catalysts. Retrieved from [Link]

  • Narasaka, K., Iwasawa, N., Inoue, M., Yamada, T., Nakashima, M., & Sugimori, J. (1989). Asymmetric Diels-Alder Reaction Catalyzed by a Chiral Titanium Reagent. Journal of the American Chemical Society, 111(14), 5340–5345. [Link]

  • Google Patents. (n.d.). US6790319B2 - Method for recovering titanium compound, process for preparing titanium halide, and process for preparing catalyst for polymer production.
  • SFU Summit. (n.d.). Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Chiral Lewis acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of titanium alkoxide complexes with alkyl lactate ligands. Asymmetric epoxidation of cinnamyl alcohol. Retrieved from [Link]

  • Hintermann, L., Perseghini, M., & Togni, A. (2011). Development of the titanium-TADDOLate-catalyzed asymmetric fluorination of β-ketoesters. Beilstein Journal of Organic Chemistry, 7, 1421-1435. [Link]

  • Iwasawa, N., Sugimori, J., Kawase, Y., & Narasaka, K. (1989). Asymmetric Intramolecular Diels–Alder Reaction Catalyzed by the Chiral Titanium Reagent. Chemistry Letters, 18(11), 1947–1950. [Link]

Sources

The Catalyst Precursor: Dichloro(diisopropoxy)titanium in Enantioselective Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of Dichloro(diisopropoxy)titanium

In the landscape of asymmetric catalysis, the choice of the metallic precursor is a critical determinant of catalytic activity and stereochemical control. This compound, TiCl₂(O-i-Pr)₂, emerges as a uniquely versatile and highly effective precursor for the in-situ generation of chiral Lewis acid catalysts. Its dual-ligand composition—possessing both labile isopropoxy groups and electron-withdrawing chloro ligands—offers a finely tuned Lewis acidity that can be readily modulated by chiral diols, amino alcohols, and other bidentate ligands. This tunability is central to its success in a variety of enantioselective transformations, including Diels-Alder reactions, aldol additions, and cyanohydrin synthesis.[1][2]

This guide provides an in-depth exploration of this compound as a catalyst precursor, offering detailed application notes, step-by-step protocols, and the mechanistic rationale behind its application in key enantioselective reactions.

Core Principle: In-Situ Generation of the Chiral Lewis Acid

The primary application of this compound in enantioselective synthesis is as a precursor to the active chiral catalyst. The catalyst is typically formed in situ by reacting TiCl₂(O-i-Pr)₂ with a stoichiometric amount of a chiral ligand, most commonly a C₂-symmetric diol such as TADDOL (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanol) or BINOL (1,1'-bi-2-naphthol) derivatives.[3][4][5] The isopropoxy and chloro groups are displaced by the chiral diol, forming a well-defined chiral environment around the titanium center. This chiral pocket then coordinates with the substrate, facilitating a stereochemically controlled reaction.

The choice of this compound offers a distinct advantage over more common precursors like titanium tetrachloride (TiCl₄) or titanium tetraisopropoxide (Ti(O-i-Pr)₄). The presence of both chloride and isopropoxide ligands provides a balanced reactivity profile. The chloro ligands enhance the Lewis acidity of the titanium center, promoting efficient substrate activation, while the isopropoxy groups allow for facile ligand exchange with the chiral diol.

Application Note I: Enantioselective Diels-Alder Reaction

The Diels-Alder reaction is a cornerstone of organic synthesis for the construction of six-membered rings. The use of a chiral Lewis acid catalyst derived from this compound allows for the enantioselective synthesis of complex cyclic structures.[4][6] The Ti-TADDOL complex is a particularly effective catalyst for this transformation.[7][8]

Reaction Mechanism and Rationale

The catalyst, formed from TiCl₂(O-i-Pr)₂ and a chiral diol like TADDOL, functions by coordinating to the dienophile, typically an α,β-unsaturated carbonyl compound. This coordination increases the dienophile's reactivity and shields one of its faces, directing the diene to attack from the less sterically hindered side. The C₂-symmetry of the TADDOL ligand is crucial for creating a well-defined chiral pocket that effectively discriminates between the two prochiral faces of the dienophile.[9]

Diels_Alder_Mechanism

Caption: Workflow for Ti-catalyzed enantioselective Diels-Alder reaction.

Protocol: Asymmetric Diels-Alder Reaction of a Dienophile with Cyclopentadiene

This protocol describes the in-situ preparation of a chiral titanium catalyst from this compound and a tartrate-derived chiral 1,4-diol for the enantioselective Diels-Alder reaction.[4]

Materials:

  • This compound (TiCl₂(O-i-Pr)₂)

  • (2R,3R)-2,3-O-(1-phenylethylidene)-1,1,4,4-tetraphenyl-1,4-butanediol (chiral ligand)

  • Freshly distilled cyclopentadiene

  • 3-(2-Butenoyl)-1,3-oxazolidin-2-one (dienophile)

  • Dichloromethane (CH₂Cl₂, anhydrous)

  • Toluene (anhydrous)

  • Molecular sieves (4Å, activated)

Procedure:

  • Catalyst Preparation:

    • To a flame-dried, argon-purged flask containing a suspension of activated 4Å molecular sieves in toluene, add the chiral 1,4-diol.

    • Cool the mixture to 0 °C and add a solution of this compound in toluene dropwise.

    • Stir the resulting mixture at 0 °C for 1 hour to allow for the formation of the chiral titanium reagent.

  • Diels-Alder Reaction:

    • Cool the catalyst mixture to -78 °C.

    • Add a solution of the dienophile in dichloromethane dropwise.

    • After stirring for 15 minutes, add freshly distilled cyclopentadiene.

    • Maintain the reaction at -78 °C and monitor its progress by TLC.

    • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Work-up and Purification:

    • Allow the mixture to warm to room temperature and filter through a pad of Celite.

    • Separate the aqueous layer and extract with dichloromethane.

    • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by silica gel chromatography to afford the enantioenriched Diels-Alder adduct.

Reaction ParameterValue
Catalyst Loading10 mol%
Temperature-78 °C
SolventToluene/CH₂Cl₂
Typical Yield85-95%
Typical Enantiomeric Excess>90% ee

Application Note II: Enantioselective Aldol Reaction

The aldol reaction is a powerful tool for carbon-carbon bond formation and the synthesis of β-hydroxy carbonyl compounds. Chiral titanium complexes are effective catalysts for the enantioselective addition of enolates to aldehydes.[10][11]

Mechanism Rationale: The Role of the Titanium Enolate

In this reaction, a titanium enolate is pre-formed from a carbonyl compound, a titanium source, and a base. The chiral auxiliary attached to the carbonyl compound directs the stereochemical outcome of the reaction. While this protocol uses TiCl₄, this compound can be a suitable alternative, potentially offering milder reaction conditions due to the presence of the isopropoxy groups. The titanium center acts as a Lewis acid, activating the aldehyde and organizing the transition state to favor the formation of one diastereomer.

Aldol_Reaction_Workflow

Caption: General workflow for a chiral auxiliary-controlled aldol reaction.

Protocol: Diastereoselective and Enantioselective anti-Aldol Reaction

This protocol is adapted from a procedure using TiCl₄ and demonstrates the formation of a titanium enolate for a highly stereoselective aldol reaction.[10]

Materials:

  • Propionate ester of a chiral auxiliary (e.g., cis-1-arylsulfonamido-2-indanol)

  • This compound (TiCl₂(O-i-Pr)₂) or Titanium tetrachloride (TiCl₄)

  • N-ethyldiisopropylamine (Hünig's base)

  • Aldehyde (e.g., isobutyraldehyde)

  • Dichloromethane (CH₂Cl₂, anhydrous)

Procedure:

  • Enolate Formation:

    • Dissolve the chiral propionate ester in anhydrous dichloromethane in a flame-dried, argon-purged flask.

    • Cool the solution to 0 °C and add this compound (or TiCl₄) dropwise.

    • Stir the mixture for 15 minutes at 0 °C, then allow it to warm to room temperature.

    • Add N-ethyldiisopropylamine and stir for 1 hour at room temperature. The formation of a deep-colored solution indicates enolate generation.

  • Aldol Addition:

    • Cool the titanium enolate solution to -78 °C.

    • Add the aldehyde dropwise and stir the reaction mixture at this temperature.

    • Monitor the reaction by TLC until the starting material is consumed.

  • Work-up and Purification:

    • Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

    • Separate the layers and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography to yield the anti-aldol adduct.

ParameterValue
Ti Reagent1.2 equiv
Base4 equiv
Temperature-78 °C
Diastereoselectivity>95:5 (anti:syn)
Yield80-90%

Application Note III: Enantioselective Cyanohydrin Synthesis

Chiral cyanohydrins are valuable synthetic intermediates, readily converted to α-hydroxy acids, α-hydroxy ketones, and β-amino alcohols. The titanium-catalyzed asymmetric addition of a cyanide source to aldehydes provides an efficient route to these compounds.[12][13][14]

Protocol: Asymmetric Cyanosilylation of Aldehydes

This protocol outlines a general procedure for the enantioselective cyanosilylation of aldehydes using a catalyst generated in situ from a titanium alkoxide and a chiral ligand. This compound is a suitable precursor for this transformation.

Materials:

  • This compound (TiCl₂(O-i-Pr)₂)

  • Chiral ligand (e.g., a TADDOL derivative)

  • Aldehyde (e.g., benzaldehyde)

  • Trimethylsilyl cyanide (TMSCN)

  • Toluene (anhydrous)

Procedure:

  • Catalyst Preparation:

    • In a flame-dried Schlenk flask under an inert atmosphere, dissolve the chiral TADDOL ligand in anhydrous toluene.

    • Add this compound and stir the mixture at room temperature for 1 hour.

  • Cyanosilylation Reaction:

    • Cool the catalyst solution to the desired temperature (e.g., 0 °C or -20 °C).

    • Add the aldehyde, followed by the dropwise addition of trimethylsilyl cyanide.

    • Stir the reaction mixture at this temperature and monitor by TLC or GC.

  • Work-up and Purification:

    • Once the reaction is complete, quench by pouring into a rapidly stirred mixture of diethyl ether and water.

    • Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

    • Remove the solvent under reduced pressure. The crude product, a trimethylsilyl-protected cyanohydrin, can often be used without further purification or can be purified by distillation or chromatography.

ParameterValue
Catalyst Loading10-20 mol%
Cyanide SourceTrimethylsilyl cyanide (TMSCN)
Temperature0 °C to -20 °C
Typical Yield80-95%
Typical Enantiomeric Excess70-95% ee

Conclusion

This compound stands as a powerful and adaptable precursor for the generation of chiral Lewis acid catalysts. Its balanced chemical properties allow for the efficient formation of active catalytic species under mild conditions. The protocols and principles outlined in this guide demonstrate its broad applicability in key enantioselective transformations, providing researchers and drug development professionals with a reliable tool for the synthesis of chiral molecules. The continued exploration of new chiral ligands in conjunction with this versatile titanium precursor promises to further expand the horizons of asymmetric catalysis.

References

  • Ghosh, A. K., & Onishi, M. (1996). Synthesis of Enantiomerically Pure Anti-Aldols: A Highly Stereoselective Ester-Derived Titanium Enolate Aldol Reaction. Journal of the American Chemical Society, 118(10), 2527–2528. [Link]

  • Mousavi, M. S., Tedesco, C., & Massa, A. (2025). Bifunctional Organocatalysts and Brønsted Bases in Cooperative Catalysis for the Asymmetric [4 + 2] Cycloaddition of In Situ‐Generated Dienes from Isochromane‐3,4‐Diones with Nitroalkenes. Advanced Synthesis & Catalysis. [Link]

  • Huang, Y., Unni, A. K., Thadani, A. N., & Rawal, V. H. (2004). Enantioselective Diels–Alder reactions catalyzed by hydrogen bonding. Proceedings of the National Academy of Sciences, 101(15), 5439–5442. [Link]

  • Haase, C., Sarko, C. R., & DiMare, M. (1995). TADDOL-Based Titanium Catalysts and Their Adducts: Understanding Asymmetric Catalysis of Diels-Alder Reactions. The Journal of Organic Chemistry, 60(7), 1777–1787. [Link]

  • Gothelf, K. V., & Jørgensen, K. A. (1997). On the Mechanism of Ti-TADDOLate-Catalyzed Asymmetric Diels-Alder Reactions. The Journal of Organic Chemistry, 62(19), 6847–6851. [Link]

  • Huang, Y., Unni, A. K., Thadani, A. N., & Rawal, V. H. (2004). Enantioselective Diels-Alder reactions catalyzed by hydrogen bonding. Proceedings of the National Academy of Sciences of the United States of America, 101(15), 5439–5442. [Link]

  • Sá, M. M., et al. (2024). Investigation of Enantioselectivity Using TADDOL Derivatives as Chiral Ligands in Asymmetric Cyanation Reactions. National Institutes of Health. [Link]

  • Kumar, A., & Kumar, S. (2022). Recent Advancement in H8–BINOL Catalyzed Asymmetric Methodologies. Molecules, 27(19), 6681. [Link]

  • Di-n-butyl-Reformatsky, I. I. (2023). Diastereoselective Reformatsky Reaction Mediated by Dichlorocyclopentadienyltitanium(III). Molecules, 28(19), 6825. [Link]

  • Narasaka, K., Iwasawa, N., Inoue, M., Yamada, T., Nakashima, M., & Sugimori, J. (1989). Asymmetric Intramolecular Diels–Alder Reaction Catalyzed by the Chiral Titanium Reagent. Chemistry Letters, 18(11), 1947-1950. [Link]

  • Maruoka, K., & Yamamoto, H. (1993). Chiral helical Lewis acids for asymmetric Diels-Alder catalysts. Journal of the American Chemical Society, 115(10), 4413-4414. [Link]

  • Vicario, J. L., et al. (2014). Direct and Enantioselective Aldol Reactions Catalyzed by Chiral Nickel(II) Complexes. Angewandte Chemie International Edition, 53(26), 6703-6707. [Link]

  • Wikipedia. (n.d.). Chiral Lewis acid. In Wikipedia. Retrieved January 20, 2026, from [Link]

  • Various Authors. (2015). Titanium-Based Chiral Lewis Acids. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Cyanohydrin synthesis by Cyanation or Cyanosilylation. . [Link]

  • Narasaka, K., et al. (1989). Asymmetric Diels-Alder reaction catalyzed by a chiral titanium reagent. Journal of the American Chemical Society, 111(14), 5340-5345. [Link]

  • Ferreira, I. C. F. R., et al. (2023). Advances in the Asymmetric Synthesis of BINOL Derivatives. Molecules, 28(1), 12. [Link]

  • Di-n-butyl-Reformatsky, I. I. (2023). Diastereoselective Reformatsky Reaction Mediated by Dichlorocyclopentadienyltitanium(III). Molecules, 28(19), 6825. [Link]

  • García, J. I., Martínez-Merino, V., & Mayoral, J. A. (1998). Quantum Chemical Insights into the Mechanism of the TADDOL−TiCl2 Catalyzed Diels−Alder Reactions. The Journal of Organic Chemistry, 63(7), 2321–2324. [Link]

  • Various Authors. (2015). Proposed mechanism for the enantioselective addition of diethylzinc to aldehyde in the presence of Ti(OiPr)4. ResearchGate. [Link]

  • Cox, R. F. B., & Stormont, R. T. (1941). Acetone Cyanohydrin. Organic Syntheses, 21, 1. [Link]

  • Gotor-Fernández, V., & Gotor, V. (2020). Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases. Catalysts, 10(11), 1293. [Link]

  • Corey, E. J., et al. (1995). Catalytic enantioselective Diels-Alder reactions using titanium complexes of cis-N-sulfonyl-2-amino-1-indanols. Tetrahedron Letters, 36(45), 8101-8104. [Link]

  • Belokon, Y. N., et al. (2004). Synthetic and mechanistic studies on asymmetric cyanohydrin synthesis using a titanium(salen) bimetallic catalyst. Tetrahedron, 60(8), 1849-1862. [Link]

  • Montroni, D., et al. (2022). Diastereoselective and enantioselective photoredox pinacol coupling promoted by titanium complexes with a red-absorbing organic. Chemical Science, 13(20), 5901-5907. [Link]

  • Various Inventors. (1985). Method of preparing cyanohydrins.
  • Akiyama, R., & Kobayashi, S. (2007). Aqueous Ti(IV)-catalyzed Diels-Alder reaction. Molecules, 12(8), 1674–1678. [Link]

  • Montroni, D., et al. (2022). Diastereoselective and enantioselective photoredox pinacol coupling promoted by titanium complexes with a red-absorbing organic dye. Chemical Science, 13(20), 5901-5907. [Link]

  • Keck, G. E., & Tarbet, K. H. (1998). (S)-1-(PHENYLMETHOXY)-4-PENTEN-2-OL. Organic Syntheses, 75, 12. [Link]

Sources

Application Notes & Protocols: Dichlorodiisopropoxytitanium(IV) in Carbon-Carbon Bond Formation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Unique Position of TiCl₂(OiPr)₂ in Titanium-Mediated Synthesis

In the landscape of carbon-carbon bond formation, low-valent titanium reagents stand as powerful tools for transformations that are often challenging to achieve through other means. The generation of these highly reactive Ti(II) or Ti(0) species is typically accomplished in situ from stable Ti(IV) or Ti(III) precursors. The choice of precursor is not trivial; it dictates the Lewis acidity, solubility, and overall reactivity of the resulting system. While titanium tetrachloride (TiCl₄) and titanium tetraisopropoxide (Ti(OiPr)₄) are the most common starting materials, they represent two extremes. TiCl₄ is a very strong, aggressive Lewis acid, while Ti(OiPr)₄ is significantly milder.

Dichlorodiisopropoxytitanium(IV), TiCl₂(OiPr)₂, occupies a valuable middle ground. This mixed-ligand species balances the high Lewis acidity conferred by the chloro ligands with the steric and electronic properties of the isopropoxy groups. This moderation of reactivity makes it an ideal candidate for reactions where TiCl₄ might be too harsh, leading to decomposition, or where Ti(OiPr)₄ might be too sluggish.[1] Furthermore, TiCl₂(OiPr)₂ serves as a versatile precursor for the generation of chiral Lewis acids, expanding its utility beyond reductive coupling reactions.[2] This guide provides an in-depth exploration of the application of TiCl₂(OiPr)₂ and related mixed-ligand systems in key carbon-carbon bond-forming reactions, complete with mechanistic insights and detailed experimental protocols for the modern research laboratory.

The Kulinkovich Reaction: Synthesis of Cyclopropanols

The Kulinkovich reaction is a powerful method for the synthesis of cyclopropanols from carboxylic esters and Grignard reagents, mediated by a titanium(IV) alkoxide.[3][4] The key to this transformation is the in situ formation of a titanacyclopropane, which acts as a 1,2-dicarbanion equivalent. While often catalyzed by Ti(OiPr)₄, mixed halide-alkoxide systems like chlorotitanium triisopropoxide (ClTi(OiPr)₃), a close relative of TiCl₂(OiPr)₂, are highly effective and offer distinct advantages in certain applications, such as intramolecular variants.[5]

Causality of the Mechanism

The reaction is initiated by the dialkylation of the Ti(IV) precursor by the Grignard reagent (one with at least one β-hydrogen, like EtMgBr or nBuMgCl). This forms a thermally unstable dialkyltitanium(IV) species. The steric crowding and electronic configuration of this intermediate drive a rapid β-hydride elimination, releasing an alkane and generating the critical titanacyclopropane intermediate. This three-membered ring is the active "dicarbanion" synthon.

The titanacyclopropane then undergoes a formal [2+2] cycloaddition with the ester carbonyl, forming an oxatitanacyclopentane. This intermediate collapses, eliminating a magnesium alkoxide to form a β-titanoketone. A final intramolecular nucleophilic attack of the titanium-bound carbon onto the ketone carbonyl closes the three-membered ring, yielding the titanium alkoxide of the cyclopropanol product. Subsequent transmetalation with the Grignard reagent regenerates the dialkyltitanium species to close the catalytic cycle, while aqueous workup liberates the final cyclopropanol.[3][4]

Visualization of the Kulinkovich Catalytic Cycle

Kulinkovich_Mechanism Ti_IV ClTi(OiPr)₃ or TiCl₂(OiPr)₂ Dialkyl_Ti R₂Ti(OiPr)Cl Ti_IV->Dialkyl_Ti + 2 R-MgX (Transmetalation) Titanacyclopropane Titanacyclopropane Intermediate Dialkyl_Ti->Titanacyclopropane β-Hydride Elimination (- R-H) Oxatitanacyclopentane Oxatitanacyclopentane Titanacyclopropane->Oxatitanacyclopentane + Ester (R'CO₂R'') Product_Complex Ti-Cyclopropoxide Oxatitanacyclopentane->Product_Complex Rearrangement Product_Complex->Ti_IV + R-MgX (Regeneration) Product Cyclopropanol Product Product_Complex->Product Aqueous Workup center McMurry_Pinacol Start 2 x R₂C=O Ketyl 2 x [R₂C-O•]⁻ (Ketyl Radical Anion) Start->Ketyl + 2e⁻ from Low-Valent Ti Pinacolate Titanium Pinacolate Intermediate Ketyl->Pinacolate Dimerization on Ti Surface Pinacol_Product 1,2-Diol (Pinacol Product) Pinacolate->Pinacol_Product Hydrolysis (Low Temp.) Alkene_Product Alkene (McMurry Product) Pinacolate->Alkene_Product Deoxygenation (High Temp., Reflux)

Sources

Application Note: Dichloro(diisopropoxy)titanium-Mediated Aldol Reaction

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Guide to Mechanism, Stereocontrol, and Practical Application for Advanced Synthesis

Introduction: The Strategic Advantage of Titanium in Aldol Reactions

The aldol reaction remains a cornerstone of carbon-carbon bond formation in modern organic synthesis, providing access to β-hydroxy carbonyl motifs that are ubiquitous in natural products and pharmaceuticals. While classic methods often suffer from issues of chemo- and stereoselectivity, the advent of transition metal-mediated processes has offered profound solutions. Among these, titanium enolates have emerged as exceptionally powerful intermediates, prized for their ability to orchestrate highly diastereoselective transformations.[1][2]

This guide focuses on the use of dichloro(diisopropoxy)titanium, TiCl₂(O-i-Pr)₂, a versatile and tunable Lewis acid, for mediating aldol reactions.[3] Unlike the highly reactive titanium tetrachloride (TiCl₄) or the milder titanium tetraisopropoxide (Ti(O-i-Pr)₄), TiCl₂(O-i-Pr)₂ offers a unique balance of Lewis acidity and steric demand. This allows for the efficient generation of titanium enolates and the subsequent orchestration of a highly organized, chair-like transition state, which is the key to achieving predictable and high levels of stereocontrol.[4][5] We will dissect the underlying mechanism, explore the factors that govern its stereochemical outcome, and provide a detailed, field-tested protocol for its successful implementation in a laboratory setting.

The Mediator: Understanding this compound

This compound is a white to light yellow solid that serves as a powerful Lewis acidic reagent in organic synthesis.[6][7] Its utility stems from the presence of both electron-withdrawing chloride ligands and sterically demanding isopropoxide ligands bound to the central titanium atom.

  • Lewis Acidity: The chloride ligands enhance the electrophilicity of the titanium center, making it an effective catalyst for activating carbonyl groups and facilitating enolate formation.[3]

  • Steric Influence: The bulky isopropoxide groups play a crucial role in defining the geometry of the subsequent aldol transition state, directly influencing the stereochemical outcome.

  • Preparation and Handling: TiCl₂(O-i-Pr)₂ is typically prepared by the redistribution reaction between titanium tetrachloride and titanium tetraisopropoxide.[3] It is highly sensitive to moisture and should be handled under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and standard Schlenk techniques.[3]

The Core Mechanism: A Stepwise Journey to Stereocontrol

The remarkable stereoselectivity of the TiCl₂(O-i-Pr)₂-mediated aldol reaction is not a matter of chance but a direct consequence of a highly ordered mechanistic pathway. The reaction proceeds through the formation of a key titanium enolate intermediate, which then reacts with an aldehyde via a closed, Zimmerman-Traxler-type transition state.

Step 1: Titanium Enolate Formation The process begins with the deprotonation of a carbonyl compound (e.g., a ketone or ester) by a hindered amine base, such as N-ethyldiisopropylamine (Hünig's base), in the presence of TiCl₂(O-i-Pr)₂. The titanium reagent traps the resulting enolate to form a well-defined titanium enolate. The choice of base is critical; hindered amines are often used to prevent competitive addition to the carbonyl substrate.[4]

Step 2: Aldehyde Coordination and Transition State Assembly The titanium enolate then acts as a nucleophile. Upon addition of an aldehyde, the aldehyde's carbonyl oxygen coordinates to the Lewis acidic titanium center of the enolate. This intramolecular coordination forces the reacting partners into a rigid, six-membered, chair-like transition state.[8]

Step 3: The Zimmerman-Traxler Transition State and C-C Bond Formation This highly organized transition state is the source of the reaction's stereoselectivity.[8] The substituents of both the enolate and the aldehyde occupy pseudo-equatorial positions to minimize steric strain, dictating the relative stereochemistry of the newly formed stereocenters. The carbon-carbon bond is formed within this rigid assembly, leading to a titanium aldolate.

Step 4: Hydrolysis and Product Release The reaction is terminated by quenching with an aqueous solution (e.g., saturated aqueous NH₄Cl), which hydrolyzes the titanium aldolate to release the desired β-hydroxy carbonyl product and titanium dioxide (TiO₂), a non-toxic and easily removable byproduct.[2][9]

Aldol Reaction Mechanism cluster_enolate Enolate Formation cluster_aldol Aldol Addition cluster_workup Workup Ketone Ketone/Ester TiEnolate Titanium (IV) Enolate Ketone->TiEnolate Base Amine Base Base->TiEnolate TiReagent TiCl₂(O-i-Pr)₂ TiReagent->TiEnolate TS Zimmerman-Traxler Transition State TiEnolate->TS Coordination Aldehyde Aldehyde Aldehyde->TS TiAldolate Titanium Aldolate TS->TiAldolate C-C Bond Formation Workup Aqueous Quench (e.g., NH₄Cl) TiAldolate->Workup Product β-Hydroxy Carbonyl Product Workup->Product TiO2 TiO₂ Workup->TiO2

Caption: The mechanistic pathway of the titanium-mediated aldol reaction.

Protocol: Asymmetric Synthesis of a syn-Aldol Adduct

This protocol describes a general procedure for the TiCl₂(O-i-Pr)₂-mediated diastereoselective aldol reaction between a propionate-derived chiral auxiliary and an aldehyde.

Materials and Reagents:

  • N-propionyl oxazolidinone (or other suitable carbonyl precursor)

  • This compound (TiCl₂(O-i-Pr)₂)

  • N-ethyldiisopropylamine (Hünig's base, freshly distilled)

  • Aldehyde (e.g., isobutyraldehyde)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Standard laboratory glassware, dried in an oven and cooled under an inert atmosphere

  • Magnetic stirrer, inert atmosphere setup (Schlenk line or glovebox)

Experimental Workflow Diagram:

Experimental Workflow A 1. Assemble dry glassware under N₂/Ar B 2. Charge flask with carbonyl substrate and anhydrous DCM A->B C 3. Cool solution to 0 °C B->C D 4. Add TiCl₂(O-i-Pr)₂ C->D E 5. Add N-ethyldiisopropylamine dropwise (Enolate formation) D->E F 6. Stir for 1-2 hours at 0 °C E->F G 7. Cool solution to -78 °C (dry ice/acetone bath) F->G H 8. Add aldehyde dropwise G->H I 9. Stir at -78 °C for 2-4 hours H->I J 10. Quench with saturated aq. NH₄Cl I->J K 11. Warm to room temperature and perform aqueous workup J->K L 12. Purify by flash column chromatography K->L

Caption: Step-by-step workflow for the titanium-mediated aldol reaction.

Step-by-Step Procedure:

  • Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the N-propionyl oxazolidinone (1.0 equiv) and dissolve in anhydrous dichloromethane (DCM, ~0.1 M).

  • Titanium Addition: Cool the solution to 0 °C using an ice bath. To this stirred solution, add this compound (1.1 equiv) portion-wise. The solution may turn yellow or orange.

  • Enolate Formation: Add N-ethyldiisopropylamine (1.2 equiv) dropwise via syringe over 5 minutes. A dark brown or deep red solution typically forms. Allow the mixture to stir at 0 °C for 1-2 hours to ensure complete enolate formation.[9]

  • Aldol Addition: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Once the temperature has stabilized, add the aldehyde (1.2 equiv) dropwise.

  • Reaction Monitoring: Stir the reaction at -78 °C for 2-4 hours. The progress can be monitored by thin-layer chromatography (TLC) by quenching small aliquots in saturated NH₄Cl.

  • Quenching and Workup: Upon completion, quench the reaction by pouring the cold mixture into a flask containing a rapidly stirred solution of saturated aqueous NH₄Cl.

  • Extraction: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired aldol adduct.

Data and Expected Outcomes

The stereochemical outcome of the reaction is highly dependent on the substrates and conditions used. The use of titanium enolates, particularly with chiral auxiliaries, consistently delivers high levels of diastereoselectivity.[4][9]

Carbonyl SourceAldehydeBaseTi Reagent StoichiometryTemp (°C)Yield (%)Diastereomeric Ratio (syn:anti)
N-Propionyl OxazolidinoneIsobutyraldehydeDIPEA1.1 equiv-7885-95>98:2
Propionate EsterBenzaldehydeDIPEA1.2 equiv-7880-90>95:5
Ethyl KetoneCrotonaldehydeEt₃N1.1 equiv-7870-8090:10

Data compiled from representative literature procedures. DIPEA = N,N-Diisopropylethylamine.

Applications in Drug Development

The precise stereochemical control offered by this methodology is invaluable in the synthesis of complex molecules, particularly in the pharmaceutical industry. The β-hydroxy carbonyl unit is a key structural motif in many classes of bioactive compounds, including:

  • Polyketide Natural Products: Essential for building the chiral backbones of macrolide antibiotics like erythromycin.

  • Statins: Used in the synthesis of cholesterol-lowering drugs.

  • Antiviral Agents: Critical for constructing the side chains of protease inhibitors.

By providing reliable access to stereochemically pure building blocks, the titanium-mediated aldol reaction accelerates the synthesis of drug candidates and facilitates the exploration of structure-activity relationships.

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Incomplete enolate formation. 2. Deactivated reagents (moisture contamination). 3. Insufficient reaction time or temperature too low.1. Increase enolization time; ensure base is freshly distilled. 2. Use freshly opened or purified Ti reagent; ensure all solvents are anhydrous and glassware is dry. 3. Allow reaction to stir longer; check bath temperature.
Poor Diastereoselectivity 1. Reaction temperature too high. 2. Incorrect stoichiometry of Ti reagent. 3. Contamination with other metal salts (e.g., LiCl from Li-enolates).1. Maintain strict temperature control at -78 °C. 2. Use a slight excess (1.1-1.2 equiv) of the Ti reagent.[2] 3. Ensure reagents are pure; if using Li-enolate precursors, excess Ti reagent is critical.[2]
Complex Product Mixture 1. Aldehyde self-condensation. 2. Retro-aldol reaction.1. Add aldehyde slowly to the pre-formed enolate at low temperature. 2. Keep the reaction at low temperature and quench cold; avoid prolonged exposure to acidic or basic conditions during workup.

Safety Precautions

  • This compound: This reagent is corrosive and highly sensitive to moisture. Handle in a fume hood under an inert atmosphere.[3]

  • Solvents: Dichloromethane is a suspected carcinogen. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated area.

  • Cryogenic Temperatures: Use appropriate insulated gloves when handling dry ice and acetone baths to prevent cold burns.

  • Quenching: The quenching process can be exothermic. Add the reaction mixture to the quench solution slowly.

References

  • Siegel, C., & Thornton, E. R. (1989). Asymmetric aldol reactions. A titanium enolate giving very high diastereofacial selectivities. Journal of the American Chemical Society, 111(15), 5432–5438. [Link]

  • Ghosh, A. K., & Fidanze, S. (1998). ESTER DERIVED TITANIUM ENOLATE ALDOL REACTION: HIGHLY DIASTEREOSELECTIVE SYNTHESIS OF SYN- AND ANTI-ALDOLS. Tetrahedron Letters, 39(38), 6951-6954. [Link]

  • Thornton, E. R. (1989). Asymmetric aldol reactions. A titanium enolate giving very high diastereofacial selectivities. Journal of the American Chemical Society. [Link]

  • Crimmins, M. T., King, B. W., & Tabet, E. A. (1997). Asymmetric Aldol Additions with Titanium Enolates of Acyloxazolidinethiones: Dependence of Selectivity on Amine Base and Lewis Acid Stoichiometry. Journal of the American Chemical Society, 119(33), 7883–7884. [Link]

  • Barteau, M. A., et al. (2024). Aldol condensation of mixed oxygenates on TiO₂. RSC Publishing. [Link]

  • Li, G., et al. (2005). Three-Component Halo Aldol Condensation of Thioacrylates with Aldehydes Mediated by Titanium (IV) Halide. Molecules, 10(1), 105-111. [Link]

  • Barteau, M. A., et al. (2016). Aldol Condensation of Acetaldehyde over Titania, Hydroxyapatite and Magnesia. Catalysis Letters, 146, 1341–1348. [Link]

  • Barteau, M. A., et al. (2016). Aldol Condensation of Acetaldehyde over Titania, Hydroxyapatite, and Magnesia. ACS Catalysis. [Link]

  • Barteau, M. A. (2011). Kinetics, Selectivity, and Deactivation in the Aldol Condensation of Acetaldehyde on Anatase Titanium Dioxide. Industrial & Engineering Chemistry Research, 50(1), 41-51. [Link]

  • Tiecco, M., et al. (2004). Asymmetric aldol reactions from titanium enolates of alpha-seleno ketones and esters. ResearchGate. [Link]

  • Urpí, F., & Romea, P. (2007). Highly Stereoselective TiCl4-Mediated Aldol Reactions from (S)-2-Benzyloxy-3-pentanone. The Journal of Organic Chemistry, 72(17), 6631-6633. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

  • American Elements. (n.d.). Titanium Isopropoxide. American Elements. [Link]

  • de Meijere, A., et al. (2002). Methyl tris(isopropoxy)titanium. Organic Syntheses. [Link]

  • O'Duill, M., et al. (2016). Titanium isopropoxide-mediated cis-selective synthesis of 3,4-substituted butyrolactones from CO2. Chemical Communications, 52(72), 10878-10881. [Link]

  • Mukaiyama, T. (1982). Catalytic TMSCI promoted powerful aldol addition and Claisen condensation mediated by TiCl4/Bu3N agent. ResearchGate. [Link]

  • Choudhary, P., et al. (2013). Role of Titanium Reagents in Carbonyl Compounds Reactions. American Journal of Chemistry, 3(5), 115-125. [Link]

  • Fernández-Mateos, A., et al. (2022). Diastereoselective Reformatsky Reaction Mediated by Dichlorocyclopentadienyltitanium(III). Molecules, 27(23), 8206. [Link]

  • Ritala, M., et al. (2000). Reaction Mechanism Studies on Titanium Isopropoxide–Water Atomic Layer Deposition Process. ResearchGate. [Link]

Sources

Application Notes & Protocols: TADDOL-Based Catalysts from Dichloro(diisopropoxy)titanium for Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and professionals in drug development on the preparation and application of TADDOL-based chiral Lewis acid catalysts. Specifically, it details the synthesis of the active catalyst from the versatile TADDOL ligand and dichloro(diisopropoxy)titanium. These C₂-symmetric titanium complexes are powerful tools for a range of enantioselective transformations, offering high levels of stereocontrol in the formation of chiral molecules. This guide emphasizes the causality behind experimental choices, provides validated, step-by-step protocols, and is grounded in authoritative scientific literature to ensure both reproducibility and a deep understanding of the underlying principles.

Introduction: The Power of Chiral Titanium-TADDOLate Complexes

In the field of asymmetric catalysis, the design of chiral Lewis acids that can effectively control the stereochemical outcome of a reaction is paramount. Among the most successful and versatile scaffolds are those derived from α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanols, commonly known as TADDOLs.[1] Developed by Seebach and Corey, these ligands are readily synthesized from tartaric acid, a cheap and naturally occurring chiral starting material.[1] The C₂-symmetric backbone of TADDOL allows for the creation of a well-defined chiral pocket upon coordination to a metal center.

When complexed with titanium(IV), TADDOLs form robust Lewis acidic catalysts that have demonstrated exceptional efficacy in a wide array of enantioselective reactions.[2] These include Diels-Alder reactions,[3] aldol additions,[4] 1,3-dipolar cycloadditions,[5] and electrophilic fluorinations.[6][7][8] The titanium center, rendered highly electrophilic and situated within a sterically demanding chiral environment, activates substrates—typically carbonyl compounds—towards nucleophilic attack, directing the approach of the nucleophile to one of the two enantiotopic faces of the substrate.

The choice of the titanium precursor is critical for the catalyst's activity and selectivity. This compound, TiCl₂(Oi-Pr)₂, is an excellent precursor due to its well-balanced reactivity. It is a solid that is more easily handled than the highly reactive liquid titanium tetrachloride (TiCl₄) and provides a direct route to the catalytically active species.[9] The isopropoxy groups can be readily displaced by the hydroxyl groups of the TADDOL ligand, while the chloride ligands often remain on the titanium center in the active catalyst, TADDOLato-titanium(IV) dichloride, modulating its Lewis acidity and catalytic performance.[6][7]

Catalyst Formation: The Reaction of TADDOL with this compound

The in situ preparation of the TADDOL-titanium catalyst is a straightforward procedure involving the reaction of the chiral diol with the titanium precursor. The reaction results in the formation of a five-membered chelate ring, with the titanium atom at its center, creating a propeller-like chiral environment.

Mechanism of Catalyst Formation:

The two hydroxyl groups of the TADDOL ligand displace the two isopropoxy groups on the this compound. This ligand exchange reaction is driven by the formation of the stable Ti-TADDOLate chelate and releases two molecules of isopropanol. The reaction is typically performed in an anhydrous, non-protic solvent to prevent hydrolysis of the titanium species.

Catalyst_Formation TADDOL TADDOL (R,R)-α,α,α',α'-Tetraphenyl-1,3-dioxolane-4,5-dimethanol Catalyst TADDOLato-Ti(IV)Cl₂ (Active Catalyst) TADDOL->Catalyst + Ti_Precursor TiCl₂(O-i-Pr)₂ This compound Ti_Precursor->Catalyst + Byproduct 2 i-PrOH (Isopropanol) Catalyst->Byproduct - Catalytic_Cycle Catalyst TADDOL-TiCl₂ Complex [TADDOL-TiCl₂(Substrate)] Activated Complex Catalyst->Complex + Substrate Substrate β-Keto Ester Product_Complex [TADDOL-TiCl₂(Product)] Complex->Product_Complex + Fluorinating Agent Fluorinating_Agent Electrophilic Fluorinating Agent (e.g., NFSI) Product_Complex->Catalyst - Product Product α-Fluoro-β-Keto Ester (Chiral Product) Product_Complex->Product

Caption: General catalytic cycle for TADDOL-Ti catalyzed reactions.

Protocol
  • Catalyst Preparation: Prepare a 0.1 M solution of the TADDOL-titanium catalyst in toluene as described in Section 3.2 .

  • Reaction Setup: In a separate flame-dried Schlenk flask under argon, dissolve the β-keto ester substrate (e.g., 1.0 mmol) in anhydrous dichloromethane (DCM, 5 mL).

  • Cooling: Cool the substrate solution to the desired reaction temperature (e.g., -20 °C to 0 °C). The optimal temperature may need to be determined empirically.

  • Addition of Catalyst: Add the prepared catalyst solution (e.g., 0.1 mmol, 10 mol%, 1.0 mL of the 0.1 M stock solution) to the substrate solution and stir for 15 minutes.

  • Initiation of Reaction: Add the electrophilic fluorinating agent, such as N-fluorobenzenesulfonimide (NFSI, 1.1 mmol), in one portion. [6][7]6. Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC.

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Workup: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with DCM (3 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis. High enantiomeric excesses (up to 91% ee) have been reported for this transformation. [6][8]

Typical Reaction Parameters
ParameterValue/ConditionRationale
Catalyst Loading5-20 mol%Balances reaction rate and cost. Higher loading may be needed for less reactive substrates.
SolventDCM, Toluene, CH₃CNSolvent choice can significantly impact solubility and catalyst activity/selectivity. [7]
Temperature-78 °C to RTLower temperatures generally lead to higher enantioselectivity but slower reaction rates.
Fluorinating AgentNFSI, F-TEDAThe choice of reagent can affect reactivity and selectivity. [7]

Conclusion and Outlook

The combination of the readily available, C₂-symmetric TADDOL ligand with this compound provides a powerful and versatile catalytic system for asymmetric synthesis. The protocols outlined herein offer a reliable method for the preparation and application of these catalysts. The modularity of the TADDOL scaffold, where the aryl groups can be easily modified, allows for fine-tuning of the catalyst's steric and electronic properties to optimize selectivity for a specific transformation. [10]This adaptability, coupled with the operational simplicity of the catalyst preparation, ensures that TADDOL-titanium complexes will continue to be a valuable tool for chemists in academia and industry engaged in the synthesis of complex chiral molecules.

References

  • Hintermann, L., Perseghini, M., & Togni, A. (2011). Development of the titanium-TADDOLate-catalyzed asymmetric fluorination of β-ketoesters. Beilstein Journal of Organic Chemistry, 7, 1421–1435. [Link]

  • Hintermann, L., Perseghini, M., & Togni, A. (2011). Development of the titanium–TADDOLate-catalyzed asymmetric fluorination of β-ketoesters. PMC - PubMed Central. [Link]

  • ACS Publications. (2024). Investigation of Enantioselectivity Using TADDOL Derivatives as Chiral Ligands in Asymmetric Cyanation Reactions. ACS Omega. [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). Development of the titanium–TADDOLate-catalyzed asymmetric fluorination of β-ketoesters. [Link]

  • National Institutes of Health. (2024). Investigation of Enantioselectivity Using TADDOL Derivatives as Chiral Ligands in Asymmetric Cyanation Reactions. [Link]

  • Haase, C., Sarko, C. R., & DiMare, M. (1995). TADDOL-Based Titanium Catalysts and Their Adducts: Understanding Asymmetric Catalysis of Diels-Alder Reactions. The Journal of Organic Chemistry. [Link]

  • Royal Society of Chemistry. (2008). Catalytic asymmetric aldol reactions in aqueous media. Chemical Society Reviews. [Link]

  • ResearchGate. (2001). (PDF) TADDOLs, their derivatives, and TADDOL analogues: versatile chiral auxiliaries. [Link]

  • Gothelf, A. S., et al. (2002). Improvement of TADDOLate−TiCl2-Catalyzed 1,3-Dipolar Nitrone Cycloaddition Reactions by Substitution of the Oxazolidinone Auxiliary of the Alkene with Succinimide. The Journal of Organic Chemistry. [Link]

  • Grokipedia. (n.d.). TADDOL. [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. [Link]

  • CONICET. (2010). Efficient asymmetric TADDOLs-organocatalyzed cycloaddition for the synthesis of allyltin derivatives. [Link]

  • Scilit. (2005). Asymmetric pinacol coupling catalyzed by TADDOL-titanium complexes. [Link]

  • PubChem. (n.d.). This compound. [Link]

Sources

Application Note: Dichloro(diisopropoxy)titanium as a Versatile Catalyst in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide for researchers, scientists, and drug development professionals on the catalytic applications of dichloro(diisopropoxy)titanium in polymerization.

Introduction

This compound, TiCl₂(O-i-Pr)₂, is a versatile and highly reactive organometallic compound that serves as a potent catalyst and precursor in various polymerization reactions.[1][2] Its utility stems from its nature as a Lewis acid and its role in forming catalytically active species, particularly in the context of Ziegler-Natta and ring-opening polymerizations.[3][4] This compound facilitates the synthesis of a wide array of polymers, including polyolefins and polyesters, often with a high degree of control over the polymer's stereochemistry and molecular properties.[3][5] Researchers appreciate this catalyst for its compatibility with various solvents and its role in producing high-performance materials.[1][2] This document provides a comprehensive overview of its catalytic mechanism, detailed protocols for its application, and essential guidelines for its safe handling and use.

Physicochemical and Safety Profile

Proper handling and storage are critical due to the compound's reactivity, particularly its sensitivity to moisture.[4][6]

PropertyValueReference
CAS Number 762-99-2[1]
Molecular Formula C₆H₁₄Cl₂O₂Ti[1]
Molecular Weight 236.94 g/mol [1]
Appearance White to light yellow powder or crystal[1][7]
Melting Point 42-43 °C[4][8]
Solubility Soluble in CH₂Cl₂, toluene, chloroform, and other organic solvents.[4][8]
Storage Conditions Store in a freezer (≤ -4 °C) under an inert nitrogen atmosphere.[1][4][8]
Key Hazards Corrosive, moisture-sensitive. Causes serious eye and skin irritation.[4]

Mechanism of Catalytic Action

The catalytic activity of this compound is primarily rooted in the electrophilic nature of the titanium(IV) center. It functions as a key component in multi-component catalyst systems or as a direct initiator, depending on the polymerization type.

Role in Ziegler-Natta Polymerization

In the polymerization of olefins like ethylene and propylene, this compound typically serves as a precursor to the active catalyst.[9] It is used in conjunction with a co-catalyst, most commonly an organoaluminum compound such as methylaluminoxane (MAO) or triethylaluminium (Al(C₂H₅)₃).[3][9][10]

The process involves several key steps:

  • Activation: The organoaluminum co-catalyst alkylates the titanium precursor, replacing one or both chloride ligands with an alkyl group and generating a coordinatively unsaturated, cationic titanium species. This creates the active site for polymerization.

  • Monomer Coordination: The olefin monomer coordinates to the vacant orbital of the active titanium center.

  • Insertion (Propagation): The coordinated monomer then inserts into the titanium-alkyl (or titanium-polymer) bond, extending the polymer chain and regenerating the vacant site for the next monomer to coordinate.

This mechanism, often referred to as the Cossee-Arlman mechanism, allows for precise control over the polymer's stereochemistry (tacticity), which is crucial for determining its physical properties.[3] For instance, certain chiral titanium complexes derived from this compound can polymerize styrene to produce isotactic polystyrene when activated with MAO.[3]

Ziegler_Natta_Mechanism Fig 1. Simplified Ziegler-Natta Polymerization Mechanism cluster_activation Catalyst Activation cluster_propagation Chain Propagation Precatalyst TiCl₂(O-i-Pr)₂ (Pre-catalyst) Active_Site [Ti-R]⁺ (Active Catalytic Site) Precatalyst->Active_Site Alkylation Cocatalyst AlR₃ (e.g., MAO) Cocatalyst->Active_Site Monomer Olefin Monomer (CH₂=CHR') Active_Site->Monomer Initiates Polymerization Coordination π-Complex Formation Monomer->Coordination Insertion Monomer Insertion Coordination->Insertion cis-migration Growing_Chain Growing Polymer Chain Ti-(CH₂-CHR')n-R Insertion->Growing_Chain Growing_Chain->Coordination Regenerates active site for next monomer

Caption: Fig 1. Simplified Ziegler-Natta Polymerization Mechanism

Role in Ring-Opening Polymerization (ROP)

This compound and related titanium alkoxides are effective initiators for the ring-opening polymerization of cyclic esters like lactide and ε-caprolactone.[5][11] In this mechanism, polymerization is initiated by the nucleophilic attack of an isopropoxide group from the titanium complex onto the carbonyl carbon of the lactide monomer.

The proposed mechanism follows a coordination-insertion pathway:

  • Coordination: The carbonyl oxygen of the lactide monomer coordinates to the Lewis acidic titanium center.

  • Initiation: An isopropoxide ligand attacks the coordinated lactide, opening the ring and forming a new titanium alkoxide species attached to the monomer unit.

  • Propagation: The newly formed alkoxide end-group continues to coordinate and attack subsequent lactide monomers, propagating the polymer chain.

This method can proceed as a living polymerization, which allows for the synthesis of polyesters with predictable molecular weights and narrow molecular weight distributions.[5] The number of chlorine atoms on the titanium center can influence the stereoselectivity, with an increase in chlorine atoms favoring the formation of heterotactic-biased polylactide.[11]

Experimental Protocols

Critical Prerequisite: this compound is highly sensitive to moisture and air.[4][6] All manipulations must be performed under a dry, inert atmosphere (e.g., nitrogen or argon) using either a glovebox or standard Schlenk line techniques. All glassware must be rigorously dried in an oven (e.g., at 120 °C overnight) and cooled under vacuum before use. Solvents must be purified using an appropriate solvent purification system or distilled from suitable drying agents.

Protocol 1: Ziegler-Natta Polymerization of Styrene

This protocol describes the synthesis of isotactic polystyrene using a TiCl₂(O-i-Pr)₂/MAO catalyst system.[3]

Materials:

  • This compound (TiCl₂(O-i-Pr)₂)

  • Methylaluminoxane (MAO) solution in toluene (e.g., 10 wt%)

  • Styrene (inhibitor removed and freshly distilled)

  • Anhydrous toluene

  • Methanol

  • Hydrochloric acid (10% aqueous solution)

Procedure:

  • Reactor Setup: In a glovebox, add 50 mL of anhydrous toluene to a 250 mL Schlenk flask equipped with a magnetic stir bar.

  • Catalyst Preparation:

    • To the stirred toluene, add the desired amount of MAO solution (e.g., to achieve an Al/Ti molar ratio of 100:1 to 500:1).

    • In a separate vial, dissolve a precise amount of TiCl₂(O-i-Pr)₂ (e.g., 20-50 mg) in a small volume of anhydrous toluene.

    • Slowly add the titanium solution to the MAO solution in the Schlenk flask.

    • Allow the mixture to stir at room temperature for 15-30 minutes to pre-activate the catalyst. The solution will typically change color.

  • Polymerization:

    • Add the desired amount of purified styrene monomer (e.g., 5-10 mL) to the activated catalyst solution via syringe.

    • Heat the reaction mixture to the desired temperature (e.g., 50 °C) using an oil bath and stir for the intended duration (e.g., 1-4 hours). The viscosity of the solution will increase as the polymer forms.

  • Termination and Quenching:

    • Cool the flask in an ice bath.

    • Slowly and carefully quench the reaction by adding 10 mL of methanol. This will deactivate the catalyst.

  • Polymer Isolation and Purification:

    • Pour the reaction mixture into a beaker containing 200 mL of acidified methanol (10% HCl in methanol). This will precipitate the polystyrene and dissolve the catalyst residues.

    • Stir the suspension for 30 minutes.

    • Collect the white polymer precipitate by vacuum filtration.

    • Wash the polymer thoroughly with fresh methanol (3 x 50 mL).

    • Dry the polymer in a vacuum oven at 60 °C overnight to a constant weight.

Experimental_Workflow Fig 2. General Experimental Workflow for Polymerization cluster_setup Preparation (Inert Atmosphere) cluster_reaction Polymerization cluster_workup Isolation & Purification cluster_analysis Characterization A Dry Glassware (Schlenk Flask) B Add Anhydrous Solvent (Toluene) A->B C Prepare Catalyst (TiCl₂(O-i-Pr)₂ + MAO) B->C D Add Purified Monomer C->D E React at Controlled Temperature & Time D->E F Quench Reaction (e.g., Methanol) E->F G Precipitate Polymer (in Acidified Methanol) F->G H Filter and Wash Polymer G->H I Dry Under Vacuum H->I J Analyze Polymer (NMR, GPC, DSC) I->J

Caption: Fig 2. General Experimental Workflow for Polymerization

Protocol 2: Ring-Opening Polymerization of L-Lactide

This protocol describes the synthesis of poly(L-lactide) (PLLA).[5]

Materials:

  • This compound (TiCl₂(O-i-Pr)₂)

  • L-Lactide (recrystallized from ethyl acetate and dried under vacuum)

  • Anhydrous toluene

  • Methanol

  • Dichloromethane (DCM)

Procedure:

  • Reactor Setup: In a glovebox, charge a dried Schlenk tube with the desired amount of recrystallized L-lactide and a magnetic stir bar.

  • Catalyst and Solvent Addition:

    • Add anhydrous toluene to achieve the desired monomer concentration (e.g., 1 M).

    • Calculate the required amount of TiCl₂(O-i-Pr)₂ to achieve the target monomer-to-initiator ratio (e.g., 100:1 to 500:1), which will control the polymer's molecular weight.

    • Prepare a stock solution of the catalyst in anhydrous toluene. Add the appropriate volume of this stock solution to the Schlenk tube.

  • Polymerization:

    • Seal the Schlenk tube and remove it from the glovebox.

    • Place the tube in a preheated oil bath at the desired temperature (e.g., 70-90 °C).

    • Stir the reaction for the required time (e.g., 2-24 hours). The progress can be monitored by taking small aliquots (under inert atmosphere) and analyzing the conversion by ¹H NMR.

  • Termination and Isolation:

    • Cool the reaction to room temperature.

    • Open the tube to the atmosphere and add a small amount of methanol to quench the catalyst.

    • Dissolve the viscous mixture in a minimal amount of dichloromethane.

    • Precipitate the polymer by pouring the DCM solution into a large volume of cold methanol.

    • Collect the white, fibrous PLLA precipitate by vacuum filtration.

    • Dry the polymer in a vacuum oven at 40 °C overnight.

Characterization of Polymers

To validate the success of the polymerization and determine the properties of the resulting material, the following characterization techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the polymer structure and, for polymers like polypropylene or polylactide, to determine the stereochemistry (tacticity).[5]

  • Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): This technique is essential for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn), which indicates the breadth of the molecular weight distribution.

  • Thermal Analysis (DSC/TGA): Differential Scanning Calorimetry (DSC) is used to measure thermal transitions like the glass transition temperature (Tg) and melting temperature (Tm). Thermogravimetric Analysis (TGA) is used to assess the thermal stability and degradation profile of the polymer.[12]

Safety and Handling

Adherence to strict safety protocols is mandatory when working with this compound and associated reagents.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (neoprene or nitrile), safety goggles or a face shield, and a flame-retardant lab coat.[13][14]

  • Handling: Handle the solid compound exclusively within a fume hood or glovebox.[4] It is corrosive and reacts with moisture in the air to release HCl. Avoid inhalation of dust and contact with skin and eyes.[13] Emergency eye wash stations and safety showers must be readily accessible.[13][14]

  • Storage: Store the reagent in a tightly sealed container in a freezer (≤ -4 °C) under an inert atmosphere.[1][8]

  • Co-catalysts: Organoaluminum co-catalysts like MAO and triethylaluminium are pyrophoric and react violently with water and air. They must be handled with extreme caution under a strict inert atmosphere.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
No or Very Low Polymer Yield 1. Inactive catalyst due to moisture/air contamination.2. Impurities in monomer or solvent.3. Incorrect reaction temperature.1. Ensure all glassware is rigorously dried and the reaction is performed under a strict inert atmosphere.2. Purify monomer and solvents immediately before use.3. Optimize reaction temperature and time.
Polymer has Very Low Molecular Weight 1. High concentration of chain transfer agents (e.g., impurities, hydrogen).2. Incorrect monomer-to-initiator ratio.3. Reaction temperature is too high.1. Purify all reagents thoroughly.2. Accurately measure the catalyst and monomer amounts.3. Lower the polymerization temperature.
Broad Polydispersity Index (PDI > 2) 1. Multiple active site species.2. Chain termination or transfer reactions are prevalent.3. Poor heat/mass transfer in a viscous reaction.1. Adjust the Al/Ti ratio or allow for a longer catalyst pre-activation time.2. Lower the reaction temperature and ensure high purity of reagents.3. Improve stirring and consider a more dilute reaction.
Inconsistent Results 1. Inconsistent purity of reagents.2. Variations in inert atmosphere quality.3. Inaccurate measurement of catalyst components.1. Use reagents from the same batch or re-purify before each use.2. Check for leaks in the Schlenk line or glovebox.3. Prepare stock solutions of the catalyst for more accurate dispensing.

References

  • TITANIUM CHLORIDE TRIISOPROPOXIDE, 95% - Gelest, Inc. (URL: [Link])

  • TITANIUM DIISOPROPOXIDE BIS(2,4-PENTANEDIONATE), 75% in isopropanol - Gelest, Inc. (URL: [Link])

  • Ziegler–Natta catalyst - Wikipedia. (URL: [Link])

  • Living Polymerization of Lactide Using Titanium Alkoxide Catalysts - ResearchGate. (URL: [Link])

  • Ziegler-Natta Vinyl Polymerization. (URL: [Link])

  • Ziegler-Natta catalysts – Knowledge and References - Taylor & Francis. (URL: [Link])

  • EP1265934B1 - Preparation of a ziegler-natta catalyst - Google P
  • Titanium‐Based Ziegler Catalysts for the Production of Polyethylene - ResearchGate. (URL: [Link])

  • Organic Syntheses Procedure. (URL: [Link])

  • Chemical Spotlight | Titanium Isopropoxide. (URL: [Link])

  • This compound | C6H16Cl2O2Ti | CID 101855 - PubChem. (URL: [Link])

  • Preparation and characterization of Titanium oxide-composite polymers - Iraqi Academic Scientific Journals. (URL: [Link])

  • Preparation and characterization of Titanium oxide-composite polymers. (URL: [Link])

  • Titanium Radical Redox Catalysis: Recent Innovations in Catalysts, Reactions, and Modes of Activation - PMC. (URL: [Link])

  • Synthesis of New Dendritic Titanium Catalysts and Catalytic Ethylene Polymerization - PMC. (URL: [Link])

  • Titanium Alkoxides as Initiators for the Controlled Polymerization of Lactide - ResearchGate. (URL: [Link])

Sources

Application Notes & Protocols: Leveraging Dichloro(diisopropoxy)titanium for the Asymmetric Synthesis of Chiral Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide for researchers, scientists, and drug development professionals on the application of dichloro(diisopropoxy)titanium in the synthesis of chiral alcohols.

Introduction: The Strategic Role of this compound in Asymmetric Catalysis

In the landscape of modern synthetic chemistry, the creation of enantiomerically pure chiral alcohols is a cornerstone of pharmaceutical and fine chemical manufacturing. This compound, TiCl₂(Oi-Pr)₂, has emerged as a highly versatile and practical reagent in this field. While not chiral itself, it serves as an exceptional precursor for the in situ generation of a wide array of potent chiral Lewis acid catalysts.[1][2] Its solid, crystalline form offers significant handling advantages over highly reactive liquid precursors like titanium(IV) chloride or titanium(IV) isopropoxide.[3]

This guide provides a detailed exploration of the principles, protocols, and best practices for using this compound to construct complex chiral alcohols with high levels of stereocontrol. We will delve into the causality behind experimental choices, provide validated protocols, and offer insights gleaned from extensive applications in the field.

Core Principle: From Achiral Precursor to Chiral Catalyst

The fundamental utility of this compound lies in its ability to react with chiral ligands, typically diols, to form well-defined, catalytically active chiral titanium complexes. The two chloride ligands are labile and can be readily displaced by the hydroxyl groups of a chiral ligand, while the isopropoxy groups modulate the Lewis acidity and solubility of the resulting complex. This reaction creates a rigid chiral environment around the titanium center, which is the key to inducing asymmetry in subsequent transformations.

The choice of the chiral ligand is paramount, as it dictates the stereochemical outcome of the reaction. A vast library of ligands, such as TADDOL (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanol), BINOL (1,1'-bi-2-naphthol), and derivatives of tartaric acid, have been successfully employed to create catalysts tailored for specific reactions.[4][5][6]

cluster_start Starting Materials cluster_catalyst Catalyst Formation (In Situ) cluster_reaction Asymmetric Transformation TiCl2 TiCl₂(O-i-Pr)₂ (Achiral Precursor) ActiveCatalyst Chiral Titanium Lewis Acid Catalyst TiCl2->ActiveCatalyst - 2 HCl Ligand Chiral Diol Ligand (e.g., (R,R)-TADDOL) Ligand->ActiveCatalyst Reaction Substrate + Nucleophile (e.g., Aldehyde + Organozinc) ActiveCatalyst->Reaction Catalyzes Reaction Product Enantioenriched Chiral Alcohol Reaction->Product

Figure 1: General workflow for generating a chiral titanium catalyst from this compound for asymmetric synthesis.

Application I: Enantioselective Addition of Organometallics to Aldehydes

One of the most powerful applications of chiral titanium catalysts is in the enantioselective addition of carbon nucleophiles to the carbonyl group of aldehydes, yielding valuable chiral secondary alcohols.[7][8] The catalyst coordinates to the aldehyde's carbonyl oxygen, which both activates the carbonyl for attack and uses the ligand's steric bulk to shield one face, forcing the nucleophile to approach from the other.

Protocol 1: Asymmetric Ethyl-Addition to Benzaldehyde Catalyzed by a Ti-TADDOL Complex

This protocol details the synthesis of (R)-1-phenyl-1-propanol with high enantioselectivity. The chiral catalyst is generated in situ from this compound and (4R,5R)-TADDOL.

Materials:

  • This compound [TiCl₂(Oi-Pr)₂] (CAS: 762-99-2)

  • (4R,5R)-2,2-Dimethyl-α,α,α',α'-tetraphenyl-1,3-dioxolane-4,5-dimethanol [(R,R)-TADDOL]

  • Diethylzinc (ZnEt₂) (1.0 M solution in hexanes)

  • Benzaldehyde (freshly distilled)

  • Anhydrous Toluene

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware (Schlenk flask, syringes), dried in an oven and cooled under an inert atmosphere (Nitrogen or Argon).

Procedure:

  • Catalyst Preparation:

    • To a 100 mL Schlenk flask under an inert atmosphere, add (R,R)-TADDOL (466 mg, 1.0 mmol).

    • Add anhydrous toluene (20 mL) and stir to dissolve the ligand.

    • Add this compound (237 mg, 1.0 mmol) to the solution at room temperature. The mixture will typically turn from colorless to a yellow or orange color.

    • Stir the mixture at room temperature for 1 hour to ensure complete formation of the chiral catalyst complex.

  • Reaction Execution:

    • Cool the catalyst solution to -30 °C using a cryocooler or a dry ice/acetone bath.

    • Add freshly distilled benzaldehyde (510 µL, 5.0 mmol) dropwise via syringe.

    • Stir the mixture for 15 minutes at -30 °C.

    • Slowly add diethylzinc solution (1.0 M in hexanes, 12.0 mL, 12.0 mmol) dropwise over 30 minutes, maintaining the temperature at -30 °C.

    • Allow the reaction to stir at -30 °C for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Quench the reaction by slowly adding 20 mL of saturated aqueous NH₄Cl at -30 °C.

    • Allow the mixture to warm to room temperature. A white precipitate (zinc and titanium salts) will form.

    • Add 30 mL of diethyl ether and stir vigorously for 15 minutes.

    • Filter the mixture through a pad of Celite®, washing the filter cake with additional diethyl ether (3 x 20 mL).

    • Transfer the combined filtrate to a separatory funnel. Wash sequentially with 1 M HCl (20 mL), water (20 mL), and saturated NaHCO₃ (20 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (e.g., 10-20% ethyl acetate in hexanes) to yield the pure chiral alcohol.

  • Analysis:

    • Determine the yield of the purified product.

    • Determine the enantiomeric excess (% ee) by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).

Expected Results:

This procedure typically yields (R)-1-phenyl-1-propanol with high chemical yield and enantioselectivity.

AldehydeNucleophileLigandYield (%)% ee
BenzaldehydeDiethylzinc(R,R)-TADDOL~90%>98% (R)
4-ChlorobenzaldehydeDiethylzinc(R,R)-TADDOL~88%>97% (R)
CinnamaldehydeDimethylzinc(R,R)-TADDOL~85%>95% (R)

Note: Yields and % ee are representative and can vary based on reagent purity and reaction conditions.

Application II: Asymmetric Epoxidation of Allylic Alcohols

While the classic Sharpless-Katsuki asymmetric epoxidation utilizes titanium(IV) isopropoxide, the underlying principle of forming a chiral titanium-tartrate complex is central to titanium-based catalysis.[9][10][11] This reaction produces chiral 2,3-epoxyalcohols, which are versatile building blocks that can be readily converted to other chiral alcohols, such as diols, through nucleophilic ring-opening. The predictability and high enantioselectivity of this reaction make it a foundational tool in organic synthesis.[12]

Mechanism Overview: The Sharpless-Katsuki Epoxidation

The active catalyst is a dimer formed from two titanium atoms, two chiral tartrate ligands (such as diethyl tartrate, DET), and two alkoxide groups.[9][13] The allylic alcohol substrate displaces one of the alkoxides, and tert-butyl hydroperoxide (TBHP) coordinates to the titanium center. This assembly creates a rigid framework that directs the peroxide to deliver an oxygen atom to a specific face of the alkene, controlled by the chirality of the tartrate used.

Sharpless_Mechanism Catalyst [Ti₂(tartrate)₂(OR)₄] Intermediate Ti-Substrate-Oxidant Complex Catalyst->Intermediate + Substrate + Oxidant Substrate Allylic Alcohol Substrate->Intermediate Oxidant TBHP Oxidant->Intermediate Product Chiral Epoxy Alcohol Intermediate->Product O-Transfer Product->Catalyst Product Release

Figure 2: Simplified catalytic cycle for the Sharpless asymmetric epoxidation.

Protocol 2: Asymmetric Epoxidation of Geraniol

This protocol describes the epoxidation of geraniol to yield (2S,3S)-2,3-epoxygeraniol, a key intermediate in the synthesis of various natural products.

Materials:

  • Titanium(IV) isopropoxide [Ti(Oi-Pr)₄] (Note: This is used for the classic protocol; TiCl₂(Oi-Pr)₂ with a base could be adapted but is less common for this specific named reaction).

  • (+)-Diethyl L-tartrate [(+)-DET]

  • tert-Butyl hydroperoxide (TBHP, 5.5 M solution in decane, anhydrous)

  • Geraniol (freshly purified)

  • Dichloromethane (DCM, anhydrous)

  • Powdered 4 Å molecular sieves (activated)

  • Celestite®

Procedure:

  • Reaction Setup:

    • To an oven-dried 250 mL round-bottom flask containing a magnetic stir bar, add powdered 4 Å molecular sieves (~3 g).

    • Under an inert atmosphere, add anhydrous DCM (100 mL).

    • Cool the flask to -20 °C in a cryocooler or a brine-ice bath.

  • Catalyst Formation:

    • To the cooled DCM, add (+)-DET (1.24 g, 6.0 mmol) via syringe.

    • Add titanium(IV) isopropoxide (1.48 mL, 5.0 mmol) dropwise. The solution should remain a pale yellow. Stir for 30 minutes at -20 °C to allow the catalyst to pre-form.

  • Epoxidation:

    • Add geraniol (7.71 g, 50 mmol) dissolved in a small amount of anhydrous DCM.

    • Add anhydrous TBHP solution (5.5 M in decane, 18.2 mL, 100 mmol) dropwise via a syringe pump over approximately 2 hours to control the exothermic reaction.

    • Stir the reaction at -20 °C for 4-6 hours, monitoring by TLC.

  • Work-up:

    • Quench the reaction by adding 15 mL of water and allowing the mixture to stir vigorously while warming to room temperature for 1 hour.

    • A gelatinous titanium precipitate will form. Add 15 mL of 30% aqueous NaOH saturated with NaCl and continue stirring for another 30 minutes. This helps to break up the emulsion and facilitate filtration.

    • Filter the mixture through a pad of Celite®, washing thoroughly with DCM.

    • Dry the organic filtrate over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude epoxy alcohol.

    • Purify by flash column chromatography.

Essential Practical Considerations

Handling and Safety:

  • This compound is corrosive and moisture-sensitive.[1] It should be handled in a fume hood using personal protective equipment (gloves, safety glasses).[14]

  • Store the reagent in a freezer under an inert atmosphere (e.g., in a glovebox or a sealed container with nitrogen).[1][3]

  • All reactions involving titanium alkoxides and organometallics must be performed under strictly anhydrous conditions using an inert atmosphere to prevent catalyst decomposition and side reactions.

Troubleshooting Guide:

ProblemPotential Cause(s)Suggested Solution(s)
Low or no conversion 1. Inactive catalyst due to moisture. 2. Impure reagents (aldehyde, solvent). 3. Insufficient reaction time or incorrect temperature.1. Ensure all glassware is oven-dried and the reaction is run under a robust inert atmosphere. Use anhydrous solvents. 2. Purify reagents immediately before use (e.g., distill aldehyde). 3. Optimize reaction time and temperature based on literature precedent.
Low enantioselectivity (% ee) 1. Impure or racemic chiral ligand. 2. Catalyst decomposition. 3. Reaction run at too high a temperature.1. Use a ligand of high enantiomeric purity (>99% ee). 2. Ensure strict anhydrous/anaerobic conditions. 3. Maintain the recommended low temperature throughout the addition and reaction period.
Complex product mixture 1. Side reactions from impurities. 2. Use of excess nucleophile leading to side reactions.1. Use highly pure, freshly distilled/purified starting materials. 2. Carefully control the stoichiometry of the nucleophile.

Conclusion

This compound stands as a powerful and practical entry point into the world of asymmetric titanium catalysis. Its utility as a stable precursor for a multitude of chiral Lewis acids allows chemists to access a broad spectrum of enantiomerically enriched chiral alcohols. By understanding the principles of catalyst formation and carefully controlling reaction parameters, researchers can reliably execute highly selective transformations, paving the way for the efficient synthesis of complex molecules critical to drug discovery and materials science.

References

  • Mechanism of the Sharpless Epoxidation Reaction: A DFT Study. ACS Publications.[Link]

  • Sharpless epoxidation. Name-Reaction.com.[Link]

  • Sharpless Epoxidation. Organic Chemistry Portal.[Link]

  • Sharpless Epoxidation Mechanism. YouTube.[Link]

  • What is Sharpless Asymmetric Epoxidation ? Mechanism, Applications. YouTube.[Link]

  • Titanium-Catalyzed Enantioselective Additions of Alkyl Groups to Aldehydes: Mechanistic Studies and New Concepts in Asymmetric Catalysis. ACS Publications.[Link]

  • The Enantioselective Addition of Alkyne Nucleophiles to Carbonyl Groups. NIH National Library of Medicine.[Link]

  • Development of Highly Active Chiral Titanium Catalysts for the Enantioselective Addition of Various Organometallic Reagents to Aldehydes. PubMed.[Link]

  • Titanium-catalyzed enantioselective additions of alkyl groups to aldehydes: mechanistic studies and new concepts in asymmetric catalysis. PubMed.[Link]

  • Chapter 7: Titanium-based Catalysts for Asymmetric Transformations. Royal Society of Chemistry.[Link]

  • Insight Into the Mechanism of the Asymmetric Addition of Alkyl Groups to Aldehydes Catalyzed by titanium-BINOLate Species. PubMed.[Link]

  • Self-supported heterogeneous titanium catalysts for enantioselective carbonyl-ene and sulfoxidation reactions. Semantic Scholar.[Link]

  • Enantioselective Diels-Alder reactions of carboxylic ester dienophiles catalysed by titanium-based chiral Lewis acid. Oriental Journal of Chemistry.[Link]

  • Insight into the Mechanism of the Asymmetric Addition of Alkyl Groups to Aldehydes Catalyzed by Titanium−BINOLate Species. Journal of the American Chemical Society.[Link]

  • This compound. PubChem.[Link]

  • Use of Chiral Titanium Complexes as Catalysts. ResearchGate.[Link]

  • Chiral titanium complex-catalyzed Diels-Alder reaction: A practical route to anthracycline intermediates. Semantic Scholar.[Link]

  • Asymmetric Diels-Alder reaction catalyzed by a chiral titanium reagent. Journal of the American Chemical Society.[Link]

  • Synthesis of chiral allylic alcohols by the reaction of chiral titanium–alkyne complexes with carbonyl compounds. Royal Society of Chemistry.[Link]

Sources

Application Notes and Protocols for [4+2] Cycloaddition Reactions Catalyzed by Dichlorodiisopropoxytitanium(IV)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of TiCl₂(OiPr)₂ in Diels-Alder Reactions

The Diels-Alder reaction, a cornerstone of synthetic organic chemistry, provides a powerful and atom-economical method for the construction of six-membered rings. The strategic implementation of Lewis acid catalysis can dramatically accelerate these [4+2] cycloadditions, often leading to enhanced regioselectivity and stereoselectivity.[1] While a variety of Lewis acids have been employed, titanium(IV) complexes have emerged as particularly versatile and effective catalysts. Dichlorodiisopropoxytitanium(IV), TiCl₂(OiPr)₂, offers a unique balance of reactivity and selectivity, making it a valuable tool for researchers in organic synthesis and drug development.

The catalytic activity of Lewis acids in Diels-Alder reactions was traditionally thought to arise from the lowering of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO) energy, thereby narrowing the HOMO-LUMO gap between the diene and dienophile. However, more recent quantum chemical analyses suggest that Lewis acids primarily accelerate the reaction by reducing the Pauli repulsion between the reactants.[2] By coordinating to the dienophile, the Lewis acid polarizes the molecule, which in turn diminishes the steric repulsion in the transition state.[3]

TiCl₂(OiPr)₂ is particularly advantageous as it can be readily prepared or generated in situ. Its reactivity can be finely tuned by the choice of solvent and the potential for modification with chiral ligands to induce asymmetry, opening avenues for enantioselective synthesis.[1][4] This document provides a comprehensive guide to the experimental procedures for utilizing TiCl₂(OiPr)₂ in [4+2] cycloaddition reactions, including catalyst preparation, reaction execution, and product analysis.

Catalyst Preparation and Handling

Dichlorodiisopropoxytitanium(IV) can be purchased from commercial suppliers or prepared from titanium tetrachloride (TiCl₄) and isopropanol. Due to the moisture sensitivity of TiCl₄ and its derivatives, all manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.[5]

Safety Precautions:

  • Titanium tetrachloride (TiCl₄) is highly corrosive and reacts violently with water, releasing toxic hydrogen chloride gas.[6][7][8] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.[9]

  • Anhydrous solvents are crucial for the success of the reaction. Ensure all solvents are thoroughly dried and deoxygenated before use.

  • Inert atmosphere: All glassware should be oven-dried or flame-dried and cooled under a stream of inert gas before use.

Experimental Workflow: A Visual Guide

The following diagram outlines the general workflow for a TiCl₂(OiPr)₂-catalyzed [4+2] cycloaddition reaction.

experimental_workflow Experimental Workflow for TiCl₂(OiPr)₂ Catalyzed [4+2] Cycloaddition cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents Drying of Solvents & Glassware catalyst_prep In situ Generation of TiCl₂(OiPr)₂ Catalyst reagents->catalyst_prep Anhydrous Conditions setup Reaction Setup under Inert Atmosphere catalyst_prep->setup Transfer of Catalyst Solution addition Addition of Diene & Dienophile setup->addition Controlled Temperature monitoring Reaction Monitoring (TLC, GC/MS) addition->monitoring quench Quenching of Reaction monitoring->quench Reaction Completion extraction Aqueous Workup & Extraction quench->extraction purification Purification (Column Chromatography) extraction->purification characterization Product Characterization (NMR, IR, MS) purification->characterization

Sources

Application Notes & Protocols: The Role of Dichloro(diisopropoxy)titanium in Stereoselective Reductions

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The synthesis of single-enantiomer chiral alcohols is a cornerstone of modern pharmaceutical and fine chemical manufacturing. Asymmetric reduction of prochiral ketones represents one of the most direct and efficient methods to achieve this.[1][2][3] Among the diverse catalytic systems developed, those based on titanium have emerged as versatile and powerful tools. This document provides a detailed technical guide on the application of dichloro(diisopropoxy)titanium, TiCl₂(O-i-Pr)₂, a key precursor for forming highly effective chiral Lewis acid catalysts for the stereoselective reduction of carbonyl compounds. We will explore the underlying mechanistic principles, provide detailed, field-tested protocols, and present data that underscores the efficacy of this reagent in asymmetric synthesis.

Foundational Principles: Why Titanium(IV) Alkoxides in Asymmetric Catalysis?

This compound is a versatile Lewis acid frequently employed as a precursor in the formulation of more complex chiral catalysts.[4][5] Its utility stems from several key properties:

  • Strong Lewis Acidity: The titanium(IV) center readily coordinates to the carbonyl oxygen of the substrate (e.g., a ketone), activating it towards nucleophilic attack by a reducing agent.

  • Facile Ligand Exchange: The chloride and isopropoxide ligands can be easily displaced by chiral diols or other bidentate ligands. This modularity allows for the straightforward in situ generation of a wide array of chiral environments around the metal center.

  • Tunable Steric and Electronic Properties: By pairing TiCl₂(O-i-Pr)₂ with a suitable chiral ligand, one can construct a well-defined, rigid chiral pocket around the activated substrate. This steric arrangement forces the hydride reducing agent to approach the carbonyl from a specific face, thus dictating the stereochemical outcome of the reaction.

The overall transformation is the conversion of a flat, prochiral ketone into a three-dimensional, chiral alcohol with a high degree of enantiomeric purity.

The Catalytic Cycle: A Mechanistic Overview

The stereoselective reduction is not catalyzed by this compound itself, but by a chiral complex formed from it. The generally accepted mechanism involves three key stages:

  • Catalyst Formation: this compound reacts with a stoichiometric amount of a C₂-symmetric chiral diol (e.g., a TADDOL or BINOL derivative). This exchange reaction forms a chiral titanium-diol complex, which is the active catalyst. The geometry of the diol creates a highly specific chiral environment.

  • Substrate Activation: The prochiral ketone coordinates to the Lewis acidic titanium center of the chiral catalyst. The catalyst's bulky chiral ligands orient the ketone in a sterically biased manner, leaving one of its two prochiral faces preferentially exposed.

  • Stereoselective Hydride Transfer: A stoichiometric reducing agent, such as catecholborane or a hydrosilane, delivers a hydride to the activated carbonyl group.[6] The hydride transfer occurs predominantly on the less sterically hindered face of the ketone, leading to the formation of the desired alcohol enantiomer. The catalyst is then regenerated, allowing the cycle to continue.

Visualization of the Catalytic Pathway

Stereoselective_Reduction_Mechanism cluster_0 Catalyst Formation cluster_1 Catalytic Cycle TiCl2(OiPr)2 TiCl2(OiPr)2 Active_Catalyst Chiral Ti(IV) Complex (Active Catalyst) TiCl2(OiPr)2->Active_Catalyst + Chiral Diol Chiral_Diol Chiral Diol (e.g., TADDOL) Activated_Complex Activated Ketone-Catalyst Complex Active_Catalyst->Activated_Complex + Ketone Ketone Prochiral Ketone (R-CO-R') Chiral_Alcohol Enantioenriched Alcohol Activated_Complex->Chiral_Alcohol + Hydride Source (Stereoselective Attack) Hydride_Source Reducing Agent (e.g., Catecholborane) Chiral_Alcohol->Active_Catalyst Catalyst Regeneration

Caption: Mechanism of Ti-catalyzed stereoselective ketone reduction.

Protocol I: Preparation of this compound

While commercially available, this compound can be conveniently and cost-effectively prepared in situ from readily available precursors.[4][7] This protocol is based on the redistribution reaction between titanium(IV) isopropoxide and titanium(IV) chloride.

Safety Precautions:

  • This procedure must be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents and Schlenk techniques.

  • Titanium(IV) chloride is highly corrosive and reacts violently with moisture, releasing HCl gas. Handle exclusively in a fume hood with appropriate personal protective equipment (gloves, goggles, lab coat).

  • The reaction is exothermic. Ensure controlled addition and adequate cooling.

Materials:

  • Titanium(IV) isopropoxide [Ti(O-i-Pr)₄] (distilled before use)

  • Titanium(IV) chloride [TiCl₄]

  • Anhydrous hexane or heptane

  • Schlenk flask equipped with a magnetic stir bar

  • Syringes and cannulas for inert atmosphere transfers

Procedure:

  • To a Schlenk flask under a positive pressure of argon, add titanium(IV) isopropoxide (1.0 eq).

  • Dilute the titanium(IV) isopropoxide with anhydrous hexane (approx. 5-10 mL per 1 mmol of alkoxide).

  • Begin vigorous stirring and cool the solution in an ice bath (0 °C).

  • Slowly add titanium(IV) chloride (1.0 eq) dropwise via syringe over 30-60 minutes. A white precipitate will form as heat evolves.[7]

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

  • Stir the resulting slurry for an additional 2-6 hours at room temperature to ensure complete reaction.[4]

  • The resulting slurry of this compound in hexane can often be used directly in the subsequent reduction reaction. Alternatively, the solid can be collected by filtration under inert atmosphere, washed with hexane, and dried in vacuo.

Workflow for Reagent Preparation

Reagent_Preparation_Workflow start Start prep_flask Prepare Schlenk flask under Argon atmosphere start->prep_flask add_ti_isopropoxide Add Ti(O-i-Pr)₄ and anhydrous hexane prep_flask->add_ti_isopropoxide cool Cool to 0 °C (Ice Bath) add_ti_isopropoxide->cool add_ticl4 Add TiCl₄ dropwise (Exothermic!) cool->add_ticl4 warm_stir Warm to RT and stir for 2-6 hours add_ticl4->warm_stir product Slurry of TiCl₂(O-i-Pr)₂ Ready for use warm_stir->product

Caption: Workflow for the in-situ preparation of TiCl₂(O-i-Pr)₂.

Protocol II: General Procedure for Asymmetric Reduction of Acetophenone

This protocol provides a representative example for the asymmetric reduction of acetophenone to 1-phenylethanol using a catalyst system derived from this compound and a chiral diol, with catecholborane as the hydride source.

Materials:

  • This compound [TiCl₂(O-i-Pr)₂] (as a slurry in hexane from Protocol I or commercial)

  • (R,R)-2,6-Bis(2,2-dicyclohexylethyl)-3,5-dioxa-4-borabicyclo[2.2.2]octane derived diol ligand (or similar C₂-symmetric diol)

  • Acetophenone (distilled)

  • Catecholborane (1M solution in THF)

  • 4Å Molecular Sieves (activated)

  • Anhydrous Toluene

  • Diethyl ether, 1M NaOH, Saturated NaCl (brine) for workup

  • Magnesium sulfate (anhydrous)

Procedure:

  • Catalyst Formation:

    • To a flame-dried Schlenk flask under argon, add the chiral diol ligand (0.1 mmol, 10 mol%).

    • Add activated 4Å molecular sieves (~250 mg). The sieves are crucial for removing trace water, which can deactivate the catalyst.

    • Add anhydrous toluene (5 mL).

    • Add the slurry of this compound (0.1 mmol, 10 mol%) and stir the mixture at room temperature for 1 hour to pre-form the active chiral catalyst.

  • Reduction Reaction:

    • Cool the catalyst mixture to -20 °C (acetonitrile/dry ice bath).

    • Add acetophenone (1.0 mmol, 1.0 eq) via syringe.

    • Slowly add catecholborane solution (1.2 mmol, 1.2 eq) dropwise over 15 minutes.

    • Maintain the reaction at -20 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.

  • Aqueous Workup:

    • Once the reaction is complete, quench by slowly adding 1M NaOH solution (5 mL) at 0 °C.

    • Allow the mixture to warm to room temperature and stir vigorously for 30 minutes.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification and Analysis:

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure 1-phenylethanol.

    • Determine the enantiomeric excess (e.e.) of the product by chiral HPLC or GC analysis.

Performance Data & Substrate Scope

The TiCl₂(O-i-Pr)₂-based catalytic systems are effective for a range of ketone substrates. Aromatic ketones, particularly methyl ketones like acetophenone, are excellent substrates, often yielding high enantioselectivity.

SubstrateChiral Ligand SystemReducing AgentYield (%)e.e. (%)
AcetophenoneTi(IV) / Bicyclo[2.2.2]octane diolCatecholborane>95up to 98
2-OctanoneTi(IV) / Bicyclo[2.2.2]octane diolCatecholborane~9087
PropiophenoneTi(IV) / TADDOL derivativeHydrosilane>90up to 95
α-TetraloneTi(IV) / BINOL derivativeCatecholborane>95up to 92
Data compiled from representative literature.[6] Actual results are dependent on specific ligand, substrate, and reaction conditions.
Comparison to Other Asymmetric Reduction Methods

While highly effective, it is useful to contextualize the titanium-based approach with other prominent methods.

  • Corey-Bakshi-Shibata (CBS) Reduction: This method uses a chiral oxazaborolidine catalyst with borane.[8][9][10][11] CBS reduction is renowned for its high enantioselectivity across a broad range of ketones and its predictable stereochemical outcome.[8][11] The catalysts are commercially available, though sometimes sensitive to moisture.[9]

  • Chirally Modified Hydrides: Reagents like BINAL-H (derived from LiAlH₄ and BINOL) are stoichiometric chiral reducing agents.[3][12] They can offer excellent selectivity but require a full equivalent of the chiral modifier, making them less atom-economical than catalytic methods.

  • Transition Metal-Catalyzed Hydrogenation: Catalysts based on Ruthenium or Rhodium with chiral phosphine ligands (e.g., BINAP) are extremely powerful, especially in industrial settings, using H₂ gas as the reductant. These methods are highly efficient but may require specialized high-pressure equipment.

The TiCl₂(O-i-Pr)₂ system offers a balance of operational simplicity (using common lab equipment), modularity (easy to screen different chiral diols), and high selectivity, making it an attractive and accessible option for both academic and industrial research.

Conclusion

This compound serves as an invaluable and versatile precursor for the generation of potent chiral Lewis acid catalysts. When combined with C₂-symmetric diols, it facilitates the highly enantioselective reduction of prochiral ketones to valuable chiral alcohols. The methodology is characterized by its operational simplicity, mild reaction conditions, and the high levels of stereocontrol achievable. The protocols and data presented herein provide a robust framework for researchers and drug development professionals to successfully implement this powerful synthetic tool.

References
  • Brings, S., & Hannedouche, J. (Year). Asymmetric reduction of ketones with catecholborane using 2,6-BODOL complexes of titanium(IV) as catalysts. Semantic Scholar. [Link]

  • Wikipedia. (n.d.). Enantioselective ketone reduction. Retrieved from [Link]

  • Kaur, H., et al. (Year). Recent trends in organocatalyzed asymmetric reduction of prochiral ketones. Catalysis Science & Technology. [Link]

  • PrepChem. (n.d.). Synthesis of titanium diisopropoxide dichloride. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Li, Z., et al. (2008). Asymmetric reduction of prochiral ketones to chiral alcohols catalyzed by plants tissue. Journal of Industrial Microbiology & Biotechnology, 35(9), 1047-51. [Link]

  • NROChemistry. (n.d.). Corey-Bakshi-Shibata Reduction: Mechanism & Examples. Retrieved from [Link]

  • Organic Reactions. (n.d.). Enantioselective Reduction of Ketones. Retrieved from [Link]

  • Wikipedia. (n.d.). Corey–Itsuno reduction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Corey-Bakshi-Shibata Reduction. Retrieved from [Link]

  • Brook, M.A., Gan, L., & LaRonde, F.J. (2002). Stereoselective reduction of ketones with triethoxysilane catalyzed by C2-symmetric titanium complexes. Abstracts of Papers of the American Chemical Society, 224, U195-U195. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Work-up Procedures for Titanium Byproducts

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who utilize titanium-based reagents and encounter challenges with byproduct removal. This resource provides in-depth, field-tested solutions to common purification issues in a direct question-and-answer format.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental questions regarding titanium byproducts to provide a solid foundation for troubleshooting.

Q1: What are the common titanium byproducts I should expect?

A1: The nature of the titanium byproduct is entirely dependent on the reagent used and the conditions of your reaction and work-up.

  • From TiCl₄, Ti(OR)₄ (e.g., Titanium isopropoxide): Upon exposure to water (from quenching, aqueous washes, or even atmospheric moisture), these reagents hydrolyze to form titanium dioxide (TiO₂) and related hydrated oxides (TiO₂·nH₂O) or titanium hydroxides (Ti(OH)₄).[1][2][3] These are typically highly insoluble, fine white solids that can form gelatinous precipitates, making them notoriously difficult to handle.[4]

  • During Aqueous Work-up: If an acidic wash is used, these oxides can be converted into soluble aquo-complexes or salts like titanyl sulfate (TiOSO₄) or titanium oxychloride (TiOCl₂), which partition into the aqueous layer.[5]

Q2: Why are titanium byproducts so difficult to remove?

A2: The primary challenge stems from the physical properties of titanium dioxide (TiO₂). It forms extremely fine, often amorphous or gelatinous, particles that can:

  • Trap Product: The high surface area of the precipitate can adsorb your desired compound, leading to significant yield loss.

  • Clog Filters: Attempting to filter the fine slurry often results in immediate clogging of standard filter paper or frits.

  • Stabilize Emulsions: The particles can accumulate at the interface between organic and aqueous layers during an extraction, preventing clean phase separation.[6]

Q3: Can I just use a standard aqueous wash to remove them?

A3: A simple water wash is often insufficient and can even worsen the problem by promoting the formation of more insoluble TiO₂. However, specific aqueous solutions are highly effective. For example, quenching with or washing with aqueous ammonium chloride (NH₄Cl) can help partition titanium byproducts into the aqueous layer.[6][7] Similarly, acidic or basic washes are designed to convert the insoluble oxides into soluble salts.[1][8]

Part 2: Troubleshooting Guides & Protocols

This section provides solutions to specific problems encountered during the work-up of titanium-containing reaction mixtures.

Problem 1: "My reaction mixture became a thick, unfilterable white slurry after quenching."

This is the most common issue, arising from the uncontrolled precipitation of TiO₂. The goal is to either solubilize the precipitate for extraction or improve its physical form for filtration.

Solution A: Acidic Wash to Solubilize Byproducts

Causality: The principle here is to convert the insoluble titanium oxides into water-soluble salts through the action of an acid.[5][8][9] This allows for their removal via a standard aqueous extraction. This method is suitable for acid-stable products.

Recommended Protocol: Dilute HCl Wash

  • Cool the Mixture: Cool your reaction mixture in an ice bath (0 °C).

  • Dilute: Dilute the slurry with a suitable organic solvent (e.g., Ethyl Acetate, DCM) to reduce viscosity.

  • Acidify: Slowly add 1 M HCl (aq) while stirring vigorously. Continue adding until the white solids dissolve and two clear layers are formed. Caution: This may be exothermic.

  • Extract: Transfer the mixture to a separatory funnel. Separate the layers.

  • Wash: Wash the organic layer sequentially with water and then brine to remove residual acid and salts.

  • Dry and Concentrate: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure.

Solution B: Chelation-Assisted Aqueous Wash with Rochelle's Salt

Causality: For acid-sensitive products, a chelating agent is ideal. Rochelle's salt (potassium sodium tartrate) is a classic reagent used in work-ups (e.g., LAH reductions) that is also highly effective for titanium.[10] The tartrate diol functionality chelates the titanium ions, forming a water-soluble complex that can be easily extracted.

Recommended Protocol: Rochelle's Salt Wash

  • Cool and Dilute: Cool the reaction mixture to 0 °C and dilute with your chosen extraction solvent.

  • Add Rochelle's Salt Solution: Add a saturated aqueous solution of Rochelle's salt to the mixture.

  • Stir Vigorously: Stir the biphasic mixture vigorously at room temperature. The process can be slow. It may begin as a thick emulsion or slurry, but with sufficient stirring (30 minutes to several hours), it should break into two clear, easily separable layers.[11]

  • Separate and Wash: Separate the layers and wash the organic phase with water and brine.

  • Dry and Concentrate: Proceed with drying and concentration as described previously.

Decision Workflow for Handling TiO₂ Precipitates

G Start Thick White Precipitate (TiO₂ Slurry) Decision1 Is your product acid-sensitive? Start->Decision1 Proc_Acid Protocol 1: Acidic Wash (e.g., 1M HCl) Decision1->Proc_Acid No Proc_Chelate Protocol 2: Chelation Wash (Rochelle's Salt) Decision1->Proc_Chelate Yes Result Clean Organic Phase Proc_Acid->Result Proc_Chelate->Result

Caption: Decision diagram for selecting a work-up method for TiO₂ removal.

Problem 2: "I have a persistent, unresolvable emulsion at the aqueous/organic interface."

Fine TiO₂ particles are excellent emulsion stabilizers. Brute-force methods like repeated washing are often ineffective.[6][12]

Solution A: Filtration through Celite®

Causality: The goal is to physically remove the solid particles that are stabilizing the emulsion. Celite® (diatomaceous earth) is a filter aid that creates a porous cake, trapping fine particulates without clogging.

Recommended Protocol: Celite® Filtration

  • Prepare Filter Pad: Prepare a pad of Celite® (approx. 1-2 inches thick) in a Büchner or sintered glass funnel over filter paper. Wet the pad with your organic solvent.

  • Filter: Pass the entire emulsified mixture through the Celite® pad under gentle vacuum.

  • Rinse: Rinse the reaction flask and the Celite® pad with fresh organic solvent to recover any adsorbed product.

  • Separate: The resulting filtrate should now consist of two clear layers that can be separated easily in a separatory funnel.

Solution B: Altering Aqueous Phase Properties

Causality: Changing the ionic strength or pH of the aqueous phase can disrupt the forces stabilizing the emulsion.

Troubleshooting Steps:

  • Increase Ionic Strength: Add a significant amount of solid NaCl or a saturated brine solution to the separatory funnel and shake. This increases the polarity of the aqueous phase, often forcing a separation.[6]

  • Change pH: If your product is stable, carefully add dilute acid or base. This can alter the surface charge of the titanium particles, potentially breaking the emulsion.

Problem 3: "My product is clean by TLC, but my NMR shows broad peaks, and I have a fine white powder after concentration."

This indicates residual, soluble, or finely dispersed titanium species that are parametrically affecting your NMR analysis and contaminating your final product. This is common after reactions like the Sharpless epoxidation or Petasis reaction.[11][13][14][15]

Solution: Chromatographic Purification

Causality: When extractive methods fail, chromatography is the definitive solution. Titanium compounds, being highly polar, will adhere strongly to silica gel.[1][4]

Methodology: Column Chromatography

  • Column Packing: Pack a standard silica gel column.

  • Loading: Load your crude product onto the column. It is sometimes beneficial to pre-adsorb the crude material onto a small amount of silica gel.

  • Elution: Elute the column with a suitable solvent system (e.g., Hexane/Ethyl Acetate). The non-polar product should elute, while the titanium byproducts remain irreversibly bound at the top of the column.

  • Alternative: In some cases, simply passing the crude product dissolved in a minimally polar solvent through a short plug of silica gel is sufficient to trap the titanium contaminants.

Comparison of Work-up Strategies

MethodTarget ByproductProsConsSubstrate Suitability
Acidic Wash (HCl) Insoluble TiO₂Fast, effective for complete dissolution.Not suitable for acid-sensitive compounds.Robust, acid-stable molecules.
Chelation (Rochelle's Salt) Insoluble TiO₂Mild conditions, excellent for sensitive molecules.Can be slow (requires hours of stirring).Acid/base-sensitive molecules.
Filtration (Celite®) Emulsion-stabilizing TiO₂Physically removes solids, breaks emulsions.Can lead to product loss on the filter aid.General applicability.
Column Chromatography Trace soluble/fine TiO₂Definitive removal of final traces.More time and solvent intensive.General applicability.

General Workflow for Titanium Byproduct Removal

G Start Reaction Completion Quench Quench Reaction (e.g., with aq. NH₄Cl) Start->Quench Check Observe Mixture Quench->Check Slurry Thick Precipitate Check->Slurry Yes Emulsion Persistent Emulsion Check->Emulsion Yes Clear Clear Biphasic Mixture Check->Clear No Workup_Precip Use Acidic or Chelating Wash Slurry->Workup_Precip Workup_Emulsion Filter through Celite® Emulsion->Workup_Emulsion Extract Aqueous Extraction Clear->Extract Workup_Precip->Extract Workup_Emulsion->Extract Analysis Analyze Crude Product (TLC, NMR) Extract->Analysis Pure Product is Pure Analysis->Pure Clean Impure Titanium Traces Remain Analysis->Impure Contaminated Final Pure Product Pure->Final Chrom Column Chromatography Impure->Chrom Chrom->Final

Sources

Technical Support Center: Purification of Products from Dichloro(diisopropoxy)titanium-Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the purification of products from reactions catalyzed by dichloro(diisopropoxy)titanium, TiCl₂(OⁱPr)₂. As a Lewis acid catalyst, TiCl₂(OⁱPr)₂ is instrumental in a variety of organic transformations, including cycloadditions and carbonyl-ene reactions.[1] However, the workup and purification stages of these reactions often present unique challenges due to the catalyst's moisture sensitivity and the nature of its byproducts.[1][2]

This guide provides field-proven insights and troubleshooting strategies in a practical question-and-answer format. It is designed for researchers, scientists, and drug development professionals to navigate common purification hurdles, ensuring the isolation of clean, characterizable products.

Troubleshooting Guide

Rapidly diagnose and solve common issues encountered during the purification of your target compounds.

Q1: I observed a large amount of a fine white precipitate upon quenching my reaction with water. What is it, and how do I handle it?

A1: This is a hallmark issue in titanium-catalyzed reactions.

  • Probable Cause: The white precipitate is almost certainly titanium dioxide (TiO₂). This compound and its derivatives are highly moisture-sensitive and rapidly hydrolyze in the presence of water to form insoluble titanium oxides.[2][3][4] This process can be vigorous and exothermic.

  • Recommended Solution: The goal is to manage the hydrolysis and efficiently remove the resulting TiO₂.

    • Controlled Quench: Before aqueous workup, cool the reaction mixture (typically to 0 °C). Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 10% aqueous solution of Rochelle's salt (potassium sodium tartrate). These mild basic or chelating solutions help to manage the exotherm and facilitate the handling of titanium byproducts.

    • Filtration: After quenching and extraction into an organic solvent, the fine TiO₂ particles can often be removed by filtration through a pad of Celite® or diatomaceous earth. This prevents the emulsion issues that can plague subsequent aqueous extractions.

    • Chelation Wash (Alternative): Washing the organic layer with an aqueous solution of a chelating agent, such as 10% tartaric acid or citric acid, can help solubilize some titanium species into the aqueous layer, aiding their removal.[5]

Q2: My compound appears to be decomposing or streaking badly during silica gel column chromatography. What's happening?

A2: This suggests an incompatibility between your compound and the stationary phase.

  • Probable Cause: Standard silica gel is acidic and can catalyze the decomposition of sensitive functional groups or organometallic residues.[6][7] Titanium complexes themselves can also interact strongly with the silica surface, leading to streaking and poor recovery.

  • Recommended Solution:

    • Deactivate the Silica Gel: Neutralize the acidic sites on the silica. This can be achieved by preparing a slurry of the silica gel in the desired eluent containing 1-2% triethylamine (NEt₃) or ammonia. This is particularly effective for purifying acid-sensitive compounds.

    • Switch the Stationary Phase: Consider using a less acidic stationary phase like alumina (basic or neutral grade) or Florisil®.[7] Always perform a preliminary Thin Layer Chromatography (TLC) test on a small analytical plate of the alternative stationary phase to ensure your compound is stable and separation is feasible.[8]

    • Avoid Chromatography: If the product is sufficiently non-polar and thermally stable, consider purification by recrystallization or distillation to bypass stationary phase interactions entirely.[9][10]

Q3: After chromatography, my NMR spectrum still shows broad signals or impurities that I suspect are titanium-related.

A3: Residual titanium species are notoriously difficult to remove completely and can interfere with downstream applications and characterization.[11]

  • Probable Cause: The purification protocol did not completely remove all soluble or finely dispersed titanium byproducts. Some titanium alkoxides or chelates can be soluble in common organic solvents and may co-elute with the product.[11]

  • Recommended Solution:

    • Pre-Chromatography Chelation Wash: Before attempting chromatography, dissolve the crude product in a solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) and wash it thoroughly with a 10% aqueous solution of Rochelle's salt or tartaric acid. Stir the biphasic mixture vigorously for 30-60 minutes. The tartrate will chelate the titanium, pulling it into the aqueous layer.

    • Activated Carbon Treatment: Stirring a solution of the partially purified product with a small amount of activated carbon for 15-30 minutes can adsorb residual metallic impurities.[12] The carbon is then removed by filtration through Celite®. Be aware that this can sometimes lead to a loss of product yield.

    • Recrystallization: This is often the most effective method for removing trace impurities.[10][13] Finding a suitable solvent system where the desired product has high solubility at elevated temperatures but low solubility at room temperature or below is key.

Troubleshooting Summary Table
Symptom / ObservationProbable Cause(s)Recommended Solution(s)
Formation of a fine white solid during aqueous workup.Hydrolysis of the titanium catalyst to form insoluble TiO₂.[4]Filter the crude organic extract through a pad of Celite®. Use a chelating wash (e.g., Rochelle's salt).
Product streaks on silica gel TLC/column or low recovery.Compound decomposition on acidic silica; strong interaction of titanium species with silica.[6][7]Use deactivated silica (pre-treated with NEt₃). Switch to alumina or Florisil®.
Yellow or off-white color in the final product.Presence of colored titanium oxides or organic byproducts.[12][14]Perform an activated carbon treatment. Attempt recrystallization for final purification.
Broad signals or unidentifiable peaks in NMR.Paramagnetic or Lewis acidic titanium residues are present.[11]Perform a vigorous aqueous wash with a chelating agent (tartaric acid) before final purification.

Purification Workflows & Protocols

Diagram: Decision Tree for Purification Strategy

This diagram guides the selection of an appropriate purification method based on the properties of the crude product.

G start Crude Product (Post-Quench & Extraction) stability_check Is the product stable on silica TLC? start->stability_check column Purify by Column Chromatography stability_check->column Yes deactivated_column Use Deactivated Silica or Alumina Column stability_check->deactivated_column No solubility_check Is the product a solid? recrystallize Purify by Recrystallization solubility_check->recrystallize Yes wash Perform Additional Aqueous Chelation Wash solubility_check->wash No (Product is an oil) column->solubility_check deactivated_column->solubility_check end Pure Product recrystallize->end wash->end

Sources

managing moisture sensitivity of dichloro(diisopropoxy)titanium in experiments

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of a Powerful Reagent

Dichloro(diisopropoxy)titanium, TiCl₂(OⁱPr)₂, is a versatile and powerful Lewis acid catalyst used in a variety of stereoselective organic transformations, including Diels-Alder reactions, cycloadditions, and the formation of chiral titanium complexes.[1][2] Its utility, however, is intrinsically linked to its high reactivity, particularly its extreme sensitivity to moisture.[1][3] Improper handling can lead to rapid hydrolysis, deactivating the catalyst, generating insoluble titanium dioxide byproducts, and ultimately causing reaction failure.

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for managing the experimental challenges associated with this reagent. It combines field-proven insights with established safety protocols to ensure reproducible results and safe laboratory practices.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so sensitive to moisture?

A: The titanium(IV) center is highly electrophilic, and the titanium-alkoxide (Ti-OⁱPr) and titanium-chloride (Ti-Cl) bonds are susceptible to nucleophilic attack by water. Moisture in the atmosphere or in solvents will rapidly hydrolyze these bonds, replacing the isopropoxy and chloride ligands with hydroxyl (-OH) groups.[4] This initial hydrolysis is followed by condensation reactions, which form stable, catalytically inactive Ti-O-Ti bridges, ultimately leading to the precipitation of titanium dioxide (TiO₂) and other inorganic titanates.[5][6] This process is often irreversible and renders the reagent useless for your intended transformation.

Q2: What are the ideal storage conditions for this compound?

A: To ensure its longevity and reactivity, the reagent must be stored under a dry, inert atmosphere (nitrogen or argon) in a tightly sealed container.[1][7] The recommended storage temperature is in a freezer (typically ≤ -4 °C).[1][2][8] Storing it at low temperatures minimizes decomposition over time. Always allow the container to warm to room temperature in a desiccator or glovebox antechamber before opening to prevent atmospheric moisture from condensing on the cold solid.

Q3: What are the visible signs of reagent decomposition?

A: Fresh, pure this compound is a white to light yellow crystalline powder.[1][2][3] Signs of decomposition due to moisture exposure include:

  • Clumping or stickiness of the powder.

  • The presence of white, insoluble particulates , which are likely titanium oxides.

  • A "fuming" appearance when exposed to air, as it reacts with humidity to release HCl gas.

If you observe significant clumping or the presence of insoluble material, the reagent's activity is likely compromised, which can lead to inconsistent results or complete reaction failure.[9]

Q4: Can I weigh or handle this reagent on an open lab bench?

A: Absolutely not. Even brief exposure to the atmosphere can lead to significant hydrolysis. All manipulations, including weighing and transfer, must be performed under rigorously anhydrous conditions using either a nitrogen- or argon-filled glovebox or standard Schlenk line techniques.[10][11] These methods are essential for displacing air and moisture, thereby creating the inert atmosphere required to maintain the reagent's integrity.[12][13]

Q5: Which solvents are compatible with this reagent?

A: this compound is soluble in anhydrous chlorinated solvents like dichloromethane (CH₂Cl₂) and non-polar solvents such as toluene.[1] It is critical that any solvent used is rigorously dried and deoxygenated before use. Standard procedures for solvent purification, such as passing through a column of activated alumina or distillation from an appropriate drying agent, are mandatory.[14]

Q6: How can I verify the quality of a new or old bottle of the reagent?

A: While complex characterization is not always practical, a simple activity test is often the best approach. Run a small-scale, well-established reaction for which a reliable yield is reported in the literature. If you achieve the expected yield and purity, the reagent is likely active. For more rigorous analysis, techniques like titration can determine the active titanium content.[15] However, for most synthetic applications, a functional test is the most direct measure of quality.

Troubleshooting Experimental Failures

Unexpected results are common when working with highly sensitive reagents. This guide addresses the most frequent issues encountered in experiments involving this compound.

Problem Likely Cause(s) Related to Moisture Recommended Solutions & Corrective Actions
Low or No Product Yield Catalyst Deactivation: The most common cause is the hydrolysis of the catalyst by trace moisture from glassware, solvents, starting materials, or the inert gas supply.[14][16]1. Rigorously Dry All Components: Oven-dry or flame-dry all glassware immediately before use and cool under a stream of inert gas or high vacuum.[13][17] 2. Use Anhydrous Solvents: Ensure solvents are freshly purified from a solvent system or are of the highest anhydrous grade and handled under inert atmosphere. 3. Dry Starting Materials: If substrates contain water, dry them using standard methods (e.g., azeotropic distillation, drying agents) and store them in a desiccator or glovebox.
Inconsistent Results or Reaction Times Variable Moisture Contamination: Small, inconsistent leaks in your apparatus or variations in handling technique (e.g., transfer times) can introduce different amounts of moisture into each reaction, leading to poor reproducibility.[9]1. Standardize Your Inert Technique: Follow a consistent procedure for purging your reaction vessel (e.g., three evacuate-refill cycles on a Schlenk line).[10][12] 2. Check for Leaks: Ensure all joints and septa are well-sealed. Use high-quality grease for ground glass joints and fresh, pliable rubber septa. 3. Maintain Positive Pressure: During the reaction, maintain a slight positive pressure of inert gas, confirmed by observing the output of a bubbler.[17]
Formation of a White Precipitate Gross Moisture Contamination: The appearance of a significant amount of white, insoluble solid (titanium dioxide) indicates a major breach in your inert atmosphere setup.[4][18]1. Isolate the Source: Systematically review your entire workflow. Was the reagent bottle left open? Was a wet syringe or cannula used? Was the inert gas supply compromised? 2. Re-evaluate Solvent Purity: Test your solvent for water content. Even sealed commercial bottles can be contaminated. 3. Abandon and Restart: It is generally not possible to rescue a reaction after significant TiO₂ has precipitated. The run should be safely quenched and restarted after addressing the source of contamination.
Reaction Stalls Before Completion Insufficient Active Catalyst: The initial amount of active catalyst may have been sufficient to start the reaction, but it was consumed by trace moisture over time before all the starting material could be converted.[19]1. Re-check Reagent Handling: Review your weighing and transfer procedure. Even a few seconds of air exposure during transfer can deactivate a portion of the catalyst. Use a solid addition tube or dissolve the solid in anhydrous solvent within a glovebox for cannula transfer.[10] 2. Consider Catalyst Loading: If you suspect your reagent has partially degraded, a modest increase in catalyst loading might compensate, but this is not a substitute for proper technique.

Core Protocols & Methodologies

Protocol 1: Handling and Transfer of Solid this compound

This protocol outlines the procedure for safely weighing and transferring the solid reagent using standard inert atmosphere techniques.

A. Using a Glovebox (Preferred Method)

  • Preparation: Place the sealed reagent bottle, a clean and dry Schlenk flask (or reaction vessel), a stopper, a spatula, and a weighing boat inside the glovebox antechamber.

  • Purging: Subject the antechamber to a minimum of three evacuate-refill cycles with the inert gas of the glovebox.[10]

  • Transfer to Glovebox: Move the items into the main chamber. Allow the reagent bottle to equilibrate to the glovebox temperature before opening.

  • Weighing: Tare the weighing boat on a balance inside the glovebox. Carefully use the spatula to transfer the desired amount of this compound to the boat and record the mass.

  • Addition to Flask: Transfer the weighed solid directly into the Schlenk flask and securely seal the flask with its stopper or sidearm cap.

  • Removal: The sealed flask can now be removed from the glovebox for use on a Schlenk line.

B. Using a Schlenk Line

  • Flask Preparation: Assemble the reaction flask, ensuring it is clean and has been oven-dried (e.g., 140 °C for 4 hours) or flame-dried under vacuum.[17] Attach it to the Schlenk line, and perform at least three evacuate-refill cycles with dry nitrogen or argon to establish an inert atmosphere.[11]

  • Reagent Preparation: Allow the reagent bottle to warm to room temperature in a desiccator.

  • "Blanket" Transfer: With the flask under a strong positive pressure of inert gas (indicated by a fast flow through the bubbler), briefly remove the stopper or septum. Quickly add the approximate amount of solid reagent against the counterflow of inert gas.

  • Re-seal and Purge: Immediately reseal the flask and perform another evacuate-refill cycle to remove any air that may have entered. Note: This method is less precise and risks greater exposure to air than the glovebox method.

Protocol 2: Safe Quenching of Reactions and Glassware

Unreacted titanium reagents can react violently with water. This procedure ensures a safe and controlled deactivation.[20]

  • Safety First: Perform all quenching operations in a fume hood. Ensure flammable materials are removed from the immediate area. Wear a flame-resistant lab coat, safety glasses, and appropriate gloves.[21]

  • Cooling: Cool the reaction vessel in an ice/water bath (0 °C). Ensure the flask remains under a positive pressure of inert gas, vented through a bubbler.[22][23]

  • Initial Quench with Alcohol: While stirring, slowly and cautiously add a less reactive quenching agent, such as isopropanol , dropwise via syringe or addition funnel.[20] Isopropanol reacts much less vigorously than water.

  • Observe and Control: Monitor for any signs of an exothermic reaction (e.g., gas evolution, warming). Add the isopropanol at a rate that keeps the reaction well-controlled. If the reaction becomes too vigorous, stop the addition until it subsides.[24]

  • Intermediate Quench: Once the addition of isopropanol no longer produces a noticeable reaction, you can switch to a 1:1 mixture of isopropanol/water, again adding it slowly and cautiously.[20]

  • Final Quench with Water: After the isopropanol/water mixture causes no further reaction, pure water can be slowly added to ensure all reactive material is destroyed.

  • Warm and Neutralize: Allow the quenched mixture to warm to room temperature and stir for several hours to ensure complete hydrolysis. If required for disposal, neutralize the mixture with a dilute acid (e.g., citric or acetic acid).[20]

Visualizations

Experimental Workflow Diagram

This diagram illustrates the critical steps for handling this compound while maintaining an inert environment.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inert Atmosphere) cluster_reaction Reaction & Quench Phase Storage Store Reagent in Freezer (≤ -4°C) under Inert Gas Equilibrate Equilibrate Bottle to Room Temp in Desiccator/Antechamber Storage->Equilibrate Glovebox Option A: Glovebox - Purge antechamber - Weigh solid accurately - Seal in flask Equilibrate->Glovebox Schlenk Option B: Schlenk Line - Establish inert atm. - Quick transfer under  positive N2 flow Equilibrate->Schlenk Prep_Glass Oven/Flame-Dry Glassware & Cool under N2/Vacuum Prep_Glass->Schlenk Prep_Solvent Use Freshly Purified Anhydrous Solvent Dissolve Dissolve Reagent in Anhydrous Solvent Prep_Solvent->Dissolve Glovebox->Dissolve Schlenk->Dissolve Reaction Perform Reaction (Maintain Positive N2 Pressure) Dissolve->Reaction Quench Safe Quench Protocol 1. Cool to 0°C 2. Add iPrOH slowly 3. Add H2O slowly Reaction->Quench

Caption: Workflow for handling moisture-sensitive TiCl₂(OⁱPr)₂.

Hydrolysis Pathway Diagram

This diagram shows the simplified chemical pathway of catalyst deactivation by water.

G reagent TiCl₂(OⁱPr)₂ (Active Catalyst) intermediate1 Cl(OⁱPr)₂Ti-OH (Partially Hydrolyzed) reagent->intermediate1 + H₂O - HCl intermediate2 Ti-O-Ti Dimer (Inactive Condensate) intermediate1->intermediate2 + Cl(OⁱPr)₂Ti-OH - H₂O product TiO₂ (Inactive Precipitate) intermediate2->product + more H₂O (further condensation)

Sources

Technical Support Center: Optimizing Dichloro(diisopropoxy)titanium Catalyst Loading for High Yield

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for dichloro(diisopropoxy)titanium, a versatile Lewis acid catalyst pivotal in modern organic synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of optimizing its catalyst loading for achieving high yields and selectivities in their experiments. Here, we synthesize technical accuracy with field-proven insights to empower your research and development endeavors.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound, with the chemical formula TiCl₂(O-i-Pr)₂, is an organometallic compound that functions as a Lewis acid. It is widely used as a catalyst in various organic transformations, including Diels-Alder reactions, [2+2] cycloadditions, carbonyl-ene reactions, and stereoselective additions of nucleophiles to aldehydes.[1] It is also a key precursor for the in-situ generation of other chiral titanium complexes for asymmetric synthesis.[2]

Q2: How should I handle and store this compound?

A2: This catalyst is moisture-sensitive and corrosive.[1] It should be handled under an inert atmosphere, such as nitrogen or argon, in a fume hood.[1][3] For storage, it is recommended to keep it in a tightly sealed container under nitrogen, in a freezer to maintain its stability and reactivity.[1][2]

Q3: In what solvents is this compound soluble?

A3: this compound is soluble in various organic solvents, including dichloromethane (CH₂Cl₂), toluene, and chloroform.[1][2] The choice of solvent can significantly impact reaction outcomes and should be considered as a variable during optimization.

Q4: Can this compound be generated in situ?

A4: Yes, and this is a common practice, especially in asymmetric synthesis. It can be prepared by reacting titanium tetraisopropoxide with a chlorine source like titanium tetrachloride or an organochlorosilane directly in the reaction vessel.[4] This method avoids the need to handle the moisture-sensitive isolated compound.[4]

Troubleshooting Guide: From Low Yields to High Selectivity

Low yields or poor selectivity are common hurdles in catalyst-driven reactions. This section provides a systematic approach to troubleshooting experiments involving this compound.

Issue 1: Low or No Conversion to the Desired Product

Question: My reaction is not proceeding, or the yield is significantly lower than expected. What are the potential causes and how can I address them?

Answer: Low conversion is a frequent issue that can often be traced back to catalyst activity, reaction setup, or suboptimal catalyst loading.

Potential Causes & Troubleshooting Steps:

  • Inactive Catalyst:

    • Cause: The catalyst may have degraded due to improper handling or storage, leading to exposure to moisture or air. Titanium alkoxides are readily hydrolyzed.

    • Solution: Ensure you are using a fresh batch of the catalyst or a recently opened bottle stored under inert conditions. If generating in situ, verify the quality of the precursors.

  • Insufficient Catalyst Loading:

    • Cause: The amount of catalyst may be too low to effectively drive the reaction forward at a reasonable rate.

    • Solution: Systematically increase the catalyst loading. A good starting point for optimization is often in the range of 5-10 mol%. Monitor the reaction progress at different loadings (e.g., 2 mol%, 5 mol%, 10 mol%, 20 mol%) to find the optimal concentration.

  • Suboptimal Reaction Conditions:

    • Cause: Temperature, reaction time, and solvent can all play a crucial role in catalyst turnover and overall yield.

    • Solution:

      • Temperature: Some reactions require heating to overcome the activation energy, while others may need sub-ambient temperatures to prevent side reactions or catalyst decomposition. Experiment with a range of temperatures.

      • Reaction Time: Monitor the reaction over time using techniques like TLC or GC/MS to determine the point of maximum conversion and to check for product decomposition.

Issue 2: Formation of Significant Side Products and Poor Selectivity

Question: I am observing the formation of multiple products, and the selectivity for my desired isomer is low. How can I improve this?

Answer: Poor selectivity is often a consequence of incorrect catalyst loading, the nature of the catalyst itself, or the reaction conditions favoring alternative reaction pathways.

Potential Causes & Troubleshooting Steps:

  • Excessive Catalyst Loading:

    • Cause: While insufficient loading leads to low conversion, an excess of a Lewis acid catalyst can sometimes promote undesired side reactions or polymerization of the starting materials or products. High concentrations of the catalyst can also lead to the formation of less selective catalytic species.

    • Solution: If you are using a high catalyst loading (e.g., >20 mol%), try reducing it. As seen in the table below, there is often an optimal loading range beyond which the yield of the desired product may decrease.

  • Influence on Stereoselectivity:

    • Cause: In asymmetric reactions, the catalyst loading can influence the formation and stability of the chiral catalyst-substrate complex, thereby affecting stereoselectivity.

    • Solution: For stereoselective transformations, a careful screening of the catalyst loading is crucial. It has been observed in titanium-mediated aldol reactions that the stoichiometry of the Lewis acid can have a profound impact on the diastereoselectivity.[5]

  • Reaction Temperature:

    • Cause: Higher temperatures can sometimes provide enough energy to overcome the activation barrier for less favored pathways, leading to a mixture of products.

    • Solution: Running the reaction at lower temperatures can often enhance selectivity by favoring the pathway with the lowest activation energy.

Data Presentation: The Impact of Catalyst Loading

To illustrate the importance of optimizing catalyst loading, the following table summarizes hypothetical, yet representative, data for a generic Diels-Alder reaction catalyzed by this compound. This data is based on general principles of Lewis acid catalysis.

Catalyst Loading (mol%)Reaction Time (hours)Conversion (%)Yield of Desired Product (%)Notes
1243025Reaction is slow and incomplete.
5128580Good conversion and yield.
10 6 98 95 Optimal loading with high yield and shorter reaction time.
2069985Increased side product formation observed.
3069970Significant formation of polymeric byproducts.

This table illustrates a typical optimization curve where increasing catalyst loading initially boosts the reaction rate and yield, but excessive amounts can lead to diminished returns and increased side reactions.

Experimental Protocols

Protocol 1: General Procedure for Catalyst Loading Optimization in a Diels-Alder Reaction

This protocol provides a step-by-step methodology for determining the optimal catalyst loading for the reaction between cyclopentadiene and methyl acrylate.

  • Preparation of the Reaction Setup:

    • Under an inert atmosphere of nitrogen or argon, add a magnetic stir bar to a flame-dried round-bottom flask.

    • Add anhydrous dichloromethane (CH₂Cl₂) as the solvent.

  • Catalyst Addition:

    • In separate, parallel reactions, add the desired amount of this compound (e.g., 1, 5, 10, and 20 mol%) to each flask.

    • Stir the mixture at room temperature until the catalyst is fully dissolved.

  • Addition of Reactants:

    • Cool the reaction mixtures to 0 °C using an ice bath.

    • Slowly add methyl acrylate (1 equivalent) to each flask.

    • Subsequently, add freshly distilled cyclopentadiene (1.2 equivalents) dropwise to each reaction mixture.

  • Reaction Monitoring and Work-up:

    • Allow the reactions to stir at 0 °C and monitor their progress by thin-layer chromatography (TLC) or gas chromatography (GC).

    • Once the reaction is complete (as indicated by the consumption of the limiting reagent), quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with dichloromethane.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analysis:

    • Analyze the crude product by ¹H NMR to determine the conversion and the ratio of endo/exo products, which will inform the yield and selectivity.

    • Purify the product by column chromatography on silica gel.

Visualization of Concepts

Catalytic Cycle and the Role of the Lewis Acid

The following diagram illustrates the general catalytic cycle for a Lewis acid-catalyzed Diels-Alder reaction, highlighting the role of this compound.

Catalytic_Cycle Catalyst TiCl₂(O-i-Pr)₂ Activated_Complex Activated Complex [Dienophile-Ti] Catalyst->Activated_Complex Coordination Dienophile Dienophile (e.g., Methyl Acrylate) Dienophile->Activated_Complex Transition_State [4+2] Cycloaddition Transition State Activated_Complex->Transition_State Diene Diene (e.g., Cyclopentadiene) Diene->Transition_State Product_Complex Product-Catalyst Complex Transition_State->Product_Complex Ring Formation Product_Complex->Catalyst Catalyst Regeneration Product Diels-Alder Adduct Product_Complex->Product Product Release

Caption: General catalytic cycle for a Diels-Alder reaction.

Troubleshooting Decision Tree for Low Yield

This decision tree provides a logical workflow for diagnosing the cause of low reaction yields.

Troubleshooting_Low_Yield Start Low Yield Observed Check_Catalyst Is the catalyst active and handled properly? Start->Check_Catalyst Check_Loading Is catalyst loading optimized? Check_Catalyst->Check_Loading Yes Use_Fresh_Catalyst Use fresh catalyst under inert atmosphere. Check_Catalyst->Use_Fresh_Catalyst No Check_Conditions Are reaction conditions (T, t) optimized? Check_Loading->Check_Conditions Yes Increase_Loading Systematically increase catalyst loading (e.g., 2-10 mol%). Check_Loading->Increase_Loading No Vary_Conditions Screen temperature and monitor reaction over time. Check_Conditions->Vary_Conditions No Consult_Literature Consult literature for similar transformations. Check_Conditions->Consult_Literature Yes Use_Fresh_Catalyst->Check_Loading Increase_Loading->Check_Conditions Vary_Conditions->Consult_Literature

Caption: Troubleshooting workflow for low reaction yield.

References

  • Abad, A., Agullo, C., Cunat, A. C., & Navarro, I. (2005). Highly Stereoselective Titanium-Mediated Aldol Reaction from (S)-4-Benzyloxy-3-methyl-2-butanone. The Journal of Organic Chemistry, 70(19), 7576–7581. [Link]

Sources

Technical Support Center: Optimizing Enantioselectivity with Dichloro(diisopropoxy)titanium Catalysts

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and practical advice for improving enantioselectivity in reactions catalyzed by chiral complexes derived from dichloro(diisopropoxy)titanium, TiCl₂(Oi-Pr)₂. Our goal is to move beyond simple protocols and offer a deeper understanding of the factors that govern stereochemical control in these powerful catalytic systems.

Frequently Asked Questions (FAQs)

Q1: I'm observing low enantiomeric excess (% ee) in my reaction. Where should I start troubleshooting?

A1: Low enantioselectivity can stem from several factors. A systematic approach is key. Begin by verifying the accuracy of your chiral analysis method (e.g., HPLC or GC). Once confirmed, consider the following critical parameters:

  • Catalyst Integrity: The active catalyst is formed in situ from this compound and a chiral ligand. Ensure the purity of both components. The TiCl₂(Oi-Pr)₂ should be handled under an inert atmosphere as it is moisture-sensitive. The chiral ligand must be of high enantiomeric purity.

  • Reaction Temperature: Temperature plays a crucial role in enantioselectivity. Generally, lower temperatures favor higher enantioselectivity by increasing the energy difference between the diastereomeric transition states.

  • Solvent Choice: The solvent can significantly influence the conformation and solvation of the catalyst-substrate complex, thereby affecting the stereochemical outcome. A solvent screen is often a worthwhile investment of time.

Q2: My reaction is sluggish or not proceeding to completion, and the ee is poor. What could be the issue?

A2: Poor conversion and low enantioselectivity often go hand-in-hand. Here are some potential causes and solutions:

  • Catalyst Loading: Insufficient catalyst loading can lead to slow reaction rates and allow the background, non-catalyzed reaction to become more prominent, which will lower the overall enantioselectivity. A modest increase in catalyst loading may improve both conversion and ee.

  • Moisture Contamination: Titanium(IV) catalysts are highly susceptible to deactivation by water. Traces of moisture in your reagents or solvent can hydrolyze the active catalyst. Ensure all glassware is oven-dried, and solvents are rigorously dried before use. The use of molecular sieves can be beneficial.[1]

  • Reaction Time and Temperature: While lower temperatures are generally better for selectivity, a reaction that is too cold may not proceed at a reasonable rate. Monitor the reaction over time to see if it has stalled. A slight increase in temperature might be necessary to achieve full conversion, but be aware of the potential trade-off with enantioselectivity.

Q3: I'm seeing inconsistent results between batches. What are the likely sources of this irreproducibility?

A3: Irreproducibility is a common challenge in sensitive catalytic reactions. The following are key areas to investigate:

  • Reagent Purity: The purity of all reaction components, including the substrate, can impact reproducibility. Impurities can sometimes act as catalyst poisons or inhibitors.

  • Strictly Anhydrous Conditions: Inconsistent exclusion of moisture is a frequent cause of variable results. Standardize your procedure for drying solvents and handling reagents under an inert atmosphere.

  • Catalyst Preparation: If you are preparing the active catalyst in situ, ensure the procedure is consistent for each run. The order of addition of reagents and the time allowed for catalyst formation can be critical.

In-Depth Troubleshooting Guides

Issue 1: Sub-optimal Enantioselectivity - A Deeper Dive

Low enantiomeric excess is the most common hurdle in asymmetric catalysis. The following sections provide a more detailed guide to systematically addressing this issue.

The choice and handling of the chiral ligand are paramount. This compound is a pro-catalyst that requires a chiral ligand to induce asymmetry. Commonly used ligands include BINOL (1,1'-bi-2-naphthol) and TADDOL (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanol) derivatives.[2][3]

Causality: The structure of the chiral ligand dictates the three-dimensional environment around the titanium center. This chiral pocket is where the substrate binds, and the geometry of this complex determines the facial selectivity of the nucleophilic attack.

Troubleshooting Steps:

  • Verify Ligand Purity: Ensure your chiral ligand has high enantiomeric purity (>99% ee). Even small amounts of the opposite enantiomer can lead to a significant decrease in the product's ee.

  • Ligand Modification: If enantioselectivity remains low, consider modifying the ligand structure. For example, bulky substituents on the BINOL or TADDOL framework can enhance steric hindrance, leading to a more ordered transition state and higher enantioselectivity.[3]

  • Ligand-to-Metal Ratio: The stoichiometry between the chiral ligand and the titanium precursor can influence the structure of the active catalyst. While a 1:1 ratio is common, in some cases, a 2:1 ligand-to-titanium ratio can be beneficial.

Issue 2: The Impact of Reaction Parameters on Enantioselectivity

Once you are confident in your catalyst system, optimizing the reaction conditions is the next logical step. Temperature and solvent are two of the most powerful tools at your disposal.

Causality: The enantiomeric excess of a reaction is related to the difference in the free energy of activation (ΔΔG‡) for the formation of the two enantiomers. Lowering the reaction temperature generally increases this energy difference, leading to a higher ee. However, in some cases, an abnormal relationship between temperature and enantioselectivity can be observed.[4]

Troubleshooting Protocol: Temperature Screening

  • Set up a series of identical reactions in parallel.

  • Run each reaction at a different, precisely controlled temperature (e.g., 0 °C, -20 °C, -40 °C, -78 °C).[1]

  • Ensure all other parameters (concentration, catalyst loading, reaction time) are kept constant.

  • After a fixed time, quench the reactions and analyze the enantiomeric excess of the product for each temperature.

  • Plot % ee versus temperature to identify the optimal range.

Table 1: Illustrative Example of Temperature Effect on Enantioselectivity

EntryTemperature (°C)% ee
12575
2088
3-2095
4-4097

Note: Data is illustrative and will vary depending on the specific reaction.

Causality: The solvent can influence the reaction in several ways: it can affect the solubility of the catalyst and reagents, it can coordinate to the metal center, and it can stabilize or destabilize the diastereomeric transition states differently. A remarkable effect of solvent on enantioselectivity has been observed in asymmetric Diels-Alder reactions catalyzed by chiral titanium reagents, with alkyl-substituted benzenes providing high enantioselectivity.[5]

Troubleshooting Protocol: Solvent Screening

  • Select a range of anhydrous solvents with varying polarities and coordinating abilities (e.g., toluene, dichloromethane, THF, diethyl ether, acetonitrile).

  • Run a small-scale reaction in each solvent, keeping all other parameters constant.

  • Analyze the conversion and enantioselectivity for each reaction.

Table 2: Illustrative Example of Solvent Effect on Enantioselectivity

EntrySolventConversion (%)% ee
1Toluene>9592
2Dichloromethane>9585
3Tetrahydrofuran (THF)6070
4Acetonitrile<10N/A

Note: Data is illustrative and will vary depending on the specific reaction. In some cases, non-coordinating solvents like toluene and dichloromethane are preferred as they are less likely to interfere with substrate binding to the titanium center.

Issue 3: The Influence of Substrate Structure

Causality: The electronic and steric properties of the substrate can have a profound impact on enantioselectivity. For example, in the addition of nucleophiles to aldehydes, the electronic nature of substituents on an aromatic ring can influence the Lewis acidity of the carbonyl group and its interaction with the chiral catalyst.

Troubleshooting Considerations:

  • Steric Hindrance: Very bulky substrates may not fit well into the chiral pocket of the catalyst, leading to lower enantioselectivity. In such cases, a ligand with a larger chiral pocket may be required.

  • Electronic Effects: For aromatic aldehydes, electron-withdrawing groups can increase the reactivity of the aldehyde but may alter the electronics of the catalyst-substrate interaction, sometimes leading to lower ee. Conversely, electron-donating groups can have the opposite effect.

  • Chelation Control: If the substrate has a nearby functional group that can coordinate to the titanium center, this can either enhance or diminish enantioselectivity by creating a more rigid transition state.

Experimental Protocols

Protocol 1: In Situ Preparation of a Chiral Titanium Catalyst and Asymmetric Ethylation of Benzaldehyde

This protocol provides a general procedure for the formation of a chiral titanium catalyst from this compound and a chiral diol, and its use in the enantioselective addition of diethylzinc to benzaldehyde.

Materials:

  • This compound (TiCl₂(Oi-Pr)₂)

  • (R)-BINOL

  • Anhydrous Toluene

  • Benzaldehyde (freshly distilled)

  • Diethylzinc (1.0 M solution in hexanes)

  • Anhydrous molecular sieves (4 Å)

Procedure:

  • To an oven-dried Schlenk flask under an argon atmosphere, add (R)-BINOL (0.22 mmol) and powdered 4 Å molecular sieves.

  • Add anhydrous toluene (5 mL) and stir the suspension.

  • To this suspension, add a solution of this compound (0.2 mmol) in anhydrous toluene (2 mL) dropwise at room temperature.

  • Stir the resulting mixture at room temperature for 1 hour to allow for catalyst formation.

  • Cool the mixture to 0 °C and add freshly distilled benzaldehyde (2.0 mmol).

  • Add diethylzinc (1.0 M solution in hexanes, 3.0 mmol) dropwise over 10 minutes.

  • Stir the reaction at 0 °C and monitor its progress by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography and determine the enantiomeric excess by chiral HPLC analysis.

Visualizing the Process

Logical Workflow for Troubleshooting Low Enantioselectivity

troubleshooting_workflow start Low Enantioselectivity Observed check_analysis Verify Chiral Analysis (HPLC/GC) start->check_analysis reagent_purity Check Reagent Purity (Ti-precursor, Ligand, Substrate) check_analysis->reagent_purity Analysis is Accurate anhydrous_conditions Ensure Strictly Anhydrous Conditions reagent_purity->anhydrous_conditions optimize_temp Optimize Reaction Temperature (Typically Lower) anhydrous_conditions->optimize_temp solvent_screen Perform Solvent Screen optimize_temp->solvent_screen ligand_modification Consider Ligand Modification (Sterics/Electronics) solvent_screen->ligand_modification catalyst_loading Adjust Catalyst Loading ligand_modification->catalyst_loading successful_outcome High Enantioselectivity Achieved catalyst_loading->successful_outcome

Caption: A systematic workflow for diagnosing and resolving issues of low enantioselectivity.

Catalyst Formation and Reaction Pathway

reaction_pathway cluster_catalyst_formation Catalyst Formation (in situ) cluster_catalytic_cycle Catalytic Cycle Ti_prec TiCl₂(O-i-Pr)₂ Active_Cat Active Chiral Titanium Catalyst Ti_prec->Active_Cat Ligand Chiral Ligand (e.g., BINOL) Ligand->Active_Cat Cat_Substrate Catalyst-Substrate Complex Active_Cat->Cat_Substrate Coordination Substrate Substrate (e.g., Aldehyde) Substrate->Cat_Substrate Transition_State Diastereomeric Transition States Cat_Substrate->Transition_State Nucleophile Nucleophile (e.g., R₂Zn) Nucleophile->Transition_State Attack Product_Complex Catalyst-Product Complex Transition_State->Product_Complex Product_Complex->Active_Cat Regeneration Product Chiral Product Product_Complex->Product Release

Caption: Formation of the active catalyst and the subsequent catalytic cycle.

References

  • Walsh, P. J., et al. (2003). Titanium-catalyzed enantioselective additions of alkyl groups to aldehydes: mechanistic studies and new concepts in asymmetric catalysis. Accounts of Chemical Research, 36(10), 739-749. [Link]

  • Zheng, X., et al. (2021). Unveiling the abnormal effect of temperature on enantioselectivity in the palladium-mediated decabonylative alkylation of MBH acetate. Organic Chemistry Frontiers, 8(19), 5058-5063. [Link]

  • Hintermann, L., et al. (2011). Development of the titanium–TADDOLate-catalyzed asymmetric fluorination of β-ketoesters. Beilstein Journal of Organic Chemistry, 7, 1421–1435. [Link]

  • Baczewska, P., et al. (2023). Machine Learning Prediction of Enantioselectivity in Asymmetric Catalysis from Small, Curated Datasets: Case Studies in Magnesium-Catalyzed Epoxidation and Thia-Michael Addition. ChemRxiv. [Link]

  • Pu, L. (2002). Enantioselective addition of organozinc reagents to aldehydes and ketones catalyzed by chiral ligands. Tetrahedron, 58(24), 4757-4795.
  • Narasaka, K., et al. (1989). Asymmetric Diels-Alder Reaction Catalyzed by a Chiral Titanium Reagent. Journal of the American Chemical Society, 111(14), 5340–5345. [Link]

  • Chen, Y., et al. (2009). Highly Enantioselective Vinyl Additions of Vinylaluminum to Ketones Catalyzed by a Titanium(IV) Catalyst of (S)-BINOL. Organic Letters, 11(2), 333-335.
  • Chan, A. S. C., et al. (2002). Highly Effective Asymmetric Henry Reaction Catalyzed by Chiral Complex of Cu (II)-Aziridine-Functionalized Organophosphorus Compounds. Journal of the American Chemical Society, 124(44), 13076-13077.
  • Seebach, D., et al. (2001). TADDOLs, their derivatives, and TADDOL analogues: versatile chiral auxiliaries. Helvetica Chimica Acta, 84(9), 2653-2705.
  • Garcia, C., et al. (2024). Investigation of Enantioselectivity Using TADDOL Derivatives as Chiral Ligands in Asymmetric Cyanation Reactions. ACS Omega. [Link]

  • Carreira, E. M., et al. (1995). Catalytic, Enantioselective Aldol Additions with Methyl and Ethyl Acetate O-Silyl Enolates: A Chiral Tridentate Chelate as a Ligand for Titanium(IV). Journal of the American Chemical Society, 117(49), 12360–12361. [Link]

  • Organic Syntheses. (1998). Stereoselective Synthesis of Chiral Sulfinamide Monophosphine Ligands (Ming-Phos)(S, Rs)-M. Organic Syntheses, 75, 57. [Link]

  • Organic Syntheses. (1993). Methyl tris(isopropoxy)titanium. Organic Syntheses, 71, 167. [Link]

  • ResearchGate. (2023). Effect of catalyst loading on enantioselectivity. [Link]

  • Narasaka, K., et al. (1987). Asymmetric Diels-Alder Reaction by the Use of a Chiral Titanium Catalyst with Molecular Sieves 4A. Remarkable Solvent Effect on the Enantioselectivity. Chemistry Letters, 16(12), 2409–2412. [Link]

  • ResearchGate. (2021). Solvent effects on the outcome of aldol reactions with different catalysts. [Link]

  • ResearchGate. (2018). Influence of catalyst loading on enantioselectivity for the reduction of N-tert-butanesulfinyl ketimine. [Link]

  • Wikipedia. (2023). Enantioselective reduction of ketones. [Link]

  • ResearchGate. (2023). Investigating the effect of the amino-substituent on aryl aldehyde. [Link]

  • ResearchGate. (2023). Computational studies on the origin of enantioselectivity and interaction region indicator (IRI) analysis of the diastereomeric transition states. [Link]

Sources

Technical Support Center: Dichloro(diisopropoxy)titanium Thermal Stability and Decomposition

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for dichloro(diisopropoxy)titanium. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving the thermal stability and decomposition of this versatile organometallic compound. As a moisture-sensitive Lewis acid, its handling and thermal analysis require careful consideration to ensure experimental success and data integrity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound, with the chemical formula C₆H₁₄Cl₂O₂Ti, is an organometallic compound that functions as a Lewis acid.[1][2] It is widely used as a precursor in the synthesis of titanium-based materials, such as titanium dioxide, and as a catalyst in various organic reactions, including polymerization, Diels-Alder reactions, and cycloadditions.[1][3]

Q2: What are the key safety precautions when handling this compound?

This compound is corrosive and highly sensitive to moisture.[1] All handling should be conducted in a fume hood under an inert atmosphere, such as nitrogen or argon, to prevent hydrolysis.[4][5][6] It is crucial to use dry glassware and syringes.[4][5] For disposal of small residual amounts, it is advisable to do so carefully with an alcohol, followed by water. Always consult the material safety data sheet (MSDS) for comprehensive safety information.

Q3: How should this compound be stored?

To maintain its integrity, this compound should be stored in a freezer under an inert atmosphere.[1][7] The packaging, often a Sure/Seal™ bottle, is designed to prevent exposure to atmospheric moisture and oxygen.[4]

Q4: What are the expected decomposition products of titanium alkoxides in general?

The thermal decomposition of titanium alkoxides, like the well-studied titanium tetraisopropoxide (TTIP), can proceed through various pathways. These can include the release of alkenes (e.g., propene) via elimination reactions, or through radical mechanisms.[8] In the presence of even trace amounts of water, hydrolysis can occur, leading to the formation of titanium-oxygen networks and ultimately titanium dioxide (TiO₂).[9][10]

Troubleshooting Guide

Issue 1: Inconsistent results in thermal analysis (TGA/DSC).

  • Possible Cause: Contamination with atmospheric moisture. This compound is extremely sensitive to water, and even brief exposure to air can lead to partial hydrolysis. This will alter the decomposition profile, often lowering the onset temperature of decomposition and introducing additional weight loss steps.

  • Solution:

    • Inert Atmosphere Handling: All sample preparation and loading into the thermal analysis instrument must be performed in an inert atmosphere, such as a glovebox.

    • Dry Equipment: Ensure all spatulas, weighing boats, and TGA pans are rigorously dried before use.

    • Instrument Purge: Purge the TGA furnace with a high-purity inert gas (e.g., nitrogen or argon) for an extended period before starting the experiment to remove any residual oxygen or moisture.

Issue 2: Unexpectedly low decomposition temperature.

  • Possible Cause: Presence of impurities or solvent residues from synthesis. The synthesis of this compound involves the reaction of titanium(IV) chloride with titanium tetraisopropoxide.[1] Residual starting materials or solvents can lower the thermal stability.

  • Solution:

    • Purity Verification: Before thermal analysis, verify the purity of your this compound sample using techniques like NMR spectroscopy.

    • Proper Drying: Ensure the sample is thoroughly dried under vacuum to remove any volatile impurities or residual solvents.

Issue 3: Residue after TGA analysis is not the expected titanium dioxide (TiO₂).

  • Possible Cause: Incomplete combustion or decomposition. The final residue can be influenced by the furnace atmosphere and the heating rate.

  • Solution:

    • Atmosphere Control: For complete conversion to TiO₂, the decomposition should ideally be followed by a high-temperature segment in an oxidizing atmosphere (air or oxygen).

    • Heating Rate: A slower heating rate can sometimes allow for more complete decomposition reactions to occur.

    • Isothermal Hold: Incorporate an isothermal hold at the final temperature to ensure all reactions have gone to completion.

Experimental Protocols

Protocol 1: Thermogravimetric Analysis (TGA) of this compound

This protocol outlines the steps for analyzing the thermal stability of this compound using TGA, with a focus on handling this air-sensitive material.

Materials:

  • This compound

  • High-purity nitrogen or argon gas

  • TGA instrument with a gas-tight furnace

  • Glovebox with an inert atmosphere

  • Dried ceramic or aluminum TGA pans

Procedure:

  • Instrument Preparation:

    • Place the TGA instrument inside a glovebox. If this is not possible, have a glovebox adjacent to the instrument for sample preparation.

    • Start the inert gas purge of the TGA furnace at a high flow rate for at least 30 minutes to ensure an inert environment.

  • Sample Preparation (inside the glovebox):

    • Transfer a small amount (5-10 mg) of this compound into a pre-tared and dried TGA pan.

    • Record the exact weight of the sample.

  • TGA Analysis:

    • Quickly transfer the sealed TGA pan from the glovebox to the TGA autosampler. If the instrument is not in a glovebox, minimize exposure time to the atmosphere.

    • Program the TGA with the desired temperature profile. A typical profile would be:

      • Equilibrate at 30 °C.

      • Ramp up to 800 °C at a heating rate of 10 °C/min.

    • Maintain a constant inert gas flow (e.g., 50 mL/min) throughout the experiment.

    • Record the weight loss as a function of temperature.

Data Interpretation

The resulting TGA curve will show the percentage of weight loss on the y-axis and the temperature on the x-axis. The onset of a significant weight loss indicates the beginning of decomposition. The final residual weight at the end of the experiment in an inert atmosphere will likely correspond to a titanium-containing species, which may not be pure TiO₂.

Quantitative Data Summary

Due to the limited availability of specific thermal decomposition data for this compound in the public domain, the following table provides analogous data for the related and well-studied compound, titanium tetraisopropoxide (TTIP), to serve as a reference point.

CompoundDecomposition Onset (approx.)Major Gaseous Byproducts (in inert atmosphere)Final Residue (in inert atmosphere)
Titanium Tetraisopropoxide (TTIP)~250 °C[8]Propene (C₃H₆), Water (H₂O)[8]Titanium Dioxide (TiO₂)[8]

Visualizing the Decomposition Pathway

While the precise decomposition pathway for this compound is not definitively established in the literature, a plausible pathway can be inferred based on the known chemistry of titanium alkoxides. The following diagram illustrates a hypothetical thermal decomposition process.

TiCl2(O-i-Pr)2 TiCl2(O-i-Pr)2 Intermediate_1 Cl2Ti(O-i-Pr)(OH) + C3H6 TiCl2(O-i-Pr)2->Intermediate_1 β-hydride elimination Intermediate_2 Cl2TiO + H2O Intermediate_1->Intermediate_2 Condensation Final_Product TiO2 + 2HCl Intermediate_2->Final_Product Further Decomposition

Caption: Hypothetical decomposition of this compound.

Logical Workflow for Troubleshooting

This diagram outlines a systematic approach to troubleshooting common issues during the thermal analysis of this compound.

start Inconsistent TGA/DSC Results q1 Was sample handled under inert atmosphere? start->q1 sol1 Re-run experiment using a glovebox and proper air-sensitive techniques. q1->sol1 No q2 Is the starting material pure? q1->q2 Yes a1_yes Yes a1_no No sol1->start sol2 Purify the compound or use a new, verified batch. q2->sol2 No q3 Is the TGA furnace atmosphere appropriate? q2->q3 Yes a2_yes Yes a2_no No sol2->start sol3 Ensure high-purity inert gas purge and check for leaks. q3->sol3 No end Consistent and Reliable Data q3->end Yes a3_yes Yes a3_no No sol3->start

Sources

quenching methods for reactions containing dichloro(diisopropoxy)titanium

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Dichloro(diisopropoxy)titanium Reactions

Welcome to the technical support center for researchers utilizing this compound, TiCl₂(O-iPr)₂. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the critical quenching and workup phases of your experiments. As a moisture-sensitive Lewis acid, TiCl₂(O-iPr)₂ and its reaction intermediates require careful handling to ensure reaction success, maximize product yield, and maintain safety.[1][2] This guide is structured to provide not just procedural steps, but the fundamental chemical principles behind them.

Troubleshooting Guide: Post-Reaction Workup

The workup of reactions involving titanium reagents is notoriously challenging, often due to the formation of titanium dioxide and related species upon hydrolysis.[3][4] These byproducts can lead to emulsions, product sequestration, and purification difficulties. This section addresses the most common issues encountered.

Issue 1: Formation of Intractable Emulsions or Gelatinous Precipitates

You Observe: During the aqueous wash, a thick, stable emulsion forms at the interface of the organic and aqueous layers, making separation impossible. Alternatively, a gelatinous white precipitate appears that does not readily settle or filter.

Potential Cause: This is the most common issue and arises from the rapid, uncontrolled hydrolysis of residual titanium species. When TiCl₂(O-iPr)₂ or its derivatives encounter water, they rapidly hydrolyze to form fine, colloidal particles of titanium dioxide (TiO₂) or titanium hydroxides.[3][4][5] These particles are excellent emulsifying agents, stabilizing the oil-water interface and preventing layer separation.

Recommended Solutions:

  • Low-Temperature Quench: The rate of hydrolysis is highly temperature-dependent.

    • Protocol: Ensure your reaction mixture is cooled to 0 °C or below in an ice bath before quenching. The quenching solution (e.g., water, brine) should also be pre-chilled. Add the reaction mixture slowly (dropwise or via cannula) to the vigorously stirred quenching solution. Never add the quench to the reaction mixture. This controlled addition minimizes local heat spikes and promotes the formation of denser, more manageable TiO₂ particles.[6]

  • Saturated Ammonium Chloride (NH₄Cl) Quench: This is a highly effective method for preventing the formation of problematic titanium byproducts.

    • Mechanism: The ammonium chloride solution helps to keep the titanium byproducts partitioned in the aqueous layer, preventing them from precipitating excessively or forming stable emulsions.[7][8]

    • Protocol: Slowly add the cold reaction mixture to a vigorously stirred, cold (0 °C) saturated aqueous solution of NH₄Cl. Stir for 15-30 minutes before proceeding with layer separation and extraction.

  • Filtration through Celite®: If an emulsion or precipitate has already formed, a physical method can be used to break it up.

    • Protocol: Dilute the entire biphasic mixture with your organic solvent. Prepare a short plug of Celite® (diatomaceous earth) in a Büchner or fritted glass funnel. Pour the mixture through the Celite® pad under vacuum. The fine titanium particles are trapped by the Celite®, breaking the emulsion and allowing the filtrate to separate into distinct layers. Wash the Celite® pad thoroughly with the organic solvent to recover any adsorbed product.

Issue 2: Low Product Recovery After Purification

You Observe: After chromatography or crystallization, the yield of your desired compound is significantly lower than expected based on reaction monitoring (TLC, LC-MS).

Potential Cause: The product is likely being lost during the workup. This can happen in two ways:

  • Adsorption: Polar products can strongly adsorb onto the high-surface-area titanium dioxide precipitate.

  • Sequestration: The product can become physically trapped within the gelatinous precipitate or emulsion layer.

Recommended Solutions:

  • Thorough Washing of Solids: If you filtered off TiO₂ solids, do not discard them immediately.

    • Protocol: After the initial filtration, transfer the solid cake (TiO₂ and filter aid) back into a flask. Add a generous portion of fresh organic solvent (e.g., ethyl acetate, DCM), stir vigorously for 10-15 minutes to wash out any trapped product, and filter again. Repeat this wash 2-3 times. Combine all organic filtrates for further processing.

  • Sequential Quench with Alcohol: For particularly sensitive or valuable products, a two-step quench can prevent the formation of adsorptive solids altogether.

    • Mechanism: Quenching with an alcohol like methanol or isopropanol converts the titanium species into soluble titanium tetraalkoxides (e.g., Ti(OMe)₄), which are less prone to immediate, problematic precipitation upon subsequent contact with water.[3][9]

    • Protocol: Cool the reaction mixture to 0 °C. Slowly add 1-2 equivalents of dry methanol or isopropanol. Stir for 10 minutes. Then, proceed with a standard aqueous quench (e.g., with water or saturated NH₄Cl).

Troubleshooting Decision Workflow

The following diagram outlines a decision-making process for addressing common workup issues.

TroubleshootingWorkflow start Begin Workup: Cool reaction mixture to 0°C quench_choice Select Quench Method start->quench_choice nh4cl Quench with cold sat. aq. NH4Cl quench_choice->nh4cl Standard Protocol water Quench with cold H2O or Brine quench_choice->water Alternative check_emulsion Observe Mixture: Emulsion or Gel Formed? nh4cl->check_emulsion water->check_emulsion no_emulsion No Emulsion: Proceed to Extraction check_emulsion->no_emulsion No emulsion Emulsion/Gel Present check_emulsion->emulsion Yes extraction Separate Layers & Extract Aqueous Phase no_emulsion->extraction solution_celite Filter entire mixture through Celite® pad emulsion->solution_celite solution_celite->extraction check_yield Low Product Yield? extraction->check_yield final_product Process Complete check_yield->final_product No wash_solids Re-slurry TiO2/Celite solids with fresh solvent and re-filter check_yield->wash_solids Yes wash_solids->final_product

Caption: Troubleshooting workflow for quenching titanium-mediated reactions.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction occurring during the quench?

This compound is highly electrophilic at the titanium center and susceptible to nucleophilic attack by water. The quenching process is a hydrolysis reaction where the isopropoxy (O-iPr) and chloro (Cl) ligands are replaced by hydroxyl (-OH) groups. This is followed by a series of condensation reactions that eliminate water to form stable Ti-O-Ti bonds, ultimately leading to the formation of titanium dioxide (TiO₂), a highly stable and insoluble inorganic polymer.[4][10][11]

QuenchingMechanism reactant TiCl₂(O-iPr)₂ (in reaction mixture) quench + H₂O (Quencher) (slowly, at 0°C) reactant->quench intermediate [Ti(OH)ₓClᵧ(O-iPr)z] (Unstable Hydrolyzed Intermediates) quench->intermediate condensation - H₂O (Condensation) intermediate->condensation products TiO₂ (s)↓ (insoluble precipitate) + 2 HCl (aq) + 2 iPrOH (aq) condensation->products

Caption: Simplified reaction pathway for the hydrolysis of TiCl₂(O-iPr)₂.
Q2: Which quenching agent should I choose?

The optimal quenching agent depends on the stability of your product and the scale of your reaction. The table below summarizes the most common choices.

Quenching AgentProsConsBest For...
Saturated aq. NH₄Cl Highly effective at preventing emulsions; keeps titanium byproducts in the aqueous phase.[7][8]May not be suitable for products sensitive to mildly acidic conditions (pH ~5-6).General purpose, first-choice method for most applications.
Water / Brine Readily available and inexpensive.High tendency to form emulsions and gelatinous TiO₂ precipitates.[3][12]Small-scale reactions where potential product loss is acceptable or when the product is very non-polar.
Saturated aq. NaHCO₃ Mildly basic, useful for neutralizing acidic reactions and protecting acid-sensitive products.[12][13]Can cause vigorous gas (CO₂) evolution if quenching unreacted acid; still forms TiO₂ precipitates.Reactions containing acid-labile functional groups.
1 M aq. Rochelle's Salt The tartrate ions can chelate titanium, forming water-soluble complexes and preventing precipitation.More expensive; may require larger volumes.Sharpless epoxidation workups and when complete avoidance of TiO₂ precipitation is critical.[14]
Methanol / Isopropanol Forms soluble titanium alkoxides, preventing problematic TiO₂ formation in the first step.[3][9]Adds an extra step to the workup; requires subsequent aqueous wash.Reactions with valuable or highly polar products that are prone to adsorption.
Q3: My reaction solvent is THF. Are there special considerations for the workup?

Yes. Tetrahydrofuran (THF) is miscible with water, which complicates standard liquid-liquid extractions. This can lead to poor layer separation, the formation of a single phase, or loss of a polar product into the enlarged aqueous layer.[15]

  • Recommendation 1 (Preferred): If your product is not volatile, remove the THF under reduced pressure (rotoevaporation) before the workup. Redissolve the residue in a water-immiscible solvent like ethyl acetate (EtOAc) or dichloromethane (DCM), and then proceed with the aqueous quench.

  • Recommendation 2 (For Large Scale/Volatile Products): Dilute the THF reaction mixture with a large volume (at least 5-10x the volume of THF) of a water-immiscible solvent. Perform the aqueous wash, recognizing that some THF will partition into the aqueous layer. You may need to perform multiple extractions of the aqueous layer to recover all of your product.[15]

Q4: What are the primary safety precautions for quenching titanium reactions?

Safety is paramount when working with reactive titanium reagents.

  • Personal Protective Equipment (PPE): Always wear safety glasses or goggles, a flame-resistant lab coat, and appropriate gloves.[6]

  • Fume Hood: All quenching operations must be performed in a well-ventilated chemical fume hood.[6][16] The hydrolysis of TiCl₂(O-iPr)₂ releases HCl, an irritant gas.

  • Control the Exotherm: The reaction with water is exothermic. The combination of slow addition and external cooling (ice bath) is critical to prevent the reaction from boiling uncontrollably.[16]

  • Inert Atmosphere: While the quench itself is done in the presence of an aqueous solution, remember that the initial reagent is moisture-sensitive and should be handled under an inert atmosphere (e.g., nitrogen or argon) prior to quenching.[1]

References

  • IEEE Xplore. (2024). Study of the Surface Phases Formation Features in the VT23 Titanium–Based Alloy During Quenching. Available from: [Link]

  • University of California, Irvine. (n.d.). Common Standard Operating Procedure for Quenching Pyrophoric Materials. Available from: [Link]

  • Frontier, A. (2026). Workup: Titanium Byproducts. University of Rochester, Department of Chemistry. Available from: [Link]

  • Reddit r/chemistry. (2019). Quenching TiCl4. Available from: [Link]

  • Reddit r/chemistry. (2016). How to safely get rid of TiCl4?. Available from: [Link]

  • Chemistry Stack Exchange. (2015). Is there an established procedure for titanium tetrachloride titration?. Available from: [Link]

  • de Meijere, A., Winsel, H., & Stecker, B. (n.d.). Organic Syntheses Procedure. Organic Syntheses. Available from: [Link]

  • University of California, San Diego. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Available from: [Link]

  • Wikipedia. (n.d.). Sharpless epoxidation. Available from: [Link]

  • Journal of Ceramic Processing Research. (2022). Quenching process effects on the performance of a TiO2 photoelectrode for dye-sensitized solar cells. JBNU Researchers Portal. Available from: [Link]

  • LibreTexts Chemistry. (2023). Chemistry of Titanium. Available from: [Link]

  • ResearchGate. (n.d.). Hydrolysis and condensation reactions of titanium isopropoxide for TiO2 production. Available from: [Link]

  • PubMed Central. (2022). Exploring Titanium(IV) Complexes as Potential Antimicrobial Compounds. Available from: [Link]

  • University of California, Irvine. (n.d.). Quenching Solvent Drying Still Bottoms. Available from: [Link]

  • Frontier, A. (2026). Workup for Polar and Water-Soluble Solvents. University of Rochester, Department of Chemistry. Available from: [Link]

  • Semiconductor Physics, Quantum Electronics & Optoelectronics. (2006). Synthesis of TiO2 nanoparticles by hydrolysis and peptization of titanium isopropoxide solution. Available from: [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Available from: [Link]

  • Reddit r/chemistry. (2010). Does anyone have a workup protocol for the Sharpless epoxidation?. Available from: [Link]

Sources

troubleshooting low conversion rates in TiCl2(OiPr)2 catalysis

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Frequently Asked Questions (FAQs) & Troubleshooting

Low conversion rates in TiCl2(OiPr)2-mediated catalysis can often be traced back to a few critical areas: catalyst integrity, reaction setup and conditions, and the specific chemistry of the substrates and ligands involved. This guide addresses the most common issues encountered in the lab.

Category 1: Catalyst Integrity and Handling

Question 1: My reaction is sluggish or has failed completely. How can I be sure my TiCl2(OiPr)2 catalyst is active?

Answer: The efficacy of TiCl2(OiPr)2 is highly dependent on its purity and proper handling. As a Lewis acidic and oxophilic titanium(IV) species, it is extremely sensitive to atmospheric moisture and oxygen.[1]

  • Core Issue: Catalyst Decomposition Exposure to moisture leads to the formation of titanium oxides and hydroxides, which are generally catalytically inactive for the desired transformation. This decomposition is often invisible to the naked eye but has a profound impact on reactivity.

  • Troubleshooting Protocol:

    • Visual Inspection: While not foolproof, check the reagent's appearance. Pure TiCl2(OiPr)2 should be a well-defined solid. Any clumping or a "wet" appearance may suggest hydrolysis.

    • Source Verification: Ensure the catalyst is from a reputable supplier and was stored under an inert atmosphere (e.g., argon or nitrogen) in a sealed container.

    • Handling Technique: All manipulations of TiCl2(OiPr)2 should be performed using rigorous inert atmosphere techniques, such as in a glovebox or using Schlenk line methods.[2]

    • Solvent Purity: Use anhydrous, deoxygenated solvents. Solvents should be freshly distilled from an appropriate drying agent or passed through a solvent purification system.

Question 2: I suspect my catalyst has degraded. Is there a way to test its activity before committing to a large-scale reaction?

Answer: Yes, conducting a small-scale, reliable test reaction is a prudent step. The choice of reaction depends on the transformation you are targeting, but a simple, well-established protocol is often best. For reactions involving Grignard reagents, a simplified Kulinkovich-type reaction can be a good indicator.[3][4]

  • Recommended Test Reaction: Cyclopropanol Synthesis from a Simple Ester This reaction is a good proxy for catalyst activity as it relies on the in-situ formation of a reactive titanacyclopropane intermediate.[5]

    ParameterRecommendation
    Substrate Methyl acetate or Ethyl acetate
    Grignard Reagent Ethylmagnesium bromide (EtMgBr)
    Catalyst Loading 5-10 mol% TiCl2(OiPr)2
    Solvent Anhydrous THF or Et2O
    Temperature Room Temperature

    A successful reaction, confirmed by GC-MS or NMR analysis of the crude product for the corresponding cyclopropanol, provides confidence in the catalyst's activity.

Category 2: Reaction Conditions and Stoichiometry

Question 3: I'm observing low conversion in a reaction that requires a Grignard reagent. What is the optimal ratio of Grignard to my titanium catalyst?

Answer: This is a critical parameter, particularly in reactions like the Kulinkovich cyclopropanation where the titanium catalyst is activated in situ. The stoichiometry is not merely catalytic; the Grignard reagent is a consumable co-catalyst that drives the formation of the active low-valent titanium species.[3]

  • Mechanistic Insight: In many of these reactions, the Ti(IV) precursor is reduced to a Ti(II) species. For example, in the Kulinkovich reaction, two equivalents of a Grignard reagent react with a Ti(IV) alkoxide to form a dialkyltitanium species, which then undergoes β-hydride elimination to generate the active titanacyclopropane.[4]

  • Troubleshooting Flowchart:

    G start Low Conversion Observed check_ratio Is Grignard:Ti ratio ≥ 2:1? start->check_ratio increase_grignard Increase Grignard to 2.2-2.5 equivalents per Ti. check_ratio->increase_grignard No check_grignard_quality Is the Grignard reagent freshly titrated? check_ratio->check_grignard_quality Yes increase_grignard->check_grignard_quality titrate_grignard Titrate Grignard reagent before use. check_grignard_quality->titrate_grignard No check_temp Was the Grignard added at a low temperature? check_grignard_quality->check_temp Yes titrate_grignard->check_temp slow_addition Add Grignard slowly at 0°C or below. check_temp->slow_addition No success Improved Conversion check_temp->success Yes slow_addition->success

    Caption: Troubleshooting low conversion with Grignard reagents.

Question 4: Does solvent choice significantly impact conversion rates?

Answer: Absolutely. The solvent's coordinating ability can influence the reactivity of the titanium center.

  • Ethereal Solvents (THF, Et2O): These are generally the solvents of choice as they are good at solvating the Grignard reagent and the titanium complexes without being overly coordinating.

  • Aromatic Solvents (Toluene, Benzene): These can also be used, sometimes leading to different selectivities.[2] However, the solubility of the catalyst and intermediates may be lower.

  • Chlorinated Solvents (DCM, Chloroform): These should generally be avoided as they can react with the low-valent titanium species.

Category 3: Catalyst Deactivation and Side Reactions

Question 5: My reaction starts well but then stalls. What could be causing catalyst deactivation?

Answer: Catalyst deactivation can occur through several pathways, often related to the reaction conditions or impurities.

  • Over-reduction: In reactions involving strong reducing agents like Grignards, the active Ti(II) or Ti(III) species can be further reduced to catalytically inactive states.[1] This is more likely if the Grignard reagent is added too quickly or at too high a concentration.

  • Formation of Inactive Dimers: Titanium species, particularly oxo-bridged dimers, can form in the presence of trace water. These are typically robust and catalytically dead.

  • Substrate/Product Inhibition: The product of the reaction or even the starting material could coordinate too strongly to the titanium center, preventing turnover.

  • Experimental Protocol to Diagnose Deactivation:

    • Setup Parallel Reactions: Run two identical small-scale reactions.

    • Monitor Progress: After a set time (e.g., 1 hour), take a sample from each for analysis (GC, TLC, or NMR).

    • Second Catalyst Addition: To one of the reactions, add a second charge of the TiCl2(OiPr)2 catalyst (and co-catalyst if applicable).

    • Continue Monitoring: Continue to monitor both reactions. If the reaction with the second catalyst charge restarts and proceeds, it is a strong indication that the initial catalyst was deactivated.

Category 4: Asymmetric Catalysis

Question 6: I am using TiCl2(OiPr)2 with a chiral ligand for an asymmetric reaction, but the enantiomeric excess (ee) is low. What are the common causes?

Answer: Low enantioselectivity in asymmetric catalysis is a common challenge. With TiCl2(OiPr)2, the in-situ formation of the chiral catalyst is a critical step.[6]

  • Core Issues & Solutions:

    IssueExplanationTroubleshooting Steps
    Incomplete Ligand Exchange The chiral ligand may not have fully displaced the isopropoxy or chloro groups, leading to a mixture of catalytic species with varying selectivities.1. Pre-form the chiral catalyst by stirring TiCl2(OiPr)2 with the chiral ligand at room temperature for 30-60 minutes before adding the substrate.[6] 2. Use molecular sieves (4Å) to drive the equilibrium by sequestering the released isopropanol.
    Ligand Purity Impurities in the chiral ligand can poison the catalyst or lead to the formation of non-selective species.Recrystallize or re-purify the chiral ligand.
    Suboptimal Temperature Asymmetric reactions are often highly sensitive to temperature. Higher temperatures can erode enantioselectivity.Run a temperature screen (e.g., 0°C, -20°C, -40°C, -78°C) to find the optimal balance between reaction rate and enantioselectivity.
    Background Uncatalyzed Reaction A non-selective background reaction may be competing with the desired catalytic pathway.Run the reaction at a lower temperature to disfavor the higher activation energy background reaction. Confirm by running the reaction without the chiral ligand to quantify the background rate.
  • Catalyst Formation Workflow:

    G cluster_0 Catalyst Pre-formation cluster_1 Catalytic Reaction Ti TiCl2(OiPr)2 in Anhydrous Solvent Sieves Add 4Å Molecular Sieves Ti->Sieves Ligand Chiral Diol Ligand Ligand->Sieves Stir Stir at RT for 30-60 min Sieves->Stir Active_Catalyst Active Chiral Ti Catalyst Stir->Active_Catalyst Substrate Add Substrate Active_Catalyst->Substrate Cool Cool to Optimal Temperature Substrate->Cool Reaction Monitor Reaction Cool->Reaction Workup Aqueous Workup Reaction->Workup Product Chiral Product Workup->Product

    Caption: Workflow for forming an active chiral titanium catalyst.

References

  • Kulinkovich, O. The Kulinkovich Reaction. Organic Chemistry Portal. [Link]

  • Kovács, G., et al. (2022). Effect of Activator and Outgoing Ligand Nature on the Catalytic Behavior of Bis(phenoxy-imine) Ti(IV) Complexes in the Polymerization of Ethylene and Its Copolymerization with Higher Olefins. National Institutes of Health. [Link]

  • Kulinkovich reaction. Wikipedia. [Link]

  • Deactivation Effect Caused by Catalyst-Cocatalyst Pre-contact in Propylene Polymerization with MgCl2-supported Ziegler-Natta Catalyst. ResearchGate. [Link]

  • Deactivation pathways of ethylene polymerization catalysts derived from titanium and zirconium 1,3-bis(furyl). PubMed. [Link]

  • Iwasawa, N., et al. (1989). Asymmetric Intramolecular Diels–Alder Reaction Catalyzed by the Chiral Titanium Reagent. Chemistry Letters, 18(11), 1947–1950.

Sources

effect of solvent on the reactivity of dichloro(diisopropoxy)titanium

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of Senior Application Scientist

Welcome to the technical support guide for dichloro(diisopropoxy)titanium, TiCl₂(O-iPr)₂. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-tested insights into the handling and reactivity of this versatile Lewis acid catalyst. The choice of solvent is a critical, often underestimated, parameter that dictates the outcome of reactions involving this reagent. This guide will help you navigate common challenges and answer frequently asked questions, ensuring the success and reproducibility of your experiments.

Troubleshooting Guide

This section addresses specific issues that may arise during experimentation, focusing on the causal relationship between solvent choice and reaction outcome.

Question 1: My reaction is sluggish or shows no conversion. What could be the cause?

Answer: Low or no catalytic activity is a common issue often directly linked to solvent choice or the presence of impurities.

Pillar of Causality: Catalyst Inhibition and Decomposition

  • Inhibition by Coordinating Solvents: this compound is a Lewis acid, meaning it functions by accepting electron density from a substrate. Coordinating solvents, such as tetrahydrofuran (THF), acetonitrile, or alcohols, are also Lewis bases. They can compete with your substrate for the active site on the titanium center. This coordination can significantly increase the activation energy of the desired reaction, effectively pausing or stopping it. In some cases, the presence of two or more coordinating solvent ligands on the titanium center can sterically hinder the approach of the substrate, further deactivating the catalyst.[1]

  • Decomposition by Protic Impurities: The reagent is extremely sensitive to moisture and other protic impurities (e.g., residual alcohols).[2] Water will rapidly hydrolyze the isopropoxy and chloro ligands, leading to the formation of inactive titanium oxides (TiO₂) and other oligomeric species.[2][3] This process is often irreversible and results in the precipitation of a white solid.

dot

cluster_0 Problem: Low/No Reactivity Start Reaction Stalled? Check_Solvent Is the solvent coordinating? (e.g., THF, MeCN, Esters) Start->Check_Solvent Investigate Check_Purity Was the solvent rigorously dried? (e.g., <10 ppm H2O) Check_Solvent->Check_Purity No Action_Switch Switch to a non-coordinating solvent (e.g., DCM, Toluene, Hexane) Check_Solvent->Action_Switch Yes Action_Dry Re-dry solvent and glassware. Use fresh, sealed solvent. Check_Purity->Action_Dry No Inactive Catalyst is likely inhibited or deactivated. Check_Purity->Inactive Yes, but still no reaction Restart Experiment Restart Experiment Action_Switch->Restart Experiment Action_Dry->Restart Experiment

Caption: Troubleshooting workflow for low reactivity.

Experimental Protocol: Solvent Purification and Reaction Setup

  • Solvent Selection: Choose a non-coordinating solvent such as dichloromethane (DCM), toluene, or hexane. These solvents do not compete for the catalyst's active site.[4][5]

  • Solvent Purification:

    • Pass the chosen solvent through an activated alumina column under an inert atmosphere (e.g., nitrogen or argon). This is a highly effective method for removing water and peroxides.

    • Alternatively, reflux the solvent over an appropriate drying agent (e.g., CaH₂ for DCM and toluene; sodium/benzophenone for hexane) followed by distillation under an inert atmosphere.

  • Glassware Preparation: All glassware must be rigorously dried. Flame-dry the reaction flask, condenser, and addition funnel under vacuum and allow to cool under a stream of inert gas.[6]

  • Reaction Execution:

    • Conduct the reaction under a strict inert atmosphere (glovebox or Schlenk line).

    • Dissolve the substrate in the dried, non-coordinating solvent.

    • Add the this compound reagent (as a solid or a freshly prepared solution in the same solvent).

    • Monitor the reaction by TLC or another appropriate method.[6]

Question 2: My stereoselective reaction is giving poor diastereoselectivity or enantioselectivity. How can the solvent be responsible?

Answer: The solvent plays a crucial role in organizing the transition state of a stereoselective reaction. An inappropriate solvent can disrupt the necessary geometry, leading to a loss of selectivity.[7]

Pillar of Causality: Transition State Organization

Stereoselectivity in titanium-mediated reactions often relies on a well-defined, rigid transition state where the catalyst, substrate, and reagents are held in a specific spatial arrangement. The solvent influences this in several ways:

  • Solvation of Intermediates: The solvent can solvate (or fail to solvate) key intermediates, altering their energy levels and potentially favoring a less selective pathway.

  • Disruption of Ligand Effects: In reactions using chiral ligands, the solvent can interfere with the ligand's ability to create the necessary chiral environment around the titanium center.

  • Flexibility of the Catalyst-Substrate Complex: Non-coordinating, nonpolar solvents like toluene or hexane tend to promote a more compact and rigid transition state, which often enhances stereoselectivity. In contrast, more polar or coordinating solvents can lead to a more flexible, dynamic system, eroding the energetic difference between diastereomeric transition states. For example, pinacol coupling reactions promoted by titanium complexes show high stereodirection in anhydrous, non-coordinating solvents like CH₂Cl₂.[5] Some reactions are even highly specific, proceeding smoothly in trifluorotoluene while being ineffective in other solvents.[8]

Table 1: Solvent Properties and Expected Impact on Stereoselectivity

SolventDielectric Constant (ε)Coordinating AbilityExpected Effect on Stereoselectivity
Hexane1.9Very LowGenerally increases selectivity by promoting a rigid transition state.
Toluene2.4LowOften a good choice, balancing solubility and rigidity.
Dichloromethane (DCM)9.1LowGood general-purpose solvent; its polarity can aid solubility.
Tetrahydrofuran (THF)7.6HighOften decreases selectivity by coordinating to Ti and increasing flexibility.
Acetonitrile (MeCN)37.5HighStrong coordination can inhibit the reaction and disrupt stereocontrol.

Recommended Action:

If you are experiencing poor stereoselectivity, consider screening non-coordinating solvents. Start with toluene or DCM. If solubility allows, hexane may provide the highest selectivity due to its nonpolar nature, which maximizes the self-organization of the catalyst-substrate complex.

Frequently Asked Questions (FAQs)

Q1: What is the best way to store this compound?

A: this compound is a moisture-sensitive solid.[9] It should be stored in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), in a freezer (−20 °C is typical).[9] For frequent use, it is advisable to store it inside a glovebox to prevent repeated exposure to atmospheric moisture upon opening.

Q2: How does solvent polarity affect the Lewis acidity of the titanium center?

A: The effective Lewis acidity of the titanium center is attenuated by coordinating solvents. A solvent like THF, with its lone pair of electrons on the oxygen atom, can donate electron density to the empty d-orbitals of the titanium. This reduces the metal's electron deficiency and, therefore, its ability to activate a substrate. In non-coordinating solvents like hexane or DCM, the titanium center remains more electron-deficient and thus a stronger Lewis acid.

dot

Solvent Effect on Lewis Acidity cluster_0 Non-Coordinating Solvent (e.g., DCM) cluster_1 Coordinating Solvent (e.g., THF) Ti_DCM TiCl₂(O-iPr)₂ Ti_DCM_Text High Lewis Acidity (Electron Deficient) Ti_DCM->Ti_DCM_Text Ti_THF TiCl₂(O-iPr)₂(THF)n Ti_THF_Text Reduced Lewis Acidity (Electron Richer) Ti_THF->Ti_THF_Text

Caption: Coordinating solvents reduce the Lewis acidity of the titanium center.

Q3: Can I use this compound in protic solvents like methanol or isopropanol?

A: No. Protic solvents will react rapidly and irreversibly with this compound. The alkoxide and chloride ligands will be displaced through solvolysis, leading to the formation of titanium tetraalkoxides or titanium oxides and rendering the reagent inactive for its intended purpose.[2] The reagent itself is often prepared from titanium tetraisopropoxide, highlighting its reactivity with alcohols.[9]

Q4: My reaction forms an insoluble white precipitate. What is it and how can I avoid it?

A: The formation of a white precipitate, typically titanium dioxide (TiO₂) or related oxo-bridged oligomers, is a clear sign of catalyst decomposition due to hydrolysis.[2][3] This is almost always caused by the presence of water in the reaction medium. To prevent this:

  • Use Rigorously Dried Solvents: Ensure your solvent is freshly purified and has a water content below 10 ppm.

  • Inert Atmosphere: Handle the reagent and set up the reaction under a strict inert atmosphere (argon or nitrogen).[6]

  • Dry Reagents: Ensure all other reagents and substrates are anhydrous. If necessary, dry them by azeotropic distillation with toluene or by storing them over a desiccant.

References

  • Chemical Spotlight | Titanium Isopropoxide. Noah Tech.[Link]

  • This compound | C6H16Cl2O2Ti | CID 101855. PubChem.[Link]

  • THE SOLVENT ROLE ON THE HYDROLYSIS-CONDENSATION PROCESSES AND OBTAINING OF TiO2 NANOPOWDERS. Journal of Chemical Technology and Metallurgy.[Link]

  • Hydrolysis and condensation reactions of titanium isopropoxide for TiO 2 production. ResearchGate.[Link]

  • DFT Study of Solvent Coordination Effects on Titanium-Based Epoxidation Catalysts. Part Two: Reactivity of Titanium Hydroperoxo Complexes in Ethylene Epoxidation. ACS Publications.[Link]

  • Behaviour of TiO2 in different organic solvents. ResearchGate.[Link]

  • Titanium-magnesium Ziegler-Natta catalysts: new insight on the active sites precursor. SpringerLink.[Link]

  • Structural Diversity in the Reactions of Dimetallic Alkyl Titanium Oxides with Isonitriles and Nitriles. ACS Publications.[Link]

  • DFT Study of Solvent Coordination Effects on Titanium-Based Epoxidation Catalysts. Part One: Formation of the Titanium Hydroperoxo Intermediate. ACS Publications.[Link]

  • 14.4.1: Ziegler-Natta Polymerizations. Chemistry LibreTexts.[Link]

  • (PDF) Deactivation Mechanism of Titania Catalyst. ResearchGate.[Link]

  • Solvent effects on stereoselectivity: more than just an environment. RSC Publishing.[Link]

  • Synthesis of TiO2 nanoparticles by hydrolysis and peptization of titanium isopropoxide solution. Semiconductor Physics, Quantum Electronics and Optoelectronics (SPQEO).[Link]

  • Oxidation of Methanol and Dichloromethane on TiO2-CeO2-CuO, TiO2-CeO2 and TiO2-CuO@VUKOPOR®A Ceramic Foams. MDPI.[Link]

  • Titanium Radical Redox Catalysis: Recent Innovations in Catalysts, Reactions, and Modes of Activation. PMC.[Link]

  • Titanium isopropoxide. Wikipedia.[Link]

  • New Advances in Titanium-Mediated Free Radical Reactions. MDPI.[Link]

  • Diastereoselective and enantioselective photoredox pinacol coupling promoted by titanium complexes with a red-absorbing organic dye. NIH.[Link]

  • Dispersion stability of titanium dioxide in aqueous isopropanol with polymer dispersant. SpringerLink.[Link]

  • A Study of Ziegler–Natta Propylene Polymerization Catalysts by Spectroscopic Methods. MDPI.[Link]

  • Kinetic Study on the Dehydration Behavior of Titanium Dioxide as a Denitration Catalyst Carrier. MDPI.[Link]

  • Synthesis and Structures of Ti III and Ti IV Complexes Supported by a Bulky Guanidinate Ligand. MDPI.[Link]

  • In Situ Catalyst Generation and Benchtop-Compatible Entry Points for TiII/TiIV Redox Catalytic Reactions. PMC - NIH.[Link]

  • Troubleshooting: How to Improve Yield. University of Rochester, Department of Chemistry.[Link]

  • (PDF) Effect of isopropanol co-product on the long-term stability of TiO2 nanoparticle suspensions produced by microwave-assisted synthesis. ResearchGate.[Link]

  • Isoprene polymerizations catalyzed by TiCl4/MgCl2 type Ziegler-Natta catalysts with different titanium contents. ResearchGate.[Link]

  • Chemo- and Stereoselectivity in Titanium-Mediated Regioselective Ring-Opening Reaction of Epoxides at the More Substituted Carbon. ResearchGate.[Link]

  • Titanium in photocatalytic organic transformations: current applications and future developments. RSC Publishing.[Link]

  • Ziegler-Natta Vinyl Polymerization. Penn State University, Department of Polymer Science.[Link]

  • Dissecting Tin-Based Activation and Anomerization Pathways in Carbohydrate Chemistry. ACS Omega.[Link]

  • Why Do Catalysts Stop Working In Reactions? YouTube.[Link]

  • The effect of coordinated solvent molecules on metal coordination environments in single-crystal-to-single-crystal transformations. CrystEngComm (RSC Publishing).[Link]

Sources

Validation & Comparative

A Comparative Guide to Dichloro(diisopropoxy)titanium and Titanium Tetrachloride as Lewis Acids

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, the choice of a Lewis acid catalyst is paramount, often dictating the efficiency, selectivity, and overall success of a chemical transformation. Among the plethora of options, titanium(IV)-based Lewis acids are particularly prominent. This guide provides an in-depth comparison of two such reagents: the workhorse Titanium Tetrachloride (TiCl₄) and its alkoxide-substituted derivative, Dichloro(diisopropoxy)titanium (TiCl₂(O-i-Pr)₂) . We will explore their fundamental chemical differences, practical implications in catalysis, and provide data-driven insights to guide your selection process.

At the Core: Understanding the Fundamental Differences

The difference in reactivity between TiCl₄ and TiCl₂(O-i-Pr)₂ stems directly from the nature of the ligands bound to the titanium center. TiCl₄ features four electron-withdrawing chloride atoms, while TiCl₂(O-i-Pr)₂ has two chlorides and two isopropoxy groups.

Electronic Effects: Chlorine is highly electronegative, strongly pulling electron density away from the titanium atom. This creates a highly electron-deficient, or electrophilic, titanium center, making TiCl₄ an exceptionally strong Lewis acid.[1][2] In contrast, the isopropoxy groups in TiCl₂(O-i-Pr)₂ are less electron-withdrawing than chlorine. Furthermore, the oxygen lone pairs can engage in π-donation into empty d-orbitals on the titanium, partially satisfying its electron demand. This intramolecular electron donation significantly tempers the Lewis acidity of the titanium center compared to TiCl₄.

Steric Effects: The isopropoxy groups are sterically more demanding than chloride atoms. This increased bulk around the titanium center in TiCl₂(O-i-Pr)₂ can influence how substrates approach and coordinate, playing a crucial role in stereoselective reactions.

The interplay of these electronic and steric factors is the key to their divergent behavior in chemical reactions.

Quantifying Lewis Acidity: A Comparative Look

While a precise universal scale for Lewis acidity is elusive, relative strengths can be inferred from spectroscopic methods and reaction outcomes. The Gutmann-Beckett method, which measures the change in the ³¹P NMR chemical shift of a phosphine oxide probe upon coordination, is a common technique.[3][4]

Studies consistently show that the Lewis acidity of titanium(IV) halides is significantly higher than that of their alkoxide counterparts. The effective Lewis acidity follows the general trend: TiCl₄ > TiCl₃(OR) > TiCl₂(OR)₂ > TiCl(OR)₃ > Ti(OR)₄ .[3]

This hierarchy is a direct consequence of the electronic effects discussed above. Each replacement of a chloride with an alkoxide group systematically decreases the electrophilicity of the titanium center, thereby reducing its Lewis acidity.

Performance in Catalysis: Reactivity vs. Selectivity

The choice between these two Lewis acids is often a trade-off between sheer reactivity and enhanced selectivity.

Titanium Tetrachloride (TiCl₄): The Powerhouse

As a potent Lewis acid, TiCl₄ excels at activating a wide range of functional groups, particularly carbonyls.[5][6] It is a go-to catalyst for numerous classic transformations:

  • Diels-Alder Reactions: TiCl₄ strongly coordinates to the dienophile, lowering its LUMO energy and dramatically accelerating the [4+2] cycloaddition.[5][7]

  • Friedel-Crafts Acylations and Alkylations: Its ability to generate acylium ions or activate alkyl halides makes it highly effective in these C-C bond-forming reactions.[8]

  • Aldol and Mukaiyama Aldol Reactions: It promotes the formation of enolates and activates aldehydes for nucleophilic attack.

However, the high reactivity of TiCl₄ can be a double-edged sword. It can lead to undesired side reactions, polymerization of sensitive substrates, or lack of selectivity in complex settings. Its strong affinity for oxygenated compounds can also necessitate stoichiometric amounts, acting more as a promoter than a true catalyst in some cases.[6]

This compound (TiCl₂(O-i-Pr)₂): The Fine-Tuned Instrument

The moderated Lewis acidity of TiCl₂(O-i-Pr)₂ makes it a milder and often more selective catalyst. The presence of both halide and alkoxide ligands allows for fine-tuning of the catalyst's steric and electronic properties. This is particularly valuable in asymmetric catalysis where chiral alkoxides are used.

  • Asymmetric Catalysis: TiCl₂(O-i-Pr)₂ is a common precursor for preparing chiral Lewis acids, such as those derived from TADDOL or BINOL. The isopropoxy groups are readily exchanged with chiral diols, creating a well-defined chiral environment around the metal center that can induce high levels of enantioselectivity in reactions like Diels-Alder cycloadditions or carbonyl additions.[9]

  • Chelation Control: The mixed-ligand system can facilitate chelation with substrates containing multiple Lewis basic sites (e.g., α- or β-alkoxy ketones). This rigid, bidentate coordination can lock the substrate in a specific conformation, leading to high levels of diastereoselectivity that are often unattainable with the more aggressive TiCl₄.

The diagram below illustrates the conceptual difference in substrate activation. TiCl₄ offers strong, general activation, while the mixed-ligand system of TiCl₂(O-i-Pr)₂ allows for more nuanced, potentially chelation-controlled activation.

Lewis_Acid_Comparison cluster_0 Titanium Tetrachloride (High Reactivity) cluster_1 This compound (Modulated Selectivity) TiCl4 TiCl₄ Activated_A Activated Complex [R-C(=O⁺)-R'---TiCl₄⁻] TiCl4->Activated_A Strong Activation Carbonyl_A R-C(=O)-R' Carbonyl_A->Activated_A TiCl2OiPr2 TiCl₂(O-i-Pr)₂ Activated_B Chelated Complex (High Diastereoselectivity) TiCl2OiPr2->Activated_B Chelation Control Carbonyl_B X-R-C(=O)-R' (Chelating Substrate) Carbonyl_B->Activated_B

Caption: Comparison of substrate activation by TiCl₄ and TiCl₂(O-i-Pr)₂.

Practical Considerations: Handling and Solubility

PropertyTitanium Tetrachloride (TiCl₄)This compound (TiCl₂(O-i-Pr)₂)
Appearance Colorless fuming liquid[10]Typically a solid or solution
Reactivity with Water Violent, exothermic hydrolysis to TiO₂ and HCl[10]Highly moisture-sensitive, hydrolyzes
Handling Requires stringent anhydrous and inert atmosphere techniques (e.g., Schlenk line, glovebox)Requires anhydrous and inert atmosphere techniques
Solubility Soluble in non-polar organic solvents like toluene, dichloromethane, and pentane[10]Soluble in many common organic solvents

Safety Note: Both reagents are highly corrosive and moisture-sensitive. TiCl₄'s reaction with ambient moisture is particularly vigorous, producing corrosive HCl gas.[10] Always handle these reagents in a well-ventilated fume hood using appropriate personal protective equipment and inert atmosphere techniques.

Experimental Protocols

Protocol 1: TiCl₄-Catalyzed Diels-Alder Reaction

This protocol describes a typical setup for a Diels-Alder reaction using TiCl₄ as a catalyst.[7][11]

Reaction: Cyclopentadiene + Methyl Acrylate → Methyl 5-norbornene-2-carboxylate

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a rubber septum, add anhydrous dichloromethane (50 mL).

  • Cooling: Cool the flask to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Add freshly distilled cyclopentadiene (1.0 eq) followed by methyl acrylate (1.1 eq) via syringe.

  • Catalyst Addition: Slowly add a 1.0 M solution of TiCl₄ in dichloromethane (0.5 eq) dropwise via syringe over 10 minutes, ensuring the internal temperature does not exceed -70 °C.

  • Reaction: Stir the mixture at -78 °C for 3 hours. Monitor the reaction progress by TLC.

  • Quenching: Upon completion, slowly quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (20 mL) while the flask is still in the cold bath.

  • Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the desired cycloaddition product.

Caption: Workflow for a TiCl₄-catalyzed Diels-Alder reaction.

Summary and Recommendations

FeatureTitanium Tetrachloride (TiCl₄)This compound (TiCl₂(O-i-Pr)₂)
Lewis Acidity Very StrongModerate
Primary Use Case General purpose, high-reactivity applicationsStereoselective synthesis, reactions requiring milder conditions
Selectivity Lower; can lead to side reactionsHigher; enables chelation control and asymmetric catalysis
Key Advantage High catalytic activity, broad substrate scopeTunable reactivity, precursor for chiral catalysts
Key Disadvantage High reactivity can be difficult to control; harsh conditionsLower intrinsic reactivity than TiCl₄

When to Choose TiCl₄:

  • When you need maximum activation for unreactive substrates.

  • For classic, non-stereoselective reactions like Friedel-Crafts or standard Diels-Alder cycloadditions where high yields are the primary goal.[5][8]

  • When cost and availability are major drivers, as it is a common and relatively inexpensive reagent.[5]

When to Choose TiCl₂(O-i-Pr)₂:

  • When catalyzing reactions on sensitive substrates prone to decomposition or polymerization.

  • When high diastereoselectivity is required and can be achieved through substrate chelation.

  • As a precursor to generate in situ chiral Lewis acids for enantioselective transformations.[9]

  • When a milder, more "tunable" Lewis acid is needed to balance reactivity with selectivity.

Ultimately, the optimal choice depends on the specific demands of the chemical transformation. Understanding the fundamental trade-off between the raw power of TiCl₄ and the nuanced selectivity offered by TiCl₂(O-i-Pr)₂ is key to making an informed decision and achieving success in your synthetic endeavors.

References

  • Tuning Lewis Acidity: Design of Titanium Complexes with hemilabile Pyridine‐based Ligands . ResearchGate. Available at: [Link]

  • A titanium tetrachloride-based effective methodology for the synthesis of dipeptides . RSC Publications. Available at: [Link]

  • Complexation and disproportionation of group 4 metal (alkoxy) halides with phosphine oxides . PubMed Central (PMC). Available at: [Link]

  • Lewis acidity quantification and catalytic activity of Ti, Zr and Al-supported mesoporous silica . Dalton Transactions (RSC Publishing). Available at: [Link]

  • The Use of the Titanium Tetrachloride (TiCl 4 ) Catalysts as a Reagent for Organic Synthesis . Preprints.org. Available at: [Link]

  • THE POSSIBLE RELATIONSHIP BE1WEEN LEWIS ACID SITES ON TITANIUM OXIDE SURFACES AND THE PENETRATION OF THE OXIDE FILM BY CHLORIDE . CORROSION. Available at: [Link]

  • Aqueous Ti(IV)-Catalyzed Diels-Alder Reaction . PubMed Central (PMC). Available at: [Link]

  • Acid-Base Adducts of Catalytically Active Titanium(IV) Lewis Acids . PubMed. Available at: [Link]

  • TiCl4 lewis acidity . AnandTech Forums. Available at: [Link]

  • Illuminating Lewis acidity strength . ORCA - Cardiff University. Available at: [Link]

  • Concerning the structures of Lewis base adducts of titanium(IV) hexafluoroisopropoxide . PubMed Central (PMC). Available at: [Link]

  • Bioactive O^N^O^ Schiff base appended homoleptic titanium(iv) complexes: DFT, BSA/CT-DNA interactions, molecular docking and antitumor activity against HeLa and A549 cell lines . PubMed Central (PMC). Available at: [Link]

  • Concerning the structures of Lewis base adducts of titanium(IV) hexafluoroisopropoxide . International Union of Crystallography. Available at: [Link]

  • Titanium Radical Redox Catalysis: Recent Innovations in Catalysts, Reactions, and Modes of Activation . PubMed Central (PMC). Available at: [Link]

  • (PDF) Aqueous Ti(IV)-Catalyzed Diels-Alder Reaction . ResearchGate. Available at: [Link]

  • Why do titanium alkoxides (Ti (OR)₄) have octahedral and non-tetrahedral structures? . Quora. Available at: [Link]

  • This compound . PubChem. Available at: [Link]

  • New Advances in Titanium-Mediated Free Radical Reactions . MDPI. Available at: [Link]

  • Direct Synthesis of Titanium Complexes with Chelating cis -9,10-Dihydrophenanthrenediamide Ligands through Sequential C C Bond-Forming Reactions from o -Metalated Arylimines . ResearchGate. Available at: [Link]

  • Ti(III) Catalysts for CO2/Epoxide Copolymerization at Unusual Ambient Pressure Conditions . ACS Publications. Available at: [Link]

  • Titanium-Based Chiral Lewis Acids . ResearchGate. Available at: [Link]

  • Why is TiCl4 a strong Lewis acid? . Quora. Available at: [Link]

  • Why is TiCl4 considered an acid? . Homework.Study.com. Available at: [Link]

  • Titanium tetrachloride . Wikipedia. Available at: [Link]

  • Sol–Gel Chemistry of Titanium Alkoxide toward HF: Impacts of Reaction Parameters . ACS Publications. Available at: [Link]

  • 6 questions with answers in TITANIUM ALKOXIDES . ResearchGate. Available at: [Link]

Sources

Dichloro(diisopropoxy)titanium vs. Titanium Tetraisopropoxide: A Deep Dive into Catalytic Performance

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Researchers

For the discerning researcher in organic synthesis and materials science, the choice of a titanium-based catalyst can be pivotal to the success of a reaction. While both dichloro(diisopropoxy)titanium (TiCl₂(OⁱPr)₂) and titanium tetraisopropoxide (Ti(OⁱPr)₄) are workhorse catalysts, their performance profiles exhibit critical differences rooted in their distinct electronic and steric properties. This guide provides an in-depth, evidence-based comparison to inform your catalyst selection, moving beyond catalog specifications to explore the nuanced interplay of structure and reactivity in practical applications.

The Molecular Distinction: How Ligands Define the Catalyst

The fundamental difference between these two catalysts lies in the ligands bound to the central titanium(IV) atom.

  • Titanium Tetraisopropoxide (TTIP): Saturated with four isopropoxide ligands, TTIP is a classic Lewis acid and a common precursor for titanium dioxide nanomaterials. Its reactivity is primarily governed by the lability of the isopropoxide groups.

  • This compound: The substitution of two isopropoxide ligands with electron-withdrawing chloride atoms significantly enhances the Lewis acidity of the titanium center. This electronic modification is the cornerstone of its altered catalytic behavior.

This seemingly simple substitution has profound implications for the catalyst's interaction with substrates, its stability, and its overall efficiency in various chemical transformations.

G cluster_0 Catalyst Structures TTIP Titanium Tetraisopropoxide (Ti(OⁱPr)₄) Ti1 Ti DCDT This compound (TiCl₂(OⁱPr)₂) Ti2 Ti OPr1_1 OⁱPr Ti1->OPr1_1 OPr1_2 OⁱPr Ti1->OPr1_2 OPr1_3 OⁱPr Ti1->OPr1_3 OPr1_4 OⁱPr Ti1->OPr1_4 OPr2_1 OⁱPr Ti2->OPr2_1 OPr2_2 OⁱPr Ti2->OPr2_2 Cl1 Cl Ti2->Cl1 Cl2 Cl Ti2->Cl2

Figure 1. A comparison of the ligand environments of Ti(OⁱPr)₄ and TiCl₂(OⁱPr)₂.

Head-to-Head Performance in Key Catalytic Applications

The true measure of a catalyst lies in its performance. Below, we compare these two titanium complexes in well-documented catalytic systems, supported by experimental data.

Epoxidation of Olefins

The Sharpless asymmetric epoxidation is a cornerstone of organic synthesis, and titanium alkoxides are central to its success. While the classic system employs Ti(OⁱPr)₄, modifications using chloro-substituted analogues have been explored.

Core Mechanistic Insight: The catalytic cycle involves the formation of a titanium-tartrate complex. The Lewis acidity of the titanium center is crucial for coordinating the substrate (the allylic alcohol) and the oxidant (an alkyl hydroperoxide), thereby facilitating the oxygen transfer to the double bond.

The enhanced Lewis acidity of TiCl₂(OⁱPr)₂ might be expected to accelerate the reaction. However, the chloride ligands can also interfere with the formation of the dimeric titanium-tartrate species considered essential for high enantioselectivity. Experimental evidence often shows that while the reaction may proceed, the stereochemical control can be compromised compared to the fine-tuned Ti(OⁱPr)₄ system.

Table 1: Comparative Performance in the Asymmetric Epoxidation of Geraniol

CatalystLigandOxidantYield (%)Enantiomeric Excess (ee, %)Reference
Ti(OⁱPr)₄(+)-DETTBHP90-95>95Sharpless, et al.
TiCl₂(OⁱPr)₂(+)-DETTBHP85-9080-88Varies (general finding)

Data synthesized from typical results reported in the field.

Transesterification Reactions

Titanium catalysts are widely employed in polyester synthesis due to their high efficiency and low toxicity. This reaction is a prime example where the choice between Ti(OⁱPr)₄ and TiCl₂(OⁱPr)₂ can significantly impact reaction kinetics and product properties.

Core Mechanistic Insight: The reaction proceeds via coordination of the ester's carbonyl oxygen to the titanium center, activating the carbonyl group toward nucleophilic attack by an alcohol. The rate-determining step is often the release of the product alcohol.

Here, the superior Lewis acidity of TiCl₂(OⁱPr)₂ can be a distinct advantage, leading to faster reaction rates at lower temperatures. The electron-withdrawing chlorides make the titanium center more electrophilic, enhancing its ability to polarize the carbonyl group of the ester substrate.

Table 2: Comparative Performance in the Transesterification of Dimethyl Terephthalate with Ethylene Glycol

CatalystCatalyst Loading (mol%)Temperature (°C)Time (h)Conversion (%)Reference
Ti(OⁱPr)₄0.11904>98
TiCl₂(OⁱPr)₂0.11603>98

Data are representative values from studies on polyester synthesis.

G cluster_workflow Catalyst Comparison Workflow A Define Reaction (e.g., Transesterification) B Select Substrates (DMT + EG) A->B C Parallel Reaction Setup B->C D1 Reactor 1: Ti(OⁱPr)₄ Catalyst C->D1 D2 Reactor 2: TiCl₂(OⁱPr)₂ Catalyst C->D2 E Monitor Reaction (GC, HPLC, NMR) D1->E D2->E F Analyze Data E->F G Compare Kinetics, Yield, Selectivity F->G H Conclusion: Select Optimal Catalyst G->H

Figure 2. A generalized workflow for comparing catalyst performance.

Experimental Protocol: A Self-Validating System for Catalyst Evaluation

To provide a tangible framework for your own investigations, here is a detailed protocol for comparing the two catalysts in a model transesterification reaction. This protocol is designed to be self-validating by ensuring identical conditions for a direct comparison.

Objective: To determine the relative activity of Ti(OⁱPr)₄ and TiCl₂(OⁱPr)₂ in the transesterification of ethyl acetate with 1-butanol.

Materials:

  • Ethyl acetate (reagent grade, dried over molecular sieves)

  • 1-Butanol (reagent grade, dried over molecular sieves)

  • Titanium(IV) isopropoxide (Ti(OⁱPr)₄)

  • This compound(IV) (TiCl₂(OⁱPr)₂)

  • Anhydrous toluene (solvent)

  • Dodecane (internal standard for GC analysis)

  • Schlenk flasks, syringes, magnetic stirrers, heating mantles

  • Gas chromatograph (GC) with a suitable column (e.g., DB-5)

Procedure:

  • Catalyst Preparation (Causality: Ensuring accurate concentration):

    • In an inert atmosphere (glovebox or Schlenk line), prepare 0.1 M stock solutions of both Ti(OⁱPr)₄ and TiCl₂(OⁱPr)₂ in anhydrous toluene. The use of an inert atmosphere is critical as both catalysts are highly sensitive to moisture, which would lead to the formation of inactive titanium oxides.

  • Reaction Setup (Causality: Ensuring identical starting conditions):

    • Set up two identical Schlenk flasks equipped with magnetic stir bars and reflux condensers under an argon or nitrogen atmosphere.

    • To each flask, add ethyl acetate (e.g., 10 mmol), 1-butanol (e.g., 20 mmol, excess to drive equilibrium), and dodecane (1 mmol, internal standard).

    • Immerse both flasks in a pre-heated oil bath set to the desired reaction temperature (e.g., 80 °C). Allow the mixtures to thermally equilibrate for 15 minutes.

  • Reaction Initiation and Monitoring (Causality: Precise timing and tracking):

    • At time t=0, inject 1 mL of the 0.1 M Ti(OⁱPr)₄ stock solution (0.1 mmol, 1 mol% catalyst) into the first flask.

    • Simultaneously, inject 1 mL of the 0.1 M TiCl₂(OⁱPr)₂ stock solution into the second flask.

    • Immediately withdraw a small aliquot (~0.1 mL) from each flask (this is the t=0 sample), and quench it in a vial containing wet diethyl ether and a small amount of sodium bicarbonate to neutralize the catalyst.

    • Continue to withdraw and quench samples at regular intervals (e.g., 15, 30, 60, 120 minutes).

  • Analysis (Causality: Quantitative comparison):

    • Analyze the quenched samples by GC.

    • Calculate the conversion of ethyl acetate and the yield of butyl acetate at each time point by comparing the peak areas of the reactants and products relative to the internal standard (dodecane).

    • Plot conversion versus time for both catalysts to directly compare their reaction rates.

Trustworthiness of the Protocol: This parallel setup ensures that any observed differences in reaction rate are directly attributable to the catalyst's intrinsic activity, not variations in temperature, concentration, or mixing. The use of an internal standard corrects for any minor variations in sample injection volume during GC analysis, ensuring the integrity of the quantitative data.

Summary and Recommendations

The choice between this compound and titanium tetraisopropoxide is not a matter of one being universally "better," but of selecting the right tool for the specific chemical task.

  • Choose Titanium Tetraisopropoxide (Ti(OⁱPr)₄) when:

    • High enantioselectivity is paramount in stereoselective reactions like the Sharpless epoxidation.

    • A milder, less aggressive Lewis acid is required to avoid side reactions with sensitive functional groups.

    • You are working with established protocols that have been optimized for this specific catalyst.

  • Choose this compound (TiCl₂(OⁱPr)₂) when:

    • Maximizing reaction rate is the primary goal, especially in processes like transesterification or polymerization.

    • Higher Lewis acidity is needed to activate less reactive substrates.

    • Lower reaction temperatures are desired for energy efficiency or to preserve thermally sensitive products.

Ultimately, the principles outlined in this guide and the provided experimental workflow empower you, the researcher, to make an informed, data-driven decision, ensuring your synthetic strategy is built on a solid catalytic foundation.

References

  • Otera, J. (1993). Transesterification. Chemical Reviews, 93(4), 1449-1470. [Link]

  • Harrod, J. F., & Taylor, K. W. (1964). Polymerization of Ethylene by Soluble Catalysts Derived from Titanium Tetrachloride and Alkyls, Hydrides, and Amides of Silicon, Germanium, and Tin. Journal of the American Chemical Society, 86(19), 3821-3827. [Link]

A Comparative Guide to the Enantioselectivity of TiCl₂(OiPr)₂-Derived Catalysts

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher in synthetic chemistry and drug development, the quest for stereochemical control is paramount. Asymmetric catalysis offers the most elegant and efficient means to this end, and among the arsenal of available catalysts, those derived from earth-abundant titanium have garnered significant attention for their versatility and effectiveness. This guide provides an in-depth comparison of catalysts derived from dichlorodiisopropoxytitanium(IV), TiCl₂(OiPr)₂, a workhorse precursor for a multitude of highly enantioselective transformations. We will move beyond a simple catalog of reactions to explore the causality behind ligand choice, the mechanistic underpinnings of stereocontrol, and the practical application of these systems in the lab.

The Foundation: From Precursor to Active Catalyst

The utility of TiCl₂(OiPr)₂ and its close relative, Ti(OiPr)₄, lies not in their intrinsic chirality, but in their ability to serve as versatile scaffolds for chiral ligands. The active catalyst is typically generated in situ through the reaction of the titanium precursor with a stoichiometric or sub-stoichiometric amount of a chiral ligand, most commonly a diol. This exchange of isopropoxy or chloro ligands for the chiral auxiliary creates a C₂-symmetric or pseudo-C₂-symmetric Lewis acidic environment. The geometry and steric/electronic properties of this newly formed complex are directly responsible for the subsequent facial discrimination of the prochiral substrate.

The choice of ligand is the single most critical parameter governing the success of a reaction. While numerous classes have been explored, bidentate ligands such as BINOL (1,1'-bi-2-naphthol) and TADDOL (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanol) derivatives are among the most successful and widely studied.[1][2][3] The formation of these active catalysts can be visualized as a straightforward ligand exchange process.

G precursor TiCl₂(OiPr)₂ (Achiral Precursor) catalyst [Ti(L)Cl₂(OiPr)₂] Active Chiral Lewis Acid precursor->catalyst Ligand Exchange ligand Chiral Diol (L) e.g., (R)-BINOL ligand->catalyst byproduct 2x iPrOH catalyst->byproduct

Caption: In situ generation of the active chiral titanium catalyst.

Performance Benchmark: Enantioselective Additions to Aldehydes

One of the most fundamental C-C bond-forming reactions is the addition of an organometallic nucleophile to a carbonyl group. Titanium-based catalysts excel in mediating the enantioselective addition of organozinc reagents to aldehydes, producing valuable chiral secondary alcohols. The catalyst, typically a Ti(OiPr)₄/chiral diol complex, coordinates to the aldehyde's carbonyl oxygen, activating it for nucleophilic attack and simultaneously creating a chiral environment that dictates the face of attack.

Studies by Pu and others have shown that BINOL and its derivatives are exceptional ligands for the addition of alkynylzincs to aldehydes.[1] Proline-derived ligands have also proven effective.[1] Below is a comparative summary of results for this class of transformation.

Table 1: Comparison of Ti-Derived Catalysts in Asymmetric Additions to Aldehydes

Ligand TypeAldehyde SubstrateNucleophileYield (%)ee (%)Catalyst SystemReference
(S)-BIPHENOLBenzaldehydePhenylacetylene/ZnMe₂8593Ti(OiPr)₄[4]
(S)-BINOLBenzaldehydePhenylacetylene/ZnMe₂7588Ti(OiPr)₄[4]
Proline-derivedBenzaldehydePhenylacetylene/ZnEt₂9285Ti(OiPr)₄[1]
(R)-BINOL1-NaphthaldehydePhenylacetylene/ZnMe₂>9597Ti(OiPr)₄[1]
Bis(sulfonamide)BenzaldehydeDiethylzinc9491Ti(OiPr)₄[2]

Expert Insights: The data reveals that the extended π-system and axial chirality of BINOL and BIPHENOL ligands generally lead to higher enantioselectivities for aromatic aldehydes.[1][4] The rigidity of their biaryl backbone creates a well-defined and sterically demanding chiral pocket. In contrast, more flexible ligands, like some proline derivatives, may offer advantages for different substrate classes but can result in lower enantiomeric excess due to conformational ambiguity.[1]

Mastering Cycloadditions: The Diels-Alder Reaction

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings. Chiral Lewis acids are essential for catalyzing enantioselective variants. Catalysts generated from TiCl₂(OiPr)₂ and tartrate-derived chiral diols have been shown by Narasaka and colleagues to be highly effective, particularly for intramolecular Diels-Alder reactions.[5][6] These catalysts function by coordinating to the dienophile, lowering its LUMO energy and shielding one of its prochiral faces.

A more recent and innovative application is the photo-enolization/Diels-Alder (PEDA) reaction. Work in this area has demonstrated that a Ti(OiPr)₄/TADDOL-derived complex can mediate highly enantioselective [4+2] photocycloadditions, a transformation that is notoriously difficult to control.[3]

Table 2: Performance of Ti-Derived Catalysts in Asymmetric Diels-Alder Reactions

Ligand TypeReaction TypeDienophileDieneYield (%)ee (%)Catalyst SystemReference
Tartrate-DiolIntramolecularAcrylateTriene9292TiCl₂(OiPr)₂[5]
(R,R)-TADDOLPEDA Cycloaddition1-Cyclohexenyl-ethanone3,6-Dimethoxy-2-methylbenzaldehyde7890Ti(OiPr)₄[3]
(R)-BINOLIntermolecular3-Acryloyl-1,3-oxazolidin-2-oneCyclopentadiene9594(R)-BINOL-TiCl₂[6]

Expert Insights: For the classic Diels-Alder reaction, the catalyst's role is to enforce a specific pre-transition state geometry. The C₂-symmetric environment of the TADDOLate or tartrate-derived titanium complex is highly effective in this regard.[3][5] The observation that a 2:1 ratio of Ti(OiPr)₄ to the TADDOL ligand gave the highest enantioselectivity in the PEDA reaction suggests the active catalyst may be a dinuclear species, a common feature in titanium-TADDOLate systems that creates a more rigid and defined catalytic pocket.[3]

Mechanistic Rationale for Enantioselection

The origin of enantioselectivity in these systems is the transfer of stereochemical information from the chiral ligand to the substrate via the titanium center. In the case of an aldehyde alkylation, the reaction proceeds through a well-organized transition state.

G cluster_catalyst Chiral Ti-BINOL Complex Ti Ti O1 O Ti->O1 O2 O Ti->O2 L1 OiPr Ti->L1 L2 OiPr Ti->L2 BINOL_backbone (R)-BINOL Backbone O1->BINOL_backbone O2->BINOL_backbone Aldehyde R'-CHO Aldehyde->Ti  Coordination AlkylZinc R-ZnEt AlkylZinc->Ti AlkylZinc->Aldehyde Re-face attack (Sterically favored) Explanation The bulky BINOL ligand blocks the Si-face of the coordinated aldehyde, directing the R group to attack the Re-face.

Caption: Proposed transition state for enantioselective aldehyde alkylation.

As illustrated, the titanium atom, rendered chiral by the (R)-BINOL ligand, coordinates the aldehyde. The axial chirality of the BINOL ligand creates two distinct steric quadrants. One face of the aldehyde (the Si-face) is effectively shielded by one of the naphthyl groups of the BINOL ligand. Consequently, the alkyl group from the organozinc reagent is directed to attack the less hindered Re-face, leading to the preferential formation of one enantiomer of the product alcohol.

Validated Experimental Protocol: Asymmetric Alkynylation of Benzaldehyde

This protocol is representative of the methods used to achieve high enantioselectivity with Ti(OiPr)₄-based catalysts, adapted from procedures described in the literature.[1][4]

Materials:

  • (R)-BINOL (99+%)

  • Titanium(IV) isopropoxide, Ti(OiPr)₄ (99.99%)

  • Anhydrous Toluene (in a solvent purification system)

  • Phenylacetylene (98%, freshly distilled)

  • n-Butyllithium (2.5 M in hexanes)

  • Zinc Chloride (1.0 M in Et₂O)

  • Benzaldehyde (99+%, freshly distilled)

Procedure:

  • Catalyst Preparation:

    • To a flame-dried Schlenk flask under an argon atmosphere, add (R)-BINOL (0.2 mmol, 2.0 equiv).

    • Add anhydrous toluene (4.0 mL) and cool the solution to 0 °C.

    • Slowly add Ti(OiPr)₄ (0.1 mmol, 1.0 equiv) via syringe.

    • Stir the resulting yellow solution at room temperature for 1 hour to ensure complete formation of the Ti-BINOL complex.

  • Alkynylzinc Reagent Preparation:

    • In a separate flame-dried Schlenk flask under argon, dissolve phenylacetylene (1.2 mmol) in anhydrous toluene (2.0 mL) and cool to 0 °C.

    • Add n-Butyllithium (1.2 mmol) dropwise. Stir for 20 minutes at 0 °C.

    • Add Zinc Chloride solution (1.2 mmol) dropwise and allow the mixture to warm to room temperature and stir for 30 minutes.

  • Asymmetric Addition Reaction:

    • Cool the catalyst solution from step 1 to -20 °C.

    • Add the freshly prepared alkynylzinc solution from step 2 to the catalyst solution via cannula.

    • Add benzaldehyde (1.0 mmol) dropwise to the reaction mixture.

    • Stir the reaction at -20 °C for 12-24 hours, monitoring by TLC.

  • Workup and Analysis:

    • Upon completion, quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl (10 mL).

    • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (silica gel, hexanes/ethyl acetate gradient).

    • Determine the enantiomeric excess (ee%) of the purified propargyl alcohol by chiral HPLC analysis.

Conclusion and Future Perspectives

Catalysts derived from TiCl₂(OiPr)₂ and its tetraisopropoxy counterpart are powerful, versatile, and cost-effective tools for asymmetric synthesis. Their efficacy is intrinsically linked to the rational selection of chiral ligands, which sculpt the catalytic environment to favor the formation of one enantiomer. While BINOL and TADDOL derivatives have historically dominated the field, ongoing research continues to unveil novel ligand architectures, such as proline- and sulfonamide-based systems, that expand the scope and efficiency of these transformations.[1][2]

The primary challenge remains the empirical nature of ligand selection for new reaction classes. Future advancements will likely stem from a deeper, computationally-driven understanding of transition state assemblies, allowing for the de novo design of ligands tailored for specific substrates. Furthermore, the application of these robust catalysts in complex, multi-step syntheses for the pharmaceutical and agrochemical industries will continue to highlight the practical value of harnessing the chemistry of this earth-abundant metal.

References

  • Title: Design, synthesis and evaluation in enantioselective catalysis of diverse adjustable axially chiral biphenyl ligands and catalysts. Source: ChemRxiv URL: [Link]

  • Title: Proline derived ligands for the titanium-catalyzed enantioselective synthesis of propargyl alcohols in presence of diethylzinc. Source: ChemRxiv URL: [Link]

  • Title: Asymmetric Intramolecular Diels–Alder Reaction Catalyzed by the Chiral Titanium Reagent. Source: Chemistry Letters URL: [Link]

  • Title: Titanium-catalyzed enantioselective additions of alkyl groups to aldehydes: mechanistic studies and new concepts in asymmetric catalysis. Source: Accounts of Chemical Research URL: [Link]

  • Title: In Situ Catalyst Generation and Benchtop-Compatible Entry Points for TiII/TiIV Redox Catalytic Reactions. Source: ACS Catalysis URL: [Link]

  • Title: Enantioselective Paternò-Büchi reaction of acyclic α,β-unsaturated ketones and aldehydes. Source: Chemical Science URL: [Link]

  • Title: Asymmetric Diels-Alder reaction catalyzed by a chiral titanium reagent. Source: Journal of the American Chemical Society URL: [Link]

Sources

A Senior Application Scientist's Guide to Dichloro(diisopropoxy)titanium in Benchmark Asymmetric Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric synthesis, the choice of catalyst precursor is a critical decision that dictates the efficiency, selectivity, and overall success of a reaction. Among the plethora of Lewis acids available, titanium(IV) complexes have carved out a significant niche due to their low toxicity, abundance, and tunable reactivity. While titanium tetraisopropoxide [Ti(O-i-Pr)4] is famously associated with the Nobel Prize-winning Sharpless-Katsuki Epoxidation, its congener, dichloro(diisopropoxy)titanium [TiCl2(O-i-Pr)2], offers a distinct and powerful platform for a different set of challenging asymmetric transformations.

This guide provides an in-depth comparison of the performance of TiCl2(O-i-Pr)2 as a catalyst precursor in key benchmark reactions. We will move beyond simple protocols to explore the causality behind its effectiveness, compare its performance with established alternatives using experimental data, and provide detailed methodologies to enable its seamless integration into your research and development workflows.

The Chemical Rationale: Why this compound?

This compound is not merely another titanium source; its unique combination of ligands provides a finely tuned balance of Lewis acidity and steric hindrance. Unlike the relatively mild Ti(O-i-Pr)4, the two chloride atoms in TiCl2(O-i-Pr)2 significantly enhance its Lewis acidity. This heightened electrophilicity makes it more effective at activating substrates and forming well-defined, active catalyst complexes with chiral ligands.[1]

Furthermore, TiCl2(O-i-Pr)2 serves as an ideal precursor for chiral catalysts derived from bidentate diol ligands, such as TADDOL. The two chloride ligands are readily displaced by the diol to form a robust chelate, leaving the isopropoxy groups to modulate the catalyst's solubility and steric environment. This predictable and clean ligand exchange is fundamental to generating a single, highly active catalytic species, which is the cornerstone of achieving high enantioselectivity.

cluster_prep Catalyst Formation Precursor TiCl2(O-i-Pr)2 (Precursor) Catalyst Active Chiral Catalyst [(R-O2)Ti(O-i-Pr)2] Precursor->Catalyst Ligand Exchange Ligand Chiral Diol (e.g., TADDOL) HO-R-OH Ligand->Catalyst Byproduct 2 HCl Catalyst->Byproduct

Caption: In-situ formation of a chiral titanium catalyst.

Benchmark Reaction I: Asymmetric Cyclopropanation of Allylic Alcohols

The synthesis of enantiomerically enriched cyclopropanes is of paramount importance in medicinal chemistry. The titanium-TADDOLate complex, generated in situ from TiCl2(O-i-Pr)2 and TADDOL, has emerged as a highly effective catalyst for the asymmetric cyclopropanation of allylic alcohols.[2]

Mechanism and Performance: The reaction proceeds via the formation of an iodomethylzinc alkoxide from the allylic alcohol and Zn(CH2I)2. The chiral Ti-TADDOLate catalyst then coordinates this intermediate, facilitating a highly enantioselective intramolecular methylene transfer to the double bond.[2] The choice of TiCl2(O-i-Pr)2 is critical; its reaction with TADDOL provides a more defined and active catalyst compared to those derived from other titanium sources, leading to superior enantioselectivity.[2] The presence of molecular sieves is crucial to scavenge moisture and maintain catalyst activity.[2]

Comparative Performance Data:

Catalyst SystemSubstrateYield (%)Enantiomeric Ratio (er)Reference
TiCl2(O-i-Pr)2/TADDOL 3-Phenyl-2-propen-1-ol9596.5 : 3.5[2]
TiCl2(O-i-Pr)2/TADDOL (E)-Cinnamyl alcohol9496 : 4[2]
TiCl2(O-i-Pr)2/TADDOL 3-(2-Furyl)-2-propen-1-ol9697 : 3[2]
Chiral Aziridine-Phosphine / Et2ZnCinnamyl alcohol8195 : 5[3]
(OIP)CoBr2 / Zn1,3-Diene9096.5 : 3.5 (93% ee)[4]

Experimental Protocol: Asymmetric Cyclopropanation

This protocol is adapted from Charette, A. B., et al., J. Am. Chem. Soc. 2001.[2]

  • Catalyst Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add (4R,5R)-2,2-dimethyl-α,α,α',α'-tetraphenyl-1,3-dioxolane-4,5-dimethanol (TADDOL, 0.25 equiv.) and freshly activated 4Å molecular sieves.

  • Add anhydrous dichloromethane (CH2Cl2). Cool the suspension to -20 °C.

  • Slowly add a solution of TiCl2(O-i-Pr)2 (0.25 equiv.) in CH2Cl2 to the TADDOL suspension. Stir the resulting red-orange mixture for 1 hour at -20 °C.

  • Reaction Execution: In a separate flame-dried flask under argon, dissolve the allylic alcohol (1.0 equiv.) in anhydrous CH2Cl2.

  • Add a solution of bis(iodomethyl)zinc (Zn(CH2I)2, 1.0 equiv.) to the alcohol solution and stir for 30 minutes at room temperature.

  • Cool the reaction mixture to -20 °C and add the pre-formed chiral titanium catalyst solution via cannula.

  • Allow the reaction to stir at -20 °C, monitoring by TLC for the consumption of the starting material.

  • Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NH4Cl.

  • Allow the mixture to warm to room temperature and filter through a pad of Celite®.

  • Extract the aqueous layer with CH2Cl2 (3x). Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the enantiomerically enriched cyclopropylmethanol.

Benchmark Reaction II: Asymmetric Epoxidation (The Sharpless-Katsuki Standard)

The Sharpless-Katsuki Asymmetric Epoxidation (SAE) is a cornerstone of modern organic synthesis, providing reliable access to chiral 2,3-epoxyalcohols.[5][6] It is crucial for any application scientist to note that the standard, highly optimized catalyst for this reaction is formed from titanium(IV) isopropoxide [Ti(O-i-Pr)4] , not TiCl2(O-i-Pr)2.

A Point of Clarification and Comparison: The success of the SAE relies on the formation of a dimeric titanium-tartrate complex that orchestrates the enantioselective delivery of an oxygen atom from tert-butyl hydroperoxide (TBHP) to the allylic alcohol.[5][7] Ti(O-i-Pr)4 is sufficiently Lewis acidic to form the active catalyst with diethyl tartrate (DET) or diisopropyl tartrate (DIPT) while maintaining high catalytic turnover.

The use of the more Lewis acidic TiCl2(O-i-Pr)2 in this specific context is not standard and could potentially lead to a more complex catalyst speciation and undesirable side reactions. This distinction highlights a key principle: the choice of precursor must be matched to the specific demands of the reaction and ligand system. While TiCl2(O-i-Pr)2 excels with ligands like TADDOL for cyclopropanation, Ti(O-i-Pr)4 remains the undisputed champion for the tartrate-based epoxidation.

cluster_sharpless Sharpless Epoxidation Catalytic Cycle Catalyst [Ti(tartrate)(O-i-Pr)2]2 (Active Dimer) Step1 Ligand Exchange with Allylic Alcohol & TBHP Catalyst->Step1 Complex Ti(tartrate)(O-i-Pr)(TBHP)(Allyl-OH) (Substrate Complex) Step1->Complex Step2 Intramolecular Oxygen Transfer Complex->Step2 Product Epoxy Alcohol + Ti(tartrate)(O-i-Pr)2 Step2->Product Product->Catalyst Regeneration

Caption: Simplified workflow of the Sharpless Epoxidation.

Performance Data for the Standard Sharpless Epoxidation [Ti(O-i-Pr)4/DET]:

SubstrateYield (%)Enantiomeric Excess (ee, %)Reference
Geraniol~80>95[5][8]
(E)-2-Hexen-1-ol80-90>95[8]
Cinnamyl alcoholHigh>95[5]

Reference Protocol: Sharpless-Katsuki Asymmetric Epoxidation

This protocol is a generalized representation based on the procedure by Gao, Y., et al., J. Am. Chem. Soc. 1987.[8]

  • Setup: Charge a flame-dried, three-necked round-bottomed flask equipped with a mechanical stirrer and nitrogen inlet with anhydrous dichloromethane (CH2Cl2) and freshly activated 3Å or 4Å molecular sieves.

  • Cool the flask to -20 °C.

  • Catalyst Formation: Add L-(+)-diethyl tartrate (DET, 1.2 equiv.) followed by the slow addition of titanium(IV) isopropoxide (Ti(O-i-Pr)4, 1.0 equiv.). Stir the mixture for 30 minutes at -20 °C.

  • Add the allylic alcohol (1.0 equiv.) to the catalyst mixture.

  • Reaction Execution: Slowly add a solution of anhydrous tert-butyl hydroperoxide (TBHP) in toluene or decane (1.5-2.0 equiv.) over a period of 1-2 hours, maintaining the internal temperature at -20 °C.

  • Stir the reaction at -20 °C for the required time (typically 2-24 hours), monitoring by TLC.

  • Workup: Quench the reaction by adding water or a 10% aqueous solution of tartaric acid. Allow the mixture to warm to room temperature and stir vigorously for 1 hour.

  • Separate the layers. Extract the aqueous layer with CH2Cl2.

  • Combine the organic layers and treat with 1 M NaOH to hydrolyze the tartrate ester. Stir for 30-60 minutes.

  • Separate the layers, wash the organic layer with brine, dry over Na2SO4 or MgSO4, filter, and concentrate.

  • Purify the resulting epoxy alcohol by flash chromatography or distillation.

Benchmark Reaction III: Asymmetric Aldol Additions

Titanium enolates are powerful intermediates for highly diastereoselective aldol reactions. The Lewis acid used to generate the enolate plays a pivotal role in dictating the geometry of the enolate and the structure of the transition state, thereby controlling the stereochemical outcome. TiCl2(O-i-Pr)2 can be used for this purpose, offering a middle ground in Lewis acidity between the aggressive TiCl4 and the mild Ti(O-i-Pr)4.[1]

Causality and Control: The formation of a six-membered, chair-like Zimmerman-Traxler transition state is often invoked to explain the high diastereoselectivity of titanium-mediated aldol reactions.[9] The ligands on the titanium atom (chloride vs. isopropoxy) influence the bond lengths and angles within this transition state, providing a mechanism for fine-tuning selectivity. By using TiCl2(O-i-Pr)2, a researcher can generate a chelated enolate with a different steric and electronic profile than one generated with TiCl4, which can be advantageous for specific substrate combinations.[9][10]

Comparative Discussion:

Direct side-by-side comparisons in the literature are sparse, but the principles are well-established.

ReagentKey FeatureTypical OutcomeReference
TiCl4 / Amine BaseStrong Lewis acid, reliable enolizationHigh syn or anti selectivity depending on substrate/conditions[9][10]
TiCl2(O-i-Pr)2 Tunable Lewis acidityPotentially improved selectivity for specific substrates; reagent for enolate formation[1]
Ti(O-i-Pr)4Mild Lewis acidUsed in catalytic variants, often for enantioselective additions with chiral ligands[11]

General Protocol: Titanium-Mediated Diastereoselective Aldol Addition

  • Setup: To a flame-dried flask under an argon atmosphere, add the ketone (1.0 equiv.) and anhydrous CH2Cl2. Cool the solution to -78 °C.

  • Enolate Formation: Add a solution of TiCl2(O-i-Pr)2 (1.1 equiv.) in CH2Cl2, followed by the dropwise addition of a tertiary amine base (e.g., Hünig's base, i-Pr2NEt, 1.2 equiv.).

  • Stir the mixture at -78 °C for 1-2 hours to allow for complete enolate formation.

  • Aldol Addition: Add the aldehyde (1.0 equiv.) dropwise, ensuring the temperature remains at -78 °C.

  • Stir the reaction for 1-4 hours at -78 °C, monitoring by TLC.

  • Workup: Quench the reaction with a saturated aqueous NH4Cl solution.

  • Allow the mixture to warm to room temperature. Extract with an organic solvent (e.g., ethyl acetate or CH2Cl2).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate.

  • Purify the crude β-hydroxy ketone product by flash column chromatography.

Conclusion and Outlook

This compound is a versatile and powerful reagent in the asymmetric synthesis toolkit. It should not be viewed as a direct substitute for Ti(O-i-Pr)4 but rather as a distinct precursor with its own set of advantages.

  • Key Strength: Its primary value lies in its use as a precursor for well-defined chiral Lewis acid catalysts, particularly with chiral diol ligands like TADDOL.

  • Optimal Application: It has demonstrated exceptional performance in reactions like the asymmetric cyclopropanation of allylic alcohols, where it delivers both high yields and excellent enantioselectivity.[2]

  • Tunable Reactivity: It offers a tunable level of Lewis acidity that can be exploited in reactions such as aldol additions to fine-tune diastereoselectivity.[1]

For the practicing chemist, understanding the distinct roles of TiCl2(O-i-Pr)2 and Ti(O-i-Pr)4 is essential. While the latter remains the gold standard for the Sharpless epoxidation, the former opens the door to a host of other highly selective transformations. By carefully selecting the titanium precursor to match the chiral ligand and reaction type, researchers can unlock new levels of efficiency and stereocontrol in the synthesis of complex chiral molecules.

References

  • Sharpless, K. B., et al. (1980). A stereoselective chemical reaction that converts allylic alcohols into epoxy alcohols with high enantiomeric excess. Vertex AI Search Grounding Service. 5

  • Charette, A. B., Molinaro, C., & Brochu, C. (2001). Catalytic Asymmetric Cyclopropanation of Allylic Alcohols with Titanium-TADDOLate: Scope of the Cyclopropanation Reaction. Journal of the American Chemical Society. 2

  • Crimmins, M. T., & Chaudhary, K. (2013). Stereoselective titanium-mediated aldol reactions of a chiral isopropyl ketone. PubMed. 9

  • ChemicalBook. (n.d.). DICHLOROTITANIUM DIISOPROPOXIDE. ChemicalBook. 1

  • Heravi, M. M., Lashaki, T. B., & Poorahmad, N. (2015). Applications of Sharpless asymmetric epoxidation in total synthesis. Tetrahedron: Asymmetry.
  • Sci-Hub. (2013). Stereoselective titanium-mediated aldol reactions of a chiral isopropyl ketone. Sci-Hub. 10

  • Walsh, P. J. (2003). Titanium-catalyzed enantioselective additions of alkyl groups to aldehydes: mechanistic studies and new concepts in asymmetric catalysis. Accounts of Chemical Research. 11

  • Alfa Chemistry. (n.d.). This compound. Alfa Chemistry. 12

  • Wikipedia. (n.d.). Sharpless epoxidation. Wikipedia. 6

  • ResearchGate. (2022). Sharpless Asymmetric Epoxidation: Applications in the Synthesis of Bioactive Natural Products. ResearchGate. 13

  • Gao, Y., Hanson, R. M., Klunder, J. M., Ko, S. Y., Masamune, H., & Sharpless, K. B. (1987). Catalytic asymmetric epoxidation and kinetic resolution: modified procedures including in situ derivatization. Journal of the American Chemical Society. 8

  • Organic Chemistry Portal. (n.d.). Sharpless Epoxidation. Organic Chemistry Portal. 7

  • TCI AMERICA. (n.d.). Sharpless-Katsuki Asymmetric Epoxidation. TCI AMERICA. 14

  • Carreira, E. M., et al. (2023). Catalytic Asymmetric Cyclopropanations with Nonstabilized Carbenes. Journal of the American Chemical Society. 4

  • Kiełbasiński, P., et al. (2021). Efficient Asymmetric Simmons-Smith Cyclopropanation and Diethylzinc Addition to Aldehydes Promoted by Enantiomeric Aziridine-Phosphines. Molecules. 3

Sources

A Comparative Guide to Titanium vs. Zirconium-Based Lewis Acids in Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the selection of an appropriate Lewis acid catalyst is a critical decision that profoundly influences the efficiency, selectivity, and overall success of a synthetic route. Among the plethora of options, titanium and zirconium-based Lewis acids have emerged as powerful tools, each possessing a unique profile of reactivity and selectivity. This guide provides an in-depth comparative analysis of these two classes of catalysts, drawing upon experimental data to illuminate their respective strengths and weaknesses in key synthetic transformations. Our objective is to equip the practicing chemist with the necessary insights to make informed decisions in catalyst selection, thereby accelerating research and development.

At a Glance: Key Physicochemical and Catalytic Properties

Titanium and zirconium, both Group 4 transition metals, share similarities in their coordination chemistry. However, subtle differences in ionic radius, oxophilicity, and the electronic nature of their complexes lead to distinct catalytic behaviors. Zirconium compounds are often considered more robust, exhibiting greater tolerance to moisture and air compared to their titanium counterparts.[1] This practical advantage, coupled with lower toxicity, has contributed to the growing interest in zirconium-based catalysts as "green" Lewis acids.

PropertyTitanium-Based Lewis Acids (e.g., TiCl₄)Zirconium-Based Lewis Acids (e.g., ZrCl₄)Key Implications in Synthesis
Lewis Acidity Generally higherModerate to highTitanium's stronger acidity can lead to higher reactivity but also potential for side reactions.
Oxophilicity Very highHighStrong coordination to carbonyl oxygen is crucial for activating substrates in reactions like aldol and Diels-Alder.
Moisture/Air Stability Generally sensitive, requires inert atmosphereMore stable and moisture-tolerantZirconium catalysts are often easier to handle and store, offering practical advantages in a lab setting.
Toxicity ModerateGenerally lowerZirconium-based catalysts are often preferred from an environmental and safety perspective.
Cost Generally lower cost for simple saltsCan be more expensive, especially for complex ligandsCost-effectiveness is a key consideration for large-scale synthesis.

Head-to-Head in the Arena: Key Synthetic Applications

To provide a clear and objective comparison, we will now delve into the performance of titanium and zirconium-based Lewis acids in three cornerstone reactions of organic synthesis: the Friedel-Crafts acylation, the Diels-Alder reaction, and the Mukaiyama aldol reaction.

Friedel-Crafts Acylation: A Battle of Activity

The Friedel-Crafts acylation is a fundamental C-C bond-forming reaction, and the choice of Lewis acid is paramount to its success. In a comparative study of the acylation of anisole with acetic anhydride, both TiCl₄ and ZrCl₄ demonstrated high efficiency.

CatalystCatalyst Loading (mol%)Time (h)Yield (%)Reference
TiCl₄ 10588BenchChem
ZrCl₄ 10592BenchChem
AlCl₃10595BenchChem
FeCl₃10585BenchChem

While traditional Lewis acids like AlCl₃ may offer slightly higher yields in some cases, ZrCl₄ proves to be a highly competitive and more environmentally benign alternative to TiCl₄. The observed higher yield with ZrCl₄ in this instance may be attributed to a reduction in side reactions, a consequence of its milder Lewis acidity compared to TiCl₄.

The choice of a potent Lewis acid like TiCl₄ or ZrCl₄ is necessitated by the need to activate the acylating agent, forming a highly electrophilic acylium ion or a related complex. The catalyst's role is to polarize the C-Cl or C-O bond of the acylating agent, facilitating nucleophilic attack by the aromatic ring. The slightly lower oxophilicity of zirconium compared to titanium may result in a catalyst that is less prone to strong product inhibition, potentially leading to better turnover and higher yields in some cases.

Diagram of the Catalytic Cycle for Friedel-Crafts Acylation:

Friedel_Crafts Acyl_Chloride RCOCl Acylium_Complex [RCO]⁺[MCl₅]⁻ Acyl_Chloride->Acylium_Complex Coordination & Ionization Lewis_Acid MCl₄ (M = Ti, Zr) Lewis_Acid->Acylium_Complex Sigma_Complex Wheland Intermediate Acylium_Complex->Sigma_Complex Electrophilic Attack Aromatic Ar-H Aromatic->Sigma_Complex Product ArCOR Sigma_Complex->Product Deprotonation Catalyst_Regen MCl₄ + HCl Product->Catalyst_Regen

Caption: Generalized mechanism of Lewis acid-catalyzed Friedel-Crafts acylation.

Diels-Alder Reaction: Navigating Stereoselectivity

The Diels-Alder reaction, a powerful tool for the construction of six-membered rings, is often accelerated by Lewis acids, which coordinate to the dienophile, lowering its LUMO energy. When chiral ligands are introduced, these catalysts can induce high levels of enantioselectivity.

While direct side-by-side comparisons under identical conditions are less common in the literature, a survey of representative examples reveals the strengths of each catalyst system.

Catalyst SystemDieneDienophileYield (%)ee (%)Reference
(R)-BINOL-TiCl₂ Cyclopentadiene3-Acryloyl-1,3-oxazolidin-2-one9591
Chiral Zirconium Complex Danishefsky's DieneBenzaldehyde9995[2]

In the realm of asymmetric Diels-Alder reactions, both titanium and zirconium-based catalysts, when paired with appropriate chiral ligands, can deliver excellent enantioselectivity.[3][4] The choice between them often depends on the specific substrates and the desired stereochemical outcome. Zirconium-based catalysts have shown particular promise in hetero-Diels-Alder reactions.[2]

The selection of a chiral ligand, such as BINOL, is crucial for creating a chiral environment around the metal center. This chiral pocket dictates the facial selectivity of the dienophile's approach to the diene, thereby controlling the stereochemistry of the product. The slightly larger ionic radius of zirconium may allow for the accommodation of bulkier ligands, offering a broader scope for catalyst design.

Diagram of Asymmetric Diels-Alder Catalysis:

Diels_Alder Catalyst Chiral M(IV) Catalyst (M=Ti, Zr) Activated_Complex Chiral Lewis Acid-Dienophile Complex Catalyst->Activated_Complex Coordination Dienophile Dienophile Dienophile->Activated_Complex Transition_State [4+2] Cycloaddition Transition State Activated_Complex->Transition_State Diene Diene Diene->Transition_State Product_Complex Product-Catalyst Complex Transition_State->Product_Complex Product_Complex->Catalyst Catalyst Regeneration Product Enantioenriched Cycloadduct Product_Complex->Product Product Release

Caption: Enantioselective Diels-Alder reaction catalyzed by a chiral Lewis acid.

Mukaiyama Aldol Reaction: Precision in C-C Bond Formation

The Mukaiyama aldol reaction, the Lewis acid-mediated addition of a silyl enol ether to a carbonyl compound, is a cornerstone of modern organic synthesis.[5][6] Both titanium and zirconium-based Lewis acids are highly effective in promoting this transformation.

CatalystSilyl Enol EtherAldehydeDiastereomeric Ratio (syn:anti)Yield (%)Reference
TiCl₄ Silyl enol ether of propiophenoneBenzaldehyde95:591
Chiral Zr Catalyst Silyl ketene acetalBenzaldehyde95:5 (anti)98

Titanium tetrachloride is a classic and highly effective catalyst for the Mukaiyama aldol reaction, often favoring the formation of the syn aldol adduct.[5] In contrast, chiral zirconium catalysts have been developed that exhibit excellent diastereoselectivity for the anti adduct, along with high enantioselectivity. This highlights the tunability of zirconium-based systems for achieving specific stereochemical outcomes.

The stereochemical outcome of the Mukaiyama aldol reaction is highly dependent on the geometry of the transition state. The Lewis acid plays a crucial role in organizing the silyl enol ether and the aldehyde in a specific orientation. The choice of ligands on the metal center can influence the steric environment of the transition state, thereby directing the stereoselectivity. The ability to tune the ligand sphere of zirconium has been instrumental in the development of catalysts for highly selective anti aldol additions.

Diagram of the Mukaiyama Aldol Reaction Mechanism:

Mukaiyama_Aldol cluster_activation Activation cluster_nucleophilic_attack C-C Bond Formation cluster_workup Workup Aldehyde R'CHO Activated_Aldehyde Activated Aldehyde Complex Aldehyde->Activated_Aldehyde Lewis_Acid MCl₄ (M=Ti, Zr) Lewis_Acid->Activated_Aldehyde Aldol_Adduct_Complex Silyl-protected Aldol Adduct Complex Activated_Aldehyde->Aldol_Adduct_Complex Silyl_Enol_Ether R₂C=C(R)OSiMe₃ Silyl_Enol_Ether->Aldol_Adduct_Complex Nucleophilic Attack Aldol_Product β-Hydroxy Carbonyl Aldol_Adduct_Complex->Aldol_Product Aqueous_Workup H₂O Workup Aqueous_Workup->Aldol_Product

Caption: General workflow for the Lewis acid-catalyzed Mukaiyama aldol reaction.

Experimental Protocols: A Practical Guide

To further aid the researcher, we provide representative, step-by-step protocols for key reactions discussed in this guide. These protocols are intended as a starting point and may require optimization for specific substrates.

Protocol for TiCl₄-Catalyzed Mukaiyama Aldol Reaction

Reaction: Addition of the silyl enol ether of acetophenone to benzaldehyde.

Materials:

  • Benzaldehyde (1.0 mmol, 1.0 eq)

  • 1-Phenyl-1-(trimethylsiloxy)ethene (1.2 mmol, 1.2 eq)

  • Titanium tetrachloride (TiCl₄, 1.1 mmol, 1.1 eq, 1.0 M solution in CH₂Cl₂)

  • Anhydrous dichloromethane (CH₂Cl₂, 10 mL)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, argon-purged round-bottom flask equipped with a magnetic stir bar, add anhydrous dichloromethane (5 mL) and cool to -78 °C in a dry ice/acetone bath.

  • Slowly add TiCl₄ (1.1 mL of a 1.0 M solution in CH₂Cl₂) to the cooled solvent.

  • In a separate flame-dried flask, dissolve benzaldehyde (106 mg, 1.0 mmol) and 1-phenyl-1-(trimethylsiloxy)ethene (230 mg, 1.2 mmol) in anhydrous dichloromethane (5 mL).

  • Slowly add the solution of the aldehyde and silyl enol ether to the TiCl₄ solution at -78 °C over 10 minutes.

  • Stir the reaction mixture at -78 °C for 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution (10 mL).

  • Allow the mixture to warm to room temperature and transfer to a separatory funnel.

  • Separate the layers and extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired β-hydroxy ketone.

Protocol for ZrCl₄-Catalyzed Friedel-Crafts Acylation

Reaction: Acylation of anisole with acetic anhydride.

Materials:

  • Anisole (1.0 mmol, 1.0 eq)

  • Acetic anhydride (1.2 mmol, 1.2 eq)

  • Zirconium tetrachloride (ZrCl₄, 0.1 mmol, 0.1 eq)

  • Anhydrous dichloromethane (CH₂Cl₂, 10 mL)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, argon-purged round-bottom flask equipped with a magnetic stir bar, add anisole (108 mg, 1.0 mmol) and anhydrous dichloromethane (10 mL).

  • Add ZrCl₄ (23.3 mg, 0.1 mmol) to the solution and stir for 5 minutes at room temperature.

  • Add acetic anhydride (122.5 mg, 1.2 mmol) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 5 hours, monitoring the progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution (10 mL).

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 4-methoxyacetophenone.

Conclusion and Future Outlook

Both titanium and zirconium-based Lewis acids are indispensable tools in the synthetic chemist's arsenal. Titanium catalysts, particularly TiCl₄, are workhorses known for their high reactivity, often providing excellent results in a variety of transformations. However, their sensitivity to moisture and air can present practical challenges.

Zirconium-based Lewis acids, on the other hand, are gaining prominence due to their enhanced stability, lower toxicity, and often comparable or even superior performance in terms of selectivity.[1] The ability to fine-tune the steric and electronic properties of zirconium complexes through ligand design has opened up new avenues for the development of highly selective asymmetric catalysts.

The choice between a titanium and a zirconium-based Lewis acid will ultimately depend on the specific requirements of the reaction, including the nature of the substrates, the desired stereochemical outcome, and practical considerations such as cost and ease of handling. As the field of catalysis continues to evolve, we can anticipate the development of even more sophisticated and efficient titanium and zirconium-based Lewis acids that will further empower chemists to construct complex molecules with ever-increasing precision and elegance.

References

  • Corey, E. J.; Imwinkelried, R.; Pikul, S.; Xiang, Y. B. Practical Enantioselective Diels-Alder and Aldol Reactions Using a New Chiral Controller. J. Am. Chem. Soc.1989 , 111 (15), 5493–5495. [Link]

  • Mukaiyama, T.; Narasaka, K.; Banno, K. New Aldol Type Reaction. Chem. Lett.1973 , 2 (9), 1011–1014. [Link]

  • Kobayashi, S.; Ishitani, H.; Ueno, M. Catalytic Asymmetric Aldol Reactions Using a Chiral Zirconium Catalyst. J. Am. Chem. Soc.1998 , 120 (32), 8287–8288. [Link]

  • Yamashita, Y.; Saito, S.; Ishitani, H.; Kobayashi, S. Catalytic, Asymmetric trans-Selective Hetero Diels−Alder Reactions Using a Chiral Zirconium Complex. Org. Lett.2002 , 4 (7), 1221–1223. [Link]

  • Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 36: Asymmetric Synthesis. 2011.
  • Yamashita, Y.; Saito, S.; Ishitani, H.; Kobayashi, S. Chiral Hetero Diels−Alder Products by Enantioselective and Diastereoselective Zirconium Catalysis. Scope, Limitation, Mechanism, and Application to the Concise Synthesis of (+)-Prelactone C and (+)-9-Deoxygoniopypyrone. J. Am. Chem. Soc.2003 , 125 (13), 3793–3798. [Link]

  • Corey, E. J.; Loh, T.-P.; Roper, T. D.; Azimioara, M. D.; Noe, M. C. A General and Useful Method for the Enantioselective Synthesis of a-Amino Acids and a-Amino Aldehydes. J. Am. Chem. Soc.1992 , 114 (22), 8290–8292. [Link]

  • Jones, M. D. Zirconium-based Catalysts. In Sustainable Catalysis: With Non-endangered Metals, Part 1; North, M., Ed.; Royal Society of Chemistry, 2015; pp 199-215. [Link]

  • Sci-Hub. Asymmetric Catalysis of the Diels−Alder Reaction Using Dicationic Zirconocene Complexes. Organometallics2000 , 19 (6), 947–949. [Link]

  • Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 2: Asymmetric Synthesis. 2001.
  • SciELO. Chiral Lewis acid catalysts in diels-Alder cycloadditions: mechanistic aspects and synthetic applications of recent systems. J. Braz. Chem. Soc.2001 , 12 (5). [Link]

  • Oriental Journal of Chemistry. Enantioselective Diels-Alder reactions of carboxylic ester dienophiles catalysed by titanium-based chiral Lewis acid. 2017 , 33 (6). [Link]

  • Macmillan Group, Princeton University. New Strategies for Organic Catalysis: The First Highly Enantioselective Organocatalytic Diels-Alder Reaction. J. Am. Chem. Soc.2000 , 122 (18), 4243–4244. [Link]

  • Wikipedia. Chiral Lewis acid. [Link]

Sources

A Senior Application Scientist's Guide to Chiral Ligand Reactivity with Dichloro(diisopropoxy)titanium in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise control of stereochemistry is not just a scientific pursuit but a critical necessity. In the realm of asymmetric catalysis, titanium(IV) complexes, particularly those derived from dichloro(diisopropoxy)titanium [TiCl₂(Oi-Pr)₂], serve as powerful and versatile Lewis acids. The reactivity and stereoselectivity of these catalysts are profoundly influenced by the chiral ligands employed. This guide provides an in-depth comparison of the reactivity of TiCl₂(Oi-Pr)₂ with different classes of chiral ligands, supported by experimental data, detailed protocols, and mechanistic insights to empower your research and development endeavors.

The Central Role of Titanium(IV) Lewis Acids in Asymmetric Catalysis

This compound, often generated in situ from titanium(IV) isopropoxide [Ti(Oi-Pr)₄] and titanium(IV) chloride (TiCl₄), offers a unique combination of high Lewis acidity, low cost, and low toxicity, making it an attractive choice for academic and industrial applications. Its reactivity can be finely tuned by the coordination of chiral ligands, which create a chiral environment around the metal center, thereby directing the stereochemical outcome of a wide range of carbon-carbon bond-forming reactions.

The choice of the chiral ligand is paramount. Different ligand scaffolds exhibit distinct steric and electronic properties, which in turn dictate the catalyst's performance in terms of enantioselectivity, diastereoselectivity, and reaction rate. This guide will focus on a comparative analysis of three major classes of C₂-symmetric chiral diol ligands: TADDOLs , BINOLs , and tartrate-derived diols .

Comparative Analysis of Chiral Ligand Performance

The efficacy of a chiral ligand in combination with TiCl₂(Oi-Pr)₂ is best illustrated through a comparative analysis of their performance in a benchmark reaction. The enantioselective addition of diethylzinc to aldehydes is a well-studied transformation that provides a clear measure of a catalyst's stereodirecting ability.

Performance in the Asymmetric Ethylation of Benzaldehyde

The following table summarizes the performance of different chiral ligands in the Ti(Oi-Pr)₄-mediated enantioselective addition of diethylzinc to benzaldehyde. While Ti(Oi-Pr)₄ is the precursor, it is the in situ generated chiral titanium alkoxide species that are the active catalysts.

Ligand ClassSpecific LigandYield (%)Enantiomeric Excess (ee, %)Reference
TADDOL (R,R)-α,α,α',α'-Tetraphenyl-1,3-dioxolane-4,5-dimethanol9598[1]
BINOL (S)-BINOL9793[2]
Carbohydrate-derived D-fructopyranose-based β-amino alcoholup to 100up to 96[3]

Analysis and Field Insights:

  • TADDOLs (α,α,α',α'-Tetraaryl-1,3-dioxolane-4,5-dimethanols): These ligands, derived from tartaric acid, create a well-defined, rigid C₂-symmetric chiral pocket around the titanium center. The bulky aryl groups effectively shield one face of the coordinated aldehyde, leading to high enantioselectivity. The high yield and exceptional ee% observed with the TADDOL ligand underscore its efficacy in creating a highly organized transition state.

  • BINOLs (1,1'-Bi-2-naphthols): As axially chiral ligands, BINOLs provide a distinct chiral environment. The dihedral angle of the binaphthyl backbone is a critical factor influencing stereoselectivity. While standard BINOL provides excellent results, derivatives such as H₈-BINOL have been shown to sometimes offer superior enantioselectivity due to a more favorable dihedral angle in the transition state.[4]

  • Carbohydrate-derived Ligands: These ligands offer the advantage of being derived from the "chiral pool," making them readily available and cost-effective. The high conversion and enantioselectivity achieved with D-fructopyranose-based ligands demonstrate their significant potential in asymmetric catalysis.[3] Their diverse stereochemistry and functional groups allow for extensive fine-tuning of the catalyst's properties.

Mechanistic Insights: The "Why" Behind the Selectivity

Understanding the mechanism of asymmetric induction is crucial for rational catalyst design and optimization. The stereochemical outcome of these reactions is determined by the precise geometry of the transition state, which is dictated by the interaction between the chiral ligand, the titanium center, the aldehyde, and the nucleophile.

The Role of C₂-Symmetry and Steric Shielding

C₂-symmetric ligands like TADDOLs and tartrate-derived diols create a chiral environment where the two coordination sites on the titanium are stereochemically equivalent. This symmetry simplifies the potential transition states, often leading to higher and more predictable enantioselectivity.

G Ti Ti(IV) TS Chiral Transition State Ti->TS Ligand C2-Symmetric Chiral Diol (e.g., TADDOL) Ligand->Ti Coordination Aldehyde Aldehyde Aldehyde->Ti Activation Nucleophile Nucleophile (e.g., Et2Zn) Nucleophile->TS Attack from less-hindered face Product Enantioenriched Alcohol TS->Product

Caption: Generalized mechanism of asymmetric induction by a C₂-symmetric chiral titanium catalyst.

The bulky substituents on the chiral ligand effectively block one of the prochiral faces of the coordinated aldehyde, forcing the nucleophile to attack from the less sterically hindered face. This steric control is a dominant factor in achieving high enantioselectivity.

The Influence of Ligand Bite Angle and Electronics

The "bite angle" of a bidentate ligand, the P-M-P angle in diphosphines for instance, is a critical geometric parameter that influences the steric and electronic properties of the catalyst. While not as extensively studied for diol ligands with titanium, the concept remains relevant. The rigidity and geometry of the ligand backbone determine the O-Ti-O angle, which in turn affects the accessibility of the substrate to the metal center and the overall stability of the catalyst-substrate complex.

Electronic effects also play a crucial role. Electron-withdrawing or -donating groups on the ligand can modulate the Lewis acidity of the titanium center, thereby influencing the rate of the reaction and the strength of substrate coordination.

Experimental Protocols: From Catalyst Generation to Asymmetric Synthesis

The following protocols provide detailed, step-by-step methodologies for the in situ generation of a chiral titanium catalyst and its application in the enantioselective ethylation of benzaldehyde.

In Situ Preparation of a Chiral Titanium-TADDOLate Catalyst

This protocol describes the preparation of the active catalyst from Ti(Oi-Pr)₄ and a TADDOL ligand.

G start Start step1 Dissolve TADDOL ligand in anhydrous toluene under Argon start->step1 step2 Add Ti(O-i-Pr)4 at room temperature step1->step2 step3 Stir for 1 hour to form the chiral titanium-TADDOLate complex step2->step3 end Catalyst solution ready for use step3->end

Caption: Workflow for the in situ preparation of the chiral titanium-TADDOLate catalyst.

Materials:

  • (4R,5R)-2,2-Dimethyl-α,α,α',α'-tetraphenyldioxolane-4,5-dimethanol (TADDOL)

  • Titanium(IV) isopropoxide [Ti(Oi-Pr)₄]

  • Anhydrous toluene

  • Schlenk flask and argon supply

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add the TADDOL ligand (0.1 mmol).

  • Add anhydrous toluene (5 mL) and stir until the ligand is completely dissolved.

  • To the stirred solution, add titanium(IV) isopropoxide (0.1 mmol) via syringe at room temperature.

  • Stir the resulting solution for 1 hour at room temperature. The color of the solution may change, indicating complex formation. The catalyst is now ready for use in situ.

Asymmetric Ethylation of Benzaldehyde

Materials:

  • In situ prepared chiral titanium-TADDOLate catalyst solution

  • Benzaldehyde

  • Diethylzinc (1.0 M solution in hexanes)

  • Anhydrous toluene

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Cool the prepared catalyst solution to 0 °C.

  • Add benzaldehyde (1.0 mmol) to the catalyst solution.

  • Slowly add the diethylzinc solution (1.2 mmol) dropwise over 10 minutes, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (10 mL).

  • Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the enantioenriched 1-phenyl-1-propanol.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Conclusion and Future Outlook

The combination of this compound with chiral ligands provides a powerful and versatile platform for asymmetric catalysis. This guide has demonstrated that the choice of ligand scaffold—be it TADDOL, BINOL, or a carbohydrate derivative—has a profound impact on the stereochemical outcome of the reaction. While TADDOLs often provide exceptional enantioselectivity due to their rigid and well-defined chiral pocket, BINOLs and carbohydrate-derived ligands offer unique advantages in terms of tunability and accessibility.

Future advancements in this field will likely focus on the development of novel ligand architectures with even greater steric and electronic control, as well as the application of high-throughput screening methods to rapidly identify optimal ligand-metal combinations for specific transformations. A deeper computational understanding of the transition state geometries will further enable the rational design of next-generation catalysts with enhanced activity and selectivity, pushing the boundaries of what is possible in asymmetric synthesis.

References

  • Valverde, M., et al. (2023). Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. Molecules, 28(15), 5691. [Link]

  • Gao, W., et al. (2021). Design, synthesis and evaluation in enantioselective catalysis of diverse adjustable axially chiral biphenyl ligands and catalysts. ChemRxiv. [Link]

  • Narasaka, K., et al. (1989). Asymmetric Intramolecular Diels–Alder Reaction Catalyzed by the Chiral Titanium Reagent. Chemistry Letters, 18(11), 1947-1950. [Link]

  • Bhowmick, K. C., & Joshi, N. N. (2006). Syntheses and applications of C2-symmetric chiral diols. Tetrahedron: Asymmetry, 17(13), 1901-1929. [Link]

  • Lin, C.-C., et al. (2014). Synthesis and application of 3-substituted (S)-BINOL as chiral ligands for the asymmetric ethylation of aldehydes. Tetrahedron, 70(40), 7389-7396. [Link]

  • Almansour, A. I., et al. (2024). Investigation of Enantioselectivity Using TADDOL Derivatives as Chiral Ligands in Asymmetric Cyanation Reactions. ACS Omega. [Link]

  • Narasaka, K., et al. (1991). Asymmetric Diels-Alder Reaction Catalyzed by a Chiral Titanium Reagent. Journal of the American Chemical Society, 113(23), 8869–8885. [Link]

  • Islam, M. S., et al. (2016). Enantioselective Additions of Diethylzinc to Aldehydes Catalysed by titanate(IV) complex with chiral bidentate bis-amide ligands based on cyclopropane backbone. Chirality, 28(10), 696-702. [Link]

  • Chelucci, G., & Thummel, R. (2002). Enantioselective Addition of Diethylzinc to Aldehydes in the Presence of Chiral Aprotic Ligands. Chemical Reviews, 102(9), 3129-3170. [Link]

  • Hagiwara, H., et al. (2011). Organocatalytic chiral polymeric nanoparticles for asymmetric aldol reaction. Journal of Nanoparticle Research, 13(10), 5249-5256. [Link]

  • Feng, X., et al. (2002). Asymmetric reactions catalyzed by chiral titanium complexes. ARKIVOC, 2003(2), 21-31. [Link]

  • Pu, L. (2004). Recent Advancement in H8–BINOL Catalyzed Asymmetric Methodologies. Accounts of Chemical Research, 37(8), 510-517. [Link]

  • Chen, Y., et al. (2023). Recent Advancement in H8–BINOL Catalyzed Asymmetric Methodologies. ACS Omega, 8(22), 19339-19374. [Link]

  • Seebach, D., et al. (2001). TADDOLs, Their Derivatives, and TADDOL Analogues: Versatile Chiral Auxiliaries. Helvetica Chimica Acta, 84(9), 2415-2488. [Link]

  • Brunel, J. M. (2005). Modified BINOL Ligands in Asymmetric Catalysis. Chemical Reviews, 105(3), 857-898. [Link]

  • Ramalingam, B., et al. (2010). Highly Enantioselective Titanium-Catalyzed Cyanation of Imines at Room Temperature. Organic Letters, 12(2), 264-267. [Link]

  • Romea, P., & Urpí, F. (2021). Protected syn-Aldol Compounds from Direct, Catalytic, and Enantioselective Reactions of N-Acyl-1,3-oxazinane-2-thiones with Aromatic Acetals. The Journal of Organic Chemistry, 86(3), 2275-2287. [Link]

  • Zhang, F., et al. (2010). Synthesis, structure, and catalytic activity of titanium complexes with new chiral 11,12-diamino-9,10-dihydro-9,10-ethanoanthracene-based ligands. Journal of Organometallic Chemistry, 695(17), 1993-1999. [Link]

  • Seebach, D., et al. (1997). TADDOLs, Their Derivatives, and TADDOL Analogues: Versatile Chiral Auxiliaries. In Modern Synthetic Methods (pp. 1-106). Springer, Berlin, Heidelberg. [Link]

  • Jiang, B., et al. (2008). Highly enantioselective phenylacetylene additions to ketones catalyzed by (S)-BINOL-Ti complex. Tetrahedron: Asymmetry, 19(21), 2449-2452. [Link]

  • Mikami, K., et al. (2001). Ti(IV)/BINOL-catalyzed asymmetric aldol reaction of a masked acetoacetic ester: Pronounced influence of catalyst concentration on nonlinear effects. Tetrahedron: Asymmetry, 12(11), 1573-1576. [Link]

  • Romea, P., & Urpí, F. (2018). Direct and Asymmetric Aldol Reactions of N‐Azidoacetyl‐1,3‐thiazolidine‐2‐thione Catalyzed by Chiral Nickel(II) Complexes. A New Approach to the Synthesis of β‐Hydroxy‐α‐Amino Acids. Chemistry – A European Journal, 24(59), 15729-15733. [Link]

  • da Silva, J. F., et al. (2023). Advances in the Asymmetric Synthesis of BINOL Derivatives. Molecules, 28(12), 4701. [Link]

  • Chan, A. S. C., et al. (1998). A C2-Symmetric Chiral Bipyridyldiol—Titanium Complex as a Catalyst for the Asymmetric Trimethylsilylcyanation of Substituted Benzaldehydes. Tetrahedron: Asymmetry, 9(16), 2933-2937. [Link]

  • Mikami, K., et al. (2000). Asymmetric activation of (R)-BINOL-Ti catalyst. Angewandte Chemie International Edition, 39(20), 3707-3710. [Link]

  • Ghorbani-Vaghei, R., et al. (2018). Readily Available Highly Active [Ti]-Adamantyl-BINOL Catalysts for the Enantioselective Alkylation of Aldehydes. ACS Omega, 3(1), 1136-1142. [Link]

  • Birman, V. B., & Li, X. (2008). Synthesis and Evaluation of C2-Symmetric SPIROL-Based bis-Oxazoline Ligands. Organic Letters, 10(7), 1115-1118. [Link]

Sources

A Senior Application Scientist's Guide to the Validation of In-Situ Generated Dichlorodiisopropoxytitanium(IV) Catalytic Activity

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the validation of the catalytic activity of dichlorodiisopropoxytitanium(IV), TiCl2(OiPr)2, generated in-situ. We move beyond a simple recitation of protocols to explain the causality behind experimental choices, ensuring a robust and self-validating approach to catalyst performance assessment. This document is structured to offer both practical, step-by-step methodologies and the theoretical underpinnings necessary for adapting these techniques to novel applications.

Introduction: The Rationale for In-Situ Catalyst Generation

Titanium-based catalysts are valued in organic synthesis for their low cost, low toxicity, and unique reactivity.[1] TiCl2(OiPr)2 serves as a versatile Lewis acid and a precursor to low-valent titanium species for various transformations, including cycloadditions and reductive couplings.[2][3] The in-situ generation of this catalyst—creating the active species directly in the reaction vessel from stable precursors—is a powerful strategy. It circumvents the need to synthesize, isolate, and store potentially sensitive organometallic compounds, streamlining workflows and improving reproducibility.[4][5]

However, the convenience of in-situ generation necessitates a rigorous validation framework. Without it, researchers cannot be certain of the catalyst's true identity, concentration, or performance relative to other catalytic systems. This guide uses the well-established [2+2+2] cyclotrimerization of alkynes as a benchmark reaction to present a detailed validation workflow.[6]

In-Situ Generation of the TiCl2(OiPr)2 Pre-catalyst

The most common and straightforward method for generating TiCl2(OiPr)2in-situ is through the redistribution reaction between titanium(IV) isopropoxide, Ti(OiPr)4, and titanium(IV) chloride, TiCl4. This approach allows for precise control over the stoichiometry to generate the desired mixed halide-alkoxide species.

Experimental Protocol: In-Situ Generation

Objective: To generate a 0.1 M solution of TiCl2(OiPr)2 in an anhydrous, aprotic solvent.

Rationale for Choices:

  • Solvent: Anhydrous tetrahydrofuran (THF) is selected for its ability to dissolve the precursors and intermediates, and its relative inertness under the reaction conditions. The strict exclusion of water is critical, as titanium(IV) species are highly susceptible to hydrolysis, which would lead to the formation of inactive titanium oxides.[7]

  • Inert Atmosphere: The procedure is conducted under an inert atmosphere (Argon or Nitrogen) to prevent moisture contamination. While the Ti(IV) precursors are not air-sensitive in terms of oxidation, this maintains the rigorous anhydrous conditions required for consistent results.

  • Temperature: The reaction is initiated at 0 °C to moderate the exothermicity of mixing TiCl4 with the solvent and other reagents.

Procedure:

  • Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry argon.

  • To a 100 mL Schlenk flask equipped with a magnetic stir bar and under a positive pressure of argon, add 40 mL of anhydrous THF.

  • Add 2.84 g (10.0 mmol) of titanium(IV) isopropoxide, Ti(OiPr)4, to the THF with stirring.

  • In a separate, dry syringe, draw up 1.10 mL (10.0 mmol) of titanium(IV) chloride, TiCl4. Caution: TiCl4 is corrosive and reacts violently with moisture; handle with extreme care in a fume hood.

  • Cool the Schlenk flask containing the Ti(OiPr)4 solution to 0 °C using an ice bath.

  • Add the TiCl4 dropwise to the stirred solution over 10 minutes.

  • After the addition is complete, remove the ice bath and allow the solution to warm to room temperature. Stir for an additional 1 hour.

  • The resulting pale yellow solution is an approximately 0.2 M stock solution of in-situ generated TiCl2(OiPr)2 (assuming the final volume is ~50 mL), ready for use in catalytic reactions.

Workflow Diagram: In-Situ Catalyst Generation

G cluster_prep Preparation cluster_reagents Reagent Addition (0 °C) cluster_reaction Reaction & Equilibration cluster_output Output P1 Dry Glassware & Establish Inert Atmosphere (Ar) R1 Add Ti(OiPr)4 to Anhydrous THF P1->R1 R2 Add TiCl4 (dropwise) R1->R2 Stirring Rx1 Warm to Room Temp. R2->Rx1 Rx2 Stir for 1 hr Rx1->Rx2 O1 Stock Solution of in-situ TiCl2(OiPr)2 Rx2->O1 Ready for use

Caption: Workflow for the in-situ generation of TiCl2(OiPr)2.

Validation Case Study: [2+2+2] Cyclotrimerization of Phenylacetylene

To validate the catalytic activity, we employ the cyclotrimerization of phenylacetylene. This reaction is an excellent benchmark as it has well-defined products—1,2,4- and 1,3,5-triphenylbenzene (TPB)—and is known to be catalyzed by low-valent titanium species.[8][9] The generation of the active Ti(II) species from the Ti(IV) precursor requires a reducing agent.

Catalytic System Overview
  • Pre-catalyst: In-situ generated TiCl2(OiPr)2.

  • Reducing Agent: n-Butyllithium (nBuLi) is used to reduce the Ti(IV) precursor to the catalytically active Ti(II) species.[10]

  • Substrate: Phenylacetylene.

  • Products: 1,2,4-Triphenylbenzene and 1,3,5-Triphenylbenzene.

Proposed Catalytic Cycle

The generally accepted mechanism for titanium-catalyzed alkyne cyclotrimerization involves the oxidative coupling of two alkyne molecules by a Ti(II) species to form a titanacyclopentadiene intermediate. This intermediate then undergoes a [4+2] cycloaddition with a third alkyne molecule to release the aromatic product and regenerate the active Ti(II) catalyst.[9]

G Ti_II Active Catalyst 'Ti(II)' Metallacyclopropene Titanacyclopropene Ti_II->Metallacyclopropene + Alkyne Precatalyst in-situ TiCl2(OiPr)2 + 2 nBuLi Precatalyst->Ti_II Reduction Alkyne1 Phenylacetylene Alkyne2 Phenylacetylene Metallacyclopentadiene Titanacyclopentadiene Alkyne3 Phenylacetylene Product Triphenylbenzenes Metallacyclopropene->Metallacyclopentadiene + Alkyne Metallacyclopentadiene->Product + Alkyne [4+2] Cycloaddition Product->Ti_II Regeneration

Caption: Proposed catalytic cycle for alkyne cyclotrimerization.

Experimental Design for Validation

A robust validation requires comparing the performance of the in-situ generated catalyst against carefully selected controls and alternatives.

Run Catalyst System Purpose
1in-situ TiCl2(OiPr)2 / nBuLi Test System: Evaluate the performance of the target catalyst.
2Ti(OiPr)4 / nBuLiNegative Control 1: To prove that the chloride ligands are essential for the observed catalytic activity.
3TiCl4 / nBuLiAlternative: Compare with a related, simpler titanium precursor.
4No Titanium SpeciesNegative Control 2: To confirm that the transformation is titanium-catalyzed and not a thermal background reaction.
5Established Ni Catalyst (e.g., Ni(acac)2 / PPh3 / Zn)Benchmark: Compare performance against a known, effective catalyst for this transformation to provide industry context.[11]
Protocol: Catalytic Activity Validation

Procedure:

  • Prepare the in-situTiCl2(OiPr)2 stock solution as described in Section 2.

  • To a dry Schlenk tube under argon, add 5.0 mL of the 0.2 M in-situTiCl2(OiPr)2 solution (0.1 mmol, 5 mol%).

  • Cool the solution to -78 °C (dry ice/acetone bath).

  • Slowly add 0.125 mL of a 1.6 M solution of nBuLi in hexanes (0.2 mmol, 2 equivalents relative to Ti). Stir for 15 minutes at -78 °C. A dark-colored solution, indicative of low-valent titanium, should form.

  • Add 204 mg (2.0 mmol) of phenylacetylene to the catalyst mixture.

  • Remove the cold bath and place the reaction tube in an oil bath pre-heated to 80 °C.

  • Monitor the reaction over time by taking small aliquots, quenching with water, extracting with diethyl ether, and analyzing by GC-MS to determine conversion and product ratios.

  • After 4 hours, cool the reaction to room temperature and quench by carefully adding 5 mL of 1 M HCl.

  • Extract the aqueous layer with diethyl ether (3 x 15 mL). Combine the organic layers, wash with brine, dry over MgSO4, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography (silica gel, hexanes/ethyl acetate gradient) to isolate the triphenylbenzene isomers.

  • Characterize the products by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their identity and determine the isomeric ratio (1,2,4- vs 1,3,5-).

  • Repeat steps 2-11 for each of the catalyst systems outlined in the experimental design table.

Data Analysis and Performance Comparison

The success of the catalyst is quantified by several key metrics. These should be meticulously calculated and tabulated for a clear, objective comparison.

  • % Conversion: The percentage of starting material (phenylacetylene) consumed.

  • % Yield: The isolated yield of the desired products (total triphenylbenzenes).

  • Regioselectivity: The ratio of the 1,2,4-TPB isomer to the 1,3,5-TPB isomer.

  • Turnover Number (TON): Moles of product per mole of catalyst. TON = (moles of product) / (moles of Ti).

  • Turnover Frequency (TOF): Moles of product per mole of catalyst per unit time (e.g., h⁻¹). TOF = TON / time.

Comparative Performance Data (Hypothetical Results)
RunCatalyst SystemTime (h)Conversion (%)Yield (%)Regioselectivity (1,2,4:1,3,5)TONTOF (h⁻¹)
1in-situ TiCl2(OiPr)2 / nBuLi 4989285:1518.44.6
2Ti(OiPr)4 / nBuLi4251870:303.60.9
3TiCl4 / nBuLi4958882:1817.64.4
4No Catalyst4<10-00
5Ni(acac)2 / PPh3 / Zn4999695:519.24.8

Interpretation of Results:

  • The high conversion and yield in Run 1 validate the catalytic activity of the in-situ generated TiCl2(OiPr)2.

  • The poor performance in Run 2 demonstrates the critical role of the chloride ligands, likely in modulating the electronic properties and stability of the active species.[10]

  • The results of Run 3 show that TiCl4 is also a viable precursor, with slightly lower performance, perhaps due to different aggregation or solubility of the resulting low-valent species.

  • Run 4 confirms that the reaction is not thermally driven and requires a catalyst.

  • Comparison with Run 5 shows that the titanium system is highly competitive with established nickel catalysts, although it may exhibit lower regioselectivity.[11][12]

Conclusion

This guide establishes a robust, self-validating methodology for assessing the catalytic activity of in-situ generated TiCl2(OiPr)2. By employing a benchmark reaction and a suite of well-chosen controls and alternatives, researchers can generate high-quality, comparative data. The causality-driven approach to protocol design ensures that the "why" behind each step is understood, allowing for intelligent adaptation to new chemical challenges. This framework of rigorous validation is essential for leveraging the full potential of in-situ catalyst generation in modern chemical research and development.

References

  • Enhanced Activity of Titanocene Complex for Electrocatalytic Nitrogen Reduction Reaction. MDPI Catalysts. Available at: [Link]

  • CATALYSIS – Characterization of Catalysts: Surface and In- Situ Methods. ENCYCLOPEDIA OF LIFE SUPPORT SYSTEMS (EOLSS). Available at: [Link]

  • Understanding catalyst structure-performance relationships through precise synthesis and in situ characterization. Stanford Digital Repository. Available at: [Link]

  • In situ Characterization of Catalysts. ResearchGate. Available at: [Link]

  • In situ characterization of heterogeneous catalytic reactions. HORIBA. Available at: [Link]

  • In Situ/Operando Techniques for Characterization of Single-Atom Catalysts. ACS Catalysis. Available at: [Link]

  • Can Ti(OiPr)4 replace TiCl4 in a reaction in which it is necessary to prepare a Ti-enolate? ResearchGate. Available at: [Link]

  • In Situ Catalyst Generation and Benchtop-Compatible Entry Points for TiII/TiIV Redox Catalytic Reactions. ACS Publications. Available at: [Link]

  • Ti(III) Catalysts for CO2/Epoxide Copolymerization at Unusual Ambient Pressure Conditions. ACS Publications. Available at: [Link]

  • (PDF) Enhanced Activity of Titanocene Complex for Electrocatalytic Nitrogen Reduction Reaction. ResearchGate. Available at: [Link]

  • Comparison of the two terminal alkyne cyclotrimerisation... ResearchGate. Available at: [Link]

  • Titanocene‐Catalyzed [2+2] Cycloaddition of Bisenones and Comparison with Photoredox Catalysis and Established Methods. Wiley Online Library. Available at: [Link]

  • Alkyne trimerisation. Wikipedia. Available at: [Link]

  • Proposed catalytic cycle for the cyclotrimerization of alkynes. ResearchGate. Available at: [Link]

  • Cp2TiCl2: Synthesis, Characterization, Modeling and Catalysis. ResearchGate. Available at: [Link]

  • Dichloro(diisopropoxy)titanium. PubChem. Available at: [Link]

  • Ni-Catalyzed Cyclotrimerization of Unactivated Internal Alkynes: Ligand-Dependent Regioselectivity. ACS Publications. Available at: [Link]

  • Ti(III) Catalysts for CO2/Epoxide Copolymerization at Unusual Ambient Pressure Conditions. ACS Publications. Available at: [Link]

  • A Mixed-Valence Ti(II)/Ti(III) Inverted Sandwich Compound as a Regioselective Catalyst for the Uncommon 1,3,5-Alkyne Cyclotrimerization. ACS Publications. Available at: [Link]

  • Identification of suitable reaction conditions for the titanocene- catalyzed [2+2] cycloaddition of 1 a. ResearchGate. Available at: [Link]

  • Highly Regioselective Alkyne Cyclotrimerization Catalyzed by Titanium Complexes Supported by Proximally Bridged p-tert-Butylcalix[13]arene Ligands. Journal of the American Chemical Society. Available at: [Link]

  • A Guide to Low-Valent Titanocene Complexes as Tunable Single-Electron Transfer Catalysts for Applications in Organic Chemistry. DiVA portal. Available at: [Link]

  • Reactions of aliphatic terminal alkynes with Ti(OiPr)4/BuLi: selectivity, kinetic aspects, and a new tetramerisation process. Arkivoc. Available at: [Link]

  • Evaluating the Effect of Catalyst Nuclearity in Ni-Catalyzed Alkyne Cyclotrimerizations. Journal of the American Chemical Society. Available at: [Link]

  • Highly Regioselective Alkyne Cyclotrimerization Catalyzed by Titanium Complexes Supported by Proximally Bridged p-tert-Butylcalix[13]arene Ligands. Datapdf. Available at: [Link]

  • Can the Ti(OiPr)4/nBuLi combination of reagents function as a catalyst for [2+2+2] alkyne cyclotrimerisation reactions? RSC Publishing. Available at: [Link]

  • In Situ Catalyst Generation and Benchtop-Compatible Entry Points for TiII/TiIV Redox Catalytic Reactions. PubMed. Available at: [Link]

  • Green Chemistry. RSC Publishing. Available at: [Link]

  • Redox and catalytic chemistry of Ti in titanosilicate molecular sieves: An EPR investigation. ResearchGate. Available at: [Link]

  • Thio sol–gel synthesis of titanium disulfide thin films and powders using titanium alkoxide precursors. ResearchGate. Available at: [Link]

  • (PDF) TiCl2/Nano-γ-Al2O3 as a Novel Lewis Acid Catalyst for Promotion of One-pot Synthesis of 1,4-dihydropyridines. ResearchGate. Available at: [Link]

  • Synthesis of TiO2 sol in a neutral solution using TiCl4 as a precursor and H2O2 as an oxidizing agent. ResearchGate. Available at: [Link]

  • Titanium dichloride. PubChem. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Selecting Titanium Precursors for Chiral Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in asymmetric synthesis, the choice of a titanium precursor is a critical decision that profoundly influences the efficacy of a chiral catalyst. The precursor dictates not only the Lewis acidity and steric environment of the final catalytic species but also its stability and ease of handling. This guide provides an in-depth comparison of common titanium precursors, moving beyond a simple catalog of options to explain the causality behind their selection for specific applications. We will delve into the practical nuances of catalyst preparation and performance, supported by experimental data, to empower you to make informed decisions in your pursuit of enantiomerically pure molecules.

The Crucial Role of the Titanium Precursor

Titanium(IV) complexes are workhorses in asymmetric catalysis due to their strong Lewis acidity, low toxicity, and abundance.[1] The catalytic activity, however, is not solely a function of the chiral ligand; the initial titanium source plays a pivotal role in shaping the active catalyst. The ligands attached to the titanium center prior to the introduction of the chiral auxiliary—be they halides, alkoxides, or a combination thereof—determine the electronic and steric properties of the resulting complex. This, in turn, impacts substrate activation, the transition state geometry, and ultimately, the enantioselectivity of the reaction.

A Comparative Analysis of Key Titanium Precursors

The most commonly employed titanium precursors in chiral catalysis are titanium(IV) isopropoxide (Ti(O-iPr)₄) and titanium(IV) chloride (TiCl₄). Each possesses distinct characteristics that render it more suitable for certain applications. Furthermore, mixed halide-alkoxide species have emerged as a versatile compromise, harnessing the benefits of both.

Titanium(IV) Isopropoxide (Ti(O-iPr)₄): The Gentle Workhorse

Titanium(IV) isopropoxide is a colorless to light-yellow liquid that is widely favored for its moderate reactivity and ease of handling compared to titanium halides.[2] It is soluble in common organic solvents and its reaction with chiral diols, such as tartrates and BINOL derivatives, proceeds smoothly to form the active catalyst.

Key Characteristics:

  • Moderate Lewis Acidity: Ti(O-iPr)₄ is a milder Lewis acid compared to TiCl₄.[3][4] This can be advantageous in reactions involving sensitive substrates that might be prone to decomposition or side reactions with a more aggressive catalyst.

  • Ease of Handling: While sensitive to moisture, Ti(O-iPr)₄ is less reactive with atmospheric water than TiCl₄, making it more manageable in a standard laboratory setting with appropriate precautions.[2]

  • In Situ Catalyst Formation: The isopropoxide ligands are readily displaced by the chiral ligand, facilitating the in situ formation of the active catalyst.

Classic Application: The Sharpless Asymmetric Epoxidation

The quintessential example of Ti(O-iPr)₄'s utility is the Sharpless asymmetric epoxidation of allylic alcohols.[5] This reaction, which garnered a Nobel Prize for K. Barry Sharpless, employs a catalyst formed from Ti(O-iPr)₄ and a dialkyl tartrate.[5] The moderate reactivity of the precursor is crucial for the formation of the dimeric tartrate complex responsible for the high enantioselectivity.

Titanium(IV) Chloride (TiCl₄): The Powerful Activator

Titanium(IV) chloride is a dense, colorless liquid that is a significantly stronger Lewis acid than its alkoxide counterparts.[6] This heightened reactivity makes it an excellent choice for reactions requiring strong activation of the substrate, such as certain aldol and Diels-Alder reactions.[7][8]

Key Characteristics:

  • Strong Lewis Acidity: TiCl₄'s potent Lewis acidity allows for the activation of less reactive carbonyl compounds and dienophiles.[6]

  • Aggressive Nature: This high reactivity comes at a cost. TiCl₄ is extremely sensitive to moisture, reacting violently with water to produce corrosive hydrochloric acid fumes.[9][10][11][12][13] It can also cause decomposition of sensitive substrates.

  • Handling and Storage: Strict anhydrous and inert atmosphere techniques are mandatory when working with TiCl₄. It should be stored in tightly sealed, corrosion-resistant containers.[9][10][11][12][13]

Prominent Application: Asymmetric Aldol Reactions

TiCl₄-mediated aldol reactions are a cornerstone of stereoselective carbon-carbon bond formation.[7] The strong Lewis acidity of TiCl₄ facilitates the formation of a titanium enolate, which then reacts with an aldehyde with high diastereoselectivity. The choice of chiral auxiliaries on the enolate component directs the facial selectivity of the reaction.

Mixed Halide-Alkoxide Precursors: The Best of Both Worlds

Mixed titanium halide-alkoxide species, such as TiCl₂(O-iPr)₂, offer a tunable level of Lewis acidity that bridges the gap between the aggressive TiCl₄ and the milder Ti(O-iPr)₄.[3][4] These precursors can be particularly effective when a reaction requires a Lewis acid stronger than Ti(O-iPr)₄ but is incompatible with the harshness of TiCl₄.

Key Characteristics:

  • Intermediate Lewis Acidity: The Lewis acidity can be modulated by the number of chloride and alkoxide ligands.

  • Enhanced Stability: The presence of alkoxide ligands can temper the hydrolytic sensitivity of the titanium center compared to TiCl₄.

  • Versatility: These precursors have shown promise in a range of asymmetric transformations, including Diels-Alder reactions.

Noteworthy Application: Asymmetric Intramolecular Diels-Alder Reaction

A highly enantioselective intramolecular Diels-Alder reaction has been achieved using a catalytic amount of a chiral titanium reagent prepared from TiCl₂(O-iPr)₂ and a tartrate-derived chiral 1,4-diol.[14] This highlights the potential of mixed-ligand precursors to achieve high levels of stereocontrol in demanding transformations.

Quantitative Comparison of Precursor Performance

While a direct side-by-side comparison of all precursors in a single reaction under identical conditions is scarce in the literature, we can compile representative data from their hallmark applications to illustrate their relative efficacies.

PrecursorChiral LigandReaction TypeSubstrateYield (%)Enantiomeric Excess (ee %)Reference
Ti(O-iPr)₄ D-(-)-Diisopropyl TartrateAsymmetric EpoxidationGeraniol>90>95Sharpless et al.
TiCl₄ Chiral OxazolidinoneAsymmetric AldolN-propionyl oxazolidinone and isobutyraldehyde91-99>99 (ds)Evans et al.
TiCl₂(O-iPr)₂ Tartrate-derived diolIntramolecular Diels-AlderTriene with an acrylamide moiety82-9590-96Narasaka et al.[14]

ds: diastereomeric selectivity

Experimental Protocols

To provide a practical context, detailed, step-by-step methodologies for the preparation of chiral catalysts from these precursors are presented below.

Protocol 1: Preparation of the Sharpless Catalyst from Ti(O-iPr)₄

This protocol is adapted from the original work by Sharpless and coworkers for the asymmetric epoxidation of geraniol.

Workflow Diagram:

Sharpless_Catalyst_Preparation cluster_prep Catalyst Preparation cluster_reaction Epoxidation Reaction start Flame-dried flask under N2 add_sieves Add 4Å molecular sieves start->add_sieves add_solvent Add anhydrous CH2Cl2 add_sieves->add_solvent cool Cool to -20 °C add_solvent->cool add_tartrate Add D-(-)-DIPT cool->add_tartrate add_Ti Add Ti(O-iPr)4 add_tartrate->add_Ti stir Stir for 30 min at -20 °C add_Ti->stir add_alcohol Add allylic alcohol stir->add_alcohol add_oxidant Add TBHP add_alcohol->add_oxidant react Stir at -20 °C add_oxidant->react workup Aqueous workup react->workup product Isolate chiral epoxide workup->product

Caption: Workflow for Sharpless Asymmetric Epoxidation.

Step-by-Step Procedure:

  • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under a positive pressure of nitrogen, add powdered 3Å molecular sieves (0.5 g).

  • Add anhydrous dichloromethane (20 mL) and cool the suspension to -20 °C using a cryocool or an appropriate cooling bath.

  • To the stirred suspension, add L-(+)-diethyl tartrate (0.6 mmol) via syringe.

  • Slowly add titanium(IV) isopropoxide (0.5 mmol) dropwise via syringe. The solution should turn a pale yellow.

  • Stir the mixture for 30 minutes at -20 °C to ensure the formation of the chiral complex.

  • Add the allylic alcohol (5.0 mmol) to the catalyst solution.

  • Add a solution of tert-butyl hydroperoxide in toluene (e.g., 5.5 M, 10 mmol) dropwise over 10 minutes, ensuring the internal temperature remains below -15 °C.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction according to established workup procedures.

Protocol 2: General Procedure for a TiCl₄-Mediated Asymmetric Aldol Reaction

This protocol is a general representation of the Evans asymmetric aldol reaction.

Workflow Diagram:

Aldol_Reaction_Workflow cluster_enolate Enolate Formation cluster_aldol Aldol Addition start Dissolve chiral auxiliary in CH2Cl2 cool_enolate Cool to 0 °C start->cool_enolate add_ticl4 Add TiCl4 cool_enolate->add_ticl4 add_base Add Hünig's base add_ticl4->add_base stir_enolate Stir for 30 min add_base->stir_enolate cool_aldol Cool to -78 °C stir_enolate->cool_aldol add_aldehyde Add aldehyde cool_aldol->add_aldehyde react_aldol Stir at -78 °C add_aldehyde->react_aldol quench Quench with NH4Cl (aq) react_aldol->quench workup_aldol Aqueous workup quench->workup_aldol product_aldol Isolate aldol adduct workup_aldol->product_aldol

Caption: Workflow for TiCl₄-Mediated Asymmetric Aldol Reaction.

Step-by-Step Procedure:

  • To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add a solution of the N-acyl oxazolidinone (1.0 equiv) in anhydrous dichloromethane.

  • Cool the solution to 0 °C.

  • Add titanium(IV) chloride (1.1 equiv) dropwise.

  • Add N,N-diisopropylethylamine (Hünig's base) (1.2 equiv) dropwise. The solution will turn a deep red or brown, indicating the formation of the titanium enolate.

  • Stir the mixture at 0 °C for 30 minutes.

  • Cool the reaction mixture to -78 °C.

  • Add a solution of the aldehyde (1.2 equiv) in anhydrous dichloromethane dropwise.

  • Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC.

  • Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and perform a standard aqueous workup.

Conclusion and Future Outlook

The selection of a titanium precursor is a nuanced decision with significant consequences for the outcome of an asymmetric catalytic reaction. Titanium(IV) isopropoxide is the precursor of choice for many applications due to its moderate reactivity and ease of handling, as exemplified by its success in the Sharpless epoxidation. For transformations requiring stronger Lewis acidity, such as certain aldol reactions, the more aggressive titanium(IV) chloride is often necessary, albeit with more stringent handling requirements. Mixed halide-alkoxide precursors represent a promising and versatile class of reagents that allow for the fine-tuning of Lewis acidity, offering a valuable tool for reactions that are intolerant to the harshness of TiCl₄.

Future research will likely focus on the development of novel, well-defined titanium precursors with tailored steric and electronic properties. The continued exploration of mixed-ligand systems and the immobilization of these catalysts on solid supports will undoubtedly expand the synthetic utility of titanium-based chiral catalysts, enabling the efficient and selective synthesis of increasingly complex and valuable molecules.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Safe Handling and Storage of Titanium Tetrachloride (TiCl4). Retrieved from [Link]

  • Scribd. (n.d.). Standard Operating Procedure: Titanium Tetrachloride. Retrieved from [Link]

  • Titanium Dioxide Manufacturers Association (TDMA). (n.d.). Titanium tetrachloride (TiCl4). Retrieved from [Link]

  • Health and Safety Executive. (n.d.). Safety Advice for Storage and Handling of Anhydrous Titanium Tetrachloride. Retrieved from [Link]

  • Gelest, Inc. (2015). TITANIUM TETRACHLORIDE, 99% Safety Data Sheet. Retrieved from [Link]

  • ResearchGate. (2010). Hydrolysis of TiCl4: Initial Steps in the Production of TiO2. Retrieved from [Link]

  • ResearchGate. (2014). Can Ti(OiPr)4 replace TiCl4 in a reaction in which it is necessary to prepare a Ti-enolate?. Retrieved from [Link]

  • Google Patents. (n.d.). CN103626977A - Hydrolysis-resistant titanium catalyst for PBT, and preparation method and application thereof.
  • Ataman Kimya. (n.d.). TITANIUM ISOPROPOXIDE. Retrieved from [Link]

  • ResearchGate. (n.d.). Titanium-Based Chiral Lewis Acids. Retrieved from [Link]

  • Iwasawa, N., Sugimori, J., Kawase, Y., & Narasaka, K. (1989). Asymmetric Intramolecular Diels–Alder Reaction Catalyzed by the Chiral Titanium Reagent. Chemistry Letters, 18(11), 1947-1950. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Reaction mechanism for the hydrolysis of titanium alkoxides. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Titanium Radical Redox Catalysis: Recent Innovations in Catalysts, Reactions, and Modes of Activation. Retrieved from [Link]

  • Google Patents. (n.d.). US6790319B2 - Method for recovering titanium compound, process for preparing titanium halide, and process for preparing catalyst for polymer production.
  • Bentham Science. (2024). The Use of the Titanium Tetrachloride (TiCl4) Catalysts as a Reagent for Organic Synthesis. Retrieved from [Link]

  • Ataman Kimya. (n.d.). TITANIUM ISOPROPOXIDE. Retrieved from [Link]

  • Wikipedia. (n.d.). Sharpless epoxidation. Retrieved from [Link]

  • Wikipedia. (n.d.). Titanium tetrachloride. Retrieved from [Link]

  • CORE. (n.d.). COMPARISON OF ACTIVITY OF ZIEGLER-NATTA CATALYSTS. Retrieved from [Link]

  • ACS Publications. (1985). Asymmetric Diels-Alder reaction catalyzed by a chiral titanium reagent. Journal of the American Chemical Society. Retrieved from [Link]

  • Bentham Science. (2024). The Use of the Titanium Tetrachloride (TiCl 4 ) Catalysts as a Reagent for Organic Synthesis. Retrieved from [Link]

  • SciSpace. (2002). Titanium Tetrachloride (TiCl4). Retrieved from [Link]

  • PubMed. (2010). Hydrolysis of TiCl(4): initial steps in the production of TiO(2). Retrieved from [Link]

  • ResearchGate. (2002). Titanium Tetrachloride (TiCl4). Retrieved from [Link]

  • PubMed. (2003). Titanium-catalyzed enantioselective additions of alkyl groups to aldehydes: mechanistic studies and new concepts in asymmetric catalysis. Retrieved from [Link]

  • Google Patents. (n.d.). US5142078A - Aluminum alkoxide synthesis with titanium as a catalyst.
  • ResearchGate. (2018). The discovery and progress of MgCl2-Supported TiCl4 catalysts. Retrieved from [Link]

  • Wikipedia. (n.d.). Titanium isopropoxide. Retrieved from [Link]

  • National Institutes of Health. (n.d.). In Situ Catalyst Generation and Benchtop-Compatible Entry Points for TiII/TiIV Redox Catalytic Reactions. Retrieved from [Link]

  • ResearchGate. (2018). Why does Titanium Isopropoxide in ethanol (0.5M solution) with HCl(0.03M in same solution) form a jelly like substance instead of a stable solution?. Retrieved from [Link]

  • MDPI. (2023). Particle Formation Mechanism of TiCl4 Hydrolysis to Prepare Nano TiO2. Retrieved from [Link]

  • ResearchGate. (n.d.). Isoprene polymerizations catalyzed by TiCl4/MgCl2 type Ziegler-Natta catalysts with different titanium contents. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Preparation of Titanium Tetrachloride of High Purity 1. Retrieved from [Link]

  • Hermans Research Group – UW–Madison. (2022). Understanding the Structure and Reactivity of Mixed Titanium(IV) Alkoxide and Tin(II)/(IV) Carboxylates as Esterification Catalysts. Retrieved from [Link]

  • MDPI. (2021). TiCl4/MgCl2/MCM-41 Bi-Supported Ziegler–Natta Catalyst: Effects of Catalyst Composition on Ethylene/1-Hexene Copolymerization. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of nano-particulate TiO2 prepared from titanium tetrachloride and titanium tetraisopropoxide. Retrieved from [Link]

  • ResearchGate. (n.d.). The effects of partial replacement of TiCl4 by Ti(OR)4 on the performance of MgCl2-supported Ziegler–Natta catalysts. Retrieved from [Link]

  • National Institutes of Health. (2022). New Titanium(IV)-Alkoxide Complexes Bearing Bidentate OO Ligand with the Camphyl Linker as Catalysts for High-Temperature Ethylene Polymerization and Ethylene/1-Octene Copolymerization. Retrieved from [Link]

  • Cardiff University. (n.d.). Preparation of mixed metal oxide catalysts for VOC total oxidation. Retrieved from [Link]

  • Sci-Hub. (n.d.). Comparison of nano-particulate TiO2 prepared from titanium tetrachloride and titanium tetraisopropoxide. Retrieved from [Link]

Sources

A Comparative Guide to Titanium Catalysts: Unraveling the Mechanistic Nuances of TiCl₂(OiPr)₂

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals navigating the complex landscape of catalysis, the choice of a titanium catalyst can be a pivotal decision influencing reaction efficiency, selectivity, and overall success. This guide provides an in-depth technical comparison of dichlorodiisopropoxytitanium(IV), TiCl₂(OiPr)₂, with other widely used titanium catalysts, including titanium tetrachloride (TiCl₄), titanium tetraisopropoxide (Ti(OiPr)₄), and constrained-geometry catalysts (CGCs). By delving into the mechanistic differences, supported by experimental data and detailed protocols, this document aims to empower you to make informed decisions in your synthetic endeavors.

The Crucial Role of Ligands: A Spectrum of Reactivity

The catalytic behavior of a titanium center is profoundly influenced by the electronic and steric properties of its ligands. In the case of TiCl₂(OiPr)₂, the presence of both electron-withdrawing chloride (Cl) and electron-donating isopropoxide (OiPr) ligands creates a unique electronic environment that sets it apart from its homoleptic counterparts, TiCl₄ and Ti(OiPr)₄.

Lewis Acidity: A Balancing Act

The Lewis acidity of the titanium center is a key determinant of its catalytic activity, particularly in reactions involving carbonyl activation, such as aldol and Mukaiyama aldol reactions. The spectrum of Lewis acidity among these catalysts can be summarized as follows:

TiCl₄ > TiCl₂(OiPr)₂ > Ti(OiPr)₄

  • Titanium Tetrachloride (TiCl₄): As a strong Lewis acid, TiCl₄ aggressively activates carbonyl compounds, facilitating rapid reactions.[1][2] However, this high reactivity can sometimes be a double-edged sword, leading to side reactions or decomposition of sensitive substrates.[3]

  • Titanium Tetraisopropoxide (Ti(OiPr)₄): Conversely, the four electron-donating isopropoxide ligands make Ti(OiPr)₄ a much weaker Lewis acid.[1] This renders it less effective for reactions requiring strong carbonyl activation but makes it an ideal, mild catalyst for transformations like the Sharpless asymmetric epoxidation and the Kulinkovich reaction.[4][5]

  • Dichlorodiisopropoxytitanium(IV) (TiCl₂(OiPr)₂): This mixed-ligand catalyst strikes a balance. The two chloride ligands enhance its Lewis acidity compared to Ti(OiPr)₄, while the two isopropoxide ligands temper the harshness of TiCl₄.[3] This intermediate reactivity profile makes TiCl₂(OiPr)₂ a versatile option for a range of transformations, offering a compromise between high reactivity and substrate tolerance.

This gradation in Lewis acidity directly impacts the choice of catalyst for a given application. For instance, in the formation of titanium enolates for aldol reactions, TiCl₄ is highly effective but can be too aggressive. In such cases, TiCl₂(OiPr)₂ or TiCl(OiPr)₃ can be preferable alternatives to moderate the reactivity.[3]

Mechanistic Divergence in Key Transformations

The distinct electronic and steric environments of these catalysts lead to different mechanistic pathways and, consequently, different outcomes in terms of yield and selectivity.

Aldol and Mukaiyama Aldol Reactions

In the Mukaiyama aldol reaction, a Lewis acid promotes the addition of a silyl enol ether to a carbonyl compound. The strength of the Lewis acid is critical.

  • TiCl₄: Its strong Lewis acidity ensures efficient activation of the aldehyde or ketone, leading to high yields.[6][7] The mechanism typically involves the formation of a titanium enolate intermediate.[6] The stereochemical outcome can be highly dependent on reaction conditions, and the presence of additives like Lewis bases (e.g., THF) can dramatically improve diastereoselectivity by influencing the aggregation state of the enolate.[2]

  • TiCl₂(OiPr)₂: While less commonly cited for this specific reaction in the literature reviewed, its intermediate Lewis acidity suggests it could be advantageous for substrates that are sensitive to the stronger acidity of TiCl₄. The isopropoxide ligands could also influence the geometry of the transition state, potentially altering the stereochemical outcome.

  • Ti(OiPr)₄: Due to its weaker Lewis acidity, Ti(OiPr)₄ is generally not the catalyst of choice for Mukaiyama aldol reactions.

The following diagram illustrates the general mechanism of a TiCl₄-catalyzed Mukaiyama aldol reaction.

Mukaiyama_Aldol cluster_catalyst Catalyst Activation cluster_reaction Aldol Addition Silyl Enol Ether Silyl Enol Ether Intermediate Intermediate Silyl Enol Ether->Intermediate Nucleophilic Attack Aldehyde Aldehyde Activated Aldehyde Activated Aldehyde Aldehyde->Activated Aldehyde Coordination TiCl4 TiCl4 TiCl4->Activated Aldehyde Activated Aldehyde->Intermediate Titanium Enolate Titanium Enolate Aldol Adduct Aldol Adduct Intermediate->Aldol Adduct Workup

Caption: General mechanism of a TiCl₄-catalyzed Mukaiyama aldol reaction.

Ziegler-Natta Polymerization

Ziegler-Natta catalysis is a cornerstone of industrial polyolefin production. The nature of the titanium precursor significantly affects the catalyst's activity, stereoselectivity, and the properties of the resulting polymer.

  • TiCl₄: Traditionally used in heterogeneous Ziegler-Natta catalysts, often supported on MgCl₂. The catalyst is activated by an organoaluminum co-catalyst, leading to the formation of active Ti(III) species.[8] The multiple types of active sites on the heterogeneous support can lead to a broad molecular weight distribution in the polymer.

  • TiCl₂(OiPr)₂: The presence of alkoxide ligands can modify the electronic properties of the active sites and the steric environment around the titanium center. This can influence the rate of monomer insertion and the stereochemistry of the growing polymer chain. While less common than TiCl₄ in traditional heterogeneous systems, mixed-ligand titanium species are of interest for developing more well-defined, single-site catalysts.

  • Constrained-Geometry Catalysts (CGCs): These are a class of single-site catalysts, often based on titanium, that offer superior control over polymer architecture.[3] Their unique geometry, featuring a linked cyclopentadienyl-amido ligand, results in a more open active site, facilitating the incorporation of α-olefin comonomers.[9]

The following workflow illustrates the general steps in preparing a supported Ziegler-Natta catalyst.

Ziegler_Natta_Prep A MgCl2 Support Activation B Impregnation with TiCl4 A->B C Addition of Electron Donor B->C D Washing and Drying C->D E Activation with Co-catalyst (e.g., AlEt3) D->E F Active Catalyst E->F

Caption: General workflow for Ziegler-Natta catalyst preparation.

Quantitative Performance Comparison

To provide a clearer picture of the performance differences, the following tables summarize experimental data from the literature for various titanium-catalyzed reactions.

Table 1: Comparison of Titanium Catalysts in Aldol Reactions

CatalystReaction TypeSubstratesYield (%)Diastereomeric Ratio (syn:anti)Reference
TiCl₄ AldolPropiophenone + Benzaldehyde9195:5[10]
TiCl₄ Halogeno AldolEthyl Vinyl Ketone + 4-Nitrobenzaldehyde928.4:1.0[10]
Ti(OiPr)Cl₃ Aldol(S)-2-Benzyloxy-3-pentanone + various aldehydesHighFavors 2,4-anti-4,5-syn[2]
TiCl₄ + THF Aldol(S)-2-Benzyloxy-3-pentanone + various aldehydesHighUp to 97:3 (2,4-syn-4,5-syn)[2]

Table 2: Comparison of Titanium Catalysts in Ethylene Polymerization

Catalyst SystemActivity (kg PE/mol Ti·h·atm)Polymer PropertyReference
TiCl₄/MgCl₂ Varies with preparationHigh molecular weight, broad MWD
TiCl₄/MgCl₂/MCM-41 Higher than TiCl₄/MgCl₂ under 4 barNarrower MWD, less low MW fraction[4]
CGC-Ti/nanosized SiO₂ 2.6 times higher than micro-sized supportHigher crystallinity and melting point[3]

Experimental Protocols

To facilitate the practical application of this knowledge, detailed experimental protocols for key reactions are provided below.

Protocol 1: TiCl₄-Mediated Mukaiyama Aldol Reaction[12]

Materials:

  • Aldehyde or Ketone

  • Silyl enol ether

  • Titanium tetrachloride (TiCl₄)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Argon or Nitrogen for inert atmosphere

Procedure:

  • To a flame-dried, three-necked flask equipped with a magnetic stirrer, an argon inlet, and a dropping funnel, add the carbonyl compound (1.0 mmol) and anhydrous CH₂Cl₂ (5 mL) under an argon atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add TiCl₄ (1.1 mmol, 1.1 equiv) to the stirred solution.

  • After stirring for 5-10 minutes, add a solution of the silyl enol ether (1.2 mmol, 1.2 equiv) in anhydrous CH₂Cl₂ (2 mL) dropwise over 10 minutes.

  • Stir the reaction mixture at -78 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (10 mL) at -78 °C.

  • Allow the mixture to warm to room temperature and extract with CH₂Cl₂ (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Sharpless Asymmetric Epoxidation (Catalytic Version)[8]

Materials:

  • Allylic alcohol

  • Titanium(IV) isopropoxide (Ti(OiPr)₄)

  • L-(+)-Diethyl tartrate (L-(+)-DET) or D-(-)-Diethyl tartrate (D-(-)-DET)

  • tert-Butyl hydroperoxide (TBHP) in a non-polar solvent (e.g., toluene)

  • Powdered 4Å molecular sieves

  • Anhydrous dichloromethane (CH₂Cl₂)

  • 10% aqueous NaOH solution

  • Anhydrous sodium sulfate

Procedure:

  • To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add powdered 4Å molecular sieves.

  • Add anhydrous CH₂Cl₂ and cool the flask to -20 °C in a cooling bath.

  • To the cooled suspension, add the chiral tartrate (e.g., L-(+)-DET, 6 mol%) followed by Ti(OiPr)₄ (5 mol%) via syringe.

  • Stir the mixture for 30 minutes at -20 °C to form the chiral catalyst complex.

  • Add the allylic alcohol (1.0 equiv) to the reaction mixture.

  • Slowly add the solution of TBHP (1.5 equiv) dropwise over a period of 10-15 minutes, ensuring the internal temperature remains below -15 °C.

  • Stir the reaction mixture at -20 °C and monitor the progress by TLC.

  • Upon completion, quench the reaction by adding a 10% aqueous NaOH solution saturated with NaCl.

  • Stir vigorously for 1 hour at room temperature.

  • Separate the layers and extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting epoxy alcohol by flash column chromatography.

Conclusion: Selecting the Optimal Titanium Catalyst

The choice between TiCl₂(OiPr)₂, TiCl₄, Ti(OiPr)₄, and other titanium catalysts is not a matter of one being universally superior, but rather of selecting the right tool for the specific synthetic task.

  • TiCl₄ is the powerhouse, ideal for reactions that benefit from strong Lewis acidity, but its use requires careful consideration of substrate stability.

  • Ti(OiPr)₄ is the gentle giant, offering excellent selectivity in specific reactions like asymmetric epoxidation and cyclopropanation where a mild catalyst is paramount.

  • TiCl₂(OiPr)₂ resides in a versatile middle ground, offering a tunable reactivity that can be advantageous when the extremes of TiCl₄ and Ti(OiPr)₄ are suboptimal. Its balanced electronic nature makes it a compelling candidate for a wide array of transformations.

  • Constrained-Geometry Catalysts represent the pinnacle of control in olefin polymerization, enabling the synthesis of polymers with precisely defined microstructures.

By understanding the fundamental mechanistic differences rooted in the ligand sphere of the titanium center, researchers can move beyond trial-and-error and make rational, informed decisions to accelerate their research and development efforts.

References

  • Rodríguez-Cisterna, V., Villar, C., Romea, P., & Urpí, F. (2007). Highly Stereoselective TiCl4-Mediated Aldol Reactions from (S)-2-Benzyloxy-3-pentanone. The Journal of Organic Chemistry, 72(17), 6631–6633. [Link]

  • Wikipedia. (2023). Sharpless epoxidation. [Link]

  • Wikipedia. (2023). Kulinkovich reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Kulinkovich Reaction. [Link]

  • Arkat USA, Inc. (n.d.). New synthetic methods using the TiCl4-NR3 reagent system. [Link]

  • Wikipedia. (2023). Constrained geometry complex. [Link]

  • Gao, Y., Hanson, R. M., Klunder, J. M., Ko, S. Y., Masamune, H., & Sharpless, K. B. (1987). Catalytic asymmetric epoxidation and kinetic resolution: modified procedures including in situ derivatization. Journal of the American Chemical Society, 109(19), 5765–5780. [Link]

  • NROChemistry. (n.d.). Kulinkovich Reaction: Mechanism & Examples. [Link]

  • Wikipedia. (2023). Sharpless epoxidation. [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. [Link]

  • Organic Syntheses. (n.d.). 4. [Link]

  • ResearchGate. (2015). Kinetics, Selectivity, and Deactivation in the Aldol Condensation of Acetaldehyde on Anatase Titanium Dioxide. [Link]

  • ResearchGate. (2015). Titanium Tetrachloride (TiCl4). [Link]

  • Fujimori Laboratory. (n.d.). Alkylation of carbonyl compounds in the TiCl4-promoted reaction of trimethylsilyl enol ethers with epoxides. [Link]

  • ResearchGate. (2014). The general mechanism of the TiCl4 catalyzed Mukaiyama aldol reaction.1,7. [Link]

  • ChemRxiv. (2020). Kinetic analysis of Group 4 Metal Oxide Nanocrystal synthesis in the presence of phosphine oxide ligands. [Link]

  • Sci-Hub. (n.d.). Titanium-Mediated Highly Diastereoselective Aldol Reactions. [Link]

  • CORE. (n.d.). COMPARISON OF ACTIVITY OF ZIEGLER-NATTA CATALYSTS. [Link]

  • ResearchGate. (2014). A Study of Ziegler–Natta Propylene Polymerization Catalysts by Spectroscopic Methods. [Link]

  • Organic Syntheses. (n.d.). 3-hydroxy-3-methyl-1-phenyl-1-butanone. [Link]

Sources

A Comparative Guide to Dichloro(diisopropoxy)titanium and Other Lewis Acids in Key Organic Transformations

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, the choice of a Lewis acid catalyst is a critical decision that can profoundly influence the efficiency, selectivity, and overall success of a chemical transformation. Among the plethora of available Lewis acids, titanium-based reagents have carved out a significant niche due to their versatility and tunability. This guide provides an in-depth technical comparison of dichloro(diisopropoxy)titanium, TiCl₂(O-i-Pr)₂, against other commonly employed Lewis acids—namely titanium tetrachloride (TiCl₄), tin(IV) chloride (SnCl₄), and aluminum chloride (AlCl₃)—for specific, high-impact organic reactions. By presenting a blend of mechanistic insights, comparative experimental data, and detailed protocols, this document aims to empower researchers to make informed decisions in catalyst selection for their synthetic endeavors.

The Shifting Landscape of Lewis Acidity: From Brute Force to Finesse

The archetypal Lewis acids, such as AlCl₃ and TiCl₄, are powerful reagents capable of activating a wide range of substrates. However, their high reactivity can be a double-edged sword, often leading to undesired side reactions, decomposition of sensitive starting materials, or a lack of selectivity. This has driven the development of more nuanced and tunable Lewis acids, where the electronic and steric properties are carefully modulated. This compound represents a compelling example of this evolution. By replacing two of the electron-withdrawing chloride ligands of TiCl₄ with isopropoxy groups, the Lewis acidity of the titanium center is attenuated. This moderation in reactivity opens the door to cleaner reactions and, crucially, allows for the incorporation of chiral ligands to induce asymmetry, a cornerstone of modern pharmaceutical synthesis. As one researcher noted in a discussion, Ti(OiPr)₄ is a significantly weaker Lewis acid than TiCl₄, and for reactions requiring a balance of reactivity and selectivity, TiCl₂(O-i-Pr)₂ can serve as an effective compromise[1][2].

Head-to-Head Comparison: Performance in Key Transformations

To provide a clear and objective comparison, we will focus on two classes of reactions where Lewis acid catalysis is pivotal: the Diels-Alder reaction and carbonyl addition reactions, including the Mukaiyama aldol and asymmetric allylation reactions.

The Diels-Alder Reaction: A Playground for Lewis Acid Catalysis

The Diels-Alder reaction, a powerful tool for the construction of six-membered rings, is often accelerated by Lewis acids, which coordinate to the dienophile, lowering its LUMO energy.[3][4] The choice of Lewis acid can dramatically impact the reaction rate, yield, and stereoselectivity.

Lewis AcidTypical Catalyst Loading (mol%)SolventTemperature (°C)Yield (%)Endo/Exo SelectivityReference
TiCl₂(O-i-Pr)₂ (with chiral diol) 10Mesitylene/PE-309598:2[Narasaka, K. et al. J. Am. Chem. Soc.1989 , 111, 5340-5345]
TiCl₄ 10-100CH₂Cl₂-78 to RT70-95>95:5[Mukaiyama, T. et al. Chem. Lett.1974 , 10, 1195-1198]
SnCl₄ 100CH₂Cl₂-788090:10[Denmark, S. E. et al. J. Am. Chem. Soc.2005 , 127, 3774-3789]
AlCl₃ 100CH₂Cl₂-78 to 085-95>99:1[Fringuelli, F. et al. Org. Lett.2006 , 8, 2487-2489][5]

Note: The data presented is a compilation from various sources for the reaction of cyclopentadiene with methyl acrylate or similar dienophiles and may not represent a direct side-by-side comparison under identical conditions.

Analysis of Performance:

  • Reactivity: AlCl₃ and TiCl₄ are highly active catalysts, often providing high yields at low temperatures.[5] However, their strong Lewis acidity can also lead to polymerization of the diene.[5] this compound, being a milder Lewis acid, often requires slightly higher temperatures or longer reaction times but can offer cleaner reactions.

  • Stereoselectivity: AlCl₃ is renowned for inducing high endo selectivity in Diels-Alder reactions.[6] While TiCl₄ also provides excellent endo selectivity, the true advantage of TiCl₂(O-i-Pr)₂ lies in its compatibility with chiral ligands. By forming chiral titanium complexes, it becomes a powerful tool for asymmetric Diels-Alder reactions, achieving high enantioselectivities.

Experimental Protocol: Asymmetric Diels-Alder Reaction Catalyzed by a Chiral Titanium Reagent

This protocol is adapted from the work of Narasaka and coworkers for the enantioselective Diels-Alder reaction between a dienophile and a diene.

Diagram of the Experimental Workflow:

experimental_workflow cluster_catalyst_prep Catalyst Preparation cluster_reaction Diels-Alder Reaction cluster_workup Workup and Purification A Mix chiral diol and TiCl₂(O-i-Pr)₂ in toluene B Add molecular sieves A->B C Stir at room temperature B->C D Cool catalyst mixture to -78 °C C->D Transfer to reaction flask E Add dienophile D->E F Add diene dropwise E->F G Stir for specified time F->G H Quench with saturated NaHCO₃ G->H Reaction completion I Extract with ethyl acetate H->I J Dry organic layer and concentrate I->J K Purify by column chromatography J->K keck_allylation cluster_catalyst In Situ Catalyst Formation cluster_reaction Asymmetric Allylation A (S)-BINOL C Mix in CH₂Cl₂ with 4 Å MS A->C B Ti(O-i-Pr)₄ B->C D Active Chiral Titanium Catalyst C->D G Reaction at -20 °C D->G E Aldehyde E->G F Allyltributyltin F->G H Homoallylic Alcohol G->H lewis_acid_interaction cluster_carbonyl Carbonyl Compound cluster_lewis_acid Lewis Acid cluster_activated_complex Activated Complex carbonyl R-C(=O)-R' activated_complex R-C(=O⁺-M⁻-Xn)-R' carbonyl->activated_complex Coordination lewis_acid M-Xn lewis_acid->activated_complex

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Dichloro(diisopropoxy)titanium

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. Dichloro(diisopropoxy)titanium, a versatile Lewis acid catalyst, is a prime example of a reagent that demands meticulous handling from acquisition to disposal.[1] Its moisture-sensitive and corrosive nature necessitates a disposal protocol grounded in a thorough understanding of its chemical reactivity. This guide provides a detailed, step-by-step framework for the safe and compliant disposal of this compound, ensuring the protection of personnel and the integrity of our research environment.

I. Foundational Safety Principles: Understanding the Hazard

This compound is classified as a flammable solid that causes severe skin burns and eye damage.[2] The primary hazard stems from its high reactivity with water and moisture. Upon contact with atmospheric moisture, it undergoes rapid hydrolysis. This exothermic reaction releases hydrogen chloride (HCl) gas and forms titanium dioxide (TiO₂) along with isopropanol.[3][4] The generation of corrosive HCl gas presents a significant inhalation hazard and can damage equipment.

Therefore, all handling and disposal procedures must be conducted in a controlled environment, prioritizing the exclusion of moisture and ensuring adequate ventilation.

II. Essential Personal Protective Equipment (PPE)

A robust defense against chemical exposure is non-negotiable. The following PPE is mandatory when handling and disposing of this compound:

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles and a face shield.[5]Protects against splashes of the chemical and the vigorous reactions that can occur during neutralization.
Hand Protection Neoprene or nitrile rubber gloves.[2] Consider wearing double gloves for added protection.Provides a barrier against skin contact, which can cause severe burns.[2]
Body Protection A flame-resistant lab coat worn over clothing made of natural fibers (e.g., cotton).[5][6]Protects against splashes and potential flash fires. Synthetic fibers can melt and adhere to the skin.
Respiratory Protection A properly fitted respirator with an acid gas cartridge may be necessary if working outside of a certified chemical fume hood or if ventilation is inadequate.Protects against the inhalation of corrosive hydrogen chloride gas produced during hydrolysis.

III. Step-by-Step Disposal Protocol

This protocol is designed for the safe quenching and neutralization of small quantities of this compound typically found in a research setting.

A. Preparation and Setup:

  • Designated Area: All disposal procedures must be conducted within a certified chemical fume hood to contain any released vapors.[7]

  • Gather Materials: Before starting, ensure you have the following readily accessible:

    • A large beaker or flask (at least 10 times the volume of the waste to be quenched).

    • A stir bar and stir plate.

    • A dropping funnel or a means for slow, controlled addition.

    • A quenching solution (e.g., isopropanol or a mixture of isopropanol and water).

    • A neutralizing agent (e.g., a saturated solution of sodium bicarbonate).

    • Appropriate waste containers.[8]

B. The Quenching Process:

The core principle of safe disposal is a slow, controlled hydrolysis reaction, often referred to as quenching.

  • Inert Atmosphere: Purge the reaction flask with an inert gas, such as nitrogen or argon, to displace air and moisture.

  • Initial Quenching Solution: Place the quenching solvent (isopropanol is a good choice as it is one of the hydrolysis products) in the reaction flask and begin stirring. The volume of the solvent should be at least ten times the volume of the this compound to be quenched.

  • Controlled Addition: Slowly and carefully add the this compound to the stirring solvent. This can be done using a dropping funnel for liquids or by carefully adding small portions of the solid. The reaction is exothermic, so the addition must be slow to control the temperature and the rate of gas evolution.

  • Observation: You will observe the formation of a white precipitate (titanium dioxide) and the evolution of gas (hydrogen chloride).[3] If the reaction becomes too vigorous, pause the addition until it subsides.

  • Completion of Hydrolysis: Once all the this compound has been added, allow the mixture to stir for several hours to ensure the reaction is complete.

C. Neutralization:

The resulting mixture will be acidic due to the presence of hydrochloric acid.

  • Slow Addition of Base: While continuing to stir, slowly add a saturated solution of sodium bicarbonate to the mixture. Be prepared for vigorous gas evolution (carbon dioxide) as the acid is neutralized. Add the bicarbonate solution portion-wise to control the foaming.

  • pH Check: Continue adding the neutralizing agent until the mixture is neutral (pH 6-8). You can check the pH using litmus paper or a pH meter.

D. Waste Segregation and Disposal:

  • Solid Waste: The solid titanium dioxide can be separated by filtration. The collected solid should be placed in a labeled, sealed container for hazardous waste disposal.[8]

  • Liquid Waste: The remaining liquid, containing isopropanol, water, and salts, should be collected in a separate, labeled hazardous waste container.

  • Contaminated Materials: All disposable materials that have come into contact with this compound, including gloves, pipette tips, and weighing paper, must be collected and disposed of as hazardous waste.[8]

  • Final Disposal: All waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations.

IV. Visualizing the Disposal Workflow

The following diagram illustrates the key stages of the this compound disposal process.

DisposalWorkflow cluster_prep Preparation cluster_quench Quenching (Hydrolysis) cluster_neutralize Neutralization cluster_dispose Waste Management Prep 1. Don PPE & Work in Fume Hood Materials 2. Gather Quenching & Neutralization Materials Prep->Materials Inert 3. Purge Flask with Inert Gas Materials->Inert AddSolvent 4. Add Isopropanol to Flask Inert->AddSolvent AddReagent 5. Slowly Add this compound AddSolvent->AddReagent Stir 6. Stir to Complete Reaction (Formation of TiO2 and HCl) AddReagent->Stir AddBase 7. Slowly Add Sodium Bicarbonate Solution Stir->AddBase CheckpH 8. Verify Neutral pH (6-8) AddBase->CheckpH Filter 9. Separate Solid TiO2 CheckpH->Filter CollectSolid 10. Package Solid Waste Filter->CollectSolid CollectLiquid 11. Package Liquid Waste Filter->CollectLiquid Dispose 12. Transfer to EHS for Final Disposal CollectSolid->Dispose CollectLiquid->Dispose

Caption: A flowchart outlining the safe disposal procedure for this compound.

V. Emergency Procedures

In the event of a spill or exposure, immediate and decisive action is critical.

  • Spills: For small spills, absorb the material with an inert, dry material like sand or vermiculite.[9] Do not use combustible materials. Collect the absorbed material in a sealed container for hazardous waste disposal. For larger spills, evacuate the area and contact your institution's emergency response team.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open, and seek immediate medical attention.[10]

  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen and seek medical attention.

By adhering to these rigorous safety and disposal protocols, we can continue to leverage the synthetic power of reagents like this compound while upholding our unwavering commitment to a safe and sustainable research enterprise.

VI. References

  • Drexel University. (2013). Standard Operating Procedures For Handling, Storage and Disposal of Titanium Powder. Retrieved from [Link]

  • Cristal. (n.d.). Handling Guidelines for Titanium Powder. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015). Is there an established procedure for titanium tetrachloride titration? Retrieved from [Link]

  • National Institutes of Health, Office of Research Services. (n.d.). Managing Pyrophoric and Water Reactive Chemicals in the Laboratory. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Titanium. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydrolysis and condensation reactions of titanium isopropoxide for TiO2 production. Retrieved from [Link]

  • Titanium Industries. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • Massachusetts Institute of Technology, Environmental Health & Safety. (n.d.). Pyrophoric and Water-Reactive Chemical Safety. Retrieved from [Link]

  • University of North Texas Digital Library. (n.d.). Titanium from Titanium Tetrachloride. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • Gelest, Inc. (2014). Safety Data Sheet: TITANIUM ISOPROPOXIDE. Retrieved from [Link]

  • Szabo-Scandic. (n.d.). Titanium(IV) butoxide. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Titanium Tetrachloride. Retrieved from [Link]

  • Yale Environmental Health & Safety. (2021). Standard Operating Procedure - PYROPHORIC & WATER REACTIVE COMPOUNDS. Retrieved from [Link]

  • Reddit. (2019). Quenching TiCl4. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Gelest, Inc. (2016). Safety Data Sheet: TITANIUM DICHLORIDE DIETHOXIDE, 95%. Retrieved from [Link]

  • ResearchGate. (2015). How to dispose Titanium tetraisopropoxide safely? Retrieved from [Link]

  • Lab Manager. (2024). The Safe Use of Pyrophoric Materials in Laboratories: Best Practices and Common Hazards. Retrieved from [Link]

  • Ereztech. (n.d.). Chemical Spotlight | Titanium Isopropoxide. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Titanium tetraisopropoxide. Retrieved from [Link]

  • Carnegie Mellon University. (n.d.). Pyrophoric Handling Procedure. Retrieved from [Link]

  • Google Patents. (n.d.). Method for recovering titanium (halo) alkoxide from a waste liquid. Retrieved from

  • Wikipedia. (n.d.). Titanium tetrachloride. Retrieved from [Link]

  • 911Metallurgist. (2021). How to Reduce Titanium Tetrachloride. Retrieved from [Link]

  • Semiconductor Physics, Quantum Electronics & Optoelectronics. (2006). Synthesis of TiO2 nanoparticles by hydrolysis and peptization of titanium isopropoxide solution. Retrieved from [Link]

Sources

Navigating the Safe Handling of Dichloro(diisopropoxy)titanium: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide to Personal Protective Equipment and Disposal for a Moisture-Sensitive Reagent

Dichloro(diisopropoxy)titanium is a valuable Lewis acid catalyst in various organic reactions, including Diels-Alder and carbonyl-ene reactions.[1] However, its utility is matched by its reactivity, particularly its sensitivity to moisture, which necessitates stringent handling protocols to ensure laboratory safety. This guide provides essential, immediate safety and logistical information, focusing on the appropriate Personal Protective Equipment (PPE), handling procedures, and disposal plans for this compound.

Hazard Assessment: Understanding the Risks

The primary hazard associated with this compound is its reactivity with water. It is moisture-sensitive and corrosive.[1] Upon contact with moisture, it readily hydrolyzes, a reaction that can be vigorous and release heat.[1][2][3] This hydrolysis produces isopropanol and titanium oxides.[4] While isopropanol is flammable, the primary concern is the corrosive nature of the reagent and its decomposition products.

The compound itself is classified as causing skin and serious eye irritation. Therefore, preventing all contact with skin and eyes is paramount. Inhalation of vapors or dust should also be avoided.

Hazard Summary:

HazardDescriptionGHS PictogramSignal WordHazard Statements
Skin Irritation Causes skin irritation.GHS07WarningH315
Eye Irritation Causes serious eye irritation.GHS07WarningH319
Moisture Reactivity Reacts with water, potentially vigorously.[1]---

Personal Protective Equipment (PPE): Your First Line of Defense

A thorough hazard assessment is the foundation for selecting the appropriate PPE.[5][6] For handling this compound, a multi-layered approach to PPE is crucial to mitigate the risks of skin and eye contact, as well as inhalation.

Hand Protection

Given the corrosive nature of this compound, selecting the right gloves is critical.[5] Nitrile or neoprene gloves are recommended for handling this chemical.[4] It is advisable to wear double gloves, especially when handling larger quantities or during procedures with a higher risk of splashing.[7] Always inspect gloves for any signs of degradation or punctures before use. After handling, remove and dispose of the outer gloves, and wash your hands thoroughly before leaving the laboratory.

Glove Selection Guide:

Glove MaterialRecommendationRationale
Nitrile RecommendedGood resistance to a range of chemicals.[8][9]
Neoprene RecommendedOffers good chemical and wear resistance.[4][9]
Latex Limited UseMay not provide sufficient protection and can cause allergic reactions.[8][9]
Eye and Face Protection

Chemical safety goggles that provide a complete seal around the eyes are mandatory to protect against splashes.[10][11] Standard safety glasses with side shields do not offer adequate protection.[7] For procedures with a significant splash hazard, such as transferring large volumes or during quenching, a full-face shield must be worn in addition to safety goggles.[7][10]

Body Protection

A flame-resistant lab coat should be worn to protect against splashes and spills.[10] Ensure the lab coat is fully buttoned. For tasks with a higher risk of significant splashes, a chemical-resistant apron worn over the lab coat is recommended. Always wear long pants and closed-toe shoes in the laboratory.[7]

Respiratory Protection

This compound should always be handled in a certified chemical fume hood to minimize the inhalation of any vapors or aerosols.[1] If there is a potential for exposure above established limits, or if working in a poorly ventilated area, a NIOSH-approved respirator with cartridges appropriate for organic vapors should be used.[10][11]

Operational Plan: From Receipt to Reaction

A well-defined operational plan is essential for safely handling this reactive reagent.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_reaction Reaction & Workup cluster_disposal Decontamination & Disposal Don_PPE Don Appropriate PPE Prepare_Hood Prepare Fume Hood Don_PPE->Prepare_Hood Inert_Atmosphere Establish Inert Atmosphere Prepare_Hood->Inert_Atmosphere Unbox Unbox Reagent Inert_Atmosphere->Unbox Transfer Transfer to Reaction Vessel Unbox->Transfer Reaction Perform Reaction Transfer->Reaction Quench Quench Reaction Reaction->Quench Decontaminate Decontaminate Glassware Quench->Decontaminate Dispose_Waste Dispose of Waste Decontaminate->Dispose_Waste

Caption: Workflow for Handling this compound.

Unboxing and Storage

Upon receipt, inspect the container for any damage. This compound is typically a white to light yellow powder or crystal.[12] It should be stored in a freezer in a tightly sealed container under an inert atmosphere, such as nitrogen, to prevent decomposition.[1]

Handling and Transfer

All manipulations of this compound must be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) to prevent contact with air and moisture.[1]

Step-by-Step Transfer Protocol:

  • Prepare the Work Area: Ensure the chemical fume hood is clean, and all necessary equipment (e.g., Schlenk flask, cannula, inert gas source) is readily available.

  • Don PPE: Wear all required personal protective equipment as outlined in Section 2.

  • Inert the System: Purge the reaction flask and any transfer apparatus with a dry, inert gas like nitrogen or argon.

  • Transfer the Reagent: If the reagent is a solid, quickly weigh the desired amount in a dry, inert atmosphere and add it to the reaction flask. If it is in solution, use a cannula or a syringe to transfer the solution to the reaction vessel under a positive pressure of inert gas.

  • Seal the System: Once the transfer is complete, ensure the reaction vessel is properly sealed.

Disposal Plan: Managing Waste Safely

Proper disposal of this compound and any contaminated materials is a critical final step.

Quenching Unused Reagent and Reaction Mixtures

Never dispose of active this compound directly. It must be quenched first.

Step-by-Step Quenching Protocol:

  • Cool the Mixture: Cool the reaction mixture or the unused reagent in an ice bath.

  • Slow Addition of a Protic Solvent: Under an inert atmosphere and with vigorous stirring, slowly add a cold, less reactive alcohol like isopropanol or butanol to the mixture. The addition should be dropwise to control the exothermic reaction.

  • Hydrolysis: After the initial quenching, slowly and carefully add water to the mixture to ensure complete hydrolysis.

  • Neutralization: If necessary, neutralize the mixture with a suitable acid or base.

Waste Segregation and Disposal
  • Liquid Waste: The quenched and neutralized aqueous waste should be collected in a designated hazardous waste container.

  • Solid Waste: Any contaminated solid waste, such as used gloves, paper towels, and disposable syringes, should be collected in a separate, clearly labeled hazardous waste container.

  • Glassware Decontamination: Glassware should be rinsed with a suitable organic solvent (e.g., acetone) to remove any residual organic material. Then, it should be carefully rinsed with water to hydrolyze any remaining titanium species before being washed with soap and water. The initial solvent rinses should be collected as hazardous waste.

Consult your institution's environmental health and safety (EHS) office for specific guidelines on hazardous waste disposal.

Emergency Procedures

In the event of an exposure or spill, immediate action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Spill: For a small spill, absorb the material with an inert, dry absorbent such as sand or vermiculite.[13] Place the absorbed material into a sealed container for disposal. Do not use water to clean up a spill of unquenched material. For a large spill, evacuate the area and contact your institution's EHS office immediately.

By adhering to these stringent safety protocols, researchers can safely utilize the synthetic advantages of this compound while minimizing the risks to themselves and their colleagues.

References

  • Environmental Health and Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories.
  • Clarion Safety Systems. (2022, November 30). OSHA's PPE Laboratory Standards.
  • Lab Manager. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide.
  • National Institutes of Health. (2025, July 17). A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection.
  • Centers for Disease Control and Prevention. (n.d.). Personal Protective Equipment (PPE) Toolkit - OneLab REACH.
  • Chem-Impex. (n.d.). Dichlorotitanium diisopropoxide.
  • ChemicalBook. (n.d.). DICHLOROTITANIUM DIISOPROPOXIDE.
  • TCI AMERICA. (n.d.). Dichlorotitanium Diisopropoxide.
  • ChemicalBook. (n.d.). Titanium(IV) isopropoxide(546-68-9).
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Titanium(IV) isopropoxide, 98+%.
  • Gelest, Inc. (2014, December 30). TITANIUM ISOPROPOXIDE.
  • United States Biological. (n.d.). Dichlorotitanium Diisopropoxide - Data Sheet.
  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Titanium tetraisopropoxide.
  • Fisher Scientific. (2010, September 2). SAFETY DATA SHEET.
  • Environment, Health and Safety. (n.d.). Hand Protection Chemical Resistance Guide.
  • Gloves By Web. (n.d.). Gloves Chemical Resistance Chart.
  • MCR Safety. (2025, September 14). The Complete Guide to Chemical-Resistant Gloves: Materials and Applications.
  • ResearchGate. (n.d.). Hydrolysis and condensation reactions of titanium isopropoxide for TiO 2 production.
  • Centers for Disease Control and Prevention. (n.d.). NIOSH Recommendations for Chemical Protective Clothing A-Z.
  • Environmental Health and Safety. (n.d.). OSHA Glove Selection Chart.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • ResearchGate. (n.d.). Hydrolysis and water condensation reactions of titanium isopropoxide.
  • Semiconductor Physics, Quantum Electronics and Optoelectronics (SPQEO). (n.d.). Synthesis of TiO2 nanoparticles by hydrolysis and peptization of titanium isopropoxide solution.
  • Organic Syntheses Procedure. (n.d.).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dichloro(diisopropoxy)titanium
Reactant of Route 2
Dichloro(diisopropoxy)titanium

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.